molecular formula C20H32O3 B163567 15(R)-HETE CAS No. 61641-47-2

15(R)-HETE

Numéro de catalogue: B163567
Numéro CAS: 61641-47-2
Poids moléculaire: 320.5 g/mol
Clé InChI: KGIJOOYOSFUGPC-CABOLEKPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

5(R)-HETE is a hydroxyeicosatetraenoic acid and a metabolite of the polyunsaturated fatty acid arachidonic acid (AA) . It is formed via the lipoxygenase pathway and is a stereoisomer of the more widely studied 5(S)-HETE . While 5(S)-HETE is selectively synthesized by the enzyme 5-lipoxygenase (ALOX5) and can be further metabolized to potent signaling molecules like 5-oxo-ETE and leukotrienes, 5(R)-HETE is often characterized as a product of non-enzymatic oxidation processes, particularly in environments of oxidative stress . This makes 5(R)-HETE a compound of interest in research areas focused on the biological impact of free radicals and lipid peroxidation . The primary research value of 5(R)-HETE lies in its use as a reference standard and investigative tool in studies of eicosanoid biology. It is crucial for distinguishing stereospecific enzyme functions and for exploring the distinct biological activities of different HETE isomers. Researchers utilize 5(R)-HETE to probe its potential role in cellular signaling and to understand its effects in contrast to those of 5(S)-HETE, which is known to influence processes like chemotaxis and cell survival through specific receptors . Its application is fundamental in expanding the understanding of the complex roles that oxidized lipids play in physiology and disease models.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(5R,6E,8Z,11Z,14Z)-5-hydroxyicosa-6,8,11,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16,19,21H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,13-12-,16-14+/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIJOOYOSFUGPC-CABOLEKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C=C\[C@@H](CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017283
Record name 5R-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61641-47-2
Record name 5-Hete, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061641472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5R-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-HETE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6S2WJG8K3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of 15(R)-HETE from Arachidonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biosynthesis of 15(R)-hydroxyeicosatetraenoic acid (15(R)-HETE) from arachidonic acid. It covers the core enzymatic pathways, detailed experimental protocols for its study, and quantitative data to support further research and development in this area.

Introduction to this compound Biosynthesis

This compound is a stereoisomer of the more commonly studied 15(S)-HETE. While initially considered a minor metabolite, this compound has gained significant attention as a key intermediate in the biosynthesis of epi-lipoxins, a class of specialized pro-resolving mediators with potent anti-inflammatory properties. The controlled synthesis of this compound, particularly through the action of aspirin-acetylated cyclooxygenase-2 (COX-2), has opened new avenues for therapeutic intervention in inflammatory diseases. This guide will delve into the primary enzymatic routes of this compound formation, namely the aspirin-modified COX-2 pathway and the cytochrome P450-mediated pathway.

Primary Biosynthetic Pathways

Aspirin-Acetylated Cyclooxygenase-2 (COX-2) Pathway

The most well-characterized pathway for the specific production of this compound involves the irreversible acetylation of COX-2 by aspirin (B1665792).[1][2] Normally, COX-2 metabolizes arachidonic acid to prostaglandin (B15479496) H2 (PGH2). However, when acetylated at a specific serine residue (Ser-530), the enzyme's catalytic activity is altered.[1][3] Instead of prostaglandin synthesis, the acetylated COX-2 enzyme gains the ability to convert arachidonic acid almost exclusively to 15(R)-hydroperoxyeicosatetraenoic acid (15(R)-HpETE), which is then rapidly reduced to this compound by cellular peroxidases.[1][3] This "aspirin-triggered" pathway is a key mechanism by which aspirin exerts some of its anti-inflammatory effects, as this compound is a precursor to the anti-inflammatory epi-lipoxins.[4]

Cytochrome P450 (CYP) Monooxygenase Pathway

Certain isoforms of the cytochrome P450 enzyme superfamily can also metabolize arachidonic acid to produce 15-HETE.[5] Specifically, human and rat microsomal cytochrome P450s, such as CYP2C19, can produce a racemic mixture of 15-HETEs, with a significant proportion being the 15(R) stereoisomer.[5] While this pathway contributes to the overall pool of 15-HETE, it is generally less specific for the 15(R) enantiomer compared to the aspirin-acetylated COX-2 pathway.

Quantitative Data on this compound Biosynthesis

The following tables summarize key quantitative data related to the enzymatic production of this compound and its concentrations in biological systems.

EnzymeSubstrateProduct(s)Key Kinetic ParametersReference(s)
Aspirin-Acetylated Human COX-2Arachidonic AcidThis compound, 15(R)-PGsKm for arachidonic acid is ~3-fold lower than uninhibited COX-2. Catalytic efficiency for PG formation is reduced 10-fold.[2][6]
Human Cytochrome P450 (e.g., CYP2C19)Arachidonic Acid15(R,S)-HETE (>90% 15(R))Michaelis (Km) and substrate inhibition (Ks) constants vary by isoform. For CYP2J2, Km and Ks are similar. For CYP2C8, Ks is lower, indicating more potent substrate inhibition.[5][7]
Biological MatrixConditionThis compound ConcentrationReference(s)
Human SerumCoagulated whole blood12.74 ± 1.2 ng/mL[8]
Human PlasmaUnstimulated whole bloodRatio of this compound to 15(S)-HETE is approximately 1:1.[8]
Human Whole BloodZymosan stimulated (4h)2.46 ± 0.2 ng/mL[8]
Human Whole BloodZymosan stimulated (24h)6.3 ± 0.5 ng/mL[8]
Human Bronchial Epithelial CellsStimulated with 30 µM Arachidonic Acid (1h)258 ± 76 ng per 10^6 cells (total 15-HETE)[9]
Human EosinophilsStimulated with 100 µM Arachidonic Acid1111 ± 380 ng per 10^6 cells (total 15-HETE)[10]
Ischemic Human Heart Tissue-Significantly higher than non-ischemic tissue.[11]

Experimental Protocols

Preparation of Aspirin-Acetylated COX-2

Objective: To prepare recombinant human COX-2 and subsequently acetylate it with aspirin for use in in vitro enzyme assays.

Materials:

  • Recombinant human COX-2 (expressed in insect or E. coli cells)[12][13][14]

  • Aspirin (acetylsalicylic acid)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Phenol (B47542) (500 µM)

  • Hematin (2 µM)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving aspirin

Procedure:

  • Expression and Purification of Recombinant COX-2:

    • Express recombinant human COX-2 in a suitable expression system (e.g., baculovirus-infected insect cells or E. coli).[12][13][14]

    • Purify the recombinant enzyme using standard chromatography techniques, such as affinity and size-exclusion chromatography.[15]

  • Aspirin Acetylation:

    • Prepare a stock solution of aspirin in DMSO.

    • In a reaction tube, combine the purified recombinant human COX-2 (e.g., 1 µM) with Tris-HCl buffer containing phenol and hematin.

    • Add aspirin to a final concentration of, for example, 2 mM.[6]

    • Incubate the mixture at room temperature for 1 hour to allow for complete acetylation.[6]

    • The acetylated enzyme is now ready for use in the enzyme assay.

In Vitro Enzyme Assay for this compound Production

Objective: To measure the production of this compound from arachidonic acid by aspirin-acetylated COX-2.

Materials:

  • Aspirin-acetylated COX-2 (prepared as described above)

  • Arachidonic acid

  • [1-¹⁴C]Arachidonic acid (for radiolabeling, optional)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Phenol (500 µM)

  • Hematin (2 µM)

  • Reaction termination solution (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1-0.2% acetic acid)

  • Internal standard (e.g., deuterated 15-HETE) for LC-MS/MS analysis

Procedure:

  • Reaction Setup:

    • In a reaction tube, add the Tris-HCl buffer containing phenol and hematin.

    • Add the aspirin-acetylated COX-2 enzyme.

    • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiation of Reaction:

    • Initiate the reaction by adding arachidonic acid (and [1-¹⁴C]arachidonic acid if using radiolabeling) to the desired final concentration (e.g., 100 µM).[6]

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 15 minutes).[6]

  • Termination of Reaction:

    • Stop the reaction by adding the termination solution.

  • Sample Preparation for Analysis:

    • Add the internal standard.

    • Proceed with solid-phase extraction (SPE) to purify the lipid products.

Cell Culture Protocol for Aspirin-Induced this compound Synthesis

Objective: To induce the production of this compound in cultured human endothelial cells by treatment with aspirin.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium (e.g., EGM-2)

  • Aspirin

  • Cytokine (e.g., Interleukin-1β, IL-1β) to induce COX-2 expression

  • Phosphate-buffered saline (PBS)

  • Cell culture plates

Procedure:

  • Cell Culture:

    • Culture HUVECs in endothelial cell growth medium in a humidified incubator at 37°C and 5% CO₂.

  • Induction of COX-2:

    • When cells reach confluence, treat them with a cytokine such as IL-1β to induce the expression of COX-2.[16]

  • Aspirin Treatment:

    • After a suitable induction period, wash the cells with PBS and replace the medium with fresh medium containing aspirin at the desired concentration.

  • Stimulation and Incubation:

    • If required, co-culture with another cell type like neutrophils (PMNs) and stimulate with an agonist (e.g., thrombin plus fMet-Leu-Phe) to trigger arachidonic acid release.[16]

    • Incubate the cells for a specified time to allow for the production and release of this compound into the culture medium.

  • Sample Collection:

    • Collect the cell culture supernatant.

    • Add an antioxidant (e.g., butylated hydroxytoluene, BHT) and an internal standard.

    • Store the samples at -80°C until analysis.

Solid-Phase Extraction (SPE) of this compound

Objective: To extract and purify this compound from biological samples (e.g., cell culture supernatant, plasma) prior to analysis.

Materials:

Procedure:

  • Sample Acidification:

    • Acidify the aqueous sample to approximately pH 3.5 with a dilute acid (e.g., HCl).

  • Cartridge Conditioning:

    • Condition the C18 SPE cartridge by washing with methanol followed by deionized water.

  • Sample Loading:

    • Load the acidified sample onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with deionized water to remove polar impurities.

    • Wash with a low percentage of methanol in water to remove less non-polar impurities.

    • Wash with hexane to remove highly non-polar lipids.

  • Elution:

    • Elute the HETEs with ethyl acetate or methanol.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume of the mobile phase for HPLC or LC-MS/MS analysis.

Chiral HPLC-MS/MS Analysis of this compound

Objective: To separate and quantify this compound and 15(S)-HETE in a purified sample.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Chiral stationary phase column (e.g., Chiralpak AD)[17]

  • Tandem mass spectrometer (MS/MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

Procedure:

  • Chromatographic Separation:

    • Inject the reconstituted sample onto the chiral HPLC column.

    • Use an isocratic or gradient mobile phase (e.g., a mixture of hexane/isopropanol/acetic acid for normal phase, or methanol/water/acetic acid for reversed phase) to separate the this compound and 15(S)-HETE enantiomers.[8][18]

  • Mass Spectrometric Detection:

    • Introduce the column effluent into the mass spectrometer.

    • Use Multiple Reaction Monitoring (MRM) in negative ion mode to specifically detect and quantify the parent and fragment ions of 15-HETE.

  • Quantification:

    • Generate a standard curve using authentic this compound and 15(S)-HETE standards.

    • Quantify the amount of each enantiomer in the sample by comparing its peak area to the standard curve and normalizing to the internal standard.

Visualization of Pathways and Workflows

Biosynthetic Pathway of this compound

15R_HETE_Biosynthesis AA Arachidonic Acid COX2 COX-2 AA->COX2 Acetylated_COX2 Aspirin-Acetylated COX-2 AA->Acetylated_COX2 Oxygenation CYP450 Cytochrome P450 (e.g., CYP2C19) AA->CYP450 Hydroxylation Aspirin Aspirin Aspirin->COX2 Acetylation HpETE_15R 15(R)-HpETE Acetylated_COX2->HpETE_15R HETE_15R This compound HpETE_15R->HETE_15R Reduction Epi_Lipoxins Epi-Lipoxins HETE_15R->Epi_Lipoxins Further Metabolism Peroxidases Cellular Peroxidases Peroxidases->HpETE_15R HETE_RS 15(R,S)-HETE CYP450->HETE_RS

Caption: Biosynthesis of this compound from arachidonic acid.

Experimental Workflow for this compound Analysis

15R_HETE_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (e.g., Cell Supernatant, Plasma) Acidification Acidification (pH ~3.5) Biological_Sample->Acidification SPE Solid-Phase Extraction (C18) Acidification->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Chiral_HPLC Chiral HPLC Separation Reconstitution->Chiral_HPLC MSMS Tandem Mass Spectrometry (MS/MS) Detection Chiral_HPLC->MSMS Data_Analysis Data Analysis and Quantification MSMS->Data_Analysis

Caption: Experimental workflow for this compound analysis.

This guide provides a foundational understanding and practical protocols for the study of this compound biosynthesis. The intricate pathways and the potential for their therapeutic manipulation underscore the importance of continued research in this exciting field of lipid biochemistry.

References

Endogenous Formation of 15(R)-Hydroxyeicosatetraenoic Acid (15(R)-HETE) In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(R)-Hydroxyeicosatetraenoic acid (15(R)-HETE) is a stereoisomer of the more commonly studied 15(S)-HETE. While initially considered a minor metabolite of arachidonic acid, emerging evidence highlights its significant role as a precursor to a unique class of specialized pro-resolving mediators (SPMs) known as aspirin-triggered lipoxins (ATLs). The endogenous formation of this compound is of considerable interest, particularly in the context of inflammation, its resolution, and the mechanism of action of widely used non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin (B1665792). This technical guide provides an in-depth overview of the known pathways of endogenous this compound formation, quantitative data on its in vivo levels, and detailed experimental protocols for its study.

Pathways of Endogenous this compound Formation

The in vivo biosynthesis of this compound is primarily attributed to two distinct enzymatic pathways, with a minor contribution from non-enzymatic processes.

Aspirin-Acetylated Cyclooxygenase-2 (COX-2)

The most well-characterized pathway for this compound production involves the irreversible acetylation of cyclooxygenase-2 (COX-2) by aspirin. Under normal physiological conditions, COX-2 metabolizes arachidonic acid to prostaglandin (B15479496) H2 (PGH2), a precursor for various pro-inflammatory prostaglandins. However, when acetylated by aspirin, the catalytic activity of COX-2 is altered. Instead of prostaglandin synthesis, the acetylated enzyme gains a novel lipoxygenase-like activity, converting arachidonic acid into this compound.[1][2][3] This "switching" of enzymatic function is a key mechanism underlying some of aspirin's anti-inflammatory effects, as this compound is the seminal precursor for the biosynthesis of aspirin-triggered lipoxins (ATLs), potent anti-inflammatory and pro-resolving lipid mediators.[2][4] This pathway is particularly relevant in endothelial cells, epithelial cells, and hepatocytes where COX-2 can be expressed.[1]

Cytochrome P450 (CYP) Monooxygenases

Certain isoforms of the cytochrome P450 (CYP) enzyme superfamily can also metabolize arachidonic acid to generate 15-HETE.[5][6] This pathway produces a racemic mixture of 15(S)-HETE and this compound, with the 15(R)-enantiomer often being the predominant product.[6] This route of formation is independent of COX enzymes and, therefore, is not affected by aspirin. The specific CYP isoforms involved in this compound synthesis in vivo are still under investigation, but this pathway represents a constitutive source of this lipid mediator.

Non-Enzymatic Auto-oxidation

Arachidonic acid can undergo non-enzymatic, free radical-catalyzed oxidation to form a racemic mixture of 15-hydroperoxyeicosatetraenoic acids (15-HpETEs), which are subsequently reduced to 15(R,S)-HETE.[6] This process is generally considered a minor contributor to the total in vivo pool of 15-HETE under normal physiological conditions but may become more significant during conditions of oxidative stress.

Quantitative Data on this compound

The following tables summarize the available quantitative data on this compound levels in biological systems and the kinetic parameters of the key enzyme involved in its formation.

Table 1: In Vivo and Ex Vivo Concentrations of this compound

Biological MatrixConditionThis compound ConcentrationCitation
Human SerumCoagulated Whole Blood12.74 ± 1.2 ng/mL[7]
Human PlasmaStimulated with LPS (24h)6.3 ± 0.5 ng/mL[7]
Human PlasmaHealthy Volunteers (Baseline)2.60 ± 0.74 ng/mL[8]
Human PlasmaHealthy Volunteers (after 81 mg Aspirin for 8 weeks)2.85 ± 0.79 ng/mL[8]
Human PlasmaAERD Patients with Symptom Improvement (Baseline)7006 (IQR 6056-8688) pg/mL[9][10]
Human PlasmaAERD Patients with Symptom Worsening (Baseline)4800 (IQR 4238-5575) pg/mL[9][10]

AERD: Aspirin-Exacerbated Respiratory Disease; IQR: Interquartile Range; LPS: Lipopolysaccharide

Table 2: Kinetic Parameters for this compound Formation by Aspirin-Acetylated COX-2

ParameterValueCitation
Vmax71.6 ± 28.5 nM/s[1]
Km for Arachidonic Acid3.8 ± 2.8 µM[1]

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol outlines a general procedure for the sensitive and specific quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Chiral chromatography is essential to separate this compound from its stereoisomer, 15(S)-HETE.

a. Sample Preparation (Solid-Phase Extraction)

  • Internal Standard Addition: Spike the biological sample (e.g., plasma, serum, cell culture supernatant) with a known amount of a deuterated internal standard (e.g., 15(S)-HETE-d8).

  • Protein Precipitation and Hydrolysis: For plasma or serum, precipitate proteins with a cold organic solvent (e.g., methanol (B129727) or acetonitrile). For esterified HETEs, perform alkaline hydrolysis.

  • Acidification: Acidify the sample to pH ~3.5 with a weak acid (e.g., formic acid).

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the acidified sample onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

    • Elute the eicosanoids with a high percentage of organic solvent (e.g., methanol or ethyl acetate).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

b. Chiral LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: Use a chiral stationary phase column (e.g., cellulose-based) suitable for the separation of HETE enantiomers.

    • Mobile Phase: A typical mobile phase consists of a gradient of an organic solvent (e.g., methanol or acetonitrile) in an aqueous solution containing a weak acid (e.g., 0.1% acetic acid).

    • Flow Rate: Optimize the flow rate for the best separation and sensitivity.

  • Mass Spectrometry Detection:

    • Ionization: Use electrospray ionization (ESI) in the negative ion mode.

    • Detection Mode: Employ Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions:

      • 15-HETE: Monitor the transition of the precursor ion (m/z 319.2) to a specific product ion (e.g., m/z 175.1).

      • Internal Standard (e.g., 15(S)-HETE-d8): Monitor the appropriate mass transition for the deuterated standard.

  • Quantification: Create a standard curve using known concentrations of this compound and the internal standard to quantify the amount of this compound in the sample.

In Vitro Assay for this compound Production by Aspirin-Acetylated COX-2

This protocol describes an in vitro assay to measure the production of this compound by recombinant COX-2 after treatment with aspirin.

a. Materials

  • Recombinant human or murine COX-2 enzyme

  • Aspirin (acetylsalicylic acid)

  • Arachidonic acid

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, L-epinephrine)

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system for analysis

b. Procedure

  • Enzyme Preparation: Prepare a working solution of the recombinant COX-2 enzyme in the reaction buffer.

  • Aspirin Acetylation:

    • Pre-incubate the COX-2 enzyme with a saturating concentration of aspirin (e.g., 1 mM) for a sufficient time (e.g., 30 minutes) at 37°C to ensure complete acetylation.

    • Include a control group with the enzyme incubated with the vehicle (e.g., DMSO) instead of aspirin.

  • Enzymatic Reaction:

    • Initiate the reaction by adding arachidonic acid to the acetylated and control enzyme preparations. The final concentration of arachidonic acid should be varied to determine kinetic parameters.

    • Incubate for a short period (e.g., 10-20 minutes) at 37°C.

  • Reaction Quenching: Stop the reaction by adding the quenching solution.

  • Analysis: Analyze the samples for this compound and other eicosanoid products using the LC-MS/MS method described above.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow for studying this compound.

G cluster_pathways Endogenous Formation Pathways of this compound cluster_cox2 Aspirin-Acetylated COX-2 Pathway cluster_cyp Cytochrome P450 Pathway Arachidonic_Acid_COX Arachidonic Acid Acetylated_COX2 Acetylated COX-2 Arachidonic_Acid_COX->Acetylated_COX2 COX2 COX-2 Aspirin Aspirin Aspirin->Acetylated_COX2 Acetylation R15_HETE_COX This compound Acetylated_COX2->R15_HETE_COX ATLs Aspirin-Triggered Lipoxins R15_HETE_COX->ATLs 5-LOX Arachidonic_Acid_CYP Arachidonic Acid CYP450 Cytochrome P450 (various isoforms) Arachidonic_Acid_CYP->CYP450 R15_HETE_CYP This compound (major enantiomer) CYP450->R15_HETE_CYP S15_HETE_CYP 15(S)-HETE (minor enantiomer) CYP450->S15_HETE_CYP

Caption: Biosynthetic pathways of this compound.

G cluster_workflow Experimental Workflow for this compound Quantification Biological_Sample Biological Sample (Plasma, Tissue, Cells) Extraction Solid-Phase Extraction (SPE) Biological_Sample->Extraction Add Internal Standard Chiral_LC Chiral HPLC Separation Extraction->Chiral_LC Reconstitute Extract MSMS Tandem Mass Spectrometry (MS/MS) Chiral_LC->MSMS Separated Enantiomers Data_Analysis Data Analysis and Quantification MSMS->Data_Analysis MRM Data

Caption: Workflow for this compound analysis.

Conclusion

The endogenous formation of this compound is a critical biological process, particularly as the initial step in the biosynthesis of aspirin-triggered lipoxins. The primary pathway involves the unique catalytic activity of aspirin-acetylated COX-2, with contributions from cytochrome P450 enzymes. Understanding the regulation of these pathways and the in vivo concentrations of this compound is essential for research in inflammation, resolution pharmacology, and the development of novel therapeutic strategies. The experimental protocols provided in this guide offer a starting point for researchers to accurately quantify and study the role of this important lipid mediator. Further research is warranted to fully elucidate the tissue-specific regulation of this compound formation and its precise physiological and pathophysiological roles.

References

The Core Function of 15(R)-HETE: A Precursor to Anti-Inflammatory Mediators

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

15(R)-hydroxyeicosatetraenoic acid (15(R)-HETE) is a stereoisomer of the more extensively studied 15(S)-HETE, both of which are metabolites of arachidonic acid. While possessing limited intrinsic biological activity itself, the primary and most significant function of this compound is its role as a crucial precursor in the biosynthesis of epi-lipoxins, a class of specialized pro-resolving mediators (SPMs) that actively orchestrate the resolution of inflammation. This guide provides a comprehensive overview of the synthesis, metabolism, and core functions of this compound, with a focus on its conversion to bioactive downstream metabolites. Detailed experimental methodologies and signaling pathways are presented to facilitate further research and therapeutic development in the field of inflammatory resolution.

Introduction

Eicosanoids, derived from the oxygenation of arachidonic acid, are potent lipid mediators that play a pivotal role in a myriad of physiological and pathological processes, most notably inflammation. For decades, the focus of eicosanoid research has been on pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. However, a paradigm shift has occurred with the discovery of specialized pro-resolving mediators (SPMs), a super-family of lipid mediators that actively drive the resolution of inflammation and promote tissue healing. This compound has emerged as a key molecule in this context, not for its direct pro- or anti-inflammatory actions, but as a stereospecific substrate for the generation of potent anti-inflammatory and pro-resolving epi-lipoxins.

Biosynthesis of this compound

This compound is produced from arachidonic acid through several enzymatic and non-enzymatic pathways:

  • Microsomal Cytochrome P450 Enzymes: Human and rat microsomal cytochrome P450s, such as CYP2C19, can metabolize arachidonic acid to a racemic mixture of 15-HETEs.[1] Notably, the 15(R) stereoisomer constitutes over 90% of this mixture.[1]

  • Non-Enzymatic Auto-oxidation: The spontaneous, non-enzymatic oxidation of arachidonic acid yields a racemic mixture of 15-hydroperoxyeicosatetraenoic acids (15(R,S)-HpETEs).[1] This process is enhanced in cells undergoing oxidative stress. The resulting 15(R)-HpETE is then rapidly reduced to this compound by cellular peroxidases.[1]

  • Cellular Metabolism: Certain cell types, like platelets, can metabolize arachidonic acid to 15(R)-HpETE, which is subsequently reduced to this compound.[1]

Primary Function: A Precursor to Epi-Lipoxins

The central role of this compound is to serve as a substrate for the biosynthesis of epi-lipoxins, which are stereoisomers of lipoxins. This conversion is a critical step in the transcellular biosynthesis of these pro-resolving mediators.

The Lipoxygenase Interaction Pathway

The generation of epi-lipoxins from this compound typically involves a transcellular pathway where this compound produced by one cell type (e.g., endothelial cells, epithelial cells) is transferred to a leukocyte, such as a neutrophil, which expresses 5-lipoxygenase (5-LOX).

The key steps are:

  • Formation of this compound: As described in the previous section.

  • Oxygenation by 5-LOX: In leukocytes, 5-LOX oxygenates this compound at the C-5 position, leading to the formation of an unstable epoxide intermediate.

  • Enzymatic Hydrolysis: This intermediate is then enzymatically hydrolyzed to form 15-epi-lipoxin A4 (15-epi-LXA4) and 15-epi-lipoxin B4 (15-epi-LXB4).

Downstream Signaling of Epi-Lipoxins

15-epi-LXA4 and other epi-lipoxins exert their potent anti-inflammatory and pro-resolving effects by binding to specific G protein-coupled receptors, most notably the lipoxin A4 receptor (ALX/FPR2).

Activation of ALX/FPR2 by epi-lipoxins triggers a cascade of intracellular signaling events that collectively dampen inflammation and promote resolution. These include:

  • Inhibition of Neutrophil Chemotaxis and Infiltration: Epi-lipoxins are potent inhibitors of neutrophil recruitment to sites of inflammation.

  • Stimulation of Monocyte Recruitment and Macrophage Phagocytosis: They promote the recruitment of monocytes and enhance the phagocytic activity of macrophages, facilitating the clearance of apoptotic neutrophils and cellular debris.

  • Modulation of Cytokine and Chemokine Production: Epi-lipoxins can suppress the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and chemokines while stimulating the release of anti-inflammatory mediators.

Other Biological Activities and Metabolism

While the primary function of this compound is as a precursor to epi-lipoxins, it can undergo other metabolic transformations:

  • Oxidation to 15-oxo-ETE: Similar to its (S) counterpart, this compound can be oxidized by NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-oxo-ETE.[1] 15-oxo-ETE is an electrophilic species that can modulate inflammatory signaling pathways.[2]

Data Presentation

Table 1: Key Enzymes and Products in the this compound Metabolic Pathway

PrecursorEnzymeKey Product(s)Primary Function of Product
Arachidonic AcidCytochrome P450This compoundPrecursor to epi-lipoxins
Arachidonic AcidAuto-oxidation15(R,S)-HETEPrecursor to epi-lipoxins
This compound5-Lipoxygenase15-epi-Lipoxin A4, 15-epi-Lipoxin B4Pro-resolving, anti-inflammatory
This compound15-PGDH15-oxo-ETEModulation of inflammatory signaling

Experimental Protocols

Extraction and Quantification of this compound from Biological Samples

Objective: To isolate and quantify this compound from cell cultures or tissues.

Methodology:

  • Lipid Extraction: Homogenize cell pellets or tissues in a mixture of methanol (B129727) and water. Acidify the homogenate to pH 3.5 with hydrochloric acid. Extract the lipids with ethyl acetate.

  • Solid-Phase Extraction (SPE): Apply the lipid extract to a C18 SPE cartridge. Wash the cartridge with a non-polar solvent to remove neutral lipids. Elute the HETEs with a more polar solvent mixture, such as ethyl acetate/heptane.

  • Chiral Phase High-Performance Liquid Chromatography (HPLC): Separate the R and S enantiomers of 15-HETE using a chiral stationary phase column (e.g., Chiralcel OD-H). Use an isocratic mobile phase of hexane/isopropanol/acetic acid.

  • Quantification: Detect the HETEs using a UV detector at 235 nm. Quantify the amount of this compound by comparing the peak area to a standard curve generated with a known amount of purified this compound.

In Vitro Assay for Epi-Lipoxin Generation

Objective: To demonstrate the conversion of this compound to epi-lipoxins by leukocytes.

Methodology:

  • Cell Preparation: Isolate human neutrophils from peripheral blood using density gradient centrifugation.

  • Incubation: Resuspend the neutrophils in a buffered salt solution. Add this compound to the cell suspension.

  • Stimulation: Stimulate the neutrophils with a calcium ionophore (e.g., A23187) to activate 5-LOX.

  • Lipid Extraction and Analysis: After a defined incubation period, stop the reaction and extract the lipids as described in Protocol 7.1.

  • LC-MS/MS Analysis: Analyze the extracted lipids by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the formation of 15-epi-LXA4 and other lipoxins.

Mandatory Visualizations

Biosynthesis_of_15R_HETE AA Arachidonic Acid CYP450 Cytochrome P450 (e.g., CYP2C19) AA->CYP450 >90% Auto Auto-oxidation AA->Auto Racemic HETE_R This compound CYP450->HETE_R HETE_RS 15(R,S)-HETE Auto->HETE_RS

Caption: Biosynthesis pathways of this compound.

Epi_Lipoxin_Formation HETE_R This compound LOX5 5-Lipoxygenase (in Leukocytes) HETE_R->LOX5 Epoxide Unstable Epoxide Intermediate LOX5->Epoxide EpiLXA4 15-epi-Lipoxin A4 Epoxide->EpiLXA4 EpiLXB4 15-epi-Lipoxin B4 Epoxide->EpiLXB4 Epi_Lipoxin_Signaling EpiLXA4 15-epi-Lipoxin A4 ALX_FPR2 ALX/FPR2 Receptor EpiLXA4->ALX_FPR2 G_Protein G-Protein Signaling ALX_FPR2->G_Protein Resolution Resolution of Inflammation G_Protein->Resolution Inhibit_Neutrophil Inhibit Neutrophil Chemotaxis Resolution->Inhibit_Neutrophil Stimulate_Phagocytosis Stimulate Macrophage Phagocytosis Resolution->Stimulate_Phagocytosis Modulate_Cytokines Modulate Cytokine Production Resolution->Modulate_Cytokines

References

The Role of 15(R)-Hydroxyeicosatetraenoic Acid in the Inflammatory Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

15(R)-Hydroxyeicosatetraenoic acid (15(R)-HETE) is an eicosanoid metabolite of arachidonic acid with a pivotal, yet often indirect, role in the resolution of inflammation. While its stereoisomer, 15(S)-HETE, has been more extensively studied, this compound is emerging as a critical precursor to a unique class of specialized pro-resolving mediators (SPMs) known as aspirin-triggered lipoxins (ATLs). This technical guide provides an in-depth exploration of the synthesis, metabolism, and anti-inflammatory functions of this compound, with a focus on its quantitative effects, underlying signaling pathways, and the experimental methodologies used for its investigation. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of inflammation biology and drug development.

Introduction: The Dual Nature of Eicosanoids in Inflammation

Eicosanoids, a family of signaling lipids derived from arachidonic acid, are central players in the inflammatory response. While some eicosanoids, such as prostaglandins (B1171923) and leukotrienes, are potent pro-inflammatory mediators, others actively promote the resolution of inflammation, a critical process for restoring tissue homeostasis. This compound belongs to the latter category, primarily functioning as an intermediate in the biosynthesis of potent anti-inflammatory compounds.

Biosynthesis of this compound

This compound is synthesized from arachidonic acid through several enzymatic pathways. The most prominent and clinically relevant pathway involves the cyclooxygenase-2 (COX-2) enzyme, particularly after its modification by aspirin (B1665792).

  • Aspirin-Acetylated COX-2: Aspirin irreversibly acetylates a serine residue in the active site of COX-2. This acetylation switches the enzyme's catalytic activity from producing pro-inflammatory prostaglandins to synthesizing this compound[1][2][3]. This unique action of aspirin is central to its anti-inflammatory properties beyond the inhibition of prostaglandin (B15479496) synthesis.

  • Cytochrome P450 Enzymes: Certain cytochrome P450 monooxygenases can also metabolize arachidonic acid to produce this compound, although this pathway is generally considered a minor contributor compared to the aspirin-acetylated COX-2 pathway.

Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Acetylated_COX2 Acetylated COX-2 Arachidonic_Acid->Acetylated_COX2 COX2->Acetylated_COX2 Aspirin Aspirin Aspirin->COX2 Acetylation _15R_HETE This compound Acetylated_COX2->_15R_HETE

Biosynthesis of this compound via Aspirin-Acetylated COX-2.

Metabolism of this compound to Anti-Inflammatory Mediators

The primary anti-inflammatory role of this compound is as a precursor to more potent bioactive lipids, namely aspirin-triggered lipoxins (ATLs) and 15-oxo-HETE.

Aspirin-Triggered Lipoxins (ATLs)

This compound is rapidly converted by the enzyme 5-lipoxygenase (5-LOX), often in a transcellular manner involving leukocytes, to 15-epi-lipoxin A4 (15-epi-LXA4), a potent anti-inflammatory mediator[1][2][3].

_15R_HETE This compound _5_LOX 5-Lipoxygenase (5-LOX) (in leukocytes) _15R_HETE->_5_LOX _15_epi_LXA4 15-epi-Lipoxin A4 (ATL) _5_LOX->_15_epi_LXA4

Conversion of this compound to 15-epi-Lipoxin A4.
15-oxo-Eicosatetraenoic Acid (15-oxo-ETE)

This compound can be oxidized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-oxo-eicosatetraenoic acid (15-oxo-ETE)[1]. 15-oxo-ETE is an electrophilic lipid that exerts its own anti-inflammatory effects.

_15R_HETE This compound _15_PGDH 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) _15R_HETE->_15_PGDH _15_oxo_ETE 15-oxo-ETE _15_PGDH->_15_oxo_ETE

Metabolism of this compound to 15-oxo-ETE.

Anti-Inflammatory Actions and Signaling Pathways

The anti-inflammatory effects of the this compound metabolic axis are mediated through distinct signaling pathways activated by its downstream products, 15-epi-LXA4 and 15-oxo-ETE.

15-epi-Lipoxin A4 Signaling

15-epi-LXA4 exerts its potent anti-inflammatory effects by binding to the G protein-coupled receptor ALX/FPR2, which is expressed on various immune cells, including neutrophils and macrophages[4][5]. Activation of ALX/FPR2 initiates a cascade of intracellular events that collectively dampen the inflammatory response.

Key Anti-Inflammatory Effects of 15-epi-LXA4:

  • Inhibition of Neutrophil Chemotaxis and Infiltration: 15-epi-LXA4 is a potent inhibitor of neutrophil migration to sites of inflammation.

  • Stimulation of Monocyte Phagocytosis: It enhances the clearance of apoptotic neutrophils by macrophages, a key process in the resolution of inflammation.

  • Modulation of Cytokine Production: 15-epi-LXA4 can suppress the production of pro-inflammatory cytokines.

  • Inhibition of Neutrophil-Platelet Aggregation: This action helps to limit thrombosis and further inflammation[5].

_15_epi_LXA4 15-epi-Lipoxin A4 ALX_FPR2 ALX/FPR2 Receptor _15_epi_LXA4->ALX_FPR2 G_Protein G-protein Signaling ALX_FPR2->G_Protein Anti_Inflammatory_Effects Anti-Inflammatory Effects: - Decreased Neutrophil Chemotaxis - Increased Macrophage Phagocytosis - Decreased Pro-inflammatory Cytokines G_Protein->Anti_Inflammatory_Effects

15-epi-Lipoxin A4 Signaling Pathway.
15-oxo-ETE Signaling

15-oxo-ETE exerts its anti-inflammatory effects through two main mechanisms: activation of the Nrf2 antioxidant response and inhibition of the pro-inflammatory NF-κB pathway[1].

  • Nrf2 Activation: 15-oxo-ETE, as an electrophilic molecule, can activate the transcription factor Nrf2. Activated Nrf2 translocates to the nucleus and induces the expression of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1)[1].

  • NF-κB Inhibition: 15-oxo-ETE can inhibit the IKKβ subunit of the IκB kinase complex, which is crucial for the activation of the NF-κB pathway. This inhibition prevents the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β[1].

cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway _15_oxo_ETE_nrf2 15-oxo-ETE Keap1 Keap1 _15_oxo_ETE_nrf2->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE binds Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes _15_oxo_ETE_nfkb 15-oxo-ETE IKKbeta IKKβ _15_oxo_ETE_nfkb->IKKbeta inhibits IkappaB IκBα IKKbeta->IkappaB inhibits phosphorylation of NFkappaB NF-κB IkappaB->NFkappaB sequesters Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkappaB->Proinflammatory_Genes transcription of

Anti-inflammatory Signaling of 15-oxo-ETE.

Quantitative Data on the Anti-Inflammatory Effects

While much of the quantitative data focuses on 15(S)-HETE or the downstream metabolites of this compound, the following tables summarize key findings related to the 15-HETE axis.

Table 1: Effects of 15-HETE and its Metabolites on Neutrophil Function

CompoundAssayCell TypeConcentrationEffectReference
15-HETELTB4-induced ChemotaxisHuman Neutrophils10⁻⁴ M68% inhibition[6]
15-HETESuperoxide (B77818) Anion Generation (fMLP-induced)Human NeutrophilsDose-dependentInhibition[7]
15(S)-HETENeutrophil Migration across activated endotheliumHuman NeutrophilsNot specifiedPotent inhibition[8][9]

Table 2: Effects of 15-oxo-ETE on Inflammatory Gene Expression

CompoundCell TypeStimulusConcentrationEffect on Gene ExpressionReference
15-oxo-ETETHP-1 macrophagesLPS (100 ng/mL)25 µMTNF-α: 86% decrease[1]
15-oxo-ETETHP-1 macrophagesLPS (100 ng/mL)25 µMIL-6: 98% decrease[1]
15-oxo-ETETHP-1 macrophagesLPS (100 ng/mL)25 µMIL-1β: 61% decrease[1]

Table 3: Effects of 15-oxo-ETE on Endothelial Cell Adhesion Molecule Expression

CompoundCell TypeConcentrationEffect on Adhesion MoleculeReference
15-oxo-ETEHUVECs8 µmol/LE-selectin: 1.4-fold increase[2]

Experimental Protocols

Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol describes a common method for assessing the effect of this compound on neutrophil chemotaxis.

start Isolate human neutrophils from whole blood label_cells Label neutrophils with a fluorescent dye (e.g., Calcein-AM) start->label_cells add_cells Add labeled neutrophils to the upper chamber label_cells->add_cells prepare_chamber Prepare Boyden chamber with a microporous membrane (e.g., 3-5 µm pores) add_chemoattractant Add chemoattractant (e.g., LTB4) and this compound (or vehicle) to the lower chamber prepare_chamber->add_chemoattractant add_chemoattractant->add_cells incubate Incubate at 37°C for 1-2 hours add_cells->incubate quantify Quantify migrated cells in the lower chamber by measuring fluorescence incubate->quantify analyze Analyze data to determine the effect of this compound on chemotaxis quantify->analyze

Workflow for Neutrophil Chemotaxis Assay.

Detailed Methodology:

  • Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation and hypotonic lysis of erythrocytes.

  • Cell Labeling: Resuspend the isolated neutrophils in a suitable buffer and label with a fluorescent dye, such as Calcein-AM, according to the manufacturer's instructions.

  • Boyden Chamber Setup: Place a microporous membrane (typically 3-5 µm pore size) between the upper and lower wells of a Boyden chamber.

  • Loading Chambers:

    • Lower Chamber: Add a known concentration of a chemoattractant (e.g., leukotriene B4, LTB4) to the lower chamber. For experimental wells, add varying concentrations of this compound. Include a vehicle control.

    • Upper Chamber: Add the fluorescently labeled neutrophils to the upper chamber.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 1-2 hours to allow for cell migration.

  • Quantification: After incubation, carefully remove the upper chamber. Quantify the number of migrated cells in the lower chamber by measuring the fluorescence intensity using a plate reader.

  • Data Analysis: Compare the fluorescence readings from the this compound-treated wells to the control wells to determine the dose-dependent effect of this compound on neutrophil chemotaxis.

Macrophage Polarization Assay

This protocol outlines the in vitro polarization of macrophages and subsequent treatment with this compound to assess its impact on macrophage phenotype.

start Isolate monocytes (e.g., from human PBMCs or THP-1 cell line) differentiate Differentiate monocytes into M0 macrophages using M-CSF start->differentiate polarize_m1 Polarize M0 to M1 using LPS + IFN-γ differentiate->polarize_m1 polarize_m2 Polarize M0 to M2 using IL-4 + IL-13 differentiate->polarize_m2 treat_m1 Treat M1 macrophages with this compound polarize_m1->treat_m1 treat_m2 Treat M2 macrophages with this compound polarize_m2->treat_m2 analyze_markers Analyze M1/M2 markers (e.g., by qPCR, flow cytometry, or ELISA) treat_m1->analyze_markers treat_m2->analyze_markers

Workflow for Macrophage Polarization Assay.

Detailed Methodology:

  • Monocyte Isolation and Differentiation:

    • Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) by adherence or magnetic cell sorting. Alternatively, use a monocytic cell line such as THP-1.

    • Differentiate the monocytes into naive (M0) macrophages by culturing them in the presence of macrophage colony-stimulating factor (M-CSF) for 5-7 days. For THP-1 cells, differentiation into M0 macrophages can be induced with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours[8].

  • Macrophage Polarization:

    • M1 Polarization: To induce a pro-inflammatory M1 phenotype, stimulate the M0 macrophages with lipopolysaccharide (LPS) (e.g., 100 ng/mL) and interferon-gamma (IFN-γ) (e.g., 20 ng/mL) for 24-48 hours[10].

    • M2 Polarization: To induce an anti-inflammatory M2 phenotype, stimulate the M0 macrophages with interleukin-4 (IL-4) (e.g., 20 ng/mL) and interleukin-13 (IL-13) (e.g., 20 ng/mL) for 48-72 hours[8][10].

  • Treatment with this compound: During the polarization process or after polarization is established, treat the macrophage cultures with varying concentrations of this compound or a vehicle control.

  • Analysis of Polarization Markers: Assess the macrophage phenotype by measuring the expression of specific M1 and M2 markers:

    • M1 Markers: TNF-α, IL-6, IL-1β, CD80, CD86, iNOS.

    • M2 Markers: IL-10, TGF-β, Arginase-1, CD163, CD206.

    • Methods: Quantify marker expression at the mRNA level using quantitative real-time PCR (qPCR) or at the protein level using flow cytometry, ELISA, or Western blotting.

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound in biological samples.

Detailed Methodology:

  • Sample Preparation:

    • Liquid Samples (e.g., plasma, cell culture supernatant): Add an internal standard (e.g., deuterated 15-HETE). Perform solid-phase extraction (SPE) to concentrate the lipids and remove interfering substances.

    • Tissue Samples: Homogenize the tissue in an appropriate solvent, add an internal standard, and perform lipid extraction (e.g., Bligh-Dyer or Folch extraction) followed by SPE.

  • Chromatographic Separation:

    • Utilize a chiral stationary phase column to separate the this compound and 15(S)-HETE enantiomers.

    • Employ a suitable mobile phase gradient, often a mixture of organic solvents (e.g., acetonitrile, methanol) and water with a modifier (e.g., formic acid or acetic acid) to achieve optimal separation.

  • Mass Spectrometric Detection:

    • Use a tandem mass spectrometer (MS/MS) operating in negative ion mode.

    • Employ multiple reaction monitoring (MRM) for high selectivity and sensitivity. This involves selecting the precursor ion of 15-HETE (m/z 319.2) and monitoring for specific product ions (e.g., m/z 175.1).

  • Quantification: Create a standard curve using known concentrations of a this compound standard. Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Conclusion and Future Directions

This compound plays a significant, albeit often indirect, role in the resolution of inflammation. Its generation, particularly through the action of aspirin on COX-2, initiates a cascade of anti-inflammatory signaling through its conversion to 15-epi-lipoxin A4 and 15-oxo-ETE. Understanding the intricate details of these pathways offers promising avenues for the development of novel therapeutics that promote the resolution of inflammation.

Future research should focus on:

  • Elucidating the direct, concentration-dependent effects of this compound on various immune cell functions.

  • Identifying and characterizing specific receptors for this compound, if any exist.

  • Conducting in vivo studies to further delineate the therapeutic potential of this compound and its stable analogs in various inflammatory disease models.

  • Developing more specific and sensitive analytical methods for the routine quantification of this compound in clinical samples to better understand its role in human health and disease.

This technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of the this compound metabolic network in resolving inflammation.

References

Cellular Sources of 15(R)-HETE Production: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(R)-hydroxyeicosatetraenoic acid (15(R)-HETE) is the R-enantiomer of 15-HETE, a family of signaling lipids derived from arachidonic acid. While the S-enantiomer, 15(S)-HETE, has been more extensively studied, this compound is gaining increasing attention for its distinct biological activities and roles in various physiological and pathological processes. Notably, this compound serves as a precursor to the epi-lipoxins, a class of specialized pro-resolving mediators that play a crucial role in the resolution of inflammation. Understanding the cellular origins and biosynthetic pathways of this compound is therefore critical for elucidating its function and for the development of novel therapeutics targeting inflammatory and other diseases.

This technical guide provides a comprehensive overview of the primary cellular sources of this compound production. It details the enzymatic and non-enzymatic pathways responsible for its synthesis, presents quantitative data on its production in various cell types, and provides detailed experimental protocols for its detection and measurement.

Core Cellular Sources and Production Pathways

The production of this compound is attributed to three primary mechanisms: cyclooxygenase (COX) activity, particularly after aspirin (B1665792) modification; cytochrome P450 (CYP) enzyme catalysis; and non-enzymatic autoxidation of arachidonic acid.

Cyclooxygenase (COX) Pathway

Cyclooxygenase enzymes, primarily COX-1 and COX-2, are well-known for their role in prostaglandin (B15479496) synthesis. However, they can also produce a racemic mixture of 15-HETEs, with the 15(S)-HETE enantiomer typically being predominant. A significant shift in this stereochemistry occurs upon the acetylation of COX-2 by aspirin.

When endothelial cells are treated with aspirin, the COX-2 enzyme is acetylated. This modification alters its catalytic activity, leading to the near-exclusive production of this compound from arachidonic acid[1]. This aspirin-triggered pathway is a key mechanism for the production of epi-lipoxins, which are formed through the subsequent action of 5-lipoxygenase on this compound in adjacent leukocytes, a process known as transcellular biosynthesis.

Quantitative Data: this compound Production by Endothelial Cells

Cell TypeStimulusThis compound ConcentrationReference
Human Umbilical Vein Endothelial Cells (HUVEC)IL-1β (to induce COX-2) + AspirinProduction of 15-epi-LXA4 (a downstream metabolite of this compound) is stimulated.
Cytochrome P450 (CYP) Pathway

Various cytochrome P450 monooxygenases can metabolize arachidonic acid to produce a range of HETE isomers, including 15-HETE. While some CYP enzymes produce a racemic mixture, certain isoforms have been shown to predominantly generate the 15(R)-enantiomer. For instance, human and rat microsomal cytochrome P450s can metabolize arachidonic acid to a mixture of 15-HETEs where over 90% is the 15(R) stereoisomer.

Quantitative Data: CYP-mediated this compound Production

Specific quantitative data for this compound production by individual CYP isoforms is an active area of research, and precise concentrations can vary significantly based on the specific enzyme, tissue, and experimental conditions.

Non-Enzymatic Autoxidation

15-HETE can also be formed non-enzymatically through the autoxidation of arachidonic acid. This process, often initiated by reactive oxygen species (ROS) in environments of oxidative stress, results in a racemic mixture of 15-hydroperoxyeicosatetraenoic acids (15-HpETEs), which are then reduced to a racemic mixture of this compound and 15(S)-HETE[1].

Quantitative Data: Non-Enzymatic this compound Production

The production of this compound via autoxidation is inherently stochastic and dependent on the specific conditions of oxidative stress. Therefore, quantifying precise cellular production levels from this pathway is challenging. However, studies have shown that in conditions of oxidative stress, significant amounts of racemic 15-HETE can be generated.

Key Cellular Producers of this compound

Several cell types have been identified as sources of this compound, primarily through the pathways described above.

  • Endothelial Cells: As mentioned, endothelial cells, particularly when stimulated with pro-inflammatory cytokines to express COX-2 and subsequently treated with aspirin, are a major source of this compound.

  • Platelets: Platelets express COX-1, which can produce a small amount of a racemic mixture of 15-HETE. While 12-HETE is the major lipoxygenase product in platelets, the potential for this compound production, especially in the context of aspirin therapy, is an area of interest.

  • Epithelial Cells: Airway epithelial cells are known to produce significant amounts of 15-HETE, primarily the 15(S)-enantiomer via 15-lipoxygenase-1 (15-LOX-1). However, the presence of COX and CYP enzymes in these cells suggests a potential for this compound production as well. For instance, cultured human bronchial epithelial cells have been shown to release 15-HETE upon stimulation with arachidonic acid.

Experimental Protocols

Protocol 1: Measurement of this compound Production in Aspirin-Treated Endothelial Cells by LC-MS/MS

This protocol details the steps for inducing COX-2 expression in endothelial cells, treating them with aspirin, and quantifying the production of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with chiral separation.

1. Cell Culture and Treatment:

  • Culture human umbilical vein endothelial cells (HUVECs) in appropriate media (e.g., EGM-2) until confluent.
  • Induce COX-2 expression by treating the cells with a pro-inflammatory cytokine such as Interleukin-1β (IL-1β, 10 ng/mL) for 12-24 hours.
  • Wash the cells with phosphate-buffered saline (PBS).
  • Pre-incubate the cells with aspirin (e.g., 100 µM) for 30 minutes to acetylate COX-2.
  • Add arachidonic acid (e.g., 10 µM) to the cells and incubate for a defined period (e.g., 15-60 minutes) at 37°C.
  • Collect the cell culture supernatant for analysis.

2. Sample Preparation (Solid Phase Extraction):

  • Acidify the supernatant to pH ~3.5 with a dilute acid (e.g., 0.1 M HCl).
  • Add an internal standard (e.g., deuterated 15(S)-HETE-d8).
  • Perform solid-phase extraction (SPE) using a C18 cartridge.
  • Condition the cartridge with methanol (B129727) followed by water.
  • Load the acidified sample.
  • Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar impurities.
  • Elute the lipids with a high percentage of organic solvent (e.g., methanol or ethyl acetate).
  • Evaporate the eluate to dryness under a stream of nitrogen.
  • Reconstitute the sample in a small volume of the initial mobile phase for LC-MS/MS analysis.

3. Chiral LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Use a chiral stationary phase column (e.g., a cellulose (B213188) or amylose-based column) capable of separating HETE enantiomers.
  • Employ a suitable mobile phase gradient, typically consisting of an aqueous component (e.g., water with a small amount of formic acid) and an organic component (e.g., acetonitrile (B52724)/methanol).
  • Optimize the gradient to achieve baseline separation of this compound and 15(S)-HETE.
  • Mass Spectrometry (MS):
  • Use a tandem mass spectrometer operating in negative ion mode with electrospray ionization (ESI).
  • Perform Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions for 15-HETE and the internal standard. A common transition for HETEs is m/z 319.2 -> 115.1.
  • Develop a calibration curve using authentic this compound and 15(S)-HETE standards to quantify the amount of each enantiomer in the samples.

Protocol 2: In Vitro Assay for Cytochrome P450-Mediated this compound Formation

This protocol describes a method to assess the ability of a specific cytochrome P450 isoform to produce this compound from arachidonic acid using a reconstituted enzyme system.

1. Reagents and Materials:

  • Recombinant human CYP enzyme (e.g., expressed in baculovirus-infected insect cells).
  • Cytochrome P450 reductase.
  • Cytochrome b5 (optional, can enhance activity of some CYPs).
  • Lipid vesicles (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine).
  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
  • Arachidonic acid.
  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

2. Reaction Setup:

  • In a microcentrifuge tube, combine the reaction buffer, lipid vesicles, cytochrome P450 reductase, and the specific CYP enzyme.
  • Pre-incubate the mixture for 5 minutes at 37°C.
  • Initiate the reaction by adding arachidonic acid and the NADPH regenerating system.
  • Incubate the reaction for a defined period (e.g., 30-60 minutes) at 37°C with shaking.
  • Stop the reaction by adding a solvent such as ice-cold acetonitrile or by acidification.

3. Sample Analysis:

  • Follow the sample preparation and chiral LC-MS/MS analysis steps outlined in Protocol 1 to separate and quantify the this compound and 15(S)-HETE produced.

Protocol 3: Induction and Measurement of Non-Enzymatic this compound Production

This protocol outlines a method to induce lipid peroxidation in a cell-free system or in cultured cells and to measure the resulting formation of this compound.

1. Induction of Lipid Peroxidation:

  • Cell-Free System:
  • Prepare a solution of arachidonic acid in a suitable buffer (e.g., PBS).
  • Induce peroxidation by adding a free radical generator, such as:
  • A Fenton reagent system (e.g., FeSO4 and H2O2).
  • Azo-initiators (e.g., 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) - AAPH).
  • Incubate the reaction mixture at 37°C for a set time.
  • Cultured Cells:
  • Treat cultured cells with an agent that induces oxidative stress, such as:
  • Hydrogen peroxide (H2O2).
  • Tert-butyl hydroperoxide (t-BOOH).
  • Paraquat.
  • Incubate the cells for a defined period.
  • Collect the cell lysate and/or the culture medium.

2. Sample Analysis:

  • For both cell-free and cell-based experiments, follow the sample preparation and chiral LC-MS/MS analysis steps described in Protocol 1 to determine the levels of this compound and 15(S)-HETE. In non-enzymatic peroxidation, an approximately equal (racemic) mixture of the two enantiomers is expected.

Signaling Pathways and Experimental Workflows

Arachidonic Acid Cascade Leading to this compound

Arachidonic_Acid_Cascade cluster_COX Cyclooxygenase (COX) Pathway cluster_CYP Cytochrome P450 Pathway cluster_Autoxidation Non-Enzymatic Autoxidation AA Arachidonic Acid (in cell membrane) PLA2 Phospholipase A2 Free_AA Free Arachidonic Acid PLA2->Free_AA Liberation COX2 COX-2 Free_AA->COX2 CYP Cytochrome P450 (e.g., microsomal) Free_AA->CYP ROS Reactive Oxygen Species (ROS) Free_AA->ROS Acetylated_COX2 Acetylated COX-2 Aspirin Aspirin Aspirin->COX2 Acetylation HETE_15R This compound Acetylated_COX2->HETE_15R Metabolism HETE_15R_CYP This compound (major product) CYP->HETE_15R_CYP Racemic_15HpETE 15(R,S)-HpETE ROS->Racemic_15HpETE Oxidation Racemic_15HETE 15(R,S)-HETE Racemic_15HpETE->Racemic_15HETE Reduction Experimental_Workflow start Start: Cell Culture/Tissue Sample treatment Stimulation/ Treatment (e.g., Aspirin, Cytokines) start->treatment collection Sample Collection (Supernatant/Lysate) treatment->collection spe Solid Phase Extraction (C18) collection->spe Internal Standard Addition analysis Chiral LC-MS/MS Analysis spe->analysis Elution & Reconstitution quantification Data Analysis and Quantification analysis->quantification MRM Data end End: This compound Concentration quantification->end

References

15(R)-HETE signaling pathways and mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 15(R)-HETE Signaling Pathways and Mechanisms

Introduction

15(R)-Hydroxyeicosatetraenoic acid, or this compound, is an eicosanoid—a signaling molecule derived from the 20-carbon omega-6 fatty acid, arachidonic acid. While its stereoisomer, 15(S)-HETE, has been more extensively studied, this compound is a critical mediator in its own right, primarily serving as a key intermediate in the biosynthesis of potent anti-inflammatory and pro-resolving lipid mediators. This guide provides a comprehensive overview of the synthesis, signaling pathways, metabolism, and biological functions of this compound, along with detailed experimental protocols for its study.

Biosynthesis of this compound

The generation of this compound from arachidonic acid (AA) occurs through several enzymatic and non-enzymatic routes. The initial product is often the hydroperoxy intermediate, 15(R)-hydroperoxyeicosatetraenoic acid (15(R)-HpETE), which is rapidly reduced to the more stable this compound by cellular peroxidases.[1]

  • Cyclooxygenase (COX) Pathway : Human cyclooxygenase enzymes, particularly COX-2 when acetylated by aspirin, shift their catalytic activity from producing prostaglandins (B1171923) to synthesizing this compound.[2] Non-acetylated COX enzymes can also produce small amounts of 15-HETEs.[3]

  • Cytochrome P450 (CYP) Pathway : Microsomal cytochrome P450 enzymes can metabolize arachidonic acid to a mixture of 15-HETEs, with the 15(R) stereoisomer being the predominant product (>90%).[1]

  • Autoxidation : Non-enzymatic, free-radical-induced oxidation of arachidonic acid yields a racemic mixture of 15(R,S)-HpETEs, which are subsequently reduced to 15(R,S)-HETEs. This process is often elevated in states of oxidative stress.[1]

15(R)-HETE_Synthesis cluster_enzymatic Enzymatic Pathways cluster_non_enzymatic Non-Enzymatic AA Arachidonic Acid COX2 Aspirin-Acetylated COX-2 AA->COX2 CYP450 Microsomal CYP450s AA->CYP450 Autoxidation Autoxidation AA->Autoxidation HpETE 15(R)-HpETE HETE This compound HpETE->HETE Cellular Peroxidases COX2->HpETE CYP450->HpETE Autoxidation->HpETE

Caption: Biosynthesis pathways of this compound from arachidonic acid.

Signaling Pathways and Mechanisms

This compound exerts its biological effects through interactions with nuclear receptors and potentially cell surface receptors, initiating downstream signaling cascades.

Peroxisome Proliferator-Activated Receptors (PPARs)

A primary mechanism of action for 15-HETEs is the activation of PPARs, a family of nuclear receptors that regulate gene expression. Both this compound and 15(S)-HETE are agonists for PPARs, particularly PPARγ and PPARβ/δ.[1][4]

  • PPARγ Activation : Upon binding this compound, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to PPAR response elements (PPREs) in the promoter regions of target genes. This activation can inhibit the proliferation of various cancer cell lines and exert anti-inflammatory effects.[5][6]

  • PPARβ/δ Activation : 15-HETE enantiomers are potent agonists of PPARβ/δ, triggering the recruitment of coactivators and inducing the expression of target genes like ANGPTL4.[4]

G Protein-Coupled Receptors (GPCRs)

While a specific high-affinity GPCR for this compound has not been definitively identified, studies on related eicosanoids suggest this is a likely signaling mechanism. For instance, 15(S)-HETE can activate the leukotriene B4 receptor 2 (BLT2).[1] Studies in PT-18 mast cells identified a single class of low-affinity binding sites for 15-HETE that are implicated in the activation of 5-lipoxygenase.[7] The orphan receptor GPR31 has been identified as a high-affinity receptor for 12(S)-HETE, and it shows some, albeit much lower, activation by 15(S)-HETE.[8][9]

Downstream Signaling Cascades

Activation of these receptors leads to the modulation of several key intracellular pathways:

  • PI3K/Akt/mTOR Pathway : Studies on the more potent 15(S)-HETE isomer have shown it promotes angiogenesis through the activation of the PI3K-Akt-mTOR signaling pathway.[10][11] This cascade is crucial for cell survival, proliferation, and migration.

  • STAT3 Pathway : 15(S)-HETE-induced angiogenesis has also been shown to require the STAT3-dependent expression of Vascular Endothelial Growth Factor (VEGF).[12]

  • Inhibition of 5-Lipoxygenase (5-LOX) : 15-HETEs can suppress the 5-lipoxygenase pathway, thereby reducing the production of pro-inflammatory leukotrienes.[13][14] This occurs not by direct enzyme inhibition but by acting as an alternative substrate, shunting the pathway towards the production of lipoxins.[13]

15(R)-HETE_Signaling cluster_receptors Receptor Binding cluster_downstream Downstream Effects cluster_outcomes Biological Outcomes HETE This compound PPAR PPARγ / PPARβ/δ (Nuclear Receptor) HETE->PPAR GPCR Putative GPCRs (Cell Surface) HETE->GPCR FiveLOX 5-LOX Inhibition HETE->FiveLOX Substrate Competition Gene Gene Expression (via PPREs) PPAR->Gene PI3K PI3K/Akt/mTOR GPCR->PI3K STAT3 STAT3 GPCR->STAT3 Angio Angiogenesis PI3K->Angio STAT3->Angio via VEGF Inflam ↓ Inflammation FiveLOX->Inflam Gene->Inflam Prolif ↓ Proliferation Gene->Prolif

Caption: Overview of this compound signaling pathways.

Metabolism of this compound

This compound is not an end-product but a crucial substrate for the synthesis of other potent bioactive lipids.

  • Formation of 15-epi-Lipoxins : This is a major metabolic fate of this compound. The enzyme 5-lipoxygenase (ALOX5) acts on this compound to produce 15-epi-lipoxin A4 (15-epi-LXA4) and 15-epi-lipoxin B4 (15-epi-LXB4).[1] These "aspirin-triggered" lipoxins are potent anti-inflammatory and pro-resolving mediators that actively promote the resolution of inflammation.[15]

  • Oxidation to 15-oxo-ETE : this compound can be oxidized by NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-oxo-eicosatetraenoic acid (15-oxo-ETE).[1][16] 15-oxo-ETE is an electrophilic α,β-unsaturated ketone that can inhibit pro-inflammatory signaling pathways like NF-κB.[16]

15(R)-HETE_Metabolism cluster_function Primary Function HETE This compound EpiLipoxin 15-epi-Lipoxins (e.g., 15-epi-LXA4) HETE->EpiLipoxin 5-Lipoxygenase (ALOX5) OxoETE 15-oxo-ETE HETE->OxoETE 15-PGDH ProResolving Anti-inflammatory & Pro-resolving EpiLipoxin->ProResolving AntiInflam Anti-inflammatory (NF-κB Inhibition) OxoETE->AntiInflam Experimental_Workflow Sample Biological Sample (Plasma, Cells, etc.) Spike Spike with Internal Standard ([2H8]-15(S)-HETE) Sample->Spike Extract Lipid Extraction (SPE or LLE) Spike->Extract Deriv Derivatization (e.g., PFB ester) Extract->Deriv LC Chiral UHPLC Separation Deriv->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Quant Quantification MS->Quant

References

An In-depth Technical Guide to the Discovery and Initial Characterization of 15(R)-Hydroxyeicosatetraenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(R)-Hydroxyeicosatetraenoic acid (15(R)-HETE) is the R-enantiomer of the more extensively studied 15(S)-HETE, both of which are metabolites of arachidonic acid. Initially identified as a product of cytochrome P450-mediated arachidonic acid metabolism in the early 1980s, this compound has since been shown to be generated through several enzymatic and non-enzymatic pathways. While often found in lower concentrations than its S-enantiomer, this compound exhibits distinct biological activities and serves as a precursor to a class of specialized pro-resolving mediators known as epi-lipoxins. This technical guide provides a comprehensive overview of the discovery, initial characterization, biosynthesis, and key signaling pathways of this compound, with a focus on quantitative data and detailed experimental methodologies.

Discovery and Initial Characterization

The initial discovery of hydroxyeicosatetraenoic acids (HETEs) as products of cytochrome P450-mediated arachidonic acid metabolism was a significant step in understanding the "third pathway" of eicosanoid biosynthesis, distinct from the cyclooxygenase and lipoxygenase pathways.

In 1982, Capdevila and colleagues demonstrated that rat liver microsomes, in the presence of NADPH, could oxidize arachidonic acid to a mixture of HETEs, including 15-HETE.[1] Their work, utilizing high-performance liquid chromatography (HPLC) and mass spectrometry, laid the foundation for identifying these novel metabolites. While this initial report did not determine the stereochemistry of the 15-HETE produced, subsequent research established that cytochrome P450 enzymes predominantly form the R-enantiomer.[2] Human and rat microsomal cytochrome P450s, particularly CYP2C19, metabolize arachidonic acid to a racemic mixture of 15-HETEs, with over 90% being the 15(R) stereoisomer.[2]

Further characterization revealed that this compound can also be formed through the non-enzymatic auto-oxidation of arachidonic acid, which yields a racemic mixture of 15(R,S)-hydroperoxyeicosatetraenoic acids (15(R,S)-HpETEs) that are subsequently reduced to 15(R,S)-HETEs.[2] Additionally, aspirin-acetylated cyclooxygenase-2 (COX-2) was identified as a source of this compound, which then serves as a precursor for the biosynthesis of epi-lipoxins.

Biosynthesis of this compound

This compound is synthesized through multiple pathways within the cell, each with distinct enzymatic machinery and cellular contexts.

Cytochrome P450 Pathway

The primary enzymatic route for the stereospecific formation of this compound is through the action of cytochrome P450 (CYP) monooxygenases. Several CYP isoforms, including CYP2C8, CYP2C9, and CYP2J2, have been implicated in the metabolism of arachidonic acid to various HETE and EET regioisomers.[3][4] Specifically, CYP2C19 has been shown to produce a racemic mixture of 15-HETEs that is highly enriched in the 15(R)-enantiomer.[2]

Aspirin-Acetylated COX-2 Pathway

Aspirin's unique ability to acetylate COX-2 shifts the enzyme's catalytic activity from prostaglandin (B15479496) synthesis to the formation of this compound from arachidonic acid. This aspirin-triggered pathway is a key step in the transcellular biosynthesis of epi-lipoxins, which are potent anti-inflammatory mediators.

Auto-oxidation

Non-enzymatic lipid peroxidation of arachidonic acid, often initiated by reactive oxygen species, can lead to the formation of a racemic mixture of 15-hydroperoxyeicosatetraenoic acids (15-HpETEs), which are then reduced by cellular peroxidases to a mixture of this compound and 15(S)-HETE.[2]

Quantitative Data

The concentration of this compound can vary significantly depending on the tissue, cell type, and stimulation conditions. The following table summarizes available quantitative data for this compound.

Biological MatrixConditionThis compound Concentration15(S)-HETE ConcentrationMethodReference
Human SerumUnstimulated12.74 ± 1.2 ng/mL42.75 ± 5.2 ng/mLUHPLC-ECAPCI/HRMS[5]
Human PlasmaUnstimulated~1:1 ratio with 15(S)-HETE~1:1 ratio with this compoundUHPLC-ECAPCI/HRMS[5]
Human Whole BloodZymosan stimulated (4h)2.46 ± 0.2 ng/mL5.19 ± 0.4 ng/mLUHPLC-ECAPCI/HRMS[5]
Human Whole BloodZymosan stimulated (24h)8.44 ± 0.6 ng/mLNot specifiedUHPLC-ECAPCI/HRMS[5]
Human Whole BloodLPS stimulated (24h)6.3 ± 0.5 ng/mL14.9 ± 1 ng/mLUHPLC-ECAPCI/HRMS[5]
Human BronchiArachidonic Acid (30 µM) stimulatedNot specified (Total 15-HETE: 258 ± 76 ng/10^6 cells)Not specified (Total 15-HETE: 258 ± 76 ng/10^6 cells)HPLC[6]
Human EosinophilsArachidonic Acid (100 µM) stimulatedNot specified (Total 15-HETE: 1111 ± 380 ng/10^6 cells)Not specified (Total 15-HETE: 1111 ± 380 ng/10^6 cells)Not specified[7]
Atherosclerotic Rabbit AortaEndogenousPredominant eicosanoidMinor componentHPLC[8]

Signaling Pathways of this compound

This compound exerts its biological effects through distinct signaling pathways, most notably as a ligand for the nuclear receptor PPARβ/δ and as a precursor to the specialized pro-resolving mediators, the epi-lipoxins.

PPARβ/δ Activation

This compound, along with its S-enantiomer, is an endogenous agonist for the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ).[3][4] Both enantiomers are similarly potent in activating PPARβ/δ.[3][4] Upon binding, this compound induces a conformational change in the receptor, leading to the recruitment of coactivators and the transcriptional regulation of target genes. One well-characterized target gene is Angiopoietin-like 4 (ANGPTL4), which plays a role in lipid metabolism and has been implicated in cancer cell invasion.[9][10] Activation of PPARβ/δ by its agonists has been shown to regulate genes involved in lipid catabolism and energy uncoupling in skeletal muscle.[11]

Epi_Lipoxin_Biosynthesis cluster_endothelial Endothelial/Epithelial Cell cluster_leukocyte Leukocyte (e.g., Neutrophil) AA1 Arachidonic Acid Aspirin_COX2 Aspirin-acetylated COX-2 AA1->Aspirin_COX2 15R_HETE1 This compound Aspirin_COX2->15R_HETE1 15R_HETE2 This compound 15R_HETE1->15R_HETE2 Transcellular Transport 5_LOX 5-Lipoxygenase 15R_HETE2->5_LOX Epi_Lipoxins 15-epi-Lipoxin A4 15-epi-Lipoxin B4 5_LOX->Epi_Lipoxins P450_Assay_Workflow Start Start Prepare_Mix Prepare Reaction Mix: Microsomes, Buffer, Arachidonic Acid Start->Prepare_Mix Preincubate Pre-incubate at 37°C for 5 min Prepare_Mix->Preincubate Initiate_Reaction Initiate with NADPH Preincubate->Initiate_Reaction Incubate Incubate at 37°C for 30-60 min Initiate_Reaction->Incubate Terminate Terminate with Organic Solvent + Internal Standard Incubate->Terminate Extract Vortex, Centrifuge, Collect Organic Layer Terminate->Extract Dry_Reconstitute Evaporate to Dryness and Reconstitute Extract->Dry_Reconstitute Analyze Analyze by Chiral HPLC-MS/MS Dry_Reconstitute->Analyze End End Analyze->End

References

Physiological Concentration of 15(R)-HETE in Tissues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(R)-hydroxyeicosatetraenoic acid, or 15(R)-HETE, is a stereoisomer of the more extensively studied 15(S)-HETE. Both are metabolites of arachidonic acid, a key polyunsaturated fatty acid involved in inflammatory and signaling pathways. While the physiological roles of 15(S)-HETE are widely documented, the specific functions and tissue concentrations of this compound are less characterized, presenting a significant area of interest for research and therapeutic development. This technical guide provides a comprehensive overview of the current knowledge on the physiological concentrations of this compound in various tissues, details of experimental protocols for its quantification, and an exploration of its known signaling pathways and metabolic fate.

Data Presentation: Quantitative Levels of this compound

The available quantitative data on the physiological levels of this compound are limited, with most studies focusing on its enantiomer, 15(S)-HETE, or the total 15-HETE concentration. However, some studies have performed chiral analysis, providing valuable insights into the enantiomeric distribution of 15-HETE in biological matrices.

Enzymatic Formation Rates in Rat Tissues

A study on Sprague-Dawley rats provides data on the formation rates of this compound and 15(S)-HETE in microsomes from various organs, offering a comparative view of their production capacities.

TissueThis compound Formation Rate (pmol/min/mg protein)15(S)-HETE Formation Rate (pmol/min/mg protein)SpeciesMethod
Heart (Male)~1.5~1.2RatLC-MS/MS
Heart (Female)~0.8~0.7RatLC-MS/MS
Liver (Male)~0.5~0.4RatLC-MS/MS
Liver (Female)~0.3~0.2RatLC-MS/MS
Kidney (Male)~0.9~0.7RatLC-MS/MS
Kidney (Female)~0.5~0.4RatLC-MS/MS
Brain (Male)~0.4~0.8RatLC-MS/MS
Brain (Female)~0.3~0.6RatLC-MS/MS

Data adapted from a study on sex- and enantiospecific differences in HETE formation rates in rat organs.[1]

Concentrations in Human Blood

A targeted chiral lipidomics analysis of human blood has provided quantitative data on the circulating levels of this compound.

Biological MatrixConditionThis compound Concentration (ng/mL)SpeciesMethod
SerumBaseline12.74 ± 1.2HumanUHPLC-ECAPCI/HRMS
PlasmaBaseline (PBS control)3.41 ± 0.5HumanUHPLC-ECAPCI/HRMS
PlasmaLPS stimulation (24h)6.3 ± 0.5HumanUHPLC-ECAPCI/HRMS
PlasmaZymosan stimulation (24h)8.44 ± 0.6HumanUHPLC-ECAPCI/HRMS

Data adapted from a study on the analysis of HETEs in human whole blood.[2]

Biosynthesis and Metabolism of this compound

This compound is primarily biosynthesized through the action of cyclooxygenase (COX) enzymes, particularly aspirin-acetylated COX-2, and cytochrome P450 (CYP) enzymes.[3][4] Unlike its (S)-enantiomer, which is a major product of 15-lipoxygenase (15-LOX), this compound is not a significant product of this pathway.

Once formed, this compound can be further metabolized. A key metabolic fate is its conversion to 15-epi-lipoxin A4 (15-epi-LXA4) through the action of 5-lipoxygenase in a transcellular manner.[3] This pathway is of particular interest as 15-epi-lipoxins are potent anti-inflammatory mediators.

Arachidonic_Acid Arachidonic Acid Aspirin_COX2 Aspirin-acetylated COX-2 Arachidonic_Acid->Aspirin_COX2 CYP450 Cytochrome P450 Arachidonic_Acid->CYP450 HETE_15R This compound Aspirin_COX2->HETE_15R CYP450->HETE_15R LOX5 5-Lipoxygenase (transcellular) HETE_15R->LOX5 epi_LXA4 15-epi-Lipoxin A4 LOX5->epi_LXA4

Biosynthesis and metabolism of this compound.

Signaling Pathways

This compound has been identified as an agonist for the peroxisome proliferator-activated receptor beta/delta (PPARβ/δ).[5] Both this compound and 15(S)-HETE are similarly potent in activating PPARβ/δ, suggesting that the enantiomers produced through different enzymatic pathways converge on this signaling node. Activation of PPARβ/δ by 15-HETE leads to the induction of target gene expression, such as Angiopoietin-like 4 (ANGPTL4).

HETE_15R This compound PPAR PPARβ/δ HETE_15R->PPAR Binds and Activates Coactivator Coactivator Recruitment PPAR->Coactivator Target_Gene Target Gene Expression (e.g., ANGPTL4) Coactivator->Target_Gene

This compound signaling via PPARβ/δ.

Experimental Protocols

Accurate quantification of this compound requires robust analytical methods capable of separating it from its more abundant (S)-enantiomer. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a chiral column is the gold standard for this purpose.

Sample Preparation from Tissues
  • Tissue Homogenization: Immediately after collection, snap-freeze the tissue in liquid nitrogen to quench metabolic activity. Homogenize the frozen tissue in a cold solvent, such as methanol (B129727) containing an antioxidant like butylated hydroxytoluene (BHT) and a reducing agent like triphenylphosphine (B44618) (TPP), to prevent auto-oxidation.[6]

  • Internal Standard Spiking: Add a known amount of a deuterated internal standard, such as 15(S)-HETE-d8, to the homogenate for accurate quantification.

  • Lipid Extraction: Perform a liquid-liquid extraction using a solvent system like chloroform/methanol or solid-phase extraction (SPE) with a C18 cartridge to isolate the lipid fraction.[6][7]

  • Saponification (Optional): To measure total this compound (free and esterified), the lipid extract can be saponified using a strong base (e.g., KOH) to release HETEs from phospholipids.

  • Derivatization (for enhanced sensitivity): For certain mass spectrometry techniques, derivatization of the carboxylic acid group with a reagent like pentafluorobenzyl (PFB) bromide can enhance ionization efficiency.[2]

  • Reconstitution: Dry the final extract under a stream of nitrogen and reconstitute it in the mobile phase for LC-MS/MS analysis.

Chiral LC-MS/MS Quantification
  • Chromatographic Separation:

    • Column: Utilize a chiral column, such as a Chiralpak AD-RH or a cellulose-based chiral phase, for the enantioselective separation of this compound and 15(S)-HETE.[7]

    • Mobile Phase: An isocratic or gradient elution with a mixture of organic solvent (e.g., methanol or acetonitrile) and water, often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape.[7]

  • Mass Spectrometric Detection:

    • Ionization: Use electrospray ionization (ESI) in negative ion mode for the detection of the deprotonated molecule [M-H]⁻.

    • Analysis Mode: Employ Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for 15-HETE (e.g., m/z 319 -> 179) and its internal standard.

  • Quantification: Generate a standard curve using known concentrations of authentic this compound and 15(S)-HETE standards. Calculate the concentration of this compound in the samples by comparing its peak area to that of the internal standard and interpolating from the standard curve.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Tissue Tissue Sample Homogenization Homogenization (with antioxidant/reducing agent) Tissue->Homogenization IS Internal Standard Spiking Homogenization->IS Extraction Lipid Extraction (LLE or SPE) IS->Extraction Reconstitution Reconstitution Extraction->Reconstitution Chiral_LC Chiral HPLC Separation Reconstitution->Chiral_LC MS Tandem Mass Spectrometry (ESI-, MRM) Chiral_LC->MS Quantification Quantification MS->Quantification

Experimental workflow for this compound quantification.

Conclusion and Future Directions

The study of this compound is an emerging field with the potential to uncover novel biological pathways and therapeutic targets. Current data indicates its presence in various tissues and circulation, with its formation being distinct from its more studied (S)-enantiomer. The signaling of this compound through PPARβ/δ highlights its potential role in regulating gene expression.

A significant knowledge gap remains concerning the absolute physiological concentrations of this compound in a wide range of healthy tissues. Future research employing sensitive and specific chiral analytical techniques will be crucial to populate this data and to fully understand the physiological and pathophysiological significance of this intriguing lipid mediator. Such studies will undoubtedly provide valuable insights for researchers, scientists, and drug development professionals working in the fields of inflammation, metabolic diseases, and beyond.

References

15(R)-HETE and its Connection to Oxidative Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

15(R)-Hydroxyeicosatetraenoic acid (15(R)-HETE) is a stereoisomer of the more extensively studied 15(S)-HETE, both of which are eicosanoid metabolites of arachidonic acid. While initially considered a minor product, this compound is now recognized as a key signaling molecule, particularly at the interface of inflammation and oxidative stress. Its synthesis can be initiated by several enzymatic and non-enzymatic pathways, some of which are directly induced by conditions of cellular oxidative stress.[1] Furthermore, this compound is a crucial precursor to potent anti-inflammatory and pro-resolving mediators, such as 15-epi-lipoxins.[1] Its downstream metabolite, 15-oxo-ETE, exhibits significant bioactivity, capable of modulating fundamental inflammatory and antioxidant response pathways, including NF-κB and Nrf2.[2] This guide provides an in-depth technical overview of the biosynthesis of this compound, its intricate relationship with oxidative stress, and the signaling cascades it governs, presenting key quantitative data and experimental methodologies relevant to researchers in the field.

Biosynthesis of this compound

This compound is synthesized from arachidonic acid through multiple pathways. The specific pathway often dictates the biological context of its production.

  • Cyclooxygenase (COX) Pathway : Both COX-1 and COX-2 can generate this compound from arachidonic acid.[3] Notably, when COX-2 is acetylated by aspirin, its enzymatic activity is altered, leading to a significant increase in the production of this compound.[1]

  • Cytochrome P450 (CYP) Pathway : Microsomal cytochrome P450 enzymes, such as CYP2C19, metabolize arachidonic acid into a racemic mixture of 15(R,S)-HETEs, with the 15(R) stereoisomer comprising over 90% of the product.[1]

  • Autoxidation : In conditions of significant oxidative stress, arachidonic acid can undergo spontaneous, non-enzymatic oxidation. This process yields a racemic mixture of 15(R,S)-hydroperoxyeicosatetraenoic acids (15(R,S)-HpETEs), which are subsequently reduced to 15(R,S)-HETEs.[1] This pathway provides a direct mechanistic link between an oxidative environment and the generation of this compound.

G AA Arachidonic Acid COX2 COX-2 (Aspirin-Acetylated) AA->COX2 CYP450 Cytochrome P450s (e.g., CYP2C19) AA->CYP450 Auto Autoxidation AA->Auto HpETE_R 15(R)-HpETE COX2->HpETE_R HETE_R This compound CYP450->HETE_R >90% 15(R) HpETE_mix 15(R,S)-HpETE Auto->HpETE_mix OS Oxidative Stress OS->Auto promotes HpETE_mix->HETE_R Reduction HpETE_R->HETE_R Reduction

Figure 1: Major Biosynthetic Pathways of this compound.

Signaling Pathways and Connection to Oxidative Stress

The biological activity of this compound is largely mediated through its conversion to downstream metabolites that modulate inflammation and cellular redox status.

The Pro-Resolving Epi-Lipoxin Pathway

This compound serves as a substrate for the 5-lipoxygenase (ALOX5) enzyme, leading to the synthesis of 15-epi-lipoxins, such as 15-epi-Lipoxin A₄.[1] These molecules are potent specialized pro-resolving mediators (SPMs) that actively orchestrate the resolution of inflammation, a process critical for tissue homeostasis and repair. Their functions include inhibiting neutrophil infiltration and stimulating the clearance of apoptotic cells by macrophages.[4]

The 15-oxo-ETE Signaling Axis

Similar to its (S) counterpart, this compound can be oxidized by NAD⁺-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-oxo-eicosatetraenoic acid (15-oxo-ETE).[1][2] 15-oxo-ETE is an electrophilic α,β-unsaturated ketone that can directly interact with cellular signaling proteins.[2] This metabolite plays a dual role in the cellular response to stress:

  • Inhibition of Pro-Inflammatory Signaling : 15-oxo-ETE has been shown to inhibit the pro-inflammatory NF-κB pathway. It achieves this by targeting and inhibiting IKKβ, a key kinase responsible for activating NF-κB. This action prevents the transcription of various pro-inflammatory cytokines like TNFα and IL-6.[2]

  • Activation of Antioxidant Response : 15-oxo-ETE is an activator of the Nrf2-antioxidant response element (ARE) pathway. By reacting with Keap1, the cytosolic inhibitor of Nrf2, it allows Nrf2 to translocate to the nucleus and initiate the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[2]

This dual function positions the this compound/15-oxo-ETE axis as a critical feedback loop: its production, which can be triggered by oxidative stress, leads to the activation of pathways that both suppress inflammation and enhance the cell's antioxidant capacity.

G cluster_0 This compound Metabolism cluster_1 Downstream Signaling of 15-oxo-ETE HETE_R This compound ALOX5 ALOX5 HETE_R->ALOX5 PGDH 15-PGDH HETE_R->PGDH EpiLXA4 15-epi-Lipoxin A4 ALOX5->EpiLXA4 OxoETE 15-oxo-ETE PGDH->OxoETE Resolution Resolution of Inflammation EpiLXA4->Resolution IKK IKKβ OxoETE->IKK inhibits Keap1 Keap1 OxoETE->Keap1 inhibits NFkB NF-κB IKK->NFkB activates ProInflam Pro-inflammatory Gene Expression (TNFα, IL-6) NFkB->ProInflam induces Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE binds Keap1->Nrf2 inhibits AntiOx Antioxidant Gene Expression (HO-1) ARE->AntiOx drives

Figure 2: Signaling Pathways of this compound and its Metabolite 15-oxo-ETE.

Quantitative Data Summary

Quantitative analysis is crucial for understanding the potency and physiological relevance of this compound and its metabolites. The following tables summarize key data from published studies.

Table 1: Biological Concentrations and Activity of 15-oxo-ETE

Parameter Value/Concentration Cell/System Context Biological Effect Citation
Inhibition of NF-κB 100 nM - 1 µM HEK293T cells (luciferase reporter) Dose-dependent inhibition of NF-κB signaling. [2]
Inhibition of Cytokines 25 µM THP-1 macrophages (LPS-stimulated) Inhibition of TNFα, IL-6, and IL-1β mRNA expression. [2]
Inhibition of 12-Lipoxygenase IC₅₀ = 1 µM Cell-free enzyme assay Moderate inhibition of 12-LOX activity. [1]

| Intracellular Uptake | ~408 nM (intracellular) | HUVECs incubated with 1 µM 15-oxo-ETE | Rapid uptake and accumulation within 30 minutes. |[5] |

Table 2: Plasma Levels of 15-HETE and 15-oxo-ETE in Acute Myocardial Infarction (AMI) Data suggest a potential role for these mediators in the inflammatory and oxidative stress conditions associated with AMI.

Analyte Control Group (ng/mL) AMI Group (ng/mL) P-value Citation
15-HETE 1.8 ± 0.3 4.5 ± 0.6 < 0.05 [6]

| 15-oxo-ETE | 0.21 ± 0.04 | 0.53 ± 0.07 | < 0.05 |[6] |

Key Experimental Protocols

Protocol 1: Quantification of this compound and 15-oxo-ETE by LC-MS/MS

This method allows for the sensitive and specific quantification of lipid mediators from biological samples.

  • Sample Preparation : Collect cell culture media or cell lysates. For plasma/serum, protein precipitation may be required.

  • Internal Standard Spiking : Add a known amount of a deuterated internal standard (e.g., [²H₈]15(S)-HETE, [²H₆]5-oxo-ETE) to each sample for accurate quantification.[2][5]

  • Lipid Extraction : Perform a liquid-liquid extraction using a chloroform:methanol mixture (e.g., 2:1 v/v).[2] Vortex vigorously and centrifuge to separate the organic and aqueous phases.

  • Drying and Reconstitution : Carefully collect the lower organic phase, evaporate the solvent under a stream of nitrogen, and reconstitute the lipid extract in a small volume of the mobile phase (e.g., methanol/water).

  • LC Separation : Inject the sample onto a reverse-phase C18 column (e.g., Waters Acquity UPLC BEH C18).[7] Elute the analytes using a gradient of mobile phases, typically water with a small amount of acid (e.g., formic acid) and an organic solvent like acetonitrile (B52724) or methanol.

  • MS/MS Detection : Analyze the column eluent using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. Monitor specific precursor-to-product ion transitions for each analyte and internal standard in Multiple Reaction Monitoring (MRM) mode.[5]

  • Quantification : Calculate the concentration of each analyte by comparing the ratio of its peak area to the peak area of its corresponding internal standard against a standard curve.

Protocol 2: Measurement of Cellular Reactive Oxygen Species (ROS)

This protocol describes a common method for assessing changes in cellular oxidative stress in response to treatment with a bioactive lipid like this compound or its metabolites.

  • Cell Culture : Plate cells (e.g., endothelial cells, macrophages) in a suitable format (e.g., 96-well plate for microscopy/plate reader, 6-well plate for flow cytometry) and allow them to adhere overnight.

  • Treatment : Treat the cells with the test compound (e.g., 15-oxo-ETE) or vehicle control for the desired duration. A positive control, such as H₂O₂ or another known ROS inducer, should be included.

  • Probe Incubation : Remove the treatment media and add fresh media or buffer containing a fluorogenic ROS probe, such as CellROX® Green Reagent (final concentration of ~5 µM).[8] Incubate for 30 minutes at 37°C, protected from light.[8][9]

  • Washing : Gently wash the cells three times with Phosphate-Buffered Saline (PBS) to remove excess probe.[8]

  • Analysis :

    • Fluorescence Microscopy/Plate Reader : Immediately analyze the fluorescence intensity. A nuclear counterstain (e.g., Hoechst) can be used to normalize for cell number.

    • Flow Cytometry : Detach the cells using trypsin, centrifuge, and resuspend in PBS.[9] Analyze the fluorescence intensity of the cell suspension using a flow cytometer with the appropriate laser and filter set (e.g., FITC channel for CellROX® Green).[9]

G A 1. Culture cells in appropriate vessel B 2. Treat cells with test compound (e.g., 15-oxo-ETE) and controls A->B C 3. Incubate with fluorogenic ROS probe (e.g., CellROX®, 30 min) B->C D 4. Wash cells 3x with PBS C->D E 5. Analyze fluorescence D->E F Flow Cytometry E->F G Fluorescence Microscopy or Plate Reader E->G

References

The Role of 15(R)-HETE in Cardiovascular Disease Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(R)-Hydroxyeicosatetraenoic acid (15(R)-HETE) is a bioactive lipid mediator derived from the enzymatic oxidation of arachidonic acid by 15-lipoxygenase (15-LOX). Emerging evidence has implicated this compound and its metabolic pathway in the pathophysiology of various cardiovascular diseases. This technical guide provides a comprehensive overview of the current understanding of this compound's role in key cardiovascular disease models, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Data Presentation: Quantitative Effects of 15-HETE in Cardiovascular Disease Models

The following tables summarize the key quantitative findings from various studies investigating the role of 15-HETE in cardiovascular disease.

Table 1: 15-HETE Levels in Human Cardiovascular Disease

Disease StateTissue/FluidChange in 15-HETE LevelsReference
Ischemic Heart DiseaseHeart BiopsySignificantly higher vs. non-ischemic tissue[1][2]
Ischemic Heart DiseaseSerumTendency to increase vs. non-ischemic patients[1][2]
Pulmonary Arterial HypertensionPlasma & LungsElevated concentrations[3]
Coronary Heart DiseasePlasma (inferred from 14,15-DHET)Decreased 14,15-EET (precursor) levels[4][5]

Table 2: Effects of 15-HETE in In Vitro Cardiovascular Models

Cell TypeModel/StimulusEffect of 15-HETEQuantitative ChangeReference
Human Umbilical Vein Endothelial Cells (HUVECs)Angiogenesis AssayPro-angiogenicIncreased tube formation and cell-cell contact[6]
HUVECsAngiogenesis AssayUpregulation of angiogenic markersIncreased CD31, E-selectin, and VEGF expression[6]
Human Dermal Microvascular Endothelial Cells (HDMVEC)Angiogenesis AssayPro-angiogenicInduced migration and tube formation[7]
Pulmonary Artery Smooth Muscle Cells (PASMCs)Serum Deprivation (Apoptosis)Anti-apoptoticEnhanced cell survival, attenuated mitochondrial depolarization[8][9]
PASMCsHypoxiaPro-proliferativePromoted cell cycle progression from G0/G1 to G2/M+S[10]
Human Cardiomyocytes & Cardiac Endothelial CellsHypoxiaIncreased 15-HETE production-[1][2]
Human Whole BloodThromboelastometryPro-thromboticFaster clot formation[1][2]

Table 3: Effects of 15-HETE in Animal Models of Cardiovascular Disease

Animal ModelDiseaseEffect of 15-HETE Administration/OverexpressionKey FindingsReference
MicePulmonary HypertensionInduced pulmonary hypertensionTriggered T cell-dependent endothelial cell apoptosis[3]
Rabbits (Watanabe Heritable Hyperlipidemic & Cholesterol-fed)AtherosclerosisPredominant eicosanoid in atherosclerotic aortasIncreased synthesis of 15-HETE[11]
Rats (Dahl salt-sensitive)Heart FailureUpregulation of 12/15-LOX in failing heartIncreased cardiac fibrosis and systolic dysfunction[12][13][14]
Mice (Transgenic overexpressing 12/15-LOX)Heart FailureDeveloped systolic dysfunctionIncreased macrophage infiltration and cardiac fibrosis[12][13][14]
MiceAngiogenesis (Matrigel plug)Pro-angiogenicIncreased PECAM-positive cells and hemoglobin levels[15]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning this compound's role in cardiovascular disease.

Quantification of 15-HETE in Biological Samples

a) High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Aortic segments are incubated with tritiated arachidonic acid. The reaction is terminated, and lipids are extracted using organic solvents.

  • Chromatography: The extracted lipids are separated on a reverse-phase HPLC column.

  • Detection: The elution profile of radiolabeled products is monitored using a flow-through radioactivity detector. The identity of the 15-HETE peak is confirmed by co-elution with an authentic 15-HETE standard.[11]

b) Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation: For cell culture supernatants, internal standards are added, and the samples are desalted using solid-phase extraction (SPE) cartridges. The eluates are dried and reconstituted in methanol.[16]

  • Mass Spectrometry: Analysis is performed by electrospray ionization in negative mode. Selected reaction monitoring is used for quantification, with specific transitions for 15-oxoETE (a metabolite of 15-HETE) being 319.2 → 219.2.[16]

In Vitro Angiogenesis Assays

a) Chick Chorioallantoic Membrane (CAM) Assay

  • Procedure: Fertilized chicken eggs are incubated, and a window is made in the shell to expose the CAM. Filter paper discs saturated with 15(S)-HETE are placed on the CAM.

  • Analysis: After a defined incubation period, the CAM is fixed, and the density of blood vessels is quantified.[6]

b) Rat Aortic Ring Assay

  • Procedure: Thoracic aortas are excised from rats, cut into rings, and embedded in a collagen matrix in a culture plate. The rings are treated with 15(S)-HETE.

  • Analysis: The formation of microvessel sprouts from the aortic rings is observed and quantified over several days.[6]

c) Endothelial Cell Tube Formation Assay

  • Procedure: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded on a layer of Matrigel in a culture plate and treated with 15(S)-HETE.

  • Analysis: The formation of capillary-like tubular networks is observed and quantified using microscopy.[6]

Animal Models of Cardiovascular Disease

a) 15-HETE-Induced Pulmonary Hypertension in Mice

  • Model: Mice are fed a diet supplemented with 15-HETE.

  • Analysis: Pulmonary hypertension is assessed by measuring right ventricular systolic pressure. Lungs are harvested for RNA sequencing to identify activated pathways, and immunohistochemistry is used to detect endothelial cell apoptosis and immune cell infiltration.[3]

b) Transverse Aortic Constriction (TAC) Model of Heart Failure in Mice

  • Model: Severe heart failure is induced in wild-type and 12/15-LOX knockout mice by surgically constricting the transverse aorta.

  • Analysis: Cardiac function is monitored by echocardiography. Heart tissue is collected for gene expression analysis (e.g., for monocyte chemoattractant protein-1, MCP-1) and histological analysis to assess cardiac fibrosis and macrophage infiltration.[12]

Signaling Pathways and Mechanisms of Action

This compound exerts its effects on the cardiovascular system through the modulation of several key signaling pathways.

Pro-inflammatory and Pro-fibrotic Signaling in Heart Failure

In the context of heart failure, increased expression of 12/15-LOX leads to elevated levels of its metabolites. This, in turn, upregulates the expression of Monocyte Chemoattractant Protein-1 (MCP-1) in cardiac fibroblasts and endothelial cells. The subsequent recruitment and infiltration of macrophages into the heart tissue contribute to cardiac fibrosis and systolic dysfunction.

G Pressure_Overload Pressure Overload (e.g., TAC) LOX_upregulation ↑ 12/15-LOX Expression in Cardiomyocytes Pressure_Overload->LOX_upregulation HETE_production ↑ 12(S)-HETE Production LOX_upregulation->HETE_production MCP1_upregulation ↑ MCP-1 Expression (in Fibroblasts & Endothelial Cells) HETE_production->MCP1_upregulation Macrophage_infiltration Macrophage Infiltration MCP1_upregulation->Macrophage_infiltration Cardiac_Fibrosis Cardiac Fibrosis Macrophage_infiltration->Cardiac_Fibrosis Systolic_Dysfunction Systolic Dysfunction Cardiac_Fibrosis->Systolic_Dysfunction G HETE 15(S)-HETE STAT3_Activation STAT3 Activation (Tyrosine Phosphorylation) HETE->STAT3_Activation STAT3_Translocation STAT3 Nuclear Translocation STAT3_Activation->STAT3_Translocation VEGF_Expression ↑ VEGF Gene Expression STAT3_Translocation->VEGF_Expression Angiogenesis Angiogenesis (Migration, Tube Formation) VEGF_Expression->Angiogenesis G Hypoxia_Model In Vivo Model: Chronic Hypoxia Exposure (Rats) Vascular_Remodeling_Analysis Assess Pulmonary Vascular Remodeling (Histology) Hypoxia_Model->Vascular_Remodeling_Analysis LO_Expression Measure 15-LO Expression (Immunohistochemistry) Hypoxia_Model->LO_Expression Conclusion Conclusion: 15-HETE mediates hypoxia-induced pulmonary vascular remodeling Vascular_Remodeling_Analysis->Conclusion LO_Expression->Conclusion In_Vitro_Studies In Vitro Models: PAECs and PASMCs Migration_Assay PAEC Migration & Tube Formation Assays In_Vitro_Studies->Migration_Assay Proliferation_Assay PASMC Proliferation & Cell Cycle Analysis In_Vitro_Studies->Proliferation_Assay Signaling_Analysis Investigate Signaling (e.g., ROCK pathway) Migration_Assay->Signaling_Analysis Proliferation_Assay->Signaling_Analysis Signaling_Analysis->Conclusion

References

Methodological & Application

Application Notes: Detection and Quantification of 15(R)-HETE by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(R)-Hydroxyeicosatetraenoic acid (15(R)-HETE) is a bioactive lipid mediator derived from arachidonic acid, primarily through the action of cyclooxygenase (COX) enzymes.[1] It is the R-enantiomer of 15-HETE and its presence and concentration in biological systems are of significant interest due to its role in various physiological and pathological processes, including inflammation and cell signaling. Accurate and sensitive quantification of this compound is crucial for understanding its biological function and for the development of novel therapeutics. This application note provides a detailed protocol for the detection and quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Signaling Pathway of this compound Formation and Metabolism

This compound is synthesized from arachidonic acid (AA) primarily by COX-1 and COX-2 enzymes, which also produce prostaglandins.[2] These enzymes generate 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is then reduced to 15-HETE.[2] While 15-lipoxygenase (15-LOX) is a major producer of the S-enantiomer, 15(S)-HETE, COX enzymes can produce the R-enantiomer.[1][3] Once formed, this compound can be further metabolized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to 15-oxo-ETE.[2][3] It can also be oxygenated by 5-lipoxygenase (ALOX5) to form 15-epi-lipoxins, which have their own distinct biological activities.[4]

15R_HETE_Signaling_Pathway Figure 1: Biosynthesis and Metabolism of this compound AA Arachidonic Acid (AA) COX COX-1 / COX-2 AA->COX Oxygenation HPETE 15(R)-HpETE Peroxidase Peroxidase HPETE->Peroxidase Reduction HETE This compound PGDH 15-PGDH HETE->PGDH Oxidation ALOX5 ALOX5 HETE->ALOX5 Oxygenation OXO 15-oxo-ETE Epi_Lipoxin 15-epi-Lipoxins COX->HPETE Peroxidase->HETE PGDH->OXO ALOX5->Epi_Lipoxin LC_MS_Workflow Figure 2: General Workflow for this compound Analysis Sample Biological Sample (e.g., Plasma, Serum) Spike Spike with Internal Standard (15-HETE-d8) Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE LC Chiral LC Separation SPE->LC MS MS/MS Detection (SRM) LC->MS Data Data Analysis & Quantification MS->Data

References

Application Notes and Protocols for the Extraction of 15(R)-HETE from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the extraction of 15(R)-hydroxyeicosatetraenoic acid [15(R)-HETE] from plasma, a critical step for its accurate quantification in various research and clinical settings. This compound, a metabolite of arachidonic acid, is implicated in various physiological and pathological processes, making its reliable measurement essential.[1][2] The following sections detail both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) methodologies, followed by a summary of quantitative data and a visual representation of the experimental workflow.

Introduction

This compound is produced from arachidonic acid primarily via the cyclooxygenase (COX) enzymes.[1] Its quantification in plasma is crucial for understanding its role in inflammation, cardiovascular disease, and other conditions.[3][4] The low endogenous concentrations of this compound in plasma necessitate efficient extraction and sensitive analytical methods, typically Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[3][5]

Experimental Protocols

This section outlines two common methods for extracting this compound from plasma samples: Solid-Phase Extraction (SPE) and a generic Liquid-Liquid Extraction (LLE) approach.

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is adapted from methodologies utilizing polymeric SPE cartridges for the cleanup and concentration of eicosanoids from plasma.[3][6][7][8]

Materials:

  • Plasma samples

  • Internal Standard (IS) solution (e.g., 15(S)-HETE-d8)[3]

  • Methanol (B129727) (HPLC grade)[3]

  • Acetonitrile (HPLC grade)[1]

  • Formic acid[6]

  • Water (HPLC grade)

  • Polymeric SPE cartridges (e.g., Oasis HLB, 60 mg, 3 mL)[3]

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 500 µL of plasma in a polypropylene (B1209903) tube, add 10 µL of internal standard solution.[3]

    • Add 1 mL of cold methanol to precipitate proteins.[3]

    • Vortex the sample for 30 seconds.

    • Centrifuge at 4500 x g for 5 minutes at 4°C to pellet the precipitated proteins.[3]

    • Carefully transfer the supernatant to a clean tube.

  • Solid-Phase Extraction:

    • Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.[7]

    • Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of 50% methanol/water to remove polar interferences.

    • Drying: Dry the cartridge under a gentle stream of nitrogen or high vacuum for 5-10 minutes to remove residual water.[9]

    • Elution: Elute the analytes with 2 mL of methanol into a clean collection tube.[7]

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.[7]

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 50% methanol in water).[7][8]

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol provides a general procedure for the extraction of HETEs using organic solvents.

Materials:

  • Plasma samples

  • Internal Standard (IS) solution (e.g., 15(S)-HETE-d8)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Formic acid

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 500 µL of plasma, add 10 µL of internal standard solution.

    • Acidify the plasma to a pH of approximately 3-4 by adding 10-20 µL of formic acid. This step is crucial for protonating the acidic HETEs, making them more soluble in the organic solvent.[10]

  • Liquid-Liquid Extraction:

    • Add 2 mL of ethyl acetate to the acidified plasma.

    • Vortex vigorously for 1-2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction step with another 2 mL of ethyl acetate and combine the organic layers.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Data Presentation

The following table summarizes typical quantitative data for the analysis of 15-HETE in human plasma, compiled from various sources. Note that specific values can vary depending on the exact methodology and instrumentation used.

ParameterValue RangeSource(s)
Endogenous Plasma Concentration57 - 256 pg/mL[4]
Zymosan-stimulated Blood Concentration~8.44 ng/mL[1]
Lower Limit of Quantification (LLOQ)20 pg/mL[3]
Recovery Efficiency (Plasma)32.3% - 76.7%[3]
Internal StandardDeuterated analogs (e.g., [²H₈]-15(S)-HETE)[1][3]

Mandatory Visualization

The following diagram illustrates the general workflow for the extraction and analysis of this compound from plasma.

G cluster_plasma Plasma Sample cluster_pretreatment Sample Pre-treatment cluster_extraction Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Collection Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation (e.g., with Methanol) Spike->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 SPE Solid-Phase Extraction (SPE) Centrifuge1->SPE Supernatant LLE Liquid-Liquid Extraction (LLE) Centrifuge1->LLE Supernatant Evaporate Evaporation to Dryness SPE->Evaporate Eluate LLE->Evaporate Organic Phase Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Quantify Quantification LCMS->Quantify

Caption: Workflow for this compound extraction and analysis from plasma.

References

Application Notes and Protocols for Commercially Available 15(R)-HETE ELISA Kits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide a detailed overview of commercially available ELISA kits for the detection of 15-Hydroxyeicosatetraenoic Acid (HETE), with a specific focus on the 15(R)-HETE stereoisomer. This document includes a comparative analysis of available kits, a detailed experimental protocol, and diagrams of the relevant signaling pathway and experimental workflow.

Introduction to this compound

15-Hydroxyeicosatetraenoic acid (15-HETE) is a bioactive eicosanoid, a signaling molecule derived from the oxygenation of arachidonic acid. It exists as two stereoisomers, 15(S)-HETE and this compound. While 15(S)-HETE is the more predominantly studied isomer, this compound also possesses distinct biological activities and is a precursor to the 15(R)-lipoxins (epi-lipoxins), which are involved in the resolution of inflammation.[1] The accurate quantification of this compound in biological samples is crucial for understanding its role in various physiological and pathological processes, including inflammation, cardiovascular disease, and cancer.[2]

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used technique for the quantification of 15-HETE due to its high sensitivity and throughput. However, it is critical for researchers to be aware of the specificity of the antibodies used in these kits, particularly concerning the different stereoisomers.

Commercially Available 15-HETE ELISA Kits: A Comparative Analysis

A thorough investigation of the market reveals that the majority of commercially available ELISA kits are designed for the detection of 15(S)-HETE or total 15-HETE (without specifying the stereoisomer). Kits explicitly marketed for the specific detection of this compound are not readily found. This is a critical consideration for researchers specifically interested in the 15(R) isomer. The cross-reactivity of "15-HETE" kits with this compound is often not specified in the product literature.

For researchers specifically targeting this compound, it is highly recommended to contact the manufacturers of "15-HETE" kits to inquire about cross-reactivity with the (R) isomer or to consider alternative analytical methods such as mass spectrometry for stereoisomer-specific quantification.

The following table summarizes the key quantitative data for several commercially available 15-HETE ELISA kits. It is important to note that most of these kits are specified for 15(S)-HETE or do not specify the isomer.

ManufacturerKit NameCatalog NumberAssay TypeDetection Range (ng/mL)Sensitivity (ng/mL)Intra-Assay Precision (CV%)Inter-Assay Precision (CV%)
Cayman Chemical 15(S)-HETE ELISA Kit534721Competitive0.078 - 10~0.185Not SpecifiedNot Specified
ELK Biotechnology Human 15-HETE ELISA KitELK8351Competitive Inhibition0.13 - 80.1< 8%< 10%
Assay Genie 15-HETE ELISA KitAEFI01020CompetitiveNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
XpressBio Human 15-HETE ELISA KitXPEH3799Competitive0.156 - 100.094Not SpecifiedNot Specified
MyBioSource Human 15-HETE ELISA KitMBS8807280Competitive Inhibition0.13 - 80.1< 8%< 10%
FineTest 15-HETE ELISA KitEU2612Competitive0.156 - 100.094Not SpecifiedNot Specified

Note on Specificity: The Cayman Chemical 15(S)-HETE ELISA kit datasheet explicitly states a very low cross-reactivity of 0.08% with this compound, indicating high specificity for the 15(S) isomer. For other kits listed, the stereoisomer specificity is not clearly defined in the readily available product information. Researchers must exercise caution and verify this critical parameter with the manufacturer.

Experimental Protocols

The following is a generalized, detailed protocol for a competitive 15-HETE ELISA, based on the common methodologies of the identified kits. It is essential to refer to the specific manual of the kit you are using for precise volumes, incubation times, and reagent preparation instructions.

1. Principle of the Assay

This assay is a competitive ELISA based on the competition between 15-HETE in the sample and a fixed amount of biotinylated-15-HETE for a limited number of binding sites on a pre-coated antibody. The amount of biotinylated 15-HETE bound to the antibody is inversely proportional to the concentration of 15-HETE in the sample. The bound biotinylated 15-HETE is then detected by the addition of streptavidin-horseradish peroxidase (HRP) and a substrate, and the resulting colorimetric signal is measured.

2. Materials and Reagents (Typical Kit Contents)

  • Pre-coated 96-well microplate

  • 15-HETE Standard

  • Biotinylated anti-15-HETE Antibody

  • Streptavidin-HRP

  • Wash Buffer Concentrate

  • TMB Substrate

  • Stop Solution

  • Plate Sealers

3. Sample Preparation

Proper sample preparation is critical for accurate results. The following are general guidelines for common sample types.[2][3]

  • Serum: Allow blood to clot at room temperature for 30-60 minutes, then centrifuge at 1000 x g for 15 minutes. Collect the serum.

  • Plasma: Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection. Collect the plasma.

  • Cell Culture Supernatants: Centrifuge at 1000 x g for 20 minutes to remove particulates.

  • Tissue Homogenates: Homogenize tissue in an appropriate buffer and centrifuge to remove debris.

4. Assay Procedure

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all reagents to room temperature before use.

  • Standard and Sample Addition: Add 50 µL of the prepared standards and samples into the appropriate wells of the pre-coated microplate.

  • Biotinylated Antibody Addition: Immediately add 50 µL of the biotinylated anti-15-HETE antibody to each well. Gently tap the plate to mix.

  • First Incubation: Cover the plate with a plate sealer and incubate for 45-60 minutes at 37°C.

  • Washing: Aspirate the liquid from each well and wash each well 3-5 times with 300 µL of wash buffer. After the last wash, invert the plate and blot it against clean paper towels to remove any remaining wash buffer.

  • Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP to each well.

  • Second Incubation: Cover the plate with a new plate sealer and incubate for 30 minutes at 37°C.

  • Washing: Repeat the washing step as described in step 5.

  • Substrate Addition: Add 90 µL of TMB Substrate to each well.

  • Third Incubation: Incubate the plate for 15-20 minutes at 37°C in the dark.

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.

  • Read Plate: Read the absorbance of each well at 450 nm within 10 minutes of adding the Stop Solution.

5. Data Analysis

  • Create a standard curve by plotting the absorbance of each standard against its known concentration.

  • The concentration of 15-HETE in the samples can be determined by interpolating their absorbance values from the standard curve.

  • The concentration of the analyte is inversely proportional to the absorbance.

Visualizations

This compound Signaling Pathway

The following diagram illustrates a simplified signaling pathway for 15-HETE. While much of the research has focused on 15(S)-HETE, this compound is known to be a precursor to epi-lipoxins and can also exert its own biological effects. This pathway highlights the enzymatic origin of 15-HETE and its potential downstream signaling cascades.

15R_HETE_Signaling_Pathway cluster_upstream Biosynthesis cluster_downstream Downstream Signaling Arachidonic_Acid Arachidonic Acid COX2 COX-2 (aspirin-acetylated) Arachidonic_Acid->COX2 15_LOX 15-Lipoxygenase Arachidonic_Acid->15_LOX 15R_HpETE 15(R)-HpETE COX2->15R_HpETE 15_LOX->15R_HpETE 15R_HETE This compound 15R_HpETE->15R_HETE Peroxidase Epi_Lipoxins 15-epi-Lipoxins 15R_HETE->Epi_Lipoxins 5-LOX PPARs PPARs 15R_HETE->PPARs Activation MAPK MAPK Pathway 15R_HETE->MAPK Modulation iNOS iNOS Activation 15R_HETE->iNOS Upregulation Cellular_Responses Cellular Responses (e.g., Anti-inflammation, Cell Proliferation) Epi_Lipoxins->Cellular_Responses PPARs->Cellular_Responses MAPK->Cellular_Responses iNOS->Cellular_Responses

Caption: Simplified signaling pathway of this compound biosynthesis and its downstream effects.

Experimental Workflow for 15-HETE ELISA

The diagram below outlines the key steps in a typical competitive ELISA for the quantification of 15-HETE.

15_HETE_ELISA_Workflow Start Start Reagent_Prep Prepare Reagents, Standards, and Samples Start->Reagent_Prep Add_Std_Sample Add Standards and Samples to Pre-coated Plate Reagent_Prep->Add_Std_Sample Add_Biotin_Ab Add Biotinylated anti-15-HETE Antibody Add_Std_Sample->Add_Biotin_Ab Incubate1 Incubate (45-60 min, 37°C) Add_Biotin_Ab->Incubate1 Wash1 Wash Plate (3-5x) Incubate1->Wash1 Add_HRP Add Streptavidin-HRP Wash1->Add_HRP Incubate2 Incubate (30 min, 37°C) Add_HRP->Incubate2 Wash2 Wash Plate (3-5x) Incubate2->Wash2 Add_Substrate Add TMB Substrate Wash2->Add_Substrate Incubate3 Incubate (15-20 min, 37°C) in the dark Add_Substrate->Incubate3 Add_Stop Add Stop Solution Incubate3->Add_Stop Read_Plate Read Absorbance at 450 nm Add_Stop->Read_Plate Data_Analysis Data Analysis and Concentration Calculation Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Standard experimental workflow for a competitive 15-HETE ELISA.

References

Application Notes and Protocols for 15(R)-Hydroxyeicosatetraenoic Acid (15(R)-HETE) in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(R)-Hydroxyeicosatetraenoic acid (15(R)-HETE) is a bioactive lipid mediator derived from arachidonic acid. It is the (R) stereoisomer of the more extensively studied 15(S)-HETE. While some of its activities are reported to be less potent than its (S)-enantiomer, this compound plays a significant role in various physiological and pathological processes. Notably, it serves as a precursor to the 15(R)-lipoxins, also known as epi-lipoxins, which are a class of specialized pro-resolving mediators involved in the resolution of inflammation.[1]

The synthesis of this compound can occur through several enzymatic pathways. Aspirin-acetylated cyclooxygenase-2 (COX-2) almost exclusively produces this compound from arachidonic acid.[1][2] Additionally, microsomal cytochrome P450 enzymes can metabolize arachidonic acid to a racemic mixture of 15-HETEs, with this compound being the predominant isomer.[1] Unlike 15(S)-HETE, this compound is not a substrate for 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which prevents its conversion to 15-oxo-ETE.

Functionally, both this compound and 15(S)-HETE have been shown to be similarly potent agonists of the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ), a nuclear receptor involved in the regulation of lipid metabolism, inflammation, and cell proliferation.[3][4] This activity suggests a role for this compound in modulating gene expression and cellular responses in various cell types.

These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, including its preparation, and protocols for assessing its effects on cell signaling, proliferation, and migration.

Data Presentation

Table 1: Physicochemical Properties and Storage of this compound
PropertyValueReference
Molecular FormulaC₂₀H₃₂O₃N/A
Molecular Weight320.5 g/mol N/A
AppearanceSolution in ethanolN/A
Storage Temperature-20°CN/A
Stability≥ 2 years at -20°CN/A
Table 2: Solubility of this compound
SolventSolubility
EthanolMiscible
DMSOMiscible
DMFMiscible
0.1 M Na₂CO₃2 mg/mL
PBS (pH 7.2)0.8 mg/mL

Data in Tables 1 and 2 are based on commercially available this compound and may vary slightly between suppliers.

Table 3: Exemplary Concentrations and Incubation Times for HETE Isomers in Cell Culture
IsomerCell TypeConcentration RangeIncubation TimeObserved EffectReference
15(R/S)-HETEHuman Endothelial CellsNot specifiedNot specifiedDecreased platelet adhesion[5]
15(S)-HETEHuman Umbilical Vein Endothelial Cells (HUVECs)0.1, 1, 10 µM24 hoursIncreased PPARγ transcriptional activity[6]
15(S)-HETEHuman Bronchial Epithelial Cells30 µM (Arachidonic Acid stimulation)1-2 hoursRelease of 15-HETE[7]
15(S)-HETEHuman Polymorphonuclear NeutrophilsNot specifiedNot specifiedInhibition of migration across endothelium[8]
15-oxo-ETE (metabolite of 15(S)-HETE)THP-1 cells1-50 µM1.5 - 24 hoursInduction of heme oxygenase-1, inhibition of NF-κB[9]
15(S)-HETELung Adenocarcinoma (A549 cells)Not specifiedNot specifiedIncreased proliferation and migration[10]
15(S)-HETEHepatocellular Carcinoma (HepG2, SMMC7721)Not specifiedNot specifiedPromoted cell growth and inhibited apoptosis[11]

Note: Data for this compound is limited. The concentrations and incubation times for 15(S)-HETE can serve as a starting point for optimizing experiments with this compound, especially given their similar potency as PPARβ/δ agonists.[3][4]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound via PPARβ/δ

Caption: this compound signaling via PPARβ/δ activation.

General Experimental Workflow for Cell-Based Assays

experimental_workflow Start Start Cell_Culture Seed and Culture Cells Start->Cell_Culture Prepare_HETE Prepare this compound Stock and Working Solutions Cell_Culture->Prepare_HETE Treatment Treat Cells with this compound (and controls) Prepare_HETE->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Assay Perform Specific Assay (e.g., Viability, Migration, Western Blot) Incubation->Assay Data_Collection Collect Data Assay->Data_Collection Analysis Analyze and Interpret Results Data_Collection->Analysis End End Analysis->End

Caption: General workflow for in vitro experiments.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Materials:

  • This compound (typically supplied in an organic solvent like ethanol)

  • Anhydrous ethanol, DMSO, or DMF

  • Sterile, serum-free cell culture medium

  • Sterile microcentrifuge tubes

Protocol:

  • Stock Solution Preparation:

    • This compound is usually shipped in an organic solvent. If it arrives as a solid, dissolve it in anhydrous ethanol, DMSO, or DMF to prepare a high-concentration stock solution (e.g., 1-10 mM).

    • For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 320.5 g/mol ):

      • Volume of solvent = (1 mg / 320.5 g/mol ) / 10 mmol/L = 0.312 mL or 312 µL.

    • Aliquot the stock solution into small volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store at -20°C or lower.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Prepare an intermediate dilution of the stock solution in serum-free cell culture medium if necessary.

    • Prepare the final working concentrations by diluting the stock or intermediate solution into the appropriate cell culture medium.

    • Important: The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of the solvent.

Cell Viability Assay (MTT Assay)

This protocol is to assess the effect of this compound on cell proliferation and viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound working solutions

  • Vehicle control (medium with solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Treatment: Remove the medium and replace it with 100 µL of medium containing various concentrations of this compound or the vehicle control. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Cell Migration Assay (Transwell Assay)

This protocol measures the chemotactic effect of this compound on cell migration.

Materials:

  • Cells of interest

  • Transwell inserts (e.g., 8 µm pore size for most epithelial and fibroblast cells)

  • 24-well companion plates

  • Serum-free and complete cell culture medium

  • This compound working solutions

  • Vehicle control

  • Cotton swabs

  • Fixing solution (e.g., methanol)

  • Staining solution (e.g., Crystal Violet)

  • Microscope

Protocol:

  • Cell Preparation: Culture cells to sub-confluency. Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.

  • Assay Setup:

    • Add 600 µL of medium containing different concentrations of this compound (chemoattractant) or vehicle control to the lower wells of the 24-well plate.

    • Place the Transwell inserts into the wells.

    • Add 100 µL of the cell suspension to the upper chamber of each insert.

  • Incubation: Incubate the plate for a period that allows for cell migration but not proliferation (e.g., 4-24 hours), depending on the cell type.

  • Removal of Non-migrated Cells: Carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

  • Fixation and Staining:

    • Fix the migrated cells on the bottom of the membrane by immersing the inserts in methanol (B129727) for 10 minutes.

    • Stain the cells by immersing the inserts in Crystal Violet solution for 15-20 minutes.

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Data Acquisition: Count the number of migrated cells in several random fields of view under a microscope.

  • Analysis: Compare the number of migrated cells in the this compound-treated wells to the vehicle control.

Western Blot Analysis for Signaling Pathway Activation

This protocol can be used to investigate the effect of this compound on the phosphorylation or expression of proteins in a signaling pathway (e.g., Akt, ERK, STATs).

Materials:

  • Cells of interest

  • 6-well or 10 cm cell culture plates

  • This compound working solutions

  • Vehicle control

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency. Treat the cells with this compound or vehicle control for the desired time (e.g., 5, 15, 30, 60 minutes for phosphorylation events).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each well/dish and scrape the cells.

    • Transfer the lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Transfer the supernatant (cell lysate) to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Mix the lysate with Laemmli sample buffer and boil for 5-10 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) or the total protein.

References

Application Notes and Protocols for In Vitro Functional Assays of 15(R)-HETE Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(R)-Hydroxyeicosatetraenoic acid (15(R)-HETE) is a lipid mediator derived from arachidonic acid through the action of various lipoxygenases and cytochrome P450 enzymes.[1] While its S-enantiomer, 15(S)-HETE, has been more extensively studied, this compound also exhibits a range of biological activities, including roles in inflammation, cell proliferation, and migration. These application notes provide detailed protocols for in vitro functional assays to characterize the activity of this compound and its downstream effects, aiding in the investigation of its physiological functions and the development of novel therapeutics.

Data Summary

The following tables summarize quantitative data related to the in vitro activities of 15-HETE. It is important to note that many studies do not distinguish between the R and S enantiomers, or use racemic mixtures. Specificity for this compound is noted where available.

Table 1: Receptor Binding Affinity of 15-HETE

LigandReceptor/Binding SiteCell Type/SystemKd (nM)Reference
15-[3H]HETESpecific cellular binding sitesPT-18 mast/basophil cells162[2]

Table 2: Functional Potency of 15-HETE and its Metabolites

AssayCompoundCell TypeParameterValueReference
NF-κB Inhibition15-oxo-ETEHEK293T cellsIC50~1 µM (in presence of ethacrynic acid)[3]
IKKβ Inhibition15-oxo-ETERecombinant human IKKβInhibition>50% at 100 µM[3]
Neutrophil Chemotaxis Inhibition (LTB4-induced)15-HETEHuman NeutrophilsMax. Inhibition68% at 100 µM[4]
PPARβ/δ ActivationThis compoundIn vitro ligand binding assayAgonist ActivityPotent[5]
Calcium Mobilization15-HETEPulmonary Artery Smooth Muscle CellsEffective Concentration1 µM[6]

Experimental Protocols

Receptor Binding Assay

This protocol is adapted from a method used to characterize 15-HETE binding sites in mast/basophil cells.[2]

Objective: To determine the binding affinity (Kd) and the maximum number of binding sites (Bmax) for this compound on a target cell or membrane preparation.

Materials:

  • [3H]-15(R)-HETE (radioligand)

  • Unlabeled this compound

  • Target cells or membrane homogenates

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Glass fiber filters (e.g., GF/C)

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Protocol:

  • Cell/Membrane Preparation: Prepare a suspension of target cells or membrane homogenates at a predetermined optimal protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: [3H]-15(R)-HETE at various concentrations.

    • Non-specific Binding: [3H]-15(R)-HETE at various concentrations + a high concentration of unlabeled this compound (e.g., 10 µM).

    • Saturation Binding: A range of concentrations of [3H]-15(R)-HETE.

  • Incubation: Add the cell/membrane preparation to the wells. Incubate at 4°C for 3 hours to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

  • Washing: Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot specific binding versus the concentration of [3H]-15(R)-HETE.

    • Analyze the data using non-linear regression (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.

Neutrophil Chemotaxis Assay

This protocol is based on the Boyden chamber/Transwell® assay to assess the effect of this compound on neutrophil migration.[4][7]

Objective: To evaluate the ability of this compound to inhibit neutrophil chemotaxis towards a chemoattractant.

Materials:

  • Human neutrophils, freshly isolated from healthy donors

  • Chemoattractant (e.g., Leukotriene B4 (LTB4) or Interleukin-8 (IL-8))

  • This compound

  • Transwell® inserts with 3-5 µm pores

  • Assay medium (e.g., RPMI with 0.5% BSA)

  • Detection reagent (e.g., CellTiter-Glo®)

  • Luminometer

Protocol:

  • Cell Preparation: Isolate human neutrophils and resuspend them in assay medium at a concentration of 1-2 x 106 cells/mL.

  • Assay Setup:

    • Add assay medium containing the chemoattractant (e.g., 10 nM LTB4) to the lower chamber of the Transwell® plate.

    • In the upper chamber (the insert), add the neutrophil suspension.

    • To test for inhibitory effects, pre-incubate neutrophils with various concentrations of this compound before adding them to the upper chamber.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.

  • Quantification:

    • Carefully remove the inserts.

    • Quantify the number of migrated cells in the lower chamber by measuring ATP levels using a luminescent-based method like CellTiter-Glo®.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition versus the concentration of this compound to determine the IC50 value.

Endothelial Cell Migration (Scratch Wound) Assay

This assay is used to assess the effect of this compound on the migration of endothelial cells.[8][9][10][11]

Objective: To determine if this compound promotes or inhibits endothelial cell migration.

Materials:

  • Endothelial cells (e.g., HUVECs or HDMVECs)

  • Culture plates (e.g., 12-well or 24-well)

  • Sterile 200 µL pipette tip or a specialized scratch tool

  • Culture medium with reduced serum

  • This compound

  • Microscope with a camera

Protocol:

  • Cell Seeding: Seed endothelial cells in a culture plate and grow them to form a confluent monolayer.

  • Creating the Scratch: Once confluent, create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Replace the medium with a fresh, reduced-serum medium containing various concentrations of this compound or a vehicle control.

  • Imaging: Immediately after adding the treatment (time 0), and at regular intervals (e.g., every 4-8 hours) for up to 24-48 hours, capture images of the scratch at the same position.

  • Data Analysis:

    • Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).

    • Calculate the rate of wound closure for each treatment condition.

    • Compare the migration rate in the presence of this compound to the vehicle control.

PPAR Activation Assay

This protocol describes a reporter gene assay to measure the activation of Peroxisome Proliferator-Activated Receptors (PPARs) by this compound.[5][12][13]

Objective: To determine if this compound can act as a ligand and activate PPARs.

Materials:

  • Host cell line (e.g., HEK293T or CHO)

  • Expression vector for the PPAR of interest (e.g., PPARβ/δ) fused to a DNA-binding domain (e.g., Gal4).

  • Reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the DNA-binding domain (e.g., UAS).

  • Transfection reagent

  • This compound

  • Luciferase assay system

  • Luminometer

Protocol:

  • Transfection: Co-transfect the host cells with the PPAR expression vector and the luciferase reporter plasmid.

  • Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound or a known PPAR agonist (positive control) for another 24 hours.

  • Cell Lysis: Lyse the cells and collect the lysate.

  • Luciferase Assay: Measure the luciferase activity in the cell lysates using a luciferase assay system and a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration.

    • Calculate the fold induction of luciferase activity for each concentration of this compound compared to the vehicle control.

    • Plot the fold induction versus the concentration of this compound to determine the EC50 value.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration in response to this compound.[6]

Objective: To determine if this compound can induce intracellular calcium mobilization.

Materials:

  • Target cells (e.g., pulmonary artery smooth muscle cells)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • This compound

  • Fluorescence plate reader or a microscope equipped for fluorescence imaging

Protocol:

  • Cell Loading: Incubate the target cells with a calcium-sensitive fluorescent dye in a suitable buffer.

  • Washing: Wash the cells to remove the excess extracellular dye.

  • Baseline Measurement: Measure the baseline fluorescence of the cells.

  • Stimulation: Add this compound at various concentrations to the cells.

  • Fluorescence Measurement: Immediately and continuously measure the change in fluorescence over time.

  • Data Analysis:

    • Calculate the change in intracellular calcium concentration based on the fluorescence signal.

    • Determine the peak response and the EC50 value for this compound-induced calcium mobilization.

Signaling Pathways and Experimental Workflows

Signaling Pathways of this compound

The following diagrams illustrate the known signaling pathways activated by 15-HETE and its metabolites.

GPR32_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular 15R_HETE This compound GPR32 GPR32 15R_HETE->GPR32 Binds G_Protein G-Protein GPR32->G_Protein Activates Effector Downstream Effectors G_Protein->Effector Response Cellular Response (e.g., Anti-inflammation) Effector->Response PI3K_Akt_Signaling 15_HETE 15-HETE Receptor Receptor 15_HETE->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Targets (e.g., mTOR, iNOS) Akt->Downstream Response Cellular Responses (Proliferation, Migration, Anti-apoptosis) Downstream->Response NFkB_Inhibition 15_HETE 15-HETE 15_PGDH 15-PGDH 15_HETE->15_PGDH is converted by 15_oxo_ETE 15-oxo-ETE 15_PGDH->15_oxo_ETE IKKb IKKβ 15_oxo_ETE->IKKb inhibits IkB IκBα IKKb->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Experimental_Workflow Start Start: Hypothesis on This compound function Receptor_Binding Receptor Binding Assay (Determine Kd, Bmax) Start->Receptor_Binding Second_Messenger Second Messenger Assays (e.g., Calcium Mobilization) Receptor_Binding->Second_Messenger Cell_Function Cell-based Functional Assays (Migration, Proliferation, Cytokine Release) Second_Messenger->Cell_Function Signaling_Pathway Signaling Pathway Analysis (Western Blot, Reporter Assays) Cell_Function->Signaling_Pathway Data_Analysis Data Analysis and Interpretation Signaling_Pathway->Data_Analysis Conclusion Conclusion on This compound Activity Data_Analysis->Conclusion

References

Application Notes and Protocols for the Synthesis and Evaluation of Stable 15(R)-HETE Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of stable analogs of 15(R)-hydroxyeicosatetraenoic acid (15(R)-HETE) and the evaluation of their biological activity. This compound is an endogenous lipid mediator that is a precursor to the specialized pro-resolving mediators (SPMs), the 15-epi-lipoxins.[1][2] Due to the chemical and metabolic instability of native this compound, stable analogs are crucial tools for investigating its therapeutic potential in inflammatory diseases.

Introduction to this compound and its Analogs

This compound is a stereoisomer of the more extensively studied 15(S)-HETE. It is primarily synthesized from arachidonic acid by cyclooxygenase-2 (COX-2) after acetylation by aspirin, and also by certain cytochrome P450 enzymes.[3][4] this compound is a key intermediate in the biosynthesis of 15-epi-lipoxins (also known as aspirin-triggered lipoxins), such as 15-epi-lipoxin A4 (15-epi-LXA4), which possess potent anti-inflammatory and pro-resolving properties.[1][2][3] The development of stable this compound analogs is driven by the need for compounds with improved pharmacokinetic profiles to explore the therapeutic potential of this pathway. Stability is often enhanced by modifications that prevent metabolic inactivation, such as the introduction of an oxygen atom in the carbon chain (3-oxa analogs) or the replacement of the labile tetraene system with a benzene (B151609) ring (benzo-analogs).[5][6]

Signaling Pathways of this compound and its Metabolites

The biological effects of this compound are largely mediated by its conversion to 15-epi-lipoxins. 15-epi-LXA4, for instance, exerts its anti-inflammatory actions by binding to the formyl peptide receptor 2 (FPR2/ALX).[3] This interaction initiates a signaling cascade that leads to the inhibition of neutrophil recruitment and function, thereby promoting the resolution of inflammation.

15R-HETE_Signaling_Pathway Signaling Pathway of this compound and 15-epi-Lipoxin A4 cluster_synthesis Biosynthesis cluster_signaling Cellular Signaling Arachidonic_Acid Arachidonic Acid Aspirin_COX2 Aspirin-acetylated COX-2 15R_HETE This compound Aspirin_COX2->15R_HETE 5_LOX 5-Lipoxygenase (in Neutrophils) 15_epi_LXA4 15-epi-Lipoxin A4 5_LOX->15_epi_LXA4 FPR2_ALX FPR2/ALX Receptor (on Neutrophils) 15_epi_LXA4->FPR2_ALX G_Protein G-protein Signaling FPR2_ALX->G_Protein Inhibition_of_Inflammation Inhibition of: - Neutrophil Adhesion - Chemotaxis - Transmigration G_Protein->Inhibition_of_Inflammation Resolution Promotion of Inflammation Resolution Inhibition_of_Inflammation->Resolution Synthesis_Workflow Workflow for Synthesis of this compound Analog Start Chiral Precursor ((R)-epoxide) Step1 Nucleophilic Opening of Epoxide Start->Step1 Step2 Protection of Hydroxyl Group Step1->Step2 Step3 Chain Elongation (e.g., Grignard reaction) Step2->Step3 Step4 Formation of Phosphonium Salt Step3->Step4 Step5 Wittig Reaction with C1-C14 Aldehyde Fragment Step4->Step5 Step6 Deprotection of Hydroxyl Group Step5->Step6 Step7 Esterification Step6->Step7 Step8 Purification (HPLC) Step7->Step8 End Stable this compound Analog Step8->End

References

Application Notes and Protocols for the Chiral Separation of 15(R)-HETE and 15(S)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 15-Hydroxyeicosatetraenoic acid (15-HETE) is a biologically active lipid mediator derived from arachidonic acid. It exists as two distinct enantiomers, 15(R)-HETE and 15(S)-HETE, which possess different biological functions and are produced through separate enzymatic and non-enzymatic pathways. 15(S)-HETE, a product of 15-lipoxygenase (15-LOX), is a potent mediator of inflammation and cell signaling.[1] Conversely, this compound is primarily formed by cyclooxygenase (COX) enzymes or non-enzymatically via lipid peroxidation.[2] While this compound may lack some activities of its S-stereoisomer, it serves as a precursor to epi-lipoxins, which are key pro-resolving mediators.[3] Given their distinct and sometimes opposing roles, the accurate chiral separation and quantification of these enantiomers are critical for understanding their specific contributions to physiological and pathological processes.

Biological Pathways

The metabolic origins and subsequent signaling cascades of 15(S)-HETE and this compound are distinct, underscoring the necessity for enantiomer-specific analysis.

Metabolic Pathways of 15-HETE Enantiomers

Arachidonic acid serves as the primary precursor for both 15-HETE enantiomers. The initial oxygenation step determines the chirality of the resulting molecule. 15-lipoxygenases (15-LO-1, 15-LO-2) and cyclooxygenases (COX) stereospecifically insert oxygen to form hydroperoxy intermediates (HpETEs), which are then rapidly reduced to the more stable hydroxy forms (HETEs) by cellular peroxidases.[2][4] Non-enzymatic auto-oxidation, often occurring during oxidative stress, results in a racemic (equal) mixture of both enantiomers.[3][5]

AA Arachidonic Acid LOX 15-Lipoxygenase (15-LOX) AA->LOX COX Cyclooxygenase (COX) AA->COX Auto Non-enzymatic Auto-oxidation AA->Auto HpETE_S 15(S)-HpETE LOX->HpETE_S HpETE_R 15(R)-HpETE COX->HpETE_R Racemic 15(R,S)-HpETE Auto->Racemic Peroxidase Cellular Peroxidases HpETE_S->Peroxidase HpETE_R->Peroxidase Racemic->Peroxidase HETE_S 15(S)-HETE Peroxidase->HETE_S HETE_R This compound Peroxidase->HETE_R Racemic_HETE 15(R,S)-HETE Peroxidase->Racemic_HETE

Metabolic pathways for 15-HETE enantiomer biosynthesis.

Both enantiomers can be further metabolized. A key subsequent reaction is the oxidation by NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15PGDH) to form 15-oxo-ETE, an electrophilic mediator involved in inflammatory signaling.[4][6] this compound can also be converted by 5-LOX into 15-epi-Lipoxins, which are potent anti-inflammatory molecules.[3]

HETE_S 15(S)-HETE PGDH 15-PGDH HETE_S->PGDH HETE_R This compound HETE_R->PGDH LOX5 5-LOX HETE_R->LOX5 OxoETE 15-Oxo-ETE PGDH->OxoETE Oxidation EpiLX 15-epi-Lipoxins (e.g., 15-epi-LXA4) LOX5->EpiLX Oxygenation

Key downstream metabolic fates of 15-HETE enantiomers.
15(S)-HETE Signaling in Angiogenesis

15(S)-HETE has been shown to induce angiogenesis, the formation of new blood vessels. One crucial mechanism involves the activation of the Janus kinase 2 (Jak2)-Signal Transducer and Activator of Transcription 5B (STAT-5B) signaling pathway.[7] This cascade leads to the expression of interleukin-8 (IL-8), a potent pro-angiogenic chemokine.[7]

HETE_S 15(S)-HETE Receptor Cell Surface Receptor HETE_S->Receptor Binds Jak2 Jak2 Receptor->Jak2 Activates pJak2 p-Jak2 (Active) Jak2->pJak2 Phosphorylation STAT5B STAT-5B pJak2->STAT5B Phosphorylates pSTAT5B p-STAT-5B (Active) STAT5B->pSTAT5B Nucleus Nucleus pSTAT5B->Nucleus Translocates to IL8 IL-8 Gene Expression Nucleus->IL8 Angio Angiogenesis IL8->Angio Promotes

15(S)-HETE-induced Jak2/STAT-5B signaling pathway.

Experimental Protocols for Chiral Separation

The separation of this compound and 15(S)-HETE requires chiral chromatography, as these molecules are enantiomers with identical physical properties in an achiral environment. Chiral stationary phases (CSPs) create a chiral environment that allows for differential interaction with each enantiomer, resulting in different retention times.

Protocol 1: Chiral UHPLC-HRMS for Human Blood Samples

This protocol is adapted from a method for the rapid and sensitive quantification of chiral HETEs in human whole blood.[2]

1. Sample Preparation (Human Whole Blood): a. Stimulate whole blood samples with agonists like lipopolysaccharide (LPS) or zymosan as required by the experimental design.[2] b. Terminate the reaction and extract lipids using a suitable solid-phase extraction (SPE) protocol. c. Evaporate the eluate to dryness under a stream of nitrogen. d. Reconstitute the dried extract in the initial mobile phase for analysis.

2. Chromatographic Conditions:

  • Instrument: Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a High-Resolution Mass Spectrometer (HRMS).[2]

  • Column: Chiral column (e.g., consult specific methods, as various are available).

  • Mobile Phase: A gradient of acetonitrile (B52724) in 0.1% aqueous formic acid is often effective.

  • Flow Rate: Optimized for the specific column dimensions (e.g., microflow rates for capillary columns).

  • Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducibility.

3. Mass Spectrometry Detection:

  • Ionization Mode: Electron Capture Atmospheric Pressure Chemical Ionization (ECAPCI) or Electrospray Ionization (ESI) in negative ion mode.

  • Analysis: High-Resolution Selected Ion Monitoring (HR-SIM) or Parallel Reaction Monitoring (PRM) for the specific m/z of HETEs.

  • Quantification: Use a stable isotope-labeled internal standard (e.g., 15(S)-HETE-d8) for accurate quantification.

Protocol 2: Chiral LC-MS for Brain Tissue

This protocol is based on a method developed for analyzing HETE stereoisomers in brain tissue, emphasizing the need to prevent post-mortem enzymatic activity.[5]

1. Sample Preparation (Brain Tissue): a. Immediately following collection, inactivate enzymatic activity using high-energy focused microwave irradiation.[5] This step is critical to prevent artifactual HETE production. b. Homogenize the tissue in a suitable solvent. c. Perform lipid extraction using a validated method (e.g., Folch or Bligh-Dyer). d. Purify the extract using solid-phase extraction (SPE). e. Reconstitute the final extract in mobile phase for injection.

2. Chromatographic Conditions:

  • Instrument: LC-MS system.

  • Column: Lux Amylose-2 (3 µm, 150 x 2.0 mm).[5]

  • Mobile Phase A: Water with 0.1% formic acid.[5]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]

  • Flow Rate: 50 µL/min.[5]

  • Gradient: Increase Mobile Phase B from 50% to 90% over 40 minutes.[5]

3. Mass Spectrometry Detection:

  • Ionization Mode: ESI in negative ion mode.

  • Analysis: Monitor for the specific parent and fragment ions of 15-HETE.

  • Quantification: Calculate the R/S ratio to distinguish between non-enzymatic (ratio ≈ 1) and enzymatic (ratio deviates from 1) origins.[5]

Quantitative Data Summary

The following tables summarize key parameters and findings from published chiral separation methods.

Table 1: Chromatographic Conditions for 15-HETE Enantiomer Separation

ParameterProtocol 1 (Blood)[2]Protocol 2 (Brain)[5]Protocol 3 (General)[8]
Technique UHPLC-ECAPCI/HRMSLC-MSHPLC-UV
Column Type Chiral Stationary PhaseLux Amylose-2Chiralpak AD or AD-RH
Column Dimensions (Not specified)150 x 2.0 mm, 3 µm(Not specified)
Mobile Phase Acetonitrile / Water / Formic AcidAcetonitrile / Water / Formic AcidHexane / Isopropanol / Acetic Acid
Flow Rate (Not specified)50 µL/min(Not specified)
Detection HRMSMSUV Spectrophotometry

Table 2: Representative Quantitative Results for 15-HETE Enantiomers

Biological MatrixConditionThis compound Conc. (ng/mL)15(S)-HETE Conc. (ng/mL)R/S RatioReference
Human Whole BloodLPS Stimulation (24h)6.3 ± 0.514.9 ± 1.0~0.42[2]
Human Whole BloodZymosan Stimulation (24h)7.58 ± 1.020.91 ± 1.0~0.36[2]
Mouse BrainIschemia (10 min)(Not specified)(Not specified)Not different from racemic[5]
Inflamed Mouse Intestine(Positive Control)(Not specified)(Not specified)0.226 ± 0.015[5]

General Experimental Workflow

The overall process for chiral analysis of 15-HETE enantiomers involves several key stages, from sample acquisition to final data interpretation.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Biological Sample (Blood, Tissue, etc.) Inactivate 2. Enzyme Inactivation (e.g., Microwaving for tissue) Sample->Inactivate Extract 3. Lipid Extraction (LLE or SPE) Inactivate->Extract Recon 4. Reconstitution Extract->Recon Inject 5. Injection onto Chiral Column Recon->Inject HPLC 6. Chiral HPLC/UHPLC Separation Inject->HPLC MS 7. MS/MS Detection HPLC->MS Quant 8. Peak Integration & Quantification MS->Quant Ratio 9. R/S Ratio Calculation Quant->Ratio Interp 10. Biological Interpretation Ratio->Interp

General workflow for chiral analysis of 15-HETE.

References

Application Notes and Protocols for Measuring 15(R)-HETE Production in Stimulated Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

15(R)-Hydroxyeicosatetraenoic acid, or 15(R)-HETE, is a bioactive lipid mediator derived from arachidonic acid. Its production is significant as it serves as a precursor in the transcellular biosynthesis of epi-lipoxins, a class of specialized pro-resolving mediators (SPMs) that play a crucial role in the resolution of inflammation.[1] Unlike its stereoisomer 15(S)-HETE, which is primarily a product of lipoxygenase enzymes, this compound is notably generated by aspirin-acetylated cyclooxygenase-2 (COX-2) and certain cytochrome P450 (CYP) isoforms.[1][2] Accurate measurement of this compound in stimulated cells is critical for understanding its physiological roles, investigating inflammatory pathways, and for the development of novel anti-inflammatory therapeutics.

These application notes provide detailed protocols for cell stimulation and the quantification of this compound using two primary analytical methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for specific and chiral analysis, and Enzyme-Linked Immunosorbent Assay (ELISA) for high-throughput screening.

Signaling Pathway: Biosynthesis of this compound

The production of this compound is initiated from arachidonic acid, a polyunsaturated fatty acid released from the cell membrane. Key enzymatic pathways include cyclooxygenases and cytochrome P450 monooxygenases. Notably, the acetylation of COX-2 by aspirin (B1665792) switches its catalytic activity from producing prostaglandins (B1171923) to generating 15(R)-HpETE, which is then rapidly reduced to this compound by peroxidases.[1][2]

15R_HETE_Biosynthesis Biosynthesis of this compound from Arachidonic Acid cluster_enzymes AA Arachidonic Acid (from membrane phospholipids) HpETE 15(R)-HpETE AA->HpETE Oxygenation HETE This compound HpETE->HETE Reduction EpiLipoxins Epi-Lipoxins (e.g., 15(R)-Lipoxin A4) HETE->EpiLipoxins Transcellular Metabolism COX2 Aspirin-acetylated COX-2 COX2->HpETE CYP Cytochrome P450s (e.g., CYP2C19) CYP->HpETE Peroxidase Peroxidases Peroxidase->HETE FiveLOX 5-Lipoxygenase (in adjacent cells) FiveLOX->EpiLipoxins

Figure 1. Enzymatic pathways for this compound biosynthesis.

Experimental Protocols

Protocol 1: Cell Culture and Stimulation

This protocol describes a general procedure for stimulating cultured cells to produce 15-HETE. The choice of stimulus, concentration, and incubation time should be optimized for the specific cell type and experimental question.

Materials:

  • Appropriate cell line (e.g., human bronchial epithelial cells, endothelial cells, RAW 264.7 macrophages)

  • Complete cell culture medium

  • Serum-free medium

  • Stimulating agents (e.g., Arachidonic Acid, Acetylcholine, Bradykinin, Phorbol Myristate Acetate (PMA), Calcium Ionophore A23187)[3][4]

  • Phosphate-Buffered Saline (PBS)

  • Cell scraper

  • Centrifuge tubes

Procedure:

  • Cell Seeding: Culture cells in appropriate flasks or plates until they reach 80-90% confluency.

  • Serum Starvation: Replace the complete medium with serum-free medium and incubate for 2-4 hours to reduce basal eicosanoid production.

  • Stimulation: Add the desired stimulus to the cells. Incubate at 37°C for the specified duration. For time-course experiments, collect supernatants at various time points.[4][5] The maximal release of 15-HETE typically occurs within 1-2 hours of stimulation.[4]

  • Sample Collection: After incubation, carefully collect the cell culture supernatant and transfer it to a clean centrifuge tube.

  • Clarification: Centrifuge the supernatant at 1000 x g for 10-20 minutes at 4°C to pellet any detached cells or debris.[6][7]

  • Storage: Transfer the clarified supernatant to a new tube. For immediate analysis, proceed to the extraction protocol. For later use, add an antioxidant like butylated hydroxytoluene (BHT) to a final concentration of ~0.005% to prevent autooxidation, and store samples at -80°C.

Table 1: Common Stimuli for 15-HETE Production

StimulusCell TypeTypical ConcentrationIncubation TimeExpected MetaboliteReference
Arachidonic AcidHuman Bronchial Epithelial Cells30 µM1 hour15-HETE (major), PGE2 (minor)[4]
AcetylcholineHuman Bronchial Epithelial Cells100 µM2 hours15-HETE, PGE2[4]
BradykininHuman Bronchial Epithelial Cells1 µM2 hours15-HETE, PGE2[4]
PMAHuman Bronchial Epithelial Cells100 nM2 hours15-HETE, PGE2[4]
Calcium Ionophore A23187Human Endothelial Cells5 µM5-60 min15-HETE, 6-keto-PGF1α[3][8]
Lipopolysaccharide (LPS)RAW 264.7 MacrophagesVaries24 hours15(S)-HETE[9]
Protocol 2: Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry is the gold standard for accurately quantifying specific eicosanoid isomers. Chiral chromatography is required to differentiate this compound from 15(S)-HETE.

Materials:

  • Clarified cell culture supernatant

  • Deuterated internal standard (e.g., 15(S)-HETE-d8)[10][11]

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or HLB)

  • Methanol (B129727), Acetonitrile (B52724), Water, Acetic Acid (LC-MS grade)

  • Nitrogen gas evaporator

  • Autosampler vials

  • LC-MS/MS system with a chiral column

Procedure:

  • Internal Standard: Add a known amount of deuterated internal standard (e.g., 1 ng of 15(S)-HETE-d8) to the clarified supernatant.[12] This corrects for sample loss during extraction and variability in ionization.

  • Acidification: Adjust the sample pH to ~3.0-3.5 with dilute acid (e.g., acetic acid or HCl) to protonate the carboxylic acid group of HETEs for efficient extraction.[8]

  • Solid Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by acidified water.

    • Load the acidified sample onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove salts and polar impurities.

    • Elute the HETEs with a high-percentage organic solvent like methanol or acetonitrile.

  • Drying: Evaporate the eluted sample to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase (e.g., methanol/water mixture).[13]

  • LC-MS/MS Analysis:

    • Transfer the reconstituted sample to an autosampler vial.

    • Inject the sample onto a chiral LC column to separate this compound and 15(S)-HETE.

    • Use a suitable gradient of mobile phases (e.g., water with 0.1% acetic acid and acetonitrile with 0.1% acetic acid).[13]

    • Set the mass spectrometer to operate in negative ion mode using Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM). Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard (e.g., m/z 319.2 → 219 for HETEs).[8][12]

  • Quantification: Create a standard curve using known amounts of a this compound analytical standard. Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[8]

LCMS_Workflow LC-MS/MS Workflow for this compound Quantification start Stimulated Cell Supernatant step1 Spike with Deuterated Internal Standard (e.g., 15-HETE-d8) start->step1 step2 Acidify Sample (pH ~3.0) step1->step2 step3 Solid Phase Extraction (SPE) step2->step3 step4 Wash (Remove Impurities) step3->step4 Load Sample step5 Elute (Collect HETEs) step4->step5 step6 Dry Under Nitrogen step5->step6 step7 Reconstitute in Mobile Phase step6->step7 step8 Chiral LC-MS/MS Analysis step7->step8 end Quantify using Standard Curve step8->end

Figure 2. Workflow for this compound analysis by LC-MS/MS.
Protocol 3: Quantification by Competitive ELISA

ELISA is a high-throughput method suitable for screening large numbers of samples. Note that most commercially available 15-HETE ELISA kits are not stereospecific and will measure total 15-HETE (both R and S isomers). This limitation should be considered when interpreting results. Always follow the manufacturer's specific protocol.

Principle: This assay is based on the competitive binding between 15-HETE in the sample and a fixed amount of enzyme-labeled 15-HETE (tracer) for a limited number of binding sites on a pre-coated antibody. The amount of tracer that binds is inversely proportional to the concentration of 15-HETE in the sample.[14][15]

General Procedure (based on typical kits[6][14][15][16]):

  • Reagent Preparation: Prepare all standards, controls, and buffers according to the kit manual. Bring all components to room temperature before use.[6]

  • Standard Curve: Prepare a serial dilution of the 15-HETE standard to create a standard curve. A typical range is 0.156-10 ng/mL.[7][14]

  • Sample Addition: Add standards, controls, and clarified cell culture supernatants to the appropriate wells of the antibody-coated microplate.

  • Competitive Reaction: Add the enzyme-conjugated 15-HETE tracer or biotin-labeled antibody to each well. Incubate for the time specified in the manual (e.g., 45 minutes to 2 hours at 37°C).[14]

  • Washing: Discard the contents of the wells and wash the plate multiple times (typically 3-5 times) with the provided wash buffer to remove unbound reagents.[6][7]

  • Secondary Incubation (if applicable): If using a biotin-based system, add Streptavidin-HRP conjugate to each well and incubate (e.g., 30-60 minutes at 37°C).[6][7] Wash the plate again.

  • Substrate Addition: Add the TMB substrate solution to each well and incubate in the dark (e.g., 15-20 minutes at 37°C). A blue color will develop.[6]

  • Stop Reaction: Add the stop solution (typically a strong acid) to each well. The color will change from blue to yellow.

  • Read Absorbance: Immediately measure the optical density (OD) at 450 nm using a microplate reader.[14]

  • Calculation: Plot the OD values for the standards against their known concentrations to generate a standard curve. Determine the concentration of 15-HETE in the samples by interpolating their OD values from the curve. The concentration is inversely proportional to the OD value.[14]

ELISA_Workflow General Workflow for Competitive ELISA start Prepare Standards & Samples step1 Add to Antibody- Coated Plate start->step1 step2 Add Tracer/Biotin-Ab (Competitive Binding) step1->step2 step3 Incubate (e.g., 1-2 hr at 37°C) step2->step3 step4 Wash Plate (5x) step3->step4 step5 Add HRP Conjugate & Incubate (if needed) step4->step5 Biotin-based kits step7 Add TMB Substrate (Incubate in Dark) step4->step7 Direct conjugate kits step6 Wash Plate (5x) step5->step6 step6->step7 step8 Add Stop Solution step7->step8 end Read OD at 450nm & Calculate Concentration step8->end

Figure 3. General workflow for 15-HETE quantification by competitive ELISA.

Data Presentation

Quantitative data from experiments should be presented clearly to allow for easy comparison between different conditions.

Table 2: Example Data on 15-HETE Production by Stimulated Human Bronchial Epithelial Cells

Stimulus (Concentration)Incubation Time15-HETE Released (ng / 10⁶ cells)PGE₂ Released (ng / 10⁶ cells)Reference
Control (Vehicle)1 hour< 5< 1[4]
Arachidonic Acid (30 µM)1 hour258 ± 7629 ± 15[4]
Acetylcholine (100 µM)2 hours35 ± 125 ± 2[4]
Bradykinin (1 µM)2 hours25 ± 84 ± 1[4]
PMA (100 nM)2 hours130 ± 4515 ± 6[4]
Data are presented as mean ± SEM.

Summary and Considerations

  • Specificity: For unambiguous identification and quantification of this compound, chiral LC-MS/MS is the required method.

  • Throughput: ELISA offers a higher throughput for screening but generally lacks stereospecificity, measuring total 15-HETE.

  • Sample Handling: Eicosanoids are susceptible to autooxidation. Work quickly, keep samples on ice, and consider adding antioxidants for storage. Avoid repeated freeze-thaw cycles.[6]

  • Stimulation: The choice of stimulus and cell type is critical and will dictate the profile of eicosanoids produced. Optimize stimulation conditions for each experimental system.

  • Kit Protocols: When using commercial ELISA kits, the manufacturer's protocol is paramount and should be followed precisely for optimal results.[17]

References

Application Note: 15(R)-HETE as a Standard for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(R)-Hydroxyeicosatetraenoic acid (15(R)-HETE) is a bioactive eicosanoid, a signaling molecule derived from the metabolism of arachidonic acid. It is implicated in a variety of physiological and pathological processes, including inflammation and the regulation of apoptosis. Accurate and precise quantification of this compound in biological matrices is crucial for understanding its roles in health and disease and for the development of novel therapeutics. This application note provides a detailed overview of the use of this compound as a standard in mass spectrometry-based quantification, including established protocols and signaling pathway information.

This compound in Biological Systems

This compound is produced from arachidonic acid primarily through the action of cyclooxygenase (COX) enzymes.[1][2] Unlike its stereoisomer, 15(S)-HETE, which is a major product of 15-lipoxygenase (15-LOX), the R-enantiomer is typically formed in smaller quantities.[1] Despite this, this compound exhibits distinct biological activities and can serve as a precursor for other signaling molecules, such as the 15(R)-epimers of lipoxins.[3] Its involvement in cellular signaling pathways, including the inducible nitric oxide synthase (iNOS) pathway, highlights its importance in cellular protection and inflammatory responses.[4]

Signaling Pathway of this compound Formation and Action

15R_HETE_Signaling AA Arachidonic Acid (in cell membrane) COX Cyclooxygenase (COX-1/COX-2) AA->COX PLA2 Phospholipase A2 15R_HpETE 15(R)-HpETE COX->15R_HpETE 15R_HETE This compound 15R_HpETE->15R_HETE Reduction Peroxidase Peroxidases iNOS_pathway iNOS Pathway Activation 15R_HETE->iNOS_pathway Epi_Lipoxins 15(R)-epi-Lipoxins 15R_HETE->Epi_Lipoxins Further Metabolism Anti_apoptosis Anti-apoptotic Effects iNOS_pathway->Anti_apoptosis

Caption: Biosynthesis and signaling of this compound.

Quantitative Analysis of this compound by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of eicosanoids like this compound from complex biological matrices. The use of a stable isotope-labeled internal standard, such as this compound-d8, is highly recommended to correct for matrix effects and variations in sample preparation and instrument response.[5]

Summary of Quantitative Data

The following table summarizes typical validation parameters for the quantification of HETEs, including 15-HETE, using LC-MS/MS. These values are compiled from various published methods and may vary depending on the specific instrumentation, matrix, and protocol used.

ParameterTypical ValueReference
Lower Limit of Quantification (LLOQ) 10 - 50 pg/mL[6]
Upper Limit of Quantification (ULOQ) 1,000 - 5,000 pg/mL[6]
Linearity (r²) > 0.99[7]
Intra-day Precision (CV%) < 15%[7][8]
Inter-day Precision (CV%) < 15%[7][8]
Accuracy (Relative Error %) Within ±15%[7][8]
Extraction Recovery > 85%[7]

Experimental Protocols

A generalized workflow for the quantification of this compound in biological samples is presented below.

Experimental Workflow

Experimental_Workflow Sample_Collection 1. Sample Collection (e.g., Plasma, Serum, Tissue) IS_Spiking 2. Internal Standard Spiking (e.g., 15-HETE-d8) Sample_Collection->IS_Spiking Extraction 3. Extraction (SPE or LLE) IS_Spiking->Extraction Drying_Reconstitution 4. Drying and Reconstitution Extraction->Drying_Reconstitution LC_MS_Analysis 5. LC-MS/MS Analysis Drying_Reconstitution->LC_MS_Analysis Data_Analysis 6. Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

Caption: General workflow for this compound analysis.

Detailed Methodology

1. Materials and Reagents

  • This compound analytical standard

  • 15-HETE-d8 internal standard (IS)

  • LC-MS grade methanol (B129727), acetonitrile (B52724), water, and formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction (LLE) solvents (e.g., ethyl acetate)

  • Biological matrix (e.g., human plasma)

2. Standard Solution Preparation

  • Prepare stock solutions of this compound and 15-HETE-d8 in methanol or ethanol (B145695) at a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare working standard solutions for the calibration curve and quality control (QC) samples.

3. Sample Preparation (Solid-Phase Extraction)

  • Sample Thawing and Spiking: Thaw biological samples (e.g., 500 µL plasma) on ice. Add the internal standard solution (e.g., 10 µL of 30 ng/mL 15-HETE-d8).[6]

  • Protein Precipitation: Precipitate proteins by adding a threefold volume of ice-cold methanol. Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially washing with methanol and then water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar interferences.

  • Elution: Elute the analytes with methanol or another suitable organic solvent.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase (e.g., 100 µL).

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used. For chiral separation of this compound and 15(S)-HETE, a chiral column (e.g., Chiralpak AD-H) is required.[1]

    • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%), is typically employed.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in negative ion mode is most common for HETEs.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and its deuterated internal standard. A common transition for HETEs is the loss of a water molecule and a carboxyl group from the precursor ion [M-H]⁻.

      • 15-HETE: m/z 319.2 → specific product ions (e.g., 175)[9]

      • 15-HETE-d8: m/z 327.2 → corresponding product ions

5. Data Analysis and Quantification

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Use a weighted linear regression model to fit the calibration curve.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The robust and sensitive quantification of this compound using LC-MS/MS with a stable isotope-labeled internal standard is essential for advancing our understanding of its biological significance. The protocols and data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate a reliable analytical method for this compound in various biological matrices. Adherence to proper validation guidelines is critical to ensure the accuracy and reproducibility of the obtained results.

References

Application of 15(R)-HETE in Lipidomics Studies: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the study of 15(R)-hydroxyeicosatetraenoic acid (15(R)-HETE) in the field of lipidomics. This compound, a stereoisomer of the more commonly studied 15(S)-HETE, is an oxygenated metabolite of arachidonic acid with distinct biosynthetic pathways and biological functions. Its investigation is crucial for understanding its role in health and disease, particularly in inflammation, cancer, and cardiovascular conditions.

Introduction to this compound

This compound is produced from arachidonic acid primarily through the action of cyclooxygenase-1 (COX-1) and aspirin-acetylated cyclooxygenase-2 (COX-2).[1] Cytochrome P450 (CYP) enzymes can also contribute to its formation.[1] Unlike its S-enantiomer, this compound is not a substrate for 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the enzyme that converts 15(S)-HETE to 15-oxo-ETE.[2] This metabolic stability suggests that this compound may have sustained biological activities. A key role of this compound is its function as a precursor to the specialized pro-resolving mediators (SPMs) known as 15-epi-lipoxins or aspirin-triggered lipoxins (ATLs), which are potent anti-inflammatory molecules.[3]

Biological Significance and Signaling Pathways

The biological activities of this compound are multifaceted, often contrasting with those of its S-enantiomer, and are context-dependent. While 15(S)-HETE has been implicated in both pro- and anti-inflammatory processes, as well as cell proliferation and apoptosis, the specific roles of this compound are an active area of research.[4][5]

A critical aspect of this compound's function is its conversion to 15-epi-lipoxins. This pathway is particularly relevant in the context of low-dose aspirin (B1665792) therapy, where acetylated COX-2 shifts its catalytic activity to produce this compound. This is then converted by 5-lipoxygenase (5-LOX) in adjacent cells (transcellular biosynthesis) to generate 15-epi-lipoxin A4 and 15-epi-lipoxin B4. These mediators actively promote the resolution of inflammation.

Furthermore, the metabolic product of 15(S)-HETE, 15-oxo-ETE, has been shown to possess anti-inflammatory properties by activating the Nrf2 antioxidant response and inhibiting pro-inflammatory NF-κB signaling.[2] While this compound itself is not directly converted to 15-oxo-ETE, understanding the bioactivities of related metabolites provides a broader perspective on the functional landscape of 15-HETE isomers.

Below are diagrams illustrating the biosynthetic pathway of this compound and its conversion to epi-lipoxins, as well as a simplified representation of the anti-inflammatory signaling of the related metabolite, 15-oxo-ETE.

Biosynthesis of this compound and Epi-Lipoxins Arachidonic_Acid Arachidonic Acid 15(R)-HpETE 15(R)-HpETE Arachidonic_Acid->15(R)-HpETE COX-1, Aspirin-acetylated COX-2, CYP450 This compound This compound 15(R)-HpETE->this compound Peroxidases Epi-Lipoxins 15-epi-Lipoxins (e.g., 15-epi-LXA4) This compound->Epi-Lipoxins 5-LOX (transcellular)

Biosynthesis of this compound and its conversion to 15-epi-lipoxins.

Signaling of 15-oxo-ETE 15-oxo-ETE 15-oxo-ETE Nrf2 Nrf2 Activation 15-oxo-ETE->Nrf2 NFkB NF-κB Inhibition 15-oxo-ETE->NFkB Anti_inflammatory Anti-inflammatory Responses Nrf2->Anti_inflammatory NFkB->Anti_inflammatory

Anti-inflammatory signaling of 15-oxo-ETE.

Quantitative Data Presentation

The concentration of this compound and its related metabolites can vary significantly depending on the biological matrix, species, and physiological or pathological state. The following table summarizes representative quantitative data from lipidomics studies.

AnalyteBiological MatrixSpeciesConditionConcentration RangeReference
This compound Human PlasmaHumanLipopolysaccharide (LPS) stimulation (24h)6.3 ± 0.5 ng/mL[6]
15(S)-HETE Human PlasmaHumanLipopolysaccharide (LPS) stimulation (24h)14.9 ± 1 ng/mL[6]
15-oxo-ETE R15L cell mediaMouse MacrophageArachidonic Acid (10 µM) treatment (5 min)~120 pmol/10^6 cells[7]
15(S)-HETE R15L cell mediaMouse MacrophageArachidonic Acid (10 µM) treatment (5 min)~500 pmol/10^6 cells[7]

Experimental Protocols

Accurate quantification of this compound requires robust analytical methods, typically involving liquid chromatography-tandem mass spectrometry (LC-MS/MS) with chiral separation to distinguish it from 15(S)-HETE.

Protocol 1: Chiral Analysis of HETEs in Human Plasma by UHPLC-ECAPCI/HRMS

This protocol is adapted from a targeted chiral lipidomics analysis of human blood.[6]

1. Sample Preparation: a. To 200 µL of plasma, add 1 ng of a deuterated internal standard (e.g., [²H₈]-15(S)-HETE) in 900 µL of acetonitrile. b. Add 1% formic acid and incubate at room temperature for 15 minutes. c. Sonicate for 1 minute and centrifuge to pellet proteins. d. Transfer the supernatant to a phospholipid and protein removal cartridge (e.g., Phree). e. Elute the sample and dry it under a gentle stream of nitrogen.

2. Derivatization to Pentafluorobenzyl (PFB) Esters: a. Reconstitute the dried extract in 100 µL of 5% diisopropylethylamine in acetonitrile. b. Add 50 µL of 10% pentafluorobenzyl bromide in acetonitrile. c. Incubate at 60°C for 30 minutes. d. Evaporate the solvent and reconstitute in 100 µL of hexane/ethanol (97:3, v/v).

3. LC-MS/MS Analysis:

  • LC System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Chiral Column: A suitable chiral column for separating HETE enantiomers (e.g., Lux Amylose-2).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A gradient from 50% to 90% B over 40 minutes.

  • Mass Spectrometer: High-resolution mass spectrometer (HRMS) with an electron capture atmospheric pressure chemical ionization (ECAPCI) source.

  • Detection: Monitor the precursor ion [M-H]⁻ at m/z 319.23 for HETEs and the corresponding ion for the deuterated internal standard. Use parallel reaction monitoring (PRM) for quantification based on specific product ions.

Protocol 2: General HETE Quantification in Biological Fluids by LC-MS/MS

This protocol provides a general workflow for HETE analysis and can be adapted for various sample types.[8][9]

1. Sample Preparation (Liquid-Liquid Extraction): a. To 200 µL of sample (e.g., plasma, cell culture media), add 10 µL of a deuterated internal standard mix (e.g., 15(S)-HETE-d8). b. Add 1.0 mL of a solution of 10% acetic acid in water/isopropanol/hexane (2:20:30, v/v/v). c. Vortex briefly, then add 2.0 mL of hexane. d. Vortex for 3 minutes and centrifuge at 2000 x g for 5 minutes. e. Transfer the upper organic layer to a clean tube and evaporate to dryness. f. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • LC System: HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the HETEs of interest.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each HETE and the internal standard. For 15-HETE, a common transition is m/z 319 -> 175.[10]

The following diagram outlines a general experimental workflow for the analysis of this compound.

Experimental Workflow for this compound Analysis Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction (LLE or SPE) Sample->Extraction Derivatization Derivatization (optional) (e.g., PFB ester) Extraction->Derivatization LC_Separation Chiral LC Separation Derivatization->LC_Separation MS_Detection MS/MS Detection (MRM or HRMS) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

A generalized workflow for the lipidomic analysis of this compound.

Concluding Remarks

The study of this compound is a burgeoning area within lipidomics that holds significant promise for elucidating novel mechanisms of disease and identifying new therapeutic targets. Its unique biosynthesis, metabolic stability, and role as a precursor to potent anti-inflammatory mediators underscore its importance. The application of advanced analytical techniques, particularly chiral LC-MS/MS, is essential for accurate quantification and a deeper understanding of the distinct biological roles of this compound in complex biological systems. The protocols and information provided herein serve as a valuable resource for researchers embarking on the investigation of this intriguing lipid mediator.

References

Experimental Models for Studying 15(R)-HETE Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Hydroxyeicosatetraenoic acid (15-HETE) is a bioactive lipid mediator derived from arachidonic acid through the action of lipoxygenase (LOX) and cyclooxygenase (COX) enzymes. It exists as two stereoisomers, 15(S)-HETE and 15(R)-HETE, each with distinct biological activities. While 15(S)-HETE is the more extensively studied enantiomer, this compound has garnered significant interest, primarily as a precursor to the potent anti-inflammatory molecule, 15-epi-lipoxin A4. Understanding the specific effects of this compound is crucial for elucidating its role in health and disease and for the development of novel therapeutics targeting inflammatory and proliferative disorders.

These application notes provide an overview of the experimental models used to study the effects of this compound, detailed protocols for key experiments, and a summary of quantitative data.

In Vitro Models

A variety of cell-based models are utilized to investigate the molecular and cellular effects of this compound. These models allow for controlled studies of signaling pathways and cellular responses.

Cell Lines
  • RAW 264.7 Macrophages expressing human 15-LO-1 (R15L cells): These cells are a valuable tool for studying the production of 15-HETE isomers. While they predominantly produce 15(S)-HETE, they can be used to study the downstream metabolism of HETEs.[1]

  • Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs are a standard model for studying angiogenesis and endothelial cell proliferation. They can be used to investigate the effects of this compound on these processes.

  • Human Neutrophils: Primary human neutrophils are essential for studying the inflammatory and anti-inflammatory effects of this compound, particularly its role in chemotaxis and the production of other inflammatory mediators.[2]

  • Human Bronchial Epithelial Cells: These cells are relevant for studying the role of 15-HETE in respiratory diseases, as they have been shown to produce 15-HETE.[3]

Primary Cells
  • Primary Human Monocytes: These cells can be differentiated into macrophages and are a more physiologically relevant model than cell lines for studying the role of 15-HETE in inflammation.[1]

In Vivo Models

Animal models are indispensable for understanding the physiological and pathophysiological roles of this compound in a whole-organism context.

  • Mouse Model of Peritonitis: This model is used to study the anti-inflammatory effects of endogenously produced this compound. Aspirin administration acetylates COX-2, shifting its activity towards the production of this compound, which is then converted to 15-epi-lipoxin A4.

  • Mouse Model of Pulmonary Hypertension: In this model, mice are fed a diet supplemented with 15-HETE to investigate its role in the development of pulmonary hypertension.[4] While the study used a generic 15-HETE, this model could be adapted to specifically study the effects of this compound.

  • Rat Model of Osteoarthritis: Intra-articular injection of 15-HETE is used to assess its anti-inflammatory and cartilage-protective effects in a model of osteoarthritis.[5]

Quantitative Data Summary

The following tables summarize the quantitative data available on the production and effects of this compound and its related metabolites. It is important to note that data specifically for this compound are limited, and much of the available information pertains to 15(S)-HETE or a racemic mixture.

Table 1: Production of 15-HETE Isomers in In Vitro Models

Cell TypeStimulusThis compound Concentration15(S)-HETE ConcentrationReference
Primary Human Monocytes (IL-4 treated)Arachidonic Acid (50 µM)Very low levels detectedPredominant isomer[1]
R15L cellsArachidonic Acid (10 µM)Negligible amounts~420 pmol/10^6 cells[1]
R15L cellsCalcium Ionophore (A23187, 5 µM)Very little production~35 pmol/10^6 cells[1]
Human Bronchial Epithelial CellsArachidonic Acid (30 µM)Not specified258 +/- 76 ng/10^7 cells[3]

Table 2: Effects of 15-HETE on Cellular Functions

Cell TypeAssayThis compound Effect15(S)-HETE EffectConcentrationReference
Human NeutrophilsLTB4-induced ChemotaxisNot specifiedInhibition (IC50 ~10 µM)10⁻⁴ M (for max inhibition)[2]
Human Dermal Microvascular Endothelial CellsTube FormationNot specifiedStimulationNot specified[6]
Human Dermal Microvascular Endothelial CellsMigrationNot specifiedStimulationNot specified[6]
Brain Microvascular Endothelial CellsProliferation (BrdU incorporation)Not specifiedEnhancement1 µmol/mL[7]
Brain Microvascular Endothelial CellsMigrationNot specifiedEnhancementNot specified[7]
Rat Primary ChondrocytesIL-1β-induced InflammationNot specifiedInhibition10 µM[5]

Signaling Pathways

The biological effects of this compound are mediated through complex signaling pathways. A primary pathway involves its conversion to 15-epi-lipoxin A4, a potent anti-inflammatory mediator. The direct signaling actions of this compound are less well-characterized compared to 15(S)-HETE.

This compound Metabolism to 15-epi-Lipoxin A4

A key pathway for the anti-inflammatory effects associated with this compound is its enzymatic conversion to 15-epi-lipoxin A4. This process typically involves the transcellular metabolism of this compound produced by one cell type (e.g., endothelial cells with aspirin-acetylated COX-2) by a neighboring cell expressing 5-lipoxygenase (e.g., neutrophils).

G Arachidonic_Acid Arachidonic Acid Aspirin_COX2 Aspirin-acetylated COX-2 Arachidonic_Acid->Aspirin_COX2 _15R_HETE This compound Aspirin_COX2->_15R_HETE _5_LOX 5-Lipoxygenase (in Neutrophils) _15R_HETE->_5_LOX _15_epi_LXA4 15-epi-Lipoxin A4 _5_LOX->_15_epi_LXA4 Anti_inflammatory Anti-inflammatory Effects _15_epi_LXA4->Anti_inflammatory

Caption: Biosynthesis of 15-epi-lipoxin A4 from this compound.

Potential Direct Signaling of 15-HETE (Isomer-Specific Effects Less Clear)

While the direct signaling of this compound is not well-defined, studies on 15-HETE (often the S-enantiomer or a mix) have implicated several key signaling pathways in its pro-angiogenic and anti-apoptotic effects. It is plausible that this compound could have distinct or overlapping effects on these pathways.

  • PI3K/Akt/mTOR Pathway: 15(S)-HETE has been shown to promote angiogenesis by activating the PI3K/Akt/mTOR signaling cascade.[6][8]

  • NF-κB Pathway: The downstream metabolite 15-oxo-ETE, which can be formed from both 15(R)- and 15(S)-HETE, has been shown to modulate NF-κB signaling.[9]

  • iNOS Pathway: 15-HETE has been reported to protect pulmonary artery smooth muscle cells from apoptosis via the iNOS pathway.[10]

G _15_HETE 15-HETE (Isomer-specific effects need further investigation) PI3K_Akt PI3K/Akt/mTOR _15_HETE->PI3K_Akt NF_kB NF-κB _15_HETE->NF_kB iNOS iNOS _15_HETE->iNOS Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Inflammation Inflammation NF_kB->Inflammation Apoptosis Anti-apoptosis iNOS->Apoptosis

Caption: Potential signaling pathways modulated by 15-HETE.

Experimental Protocols

Protocol 1: In Vitro Endothelial Cell Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of endothelial cells (e.g., HUVECs).

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • This compound (prepare stock solution in ethanol)

  • BrdU Cell Proliferation Assay Kit

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete endothelial cell growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Serum Starvation: After 24 hours, replace the medium with a serum-free medium and incubate for another 24 hours to synchronize the cells.

  • Treatment: Prepare serial dilutions of this compound in a serum-free medium. The final ethanol (B145695) concentration should be less than 0.1%. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with ethanol) and a positive control (e.g., VEGF).

  • BrdU Labeling: After 24-48 hours of treatment, add BrdU labeling solution to each well and incubate for 2-4 hours.

  • Detection: Follow the manufacturer's instructions for the BrdU assay kit to fix the cells, add the anti-BrdU antibody, and then the substrate.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 cluster_3 Day 4/5 Seed_HUVECs Seed HUVECs in 96-well plate Serum_Starve Serum starve cells Seed_HUVECs->Serum_Starve 24h Treat Treat with this compound Serum_Starve->Treat 24h BrdU_Label Add BrdU labeling solution Treat->BrdU_Label 24-48h Detect Fix, add antibodies, and substrate BrdU_Label->Detect 2-4h Measure Measure absorbance Detect->Measure

Caption: Workflow for endothelial cell proliferation assay.

Protocol 2: In Vitro Neutrophil Chemotaxis Assay

Objective: To assess the effect of this compound on neutrophil migration towards a chemoattractant.

Materials:

  • Freshly isolated human neutrophils

  • RPMI 1640 medium with 0.1% BSA

  • This compound

  • Chemoattractant (e.g., LTB4 or fMLP)

  • Boyden chamber or similar chemotaxis system with a 3-5 µm pore size filter

  • Calcein-AM fluorescent dye

  • Fluorescence microplate reader

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh human blood using a standard method like Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation and hypotonic lysis of red blood cells.

  • Cell Labeling: Resuspend the isolated neutrophils in RPMI 1640/0.1% BSA and label with Calcein-AM.

  • Pre-incubation: Pre-incubate the labeled neutrophils with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Chemotaxis Assay:

    • Add the chemoattractant to the lower wells of the Boyden chamber.

    • Place the filter membrane over the lower wells.

    • Add the pre-incubated neutrophils to the upper wells.

  • Incubation: Incubate the chamber for 60-90 minutes at 37°C in a 5% CO₂ incubator.

  • Measurement: After incubation, remove the non-migrated cells from the top of the filter. Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence microplate reader.

  • Data Analysis: Calculate the chemotactic index as the fold increase in migration towards the chemoattractant compared to the medium control.

G Isolate_Neutrophils Isolate human neutrophils Label_Cells Label with Calcein-AM Isolate_Neutrophils->Label_Cells Pre_incubate Pre-incubate with this compound Label_Cells->Pre_incubate 30 min Chemotaxis_Setup Set up Boyden chamber Pre_incubate->Chemotaxis_Setup Incubate Incubate for 60-90 min Chemotaxis_Setup->Incubate Measure_Fluorescence Measure fluorescence of migrated cells Incubate->Measure_Fluorescence

Caption: Workflow for neutrophil chemotaxis assay.

Protocol 3: In Vivo Administration of 15-HETE in a Mouse Model of Inflammation

Objective: To evaluate the in vivo effects of this compound on an inflammatory response.

Materials:

  • C57BL/6 mice (or other appropriate strain)

  • This compound

  • Vehicle (e.g., sterile saline with a small percentage of ethanol and/or BSA)

  • Inflammatory stimulus (e.g., lipopolysaccharide - LPS, or carrageenan)

  • Anesthesia

  • Tools for injection (intraperitoneal, intravenous, or subcutaneous)

  • Materials for sample collection (e.g., peritoneal lavage fluid, blood, tissue)

  • ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)

  • Flow cytometer and antibodies for immune cell profiling

Procedure:

  • Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

  • Preparation of this compound: Prepare a sterile solution of this compound in the chosen vehicle. The concentration should be determined based on previous studies or a dose-response pilot study.

  • Administration of this compound: Administer this compound to the treatment group of mice via the desired route (e.g., intraperitoneal injection). Administer vehicle to the control group. The timing of administration relative to the inflammatory stimulus is a critical parameter to be optimized.

  • Induction of Inflammation: At the appropriate time point after this compound administration, induce inflammation by injecting the inflammatory stimulus (e.g., LPS intraperitoneally).

  • Sample Collection: At a predetermined time point after the inflammatory challenge, euthanize the mice and collect samples. For a peritonitis model, collect peritoneal lavage fluid. Blood can be collected via cardiac puncture for serum cytokine analysis. Tissues can be harvested for histology or gene expression analysis.

  • Analysis:

    • Cell Counts and Profiling: Perform total and differential cell counts on the peritoneal lavage fluid. Use flow cytometry to analyze immune cell populations.

    • Cytokine Measurement: Measure the levels of inflammatory cytokines in the peritoneal lavage fluid or serum using ELISA.

  • Data Analysis: Compare the inflammatory parameters (cell counts, cytokine levels) between the this compound treated group and the vehicle control group.

G Acclimatize Acclimatize mice Prepare_HETE Prepare this compound solution Acclimatize->Prepare_HETE Administer_HETE Administer this compound or vehicle Prepare_HETE->Administer_HETE Induce_Inflammation Induce inflammation (e.g., LPS) Administer_HETE->Induce_Inflammation Collect_Samples Collect peritoneal lavage, blood, tissues Induce_Inflammation->Collect_Samples Analyze Analyze cell counts, cytokines, etc. Collect_Samples->Analyze

Caption: Workflow for in vivo inflammation model.

Conclusion

The study of this compound is an emerging field with the potential to uncover novel mechanisms of inflammation resolution and tissue homeostasis. The experimental models and protocols described here provide a framework for researchers to investigate the specific effects of this intriguing lipid mediator. It is important to acknowledge the current limitations in the literature, with a significant need for more studies focusing specifically on the 15(R) enantiomer to differentiate its effects from those of 15(S)-HETE. Future research in this area will be critical for a comprehensive understanding of the roles of HETE isomers in health and disease and for the development of targeted therapeutic strategies.

References

Application Notes and Protocols for the Preparation of 15(R)-HETE Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of 15(R)-Hydroxyeicosatetraenoic Acid (15(R)-HETE) solutions for various experimental applications. Adherence to these guidelines will ensure solution stability, minimize solvent-induced artifacts, and promote experimental reproducibility.

I. Introduction to this compound

This compound is a bioactive lipid metabolite of arachidonic acid, produced primarily through the action of aspirin-acetylated cyclooxygenase-2 (COX-2) and cytochrome P450 (CYP) enzymes. It serves as a crucial precursor to the specialized pro-resolving mediators (SPMs) known as 15-epi-lipoxins, which play a significant role in the resolution of inflammation. Additionally, this compound functions as an endogenous agonist for peroxisome proliferator-activated receptors (PPARs), particularly PPARβ/δ and PPARγ, thereby modulating gene expression involved in lipid metabolism and inflammation.[1][2][3] Given its biological significance, the accurate and consistent preparation of this compound solutions is paramount for reliable experimental outcomes.

II. Physicochemical and Solubility Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₂₀H₃₂O₃
Molecular Weight 320.5 g/mol
Storage Temperature -20°C
Solubility in Ethanol (B145695) Miscible
Solubility in DMSO Miscible
Solubility in DMF Miscible
Solubility in PBS (pH 7.2) 0.8 mg/mL
Typical In Vitro Working Concentration 10 nM - 10 µM[3]
Typical In Vivo Dosage (mice) Varies with administration route (e.g., intraperitoneal)

III. Experimental Protocols

A. Preparation of a this compound Stock Solution

This protocol describes the preparation of a 1 mM stock solution of this compound in ethanol.

Materials:

  • This compound (as a solid or pre-dissolved in an organic solvent)

  • Anhydrous ethanol (≥99.5%)

  • Inert gas (e.g., argon or nitrogen)

  • Glass vial with a PTFE-lined cap

  • Micropipettes

Procedure:

  • Equilibration: Allow the vial containing this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing (if starting from solid): If using solid this compound, accurately weigh the desired amount in a sterile microfuge tube or on weighing paper.

  • Dissolution:

    • If starting from a pre-dissolved solution (e.g., in ethanol), proceed to step 4.

    • If starting from a solid, add the appropriate volume of anhydrous ethanol to achieve a 1 mM concentration. For example, to prepare 1 mL of a 1 mM stock solution from 320.5 µg of this compound, add 1 mL of anhydrous ethanol.

  • Vortexing: Vortex the solution gently until the this compound is completely dissolved.

  • Inert Gas Purging: To prevent oxidation, gently purge the headspace of the vial with an inert gas (argon or nitrogen) before sealing.

  • Storage: Store the stock solution at -20°C. When stored properly, the ethanolic stock solution is stable for an extended period.

B. Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the 1 mM stock solution to a final working concentration for treating cells in culture.

Materials:

  • 1 mM this compound stock solution in ethanol

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes

  • Micropipettes

Procedure:

  • Thawing the Stock Solution: Thaw the 1 mM this compound stock solution on ice.

  • Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration. It is recommended to prepare an intermediate dilution to minimize pipetting errors and the final concentration of ethanol.

    • Example for a 1 µM final concentration:

      • Prepare an intermediate dilution by adding 1 µL of the 1 mM stock solution to 999 µL of cell culture medium to get a 1 µM solution.

      • Add the desired volume of this 1 µM solution to your cell culture wells.

  • Vehicle Control: It is crucial to include a vehicle control in your experiments. The vehicle control should contain the same final concentration of ethanol as the this compound-treated samples.[4] The final concentration of ethanol in the cell culture medium should be kept as low as possible, ideally below 0.1%, to avoid solvent-induced cellular effects.[5]

  • Cell Treatment: Add the prepared working solutions (this compound and vehicle control) to your cells and incubate for the desired duration.

C. Preparation for In Vivo Administration (Intraperitoneal Injection in Mice)

This protocol provides a general guideline for preparing this compound for intraperitoneal (IP) injection in mice. The optimal dose and vehicle may vary depending on the experimental model and objectives.

Materials:

  • 1 mM this compound stock solution in ethanol

  • Sterile phosphate-buffered saline (PBS) or other suitable vehicle

  • Sterile microcentrifuge tubes

  • Syringes and needles appropriate for IP injection in mice

Procedure:

  • Vehicle Preparation: The choice of vehicle is critical for in vivo studies. While ethanol is used for the stock solution, it should be diluted significantly for injection. A common vehicle is a mixture of ethanol and a sterile aqueous solution like PBS. The final concentration of ethanol should be minimized.

  • Dilution:

    • Thaw the 1 mM this compound stock solution on ice.

    • Calculate the required amount of this compound for the desired dose.

    • Dilute the stock solution in the chosen sterile vehicle to the final injection volume. For IP injections in mice, the volume is typically around 100-200 µL.

  • Vehicle Control: Prepare a vehicle control solution containing the same concentration of ethanol and other vehicle components as the this compound solution.

  • Administration: Administer the prepared solutions to the mice via intraperitoneal injection following established and approved animal handling protocols.

IV. Signaling Pathways and Experimental Workflows

A. This compound Signaling Pathway

This compound is a key signaling molecule with diverse biological functions. It is synthesized from arachidonic acid and can be further metabolized to 15-epi-lipoxins, which are potent anti-inflammatory mediators. This compound also acts as an agonist for PPARs, influencing gene expression related to inflammation and metabolism.[1][6]

15(R)-HETE_Signaling_Pathway Arachidonic_Acid Arachidonic Acid Aspirin_COX2 Aspirin-acetylated COX-2 Arachidonic_Acid->Aspirin_COX2 CYP450 Cytochrome P450 Arachidonic_Acid->CYP450 HETE_15R This compound Aspirin_COX2->HETE_15R CYP450->HETE_15R LOX5 5-Lipoxygenase (5-LOX) HETE_15R->LOX5 PPAR PPARβ/δ & PPARγ (Nuclear Receptors) HETE_15R->PPAR Epi_Lipoxins 15-epi-Lipoxins (e.g., 15-epi-LXA4) LOX5->Epi_Lipoxins Anti_Inflammatory Anti-inflammatory Effects Epi_Lipoxins->Anti_Inflammatory Gene_Expression Target Gene Expression PPAR->Gene_Expression Gene_Expression->Anti_Inflammatory Metabolic_Regulation Metabolic Regulation Gene_Expression->Metabolic_Regulation

Caption: Biosynthesis and major signaling pathways of this compound.

B. Experimental Workflow for Preparing this compound Solutions

The following diagram illustrates the general workflow for preparing this compound solutions for experimental use.

15R_HETE_Preparation_Workflow start Start: Obtain this compound prep_stock Prepare 1 mM Stock Solution in Anhydrous Ethanol start->prep_stock store_stock Store Stock at -20°C under Inert Gas prep_stock->store_stock decision Select Experiment Type store_stock->decision invitro In Vitro (Cell Culture) decision->invitro In Vitro invivo In Vivo (e.g., Mice) decision->invivo In Vivo dilute_invitro Prepare Working Solution in Cell Culture Medium invitro->dilute_invitro vehicle_invitro Prepare Vehicle Control (Medium + Ethanol) invitro->vehicle_invitro dilute_invivo Prepare Injection Solution in Sterile Vehicle (e.g., PBS) invivo->dilute_invivo vehicle_invivo Prepare Vehicle Control (Vehicle + Ethanol) invivo->vehicle_invivo treat_cells Treat Cells dilute_invitro->treat_cells vehicle_invitro->treat_cells inject_animal Administer to Animal dilute_invivo->inject_animal vehicle_invivo->inject_animal

Caption: Workflow for preparing this compound solutions.

References

Application Notes and Protocols for Assessing 15(R)-HETE-Induced Cell Migration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(R)-Hydroxyeicosatetraenoic acid (15(R)-HETE) is a bioactive lipid metabolite of arachidonic acid, produced by the action of 15-lipoxygenase (15-LOX) and other enzymes. It has been implicated in a variety of physiological and pathological processes, including inflammation, angiogenesis, and cancer progression. A key aspect of its biological function is its ability to modulate cell migration, a fundamental process in development, tissue repair, and diseases such as cancer metastasis. These application notes provide a comprehensive overview and detailed protocols for assessing this compound-induced cell migration, catering to researchers in academia and industry.

Signaling Pathways in this compound-Induced Cell Migration

This compound has been shown to stimulate cell migration through the activation of several key signaling cascades. The most well-documented pathways include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. Understanding these pathways is crucial for designing experiments and interpreting results.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, survival, and migration. Upon stimulation by this compound, PI3K is activated, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, can phosphorylate a multitude of downstream targets that orchestrate the cellular machinery required for migration, including cytoskeletal rearrangement and focal adhesion dynamics. In the context of angiogenesis, this pathway can also involve the mammalian target of rapamycin (B549165) (mTOR).

PI3K_Akt_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Receptor Receptor (Putative) This compound->Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Migration Cell Migration Akt->Cell_Migration mTOR->Cell_Migration STAT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Receptor Receptor (Putative) This compound->Receptor Src Src Receptor->Src Activation STAT3 STAT3 Src->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer (p-STAT3) STAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene_Expression Gene Expression (Migration & Proliferation) Nucleus->Gene_Expression Transcriptional Regulation Transwell_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A 1. Culture cells to 70-80% confluency B 2. Starve cells in serum-free medium (4-24h) A->B D 4. Add this compound (chemoattractant) to the lower chamber B->D C 3. Prepare this compound solutions in serum-free medium C->D E 5. Seed starved cells into the upper chamber (Transwell insert) D->E F 6. Incubate for an optimized duration (e.g., 4-24h) E->F G 7. Remove non-migrated cells from the top of the insert H 8. Fix and stain migrated cells on the bottom of the insert G->H I 9. Image and quantify migrated cells H->I Wound_Healing_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A 1. Seed cells to create a confluent monolayer B 2. Starve cells in serum-free medium (optional, to reduce proliferation) A->B C 3. Create a 'scratch' or 'wound' in the monolayer B->C D 4. Wash to remove debris and add medium with this compound C->D E 5. Image the initial wound (Time 0) D->E F 6. Incubate and acquire images at regular time intervals (e.g., 6, 12, 24h) D->F G 7. Measure the wound area at each time point F->G H 8. Calculate the percentage of wound closure G->H

Measuring 15(R)-HETE in Tissue Homogenates: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the accurate and reliable quantification of 15(R)-hydroxyeicosatetraenoic acid (15(R)-HETE) in tissue homogenates. This compound is a bioactive lipid mediator derived from arachidonic acid, implicated in various physiological and pathological processes, including inflammation and cell signaling. Its precise measurement in tissues is crucial for understanding its biological roles and for the development of novel therapeutics.

The following sections outline the necessary steps from tissue collection and homogenization to final analysis using common analytical techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

I. Data Presentation: Quantitative Levels of HETEs in Biological Samples

The following table summarizes reported concentrations of various HETEs, including 15-HETE, in different biological matrices. This data provides a reference for expected concentration ranges. Note that concentrations can vary significantly based on the biological state (e.g., health vs. disease), species, and the specific analytical method used.

AnalyteMatrixConcentration RangeAnalytical MethodReference
This compoundHuman Whole Blood (Zymosan-stimulated)~8.44 ± 0.6 ng/mLUHPLC-ECAPCI/HRMS[1]
15(S)-HETEHuman Whole Blood (Zymosan-stimulated)~20.91 ± 1 ng/mLUHPLC-ECAPCI/HRMS[1]
11(R)-HETEHuman Whole Blood (LPS-stimulated)~0.32 ± 0.03 ng/mLUHPLC-ECAPCI/HRMS[2]
12(S)-HHTHuman Whole Blood (LPS-stimulated)~61.44 ± 7 ng/mLUHPLC-ECAPCI/HRMS[2]
5(S)-HETEHuman Whole Blood (Zymosan-stimulated)~86.6 ± 13.4 ng/mLUHPLC-ECAPCI/HRMS[2]
EETs (total)Rat Liver~0.8 µg/g of tissueGC/MS[3]
8,9-EETHuman Liver73 ng/g of tissueHPLC and GC/MS[3]
11,12-EETHuman Liver113 ng/g of tissueHPLC and GC/MS[3]
14,15-EETHuman Liver197 ng/g of tissueHPLC and GC/MS[3]

II. Experimental Protocols

A. Tissue Homogenization

Proper tissue homogenization is critical for the efficient extraction of lipids. The choice of method and buffer can significantly impact the recovery of this compound.[4][5][6]

Materials:

  • Frozen tissue samples

  • Homogenization buffer: 20mM Tris-HCl, pH 7.8, containing protease and phosphatase inhibitors.[7] Alternatively, a buffer containing 10 mM Tris pH 7.4, 150 mM NaCl, and 1% Triton X-100 can be used.[8]

  • For inhibition of exogenous eicosanoid formation, add a cyclooxygenase inhibitor like indomethacin (B1671933) or meclofenamic acid (10-15 µM) to the buffer immediately before homogenization.[9]

  • Homogenizer: Auto homogenizer for soft tissues (e.g., brain) or a ground glass homogenizer for hard tissues (e.g., bone, skin).[7] Bead-based homogenization is also an effective alternative.[4][5][6]

  • Centrifuge

Protocol:

  • Thaw frozen tissue samples on ice.[7]

  • Weigh the tissue and place it in a pre-chilled tube.

  • Add the appropriate volume of ice-cold homogenization buffer (e.g., 1.5 mL per gram of tissue).[8]

  • Homogenize the tissue thoroughly. For a ground glass homogenizer, perform 60-80 strokes.[7]

  • Centrifuge the homogenate at a low speed (e.g., 300 x g for 5 minutes) to remove large debris.[7]

  • Transfer the supernatant to a fresh tube. This supernatant is the tissue homogenate.

  • For protein concentration determination, a Bradford assay can be performed on an aliquot of the homogenate.[7]

  • The homogenate can be used immediately for lipid extraction or stored at -80°C.[7]

B. Lipid Extraction using Solid-Phase Extraction (SPE)

Solid-phase extraction is a preferred method for purifying eicosanoids from complex biological matrices like tissue homogenates due to its speed, selectivity, and reduced solvent usage compared to liquid-liquid extraction.[10] C18 reverse-phase cartridges are commonly used for this purpose.[9]

Materials:

Protocol:

  • Sample Acidification: Acidify the tissue homogenate to a pH of 3.5 by adding 2M hydrochloric acid.[9] This step helps in the retention of acidic lipids like HETEs on the C18 column.

  • Column Conditioning: Prepare the C18 SPE column by washing it with 5-10 mL of methanol followed by 5-10 mL of deionized water.[9][10]

  • Sample Loading: Load the acidified tissue homogenate onto the conditioned C18 column. A flow rate of approximately 0.5 mL/minute is recommended.[9]

  • Column Washing:

    • Wash the column with 10 mL of water.[9]

    • Follow with a wash of 10 mL of 15% ethanol (B145695) in water.[9]

    • Finally, wash with 10 mL of hexane to elute more non-polar lipids.[9][10]

  • Elution: Elute the this compound and other eicosanoids from the column with 5-10 mL of ethyl acetate or methyl formate.[9][10]

  • Solvent Evaporation: Evaporate the solvent from the eluate under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.[9][10]

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for the downstream analysis (e.g., methanol/water (50:50) for LC-MS/MS or the specific assay buffer for ELISA).[9][10]

III. Analytical Methods

A. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput and relatively simple method for the quantification of 15-HETE. Commercially available kits are a common choice for this application. The following is a general protocol based on competitive ELISA principles.

Principle: This assay is based on the competitive binding between 15-HETE in the sample and a fixed amount of labeled 15-HETE for a limited number of binding sites on a 15-HETE-specific antibody. The amount of labeled 15-HETE bound to the antibody is inversely proportional to the concentration of 15-HETE in the sample.

General Protocol (refer to the specific kit manual for details):

  • Reagent Preparation: Prepare all reagents, including standards, controls, and buffers, according to the kit manufacturer's instructions.

  • Sample Addition: Add a defined volume of the reconstituted lipid extract and standards to the wells of the microtiter plate pre-coated with the capture antibody.[11]

  • Competitive Binding: Add the biotin-conjugated 15-HETE to each well and incubate to allow for competitive binding.[11][12]

  • Washing: Wash the plate to remove any unbound reagents.

  • Enzyme Conjugate Addition: Add Avidin-HRP (Horseradish Peroxidase) to each well and incubate.[11][12]

  • Washing: Perform another wash step to remove unbound enzyme conjugate.

  • Substrate Addition: Add the TMB substrate solution to each well, which will be converted by HRP to produce a colored product.[11][12]

  • Reaction Termination: Stop the enzyme-substrate reaction by adding a stop solution (e.g., sulfuric acid).[11][12]

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 450 nm) using a microplate reader.[11][12]

  • Calculation: Calculate the concentration of 15-HETE in the samples by comparing their absorbance to the standard curve.

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of this compound. It allows for the simultaneous analysis of multiple eicosanoids and can distinguish between different isomers.

General Protocol:

  • Chromatographic Separation:

    • Column: A C18 reverse-phase column is typically used for the separation of eicosanoids.[13]

    • Mobile Phase: A gradient elution is commonly employed using a combination of an aqueous solvent (e.g., water with 0.02% formic acid) and an organic solvent (e.g., acetonitrile/isopropyl alcohol).[14]

    • Internal Standard: A deuterated internal standard, such as 15(S)-HETE-d8, should be added to the samples before extraction to correct for matrix effects and variations in extraction efficiency and instrument response.[13][15]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the negative ion mode is typically used for the analysis of HETEs.[13]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for this compound and its internal standard.[14] For 15-HETE, the precursor ion [M-H]⁻ is m/z 319, with a common product ion being m/z 175.[14]

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a this compound standard.

IV. Visualizations

Experimental Workflow Diagram

experimental_workflow tissue_sample Tissue Sample homogenization Homogenization tissue_sample->homogenization homogenate Tissue Homogenate homogenization->homogenate acidification Acidification (pH 3.5) homogenate->acidification spe_extraction Solid-Phase Extraction (C18) acidification->spe_extraction Sample Loading elution Elution spe_extraction->elution Washing Steps evaporation Solvent Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution lipid_extract Lipid Extract reconstitution->lipid_extract elisa ELISA Analysis lipid_extract->elisa lcmsms LC-MS/MS Analysis lipid_extract->lcmsms data_analysis Data Analysis & Quantification elisa->data_analysis lcmsms->data_analysis

Caption: Workflow for this compound measurement in tissue.

This comprehensive guide provides the necessary protocols and background information for the successful measurement of this compound in tissue homogenates. Adherence to these detailed steps will ensure the generation of high-quality, reproducible data for your research and development endeavors.

References

Application Notes and Protocols for 15(R)-HETE in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(R)-hydroxyeicosatetraenoic acid (15(R)-HETE) is a bioactive lipid mediator derived from arachidonic acid primarily through the action of aspirin-acetylated cyclooxygenase-2 (COX-2) and cytochrome P450 enzymes. As a member of the HETE family, this compound is involved in a variety of physiological and pathophysiological processes, making its interaction with cellular receptors a critical area of research. These application notes provide detailed protocols and data for studying the binding of this compound to its putative receptors, with a focus on G protein-coupled receptors (GPCRs) and peroxisome proliferator-activated receptors (PPARs).

Putative Receptors for this compound

Current research suggests that this compound may exert its biological effects through several receptor types:

  • Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ): There is substantial evidence indicating that both this compound and its enantiomer, 15(S)-HETE, are agonists for PPARβ/δ.[1] They have been shown to compete with synthetic agonists in ligand binding assays and are similarly potent in inducing coactivator binding and transcriptional activation.[1][2]

  • Peroxisome Proliferator-Activated Receptor gamma (PPARγ): The role of this compound as a PPARγ agonist is less clear, with some conflicting reports in the literature. While 15(S)-HETE has been shown to inhibit cancer cell proliferation via PPARγ, this compound appears to be less potent.[3] Further investigation is required to fully elucidate the interaction of this compound with PPARγ.

  • G Protein-Coupled Receptors (GPCRs): The orphan GPCR, GPR31, has been identified as a high-affinity receptor for the related molecule 12-(S)-HETE.[4] Given the structural similarity among HETEs, GPR31 and other related GPCRs are considered potential receptors for this compound, though direct binding and activation data are limited.

  • Low-Affinity Mast Cell Receptors: An early study identified a low-affinity binding site for 15-[3H]HETE on PT-18 mast/basophil cells, although the specific enantiomer was not defined.[2]

Quantitative Data on HETE-Receptor Interactions

The following table summarizes the available quantitative data for the binding of HETEs to their receptors. It is important to note the limited availability of data specifically for the 15(R)-enantiomer.

LigandReceptorCell/SystemAssay TypeBinding ConstantReference
12-(S)-[3H]HETEGPR31GPR31-transfected CHO cell membranesSaturation BindingKd = 4.87 nM[4]
12-(S)-HETEGPR31GPR31-transfected CHO cell membranesGTPγS CouplingEC50 = 0.28 nM[4]
15-(S)-HETEGPR31GPR31-transfected CHO cell membranesGTPγS CouplingEC50 = 42.1 nM[4]
5-(S)-HETEGPR31GPR31-transfected CHO cell membranesGTPγS CouplingEC50 = 385.7 nM[4]
15-[3H]HETEPutative Mast Cell ReceptorPT-18 mast/basophil cellsSaturation BindingKd = 162 nM[2]
15(S)-HETEPPARγPC3 prostate cancer cellsProliferation AssayIC50 = 30 µM

Experimental Protocols

Due to the lack of a commercially available radiolabeled this compound, two primary approaches are recommended for studying its receptor binding properties: a competitive radioligand binding assay using a related radioligand for GPCRs, and a non-radioactive TR-FRET assay for PPARs.

Protocol 1: Competitive Radioligand Binding Assay for GPR31

This protocol is adapted from the methodology used for 12-(S)-HETE and is designed to assess the ability of this compound to compete for binding to GPR31 with a known radioligand, such as 12-(S)-[3H]HETE.

Objective: To determine the binding affinity (Ki) of this compound for the GPR31 receptor.

Materials:

  • Receptor Source: Membranes from CHO or HEK293 cells stably or transiently transfected with human GPR31.

  • Radioligand: 12-(S)-[3H]HETE (specific activity ~200 Ci/mmol).

  • Competitor: Unlabeled this compound and unlabeled 12-(S)-HETE (for positive control).

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 10 mM NaCl, 0.05% BSA.

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 0.05% BSA.

  • 96-well Filter Plates: Glass fiber filters (e.g., Millipore Multiscreen).

  • Scintillation Cocktail and Microplate Scintillation Counter .

Procedure:

  • Membrane Preparation: Prepare cell membranes from GPR31-expressing cells using standard homogenization and centrifugation techniques. Determine the total protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup: In a 96-well plate, set up the following reactions in a final volume of 200 µL:

    • Total Binding: 50 µL Binding Buffer, 50 µL 12-(S)-[3H]HETE (at a final concentration near its Kd, e.g., 5 nM), and 100 µL of diluted cell membranes (e.g., 20 µg protein).

    • Non-specific Binding: 50 µL unlabeled 12-(S)-HETE (at a final concentration of 10 µM), 50 µL 12-(S)-[3H]HETE (final concentration ~5 nM), and 100 µL of diluted cell membranes.

    • Competition Binding: 50 µL of varying concentrations of unlabeled this compound (e.g., from 10-11 M to 10-5 M), 50 µL 12-(S)-[3H]HETE (final concentration ~5 nM), and 100 µL of diluted cell membranes.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Transfer the contents of each well to a filter plate and rapidly wash the filters three times with 200 µL of ice-cold Wash Buffer to separate bound from free radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GPR31_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Prepare GPR31-expressing cell membranes Setup Set up 96-well plate: Total, Non-specific, & Competition wells Membranes->Setup Reagents Prepare Radioligand, Competitor (this compound), and Buffers Reagents->Setup Incubate Incubate at RT (60-90 min) Setup->Incubate Filter Filter and wash to separate bound/free Incubate->Filter Count Add scintillant and count radioactivity Filter->Count Plot Plot % Specific Binding vs. [this compound] Count->Plot Calculate Calculate IC50 and Ki values Plot->Calculate

Fig 1. Workflow for GPR31 competitive binding assay.
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for PPARβ/δ

This non-radioactive protocol is designed to measure the binding of this compound to the ligand-binding domain (LBD) of PPARβ/δ in a competitive format.

Objective: To determine the binding affinity (IC50) of this compound for the PPARβ/δ LBD.

Materials:

  • Recombinant Protein: Purified, tag-conjugated (e.g., GST or His) PPARβ/δ LBD.

  • FRET Donor: Terbium-conjugated anti-tag antibody (e.g., anti-GST-Tb).

  • FRET Acceptor: Fluorescently-labeled PPARβ/δ ligand (e.g., Fluormone™ Pan-PPAR Green).

  • Competitor: Unlabeled this compound.

  • Assay Buffer: Buffer suitable for TR-FRET (e.g., 50 mM HEPES, 50 mM KCl, 0.01% BSA, pH 7.5).

  • 384-well low-volume black plates.

  • TR-FRET compatible plate reader.

Procedure:

  • Reagent Preparation: Prepare stock solutions of the PPARβ/δ LBD, anti-tag-Tb antibody, fluorescent ligand, and this compound in Assay Buffer.

  • Assay Setup: In a 384-well plate, add the following components in a final volume of 20 µL:

    • Maximum FRET (Control): Assay Buffer, PPARβ/δ LBD, anti-tag-Tb antibody, and fluorescent ligand.

    • Background (No LBD): Assay Buffer (with equivalent volume of LBD buffer), anti-tag-Tb antibody, and fluorescent ligand.

    • Competition: Varying concentrations of this compound, PPARβ/δ LBD, anti-tag-Tb antibody, and fluorescent ligand.

    • The final concentrations of LBD, antibody, and fluorescent ligand should be optimized according to the manufacturer's instructions or through preliminary experiments to achieve a robust signal-to-background ratio.

  • Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.

  • Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 495 nm for terbium and 520 nm for the acceptor fluorophore).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data by setting the control wells (maximum FRET) to 100% and the background wells to 0%.

    • Plot the normalized TR-FRET signal against the log concentration of this compound.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

PPAR_TRFRET_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare PPAR LBD, Antibody-Tb, Fluorescent Ligand, and this compound Setup Dispense reagents into 384-well plate: Control & Competition wells Reagents->Setup Incubate Incubate at RT (1-4 hours) Setup->Incubate Read Read plate on TR-FRET reader Incubate->Read Ratio Calculate TR-FRET ratio Read->Ratio Normalize Normalize data and plot vs. [this compound] Ratio->Normalize Calculate Determine IC50 value Normalize->Calculate

Fig 2. Workflow for PPARβ/δ TR-FRET binding assay.

Signaling Pathways

The binding of this compound to its receptors initiates downstream signaling cascades that mediate its biological effects.

GPR31 Signaling Pathway

Based on the signaling pathway elucidated for 12-(S)-HETE, binding of a HETE to GPR31 is expected to activate Gαi/o proteins. This leads to the dissociation of the Gβγ subunit, which can activate downstream effectors, and the inhibition of adenylyl cyclase by Gαi. Subsequent activation of the MEK-ERK1/2 and PI3K-Akt pathways can lead to the activation of transcription factors such as NF-κB, ultimately regulating gene expression related to cell migration, proliferation, and inflammation.[5][6][7]

GPR31_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus HETE This compound GPR31 GPR31 HETE->GPR31 Binding G_protein Gαi/oβγ GPR31->G_protein Activation MEK MEK G_protein->MEK Gβγ PI3K PI3K G_protein->PI3K Gβγ ERK ERK1/2 MEK->ERK NFkB NF-κB ERK->NFkB Akt Akt PI3K->Akt IKK IKK Akt->IKK NFkB_I NF-κB/IκB IKK->NFkB_I Phosphorylation of IκB NFkB_I->NFkB Release Gene Target Gene Expression NFkB->Gene Transcription PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HETE_cyto This compound HETE_nucl This compound HETE_cyto->HETE_nucl Diffusion PPAR PPARβ/δ PPAR_RXR PPARβ/δ-RXR Heterodimer PPAR->PPAR_RXR Heterodimerization with RXR HETE_nucl->PPAR Binding PPRE PPRE PPAR_RXR->PPRE Binding Gene_exp Target Gene Transcription PPRE->Gene_exp Recruitment of Coactivators

References

Troubleshooting & Optimization

Technical Support Center: 15(R)-HETE Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 15(R)-HETE quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in this compound quantification?

A1: Variability in this compound quantification can arise from pre-analytical, analytical, and data interpretation stages. Key sources include:

  • Sample Handling and Stability: this compound is an eicosanoid, which can be unstable and prone to artificial formation ex vivo after sample collection.[1] The choice of blood collection tubes (e.g., lithium heparin vs. EDTA) can also affect the measured concentrations of HETEs.[2]

  • Low Endogenous Concentrations: this compound is often present at very low physiological concentrations (picomolar to nanomolar range), making its detection and quantification challenging.[1]

  • Matrix Effects: Biological samples are complex matrices containing substances like salts, lipids, and proteins that can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry-based methods.[3][4]

  • Isomeric Interference: Distinguishing this compound from its stereoisomer, 15(S)-HETE, and other positional HETE isomers is a significant challenge that requires specific analytical methods.[5]

  • Extraction Efficiency: Inefficient extraction from the sample matrix can lead to low recovery and underestimation of this compound levels.[6]

Q2: Which analytical method is best for this compound quantification: LC-MS/MS, ELISA, or GC-MS?

A2: The choice of analytical method depends on the specific requirements of your study, such as sensitivity, specificity, and throughput.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is generally considered the gold standard for eicosanoid analysis due to its high sensitivity, specificity, and ability to quantify multiple analytes simultaneously.[1][7] However, it requires expensive equipment and expertise in method development and data analysis.[8]

  • ELISA (Enzyme-Linked Immunosorbent Assay): ELISA kits are more accessible, have high throughput, and are simpler to use than LC-MS/MS.[8] However, they may suffer from cross-reactivity with other HETE isomers and matrix components, potentially leading to less accurate results.[9]

  • GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS can also be used for HETE quantification and offers high sensitivity, often in the femtomole range.[10] However, it typically requires derivatization of the analyte to make it volatile, which adds an extra step to the sample preparation process.

Comparison of Analytical Methods

FeatureLC-MS/MSELISAGC-MS
Specificity High (can distinguish isomers with appropriate chromatography)Moderate to Low (potential for cross-reactivity)High
Sensitivity High (pg/mL to ng/mL range)[2]HighVery High (femtomole range)[10]
Throughput Moderate to HighHigh[8]Low to Moderate
Cost High[8]Low to ModerateHigh
Complexity High[8]LowHigh

Q3: How can I differentiate between this compound and 15(S)-HETE in my samples?

A3: Differentiating between the 15(R) and 15(S) enantiomers of HETE is crucial as they can have different biological activities. This requires chiral separation techniques. Chiral ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry is an effective method for separating and quantifying these enantiomers.[5] Derivatization with reagents like pentafluorobenzyl (PFB) bromide can enhance sensitivity in mass spectrometric detection.[5]

Troubleshooting Guides

Issue 1: Low or No Recovery of this compound

Possible Causes and Solutions:

CauseSolution
Insufficient Extraction Optimize the extraction solvent based on the polarity of this compound and your sample matrix. For example, using less polar solvents like ethanol (B145695) or acetonitrile (B52724) might improve extraction from aqueous samples.[6] Consider multiple extraction steps followed by concentration.
Analyte Degradation This compound can be unstable.[1] To prevent degradation, consider adding antioxidants during sample preparation, protecting samples from light, and working at low temperatures.[6]
Losses During Cleanup If using solid-phase extraction (SPE), ensure the column is properly conditioned and that the elution solvent is appropriate for this compound. Incorrect amounts of sorbent or excessive extraction times can also lead to analyte loss.[6]
Improper Sample Storage Store samples at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Issue 2: High Signal Variability or Poor Reproducibility

Possible Causes and Solutions:

CauseSolution
Matrix Effects Matrix effects can cause ion suppression or enhancement in LC-MS/MS.[3] To mitigate this, improve sample cleanup to remove interfering substances.[11] Diluting the sample can also reduce matrix effects, provided the concentration of this compound remains within the detection limits.[11] The use of a stable isotope-labeled internal standard, such as 15(S)-HETE-d8, is highly recommended to compensate for matrix effects.[7][12]
Ex vivo Formation Eicosanoids can be formed artificially after sample collection.[1] Process samples quickly and on ice. The addition of antioxidants and enzyme inhibitors immediately after collection can prevent ex vivo formation.
Inconsistent Sample Handling Standardize all sample handling procedures, from collection to analysis, to ensure consistency across all samples.

Experimental Protocols

Protocol 1: Extraction of this compound from Plasma using Solid-Phase Extraction (SPE)
  • Sample Preparation: Aliquot 200 µL of plasma into a glass test tube.

  • Internal Standard Spiking: Add 10 µL of an internal standard mixture (e.g., containing 15(S)-HETE-d8).[12]

  • Acidification and Extraction: Add 1.0 mL of a 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v) solution and vortex briefly.[12]

  • Liquid-Liquid Extraction: Add 2.0 mL of hexane, cap the tube, and vortex for 3 minutes.[12]

  • Phase Separation: Centrifuge the sample at 2000 x g for 5 minutes at room temperature.[12]

  • SPE Column Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) with 1 volume of methanol (B129727) followed by 1 volume of water.[13]

  • Sample Loading: Load the aqueous phase from the liquid-liquid extraction onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 volume of water to remove polar impurities.[13]

  • Elution: Elute the analytes with 1 volume of methanol.[13]

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the sample in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.[13]

Protocol 2: LC-MS/MS Quantification of this compound
  • Chromatographic Separation:

    • Column: A C18 column is commonly used.[7]

    • Mobile Phase: A typical mobile phase consists of 0.1% acetic acid in water (A) and 0.1% acetic acid in acetonitrile/methanol (90:10, v/v) (B).[1]

    • Gradient Elution: A gradient elution is employed to separate this compound from other analytes. A representative gradient starts with a low percentage of organic phase (e.g., 20% B), gradually increases to a high percentage (e.g., 95% B), and then re-equilibrates to the initial conditions.[1]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used as the carboxylic acid group of HETEs readily forms a negative ion.[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.

    • MRM Transitions: The specific precursor and product ions for 15-HETE and its deuterated internal standard are monitored. For 15-HETE, a common transition is m/z 319 -> 175.[14]

Quantitative Data Summary

AnalyteLLOQ (pg/mL)Recovery (%)Reference
15-HETE20Not specified[2]
15(S)-HETE<90 (as ng/mL)Not specified[12]

Signaling Pathways and Workflows

Biosynthesis of this compound

This compound is produced from arachidonic acid through several enzymatic pathways. Aspirin-acetylated COX-2 is a key enzyme in its formation.[15] It can also be produced by the cytochrome P450 isoform CYP2C9 and by COX-1 in stimulated human mast cells.[15] this compound serves as a precursor for the synthesis of specialized pro-resolving mediators like 15(R)-lipoxin A4.[15]

This compound Biosynthesis Arachidonic_Acid Arachidonic Acid _15R_HETE This compound Arachidonic_Acid->_15R_HETE Aspirin_COX2 Aspirin-acetylated COX-2 Aspirin_COX2->_15R_HETE CYP2C9 CYP2C9 CYP2C9->_15R_HETE COX1 COX-1 (mast cells) COX1->_15R_HETE _15R_Lipoxin_A4 15(R)-Lipoxin A4 _15R_HETE->_15R_Lipoxin_A4 _5_LO 5-Lipoxygenase (5-LO) _5_LO->_15R_Lipoxin_A4

Caption: Biosynthesis pathway of this compound from arachidonic acid.

General Experimental Workflow for this compound Quantification

The general workflow for quantifying this compound from biological samples involves several key steps, from sample collection to data analysis.

Experimental Workflow for this compound Quantification Sample_Collection 1. Sample Collection (e.g., Plasma) Internal_Standard 2. Internal Standard Spiking Sample_Collection->Internal_Standard Extraction 3. Extraction (SPE or LLE) Internal_Standard->Extraction Derivatization 4. Derivatization (Optional) Extraction->Derivatization LC_MS_MS 5. LC-MS/MS Analysis Derivatization->LC_MS_MS Data_Analysis 6. Data Analysis LC_MS_MS->Data_Analysis Quantification 7. Quantification Data_Analysis->Quantification

Caption: General workflow for this compound quantification.

Troubleshooting Logic for Low Recovery

When encountering low recovery of this compound, a systematic troubleshooting approach is necessary to identify the source of the problem.

Troubleshooting Low Recovery Start Low Recovery Observed Check_Extraction Is Extraction Efficient? Start->Check_Extraction Check_Degradation Is Analyte Degrading? Check_Extraction->Check_Degradation Yes Optimize_Extraction Optimize Extraction Solvent/Method Check_Extraction->Optimize_Extraction No Check_Cleanup Are there Losses in Cleanup? Check_Degradation->Check_Cleanup No Add_Antioxidants Add Antioxidants/ Protect from Light Check_Degradation->Add_Antioxidants Yes Optimize_SPE Optimize SPE Conditions Check_Cleanup->Optimize_SPE Yes Resolved Problem Resolved Check_Cleanup->Resolved No Optimize_Extraction->Resolved Add_Antioxidants->Resolved Optimize_SPE->Resolved

Caption: Troubleshooting logic for low recovery of this compound.

References

Technical Support Center: Troubleshooting 15(R)-HETE Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the extraction of 15(R)-hydroxyeicosatetraenoic acid [15(R)-HETE]. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you optimize your experimental workflow and improve recovery rates.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for low recovery of this compound during extraction?

A1: Low recovery of this compound can stem from several factors throughout the extraction process. These include:

  • Sample Handling and Stability: this compound is susceptible to degradation. Improper sample collection, storage, and pre-analytical handling can lead to significant loss. It is crucial to minimize freeze-thaw cycles and consider the use of antioxidants.[1]

  • Extraction Method Inefficiency: Both solid-phase extraction (SPE) and liquid-liquid extraction (LLE) have potential pitfalls. For SPE, issues can arise from incorrect sorbent selection, incomplete wetting of the cartridge, or inappropriate wash and elution solvents.[2] For LLE, the choice of organic solvent and the pH of the aqueous phase are critical for efficient partitioning.

  • pH Mismatch: The pH of the sample and solvents plays a crucial role in the ionization state of this compound, which is a carboxylic acid. Extraction efficiency is significantly impacted by pH, with acidic conditions generally favoring extraction into organic solvents.[3][4][5]

  • Non-specific Adsorption: this compound can adsorb to labware, such as plastic tubes and pipette tips. Using silanized glassware or polypropylene (B1209903) tubes can help minimize this issue.

  • Oxidation: As a polyunsaturated fatty acid derivative, this compound is prone to oxidation. Working under an inert atmosphere (e.g., nitrogen or argon) and using antioxidants can mitigate this.

Q2: What is a typical expected recovery rate for this compound extraction?

A2: The expected recovery rate for this compound can vary depending on the biological matrix and the extraction method employed. However, with an optimized protocol, researchers can generally expect to achieve recovery rates in the range of 60% to 95%. A study using stable isotope dilution gas chromatography-mass spectrometry reported a recovery of 42.7% for a suite of HETEs including 15-HETE after a multi-step purification process.[6] Another protocol for eicosanoids suggests that recoveries can be greater than 85-95%.[7] It is highly recommended to determine the extraction efficiency for your specific sample type and protocol by spiking a known amount of a this compound standard into a blank matrix and calculating the recovery.

Q3: How does the choice of solvent affect the extraction of this compound?

A3: The choice of solvent is critical for achieving high recovery of this compound. In liquid-liquid extraction, a water-immiscible organic solvent is used to extract the lipid from the aqueous sample. Common choices include ethyl acetate (B1210297), hexane (B92381), and chloroform.[8][9][10] The polarity of the solvent must be carefully considered to ensure efficient partitioning of the relatively nonpolar this compound. For solid-phase extraction, the solvents used for conditioning the cartridge, washing away impurities, and eluting the analyte are all crucial. Methanol (B129727) and acetonitrile (B52724) are common solvents used in SPE protocols for eicosanoids.[11][12]

Troubleshooting Guides

Low Recovery in Solid-Phase Extraction (SPE)
Problem Potential Cause Troubleshooting Steps
Analyte lost in the loading/wash steps Incorrect Sorbent Choice: The sorbent is not retaining this compound effectively.For the nonpolar this compound, a reversed-phase sorbent like C18 is typically recommended.[13][14]
Sample pH is too high: this compound is ionized and not retained by the nonpolar sorbent.Acidify the sample to a pH of approximately 3.5-4.0 before loading onto the SPE cartridge.[3][13]
Wash solvent is too strong: The wash solvent is eluting the this compound along with the impurities.Decrease the polarity of the wash solvent. For example, if using a high percentage of methanol in water, reduce the methanol concentration.
Analyte is not eluting from the cartridge Elution solvent is too weak: The solvent is not strong enough to displace the this compound from the sorbent.Increase the polarity of the elution solvent. For C18 cartridges, a higher percentage of an organic solvent like ethyl acetate or methanol is typically required for elution.[13]
Insufficient elution volume: Not enough solvent is being used to completely elute the analyte.Increase the volume of the elution solvent and consider performing a second elution to ensure complete recovery.
Inconsistent recovery between samples Cartridge drying out: If the sorbent bed dries out between steps, it can lead to channeling and inconsistent flow, affecting recovery.Ensure the sorbent bed remains wetted throughout the conditioning, loading, and washing steps.
Sample Overload: Exceeding the binding capacity of the SPE cartridge.Use a larger SPE cartridge or dilute the sample before loading. The capacity of a C18 cartridge is generally 1-5% of the packing material's weight.[15]
Low Recovery in Liquid-Liquid Extraction (LLE)
Problem Potential Cause Troubleshooting Steps
Poor partitioning into the organic phase Incorrect solvent choice: The organic solvent is not efficiently extracting this compound.Use a water-immiscible organic solvent with appropriate polarity. Ethyl acetate is a common and effective choice.[16] A mixture of solvents can also be optimized.
Sample pH is too high: this compound is in its ionized form and remains in the aqueous phase.Acidify the sample to a pH below the pKa of the carboxylic acid group (typically around 4-5) to protonate it and increase its hydrophobicity.[17]
Emulsion formation High concentration of proteins or other macromolecules: These can stabilize the interface between the aqueous and organic layers.Centrifuge the sample at a higher speed and for a longer duration. Consider a protein precipitation step with a solvent like acetonitrile prior to LLE.[18]
Analyte degradation Oxidation during extraction: Exposure to air can lead to the degradation of the polyunsaturated fatty acid structure.Perform the extraction under an inert gas like nitrogen or argon. Add an antioxidant such as butylated hydroxytoluene (BHT) to the extraction solvent.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Biological Fluids

This protocol is a general guideline and may require optimization for specific sample types.

Materials:

  • C18 SPE Cartridges[13][19]

  • Methanol (LC-MS grade)[19]

  • Water (LC-MS grade)[19]

  • Ethyl Acetate (LC-MS grade)[19]

  • Hexane (LC-MS grade)[19]

  • 2M Hydrochloric Acid[19]

  • Internal Standard (e.g., deuterated 15-HETE)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: To 1 mL of plasma or serum, immediately add a cyclooxygenase inhibitor (e.g., indomethacin (B1671933) at 10-15 µM) to prevent ex vivo eicosanoid formation.[20] Add the internal standard.

  • Acidification: Acidify the sample to pH 3.5 by adding approximately 50 µL of 2M HCl per mL of sample.[13] Vortex and let stand at 4°C for 15 minutes. Centrifuge to remove any precipitate.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.[7] Do not allow the cartridge to dry.

  • Sample Loading: Load the acidified supernatant onto the conditioned SPE cartridge at a slow, consistent flow rate (approximately 0.5-1 mL/minute).

  • Washing: Wash the cartridge sequentially with 5 mL of water, followed by 5 mL of 15% methanol in water, and finally 5 mL of hexane to remove polar impurities and neutral lipids.[19]

  • Elution: Elute the this compound from the cartridge with 5 mL of ethyl acetate.[13]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in an appropriate solvent (e.g., methanol/water 50:50) for analysis.[7]

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Cell Culture Media

Materials:

  • Ethyl Acetate (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid

  • Internal Standard (e.g., deuterated 15-HETE)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: To 1 mL of cell culture media, add the internal standard.

  • Acidification: Acidify the sample to approximately pH 4 with formic acid.

  • Extraction: Add 2 volumes of ethyl acetate to the sample. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic phases.

  • Collection of Organic Layer: Carefully collect the upper organic layer containing the this compound.

  • Repeat Extraction: For improved recovery, the aqueous layer can be re-extracted with another 2 volumes of ethyl acetate. Combine the organic layers.

  • Drying and Reconstitution: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable solvent for your analytical method.

Visualization of Key Processes

Experimental Workflow for Solid-Phase Extraction

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Acidify Acidify to pH 3.5 Add_IS->Acidify Centrifuge_Prep Centrifuge Acidify->Centrifuge_Prep Load Load Sample Centrifuge_Prep->Load Condition Condition C18 Cartridge (Methanol, Water) Wash1 Wash 1 (Water) Load->Wash1 Wash2 Wash 2 (15% Methanol) Wash1->Wash2 Wash3 Wash 3 (Hexane) Wash2->Wash3 Elute Elute (Ethyl Acetate) Wash3->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze HETE_Metabolism cluster_formation Formation of this compound cluster_metabolism Further Metabolism AA Arachidonic Acid CYP450 Cytochrome P450 AA->CYP450 Auto_ox Autoxidation AA->Auto_ox HETE_15R_HpETE 15(R)-HpETE CYP450->HETE_15R_HpETE Auto_ox->HETE_15R_HpETE HETE_15R This compound HETE_15R_HpETE->HETE_15R Peroxidases PGDH 15-PGDH HETE_15R->PGDH ALOX5 5-LOX HETE_15R->ALOX5 Oxo_ETE 15-oxo-ETE PGDH->Oxo_ETE Epi_Lipoxins 15-epi-Lipoxins (LXA4 and LXB4) ALOX5->Epi_Lipoxins

References

Technical Support Center: 15(R)-HETE Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the auto-oxidation of 15(R)-hydroxyeicosatetraenoic acid (15(R)-HETE) during storage. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure the integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a monohydroxy fatty acid produced from arachidonic acid, primarily by aspirin-acetylated COX-2.[1][2] It serves as a precursor to specialized pro-resolving mediators like 15(R)-lipoxin A4 and B4, which play roles in the resolution of inflammation.[1] Its stability is critical because degradation through auto-oxidation can lead to the formation of inactive or interfering byproducts, compromising the accuracy and reproducibility of experimental results.

Q2: What is auto-oxidation and why is this compound susceptible to it?

A2: Auto-oxidation is the spontaneous, non-enzymatic oxidation of compounds by atmospheric oxygen.[3] this compound, a polyunsaturated fatty acid (PUFA), is highly susceptible to this process due to the presence of multiple double bonds in its structure.[4][5] This process can lead to the formation of various oxidation products, altering the biological activity of the molecule.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term stability, this compound should be stored at -20°C.[1][6] It is typically supplied in an ethanol (B145695) solution, which helps to maintain its stability.[1] Under these conditions, it is stable for at least two years.[1][6]

Q4: Can I store this compound in solvents other than ethanol?

A4: Yes, other organic solvents like DMSO and dimethylformamide (DMF) can be used. To change the solvent, the original ethanol should be evaporated under a gentle stream of inert gas (like nitrogen or argon) and the solvent of choice added immediately.[7][8] It is crucial to use solvents that have been purged with an inert gas to remove dissolved oxygen.

Q5: Is it safe to store this compound in an aqueous solution?

A5: It is not recommended to store this compound in aqueous solutions for more than one day.[7][8] The presence of water can accelerate degradation. If an aqueous buffer is required for an experiment, it should be prepared fresh from a stock solution in an organic solvent just before use.

Q6: How can I prevent auto-oxidation during handling and storage?

A6: To minimize auto-oxidation, follow these key practices:

  • Store at Low Temperatures: Always store at -20°C or, for its hydroperoxy precursor (15(S)-HpETE), at -80°C.[1][9]

  • Use Inert Gas: When aliquoting or changing solvents, blanket the solution with an inert gas like nitrogen or argon to displace oxygen.

  • Limit Freeze-Thaw Cycles: Aliquot the stock solution into smaller, single-use volumes to avoid repeated warming and cooling.

  • Protect from Light: Some related compounds are light-sensitive, so it is good practice to store this compound in amber vials or in the dark.[7]

  • Consider Antioxidants: While not always necessary if handled properly, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the organic solvent can offer additional protection.

Q7: How can I detect if my this compound sample has degraded?

A7: Degradation can be assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11] The appearance of new peaks or a decrease in the area of the main this compound peak compared to a fresh standard would indicate oxidation. The primary oxidation product of this compound is 15-keto-eicosatetraenoic acid (15-oxo-ETE).[11][12]

Troubleshooting Guide

Problem: Inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of this compound due to auto-oxidation.

  • Troubleshooting Steps:

    • Review Storage History: Confirm that the sample has been consistently stored at -20°C and protected from light. Check how many times the vial has been opened and warmed.

    • Prepare Fresh Dilutions: Prepare fresh dilutions for your experiment from a stock aliquot that has not been repeatedly freeze-thawed.

    • Analytical Verification: If inconsistencies persist, verify the integrity of your stock solution. Analyze an aliquot using LC-MS or HPLC to check for the presence of degradation products like 15-oxo-ETE.[11][12] Compare the chromatogram to a new, unopened standard if available.

    • Use a New Vial: If degradation is confirmed or suspected, discard the old stock and open a new, unexpired vial of this compound.

Problem: Difficulty dissolving this compound in an aqueous buffer for a cell-based assay.

  • Possible Cause: Improper solvent exchange technique leading to precipitation or degradation.

  • Troubleshooting Steps:

    • Evaporate Solvent Correctly: Ensure the organic solvent (e.g., ethanol) is completely but gently removed under a stream of nitrogen. Do not overheat the sample.

    • Immediate Redissolution: Add the aqueous buffer of choice to the dried residue immediately after the organic solvent has evaporated to prevent the compound from oiling out or oxidizing.

    • Check Solubility Limits: The solubility of HETEs in aqueous buffers like PBS (pH 7.2) is limited (approximately 0.8 mg/mL).[1][7] Do not attempt to make a solution that exceeds this concentration.

    • Use Freshly Prepared Buffer: Prepare the aqueous solution right before the experiment. Do not store it.[7][8]

Quantitative Data Summary

The stability of this compound is comparable to its stereoisomer, 15(S)-HETE, and other related eicosanoids. The key to preserving these molecules is proper storage temperature and minimizing exposure to oxygen.

CompoundFormal NameStorage Temp.Recommended SolventStated StabilitySpecial ConditionsReference
This compound 15(R)-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid-20°CEthanol≥ 2 yearsN/A[1]
15(S)-HETE 15(S)-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid-20°CEthanol≥ 2 yearsOxygen and light sensitive[7]
(±)15-HETE (±)15-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid-20°CEthanol≥ 2 yearsN/A[6]
15(S)-HpETE 15(S)-hydroperoxy-5Z,8Z,11Z,13E-eicosatetraenoic acid-80°CEthanol≥ 2 yearsN/A[9]

Experimental Protocols

Protocol 1: Assessment of this compound Integrity by LC-MS

This protocol provides a method for quantifying this compound and its primary oxidation product, 15-oxo-ETE, to assess sample stability.

1. Materials:

  • This compound sample

  • 15-oxo-ETE standard (for identification)

  • Deuterated internal standard (e.g., [²H₈]-15(S)-HETE)

  • LC-MS grade acetonitrile (B52724), methanol (B129727), water, and acetic acid

  • Solid Phase Extraction (SPE) cartridges (if sample matrix is complex, e.g., cell media)

2. Sample Preparation:

  • In a clean glass vial, add a known amount of your this compound sample.

  • Spike the sample with a known concentration of the deuterated internal standard (e.g., 1 ng).[10]

  • If the sample is in a biological matrix, perform a lipid extraction. A common method is a chloroform:methanol (2:1) extraction.[11]

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the sample in a small volume (e.g., 100 µL) of methanol or acetonitrile for LC-MS analysis.[11]

3. LC-MS Analysis:

  • Chromatography: Use a reverse-phase C18 column.

  • Mobile Phase A: Water with 0.1% acetic acid.

  • Mobile Phase B: Acetonitrile with 0.1% acetic acid.[11]

  • Gradient: Develop a gradient that effectively separates this compound from 15-oxo-ETE. For example, start at 35% B and ramp to 90% B over ~45 minutes.[11]

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

  • Detection: Use Selected Reaction Monitoring (SRM) for quantification.

    • 15-HETE transition: m/z 319.2 → 219.2[11]

    • 15-oxo-ETE transition: m/z 317 → 273 (as pentafluorobenzyl derivative) or similar specific transition.[13]

    • Internal Standard transition (e.g., [²H₈]-15(S)-HETE): m/z 327 → 226 (as pentafluorobenzyl derivative)[13]

4. Data Analysis:

  • Integrate the peak areas for this compound, 15-oxo-ETE (if present), and the internal standard.

  • Calculate the ratio of the this compound peak area to the internal standard peak area. Compare this to the ratio obtained from a freshly prepared standard to determine the concentration and assess degradation.

  • The presence and relative area of the 15-oxo-ETE peak will indicate the extent of oxidation.

Visualizations

15(R)-HETE_Biosynthesis Arachidonic_Acid Arachidonic Acid (in cell membrane) _15R_HETE This compound Arachidonic_Acid->_15R_HETE Oxygenation Aspirin_COX2 Aspirin-Acetylated COX-2 Aspirin_COX2->_15R_HETE Lipoxins 15(R)-Lipoxin A4 15(R)-Lipoxin B4 _15R_HETE->Lipoxins Transcellular Conversion _5_LOX 5-Lipoxygenase (5-LO) _5_LOX->Lipoxins

Caption: Biosynthesis of this compound and its conversion to lipoxins.

Auto_Oxidation_Prevention PUFA This compound (Polyunsaturated Fatty Acid) Factors Contributing Factors PUFA->Factors Prevention Preventative Measures PUFA->Prevention Oxygen Oxygen Exposure Factors->Oxygen Light Light Exposure Factors->Light Temp Improper Temperature (> -20°C) Factors->Temp Water Aqueous Solutions Factors->Water Inert_Gas Inert Gas Blanket (N2, Ar) Prevention->Inert_Gas Low_Temp Store at -20°C Prevention->Low_Temp Dark Store in Dark/Amber Vial Prevention->Dark Aliquoting Aliquot to Avoid Freeze-Thaw Cycles Prevention->Aliquoting

Caption: Factors in this compound auto-oxidation and preventative measures.

Experimental_Workflow start Retrieve this compound Aliquot from -20°C Storage prep Prepare Sample for Analysis (e.g., Dilution, Extraction) start->prep spike Spike with Internal Standard prep->spike lcms LC-MS Analysis spike->lcms data Data Processing (Peak Integration) lcms->data analysis Analyze Results data->analysis decision Sample Integrity Acceptable? analysis->decision proceed Proceed with Experiment decision->proceed Yes discard Discard Sample, Use New Aliquot decision->discard No

Caption: Workflow for assessing the stability of a this compound sample.

References

Technical Support Center: 15(R)-HETE ELISA Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding interference issues in 15(R)-HETE ELISA assays.

Troubleshooting Guide

This section addresses specific problems you may encounter during your this compound ELISA experiments.

Problem 1: High Background Signal

A high background signal can obscure the specific signal from your samples, reducing the sensitivity and accuracy of your assay.[1]

Possible Causes and Solutions:

Possible Cause Recommended Solution
Insufficient Washing Increase the number of wash cycles or the soak time between washes to ensure removal of unbound reagents.[1][2][3] After the final wash, invert the plate and tap it firmly on absorbent paper to remove any residual wash buffer.
Contaminated Reagents or Buffers Use fresh, sterile pipette tips for each reagent and sample to prevent cross-contamination.[3] Ensure that the TMB Substrate Solution is colorless before use; a blue color indicates contamination.[4][5] Prepare fresh wash buffers and check for microbial contamination.[5]
Incorrect Incubation Times or Temperatures Adhere strictly to the incubation times and temperatures specified in the kit protocol.[3] Avoid running assays near heat sources or in direct sunlight.[5]
Non-specific Binding of Antibodies Increase the concentration of the blocking solution or the duration of the blocking step.[1][2] Consider using a different blocking agent, such as normal serum from the same species as the secondary antibody.[2]
Excessive Antibody or Substrate Concentration If developing your own assay, you may need to titrate the capture and detection antibodies to find the optimal concentration.[1] Reduce the substrate incubation time if the color develops too quickly.[2]

Problem 2: Poor Reproducibility (High Coefficient of Variation - CV%)

High CV% between duplicate wells can indicate technical errors in pipetting or other procedural inconsistencies.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Pipetting Inconsistency Ensure that you are using calibrated pipettes and that your technique is consistent for all wells. When adding reagents, maintain a consistent order and timing to ensure uniform incubation for all wells.[4]
Temperature Gradients Across the Plate Avoid stacking plates during incubation, as this can create temperature differences between the inner and outer wells.[6] Ensure the plate is brought to room temperature before starting the assay.[7]
Incomplete Reagent Mixing Gently mix all reagents thoroughly before use, avoiding the creation of foam.[4]
Plate Not Sealed Properly During Incubation Use plate sealers to prevent evaporation and ensure a uniform temperature across the plate during incubation steps.[5]

Problem 3: Sample Values are Inconsistent or Unexpected

This can be caused by interfering substances in your sample matrix.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Matrix Effects The "matrix" refers to all the components in a sample other than the analyte of interest.[8] These components can interfere with the antibody-antigen binding.[8][9] To test for matrix effects, spike a known amount of the this compound standard into your sample and a blank matrix. If the recovery is not as expected, a matrix effect is likely present.[8] Diluting your samples 2- to 5-fold in the assay buffer can often mitigate these effects.[8][9]
Cross-Reactivity with Other Molecules The antibody used in the assay may bind to molecules that are structurally similar to this compound.[10] Check the kit's datasheet for data on cross-reactivity with other eicosanoids like 15(S)-HETE, other HETEs, or prostaglandins.[11] If significant cross-reactivity is suspected, sample purification may be necessary.
Presence of Endogenous Interfering Substances Biological samples can contain substances like rheumatoid factor, heterophilic antibodies, or complement that can interfere with immunoassays.[10][12][13]
Sample Degradation This compound may be unstable in certain sample types or under certain storage conditions. It is recommended to assay samples immediately after collection or to aliquot and store them at -80°C.[11] Avoid repeated freeze-thaw cycles.[4]

Frequently Asked Questions (FAQs)

Q1: What is the principle of a this compound competitive ELISA?

A1: This assay is based on the principle of competitive inhibition. The microplate wells are pre-coated with a capture antibody specific for 15-HETE.[7] When the sample or standard is added to the wells, the this compound in the sample competes with a fixed amount of enzyme-labeled (e.g., HRP-conjugated) 15-HETE for binding to the limited number of antibody sites.[7][14] After a washing step to remove unbound substances, a substrate solution is added. The resulting color development is inversely proportional to the amount of this compound in the sample.[7][14]

Q2: What are the most common sample types used for this compound measurement?

A2: Common sample types include serum, plasma, cell culture supernatants, and other biological fluids.[4] The appropriate sample preparation protocol will vary depending on the sample type.[15]

Q3: How should I prepare my samples to minimize interference?

A3: Proper sample preparation is critical for accurate results. Here are some general guidelines:

  • Serum: Collect whole blood and allow it to clot at room temperature. Centrifuge to separate the serum.[4][15]

  • Plasma: Collect blood in tubes containing an anticoagulant like EDTA or heparin. Centrifuge to separate the plasma.[4][11][15]

  • Cell Culture Supernatants: Centrifuge the media to remove cells and debris.[4] For all sample types, it is important to centrifuge to remove particulate matter and to avoid repeated freeze-thaw cycles.[4]

Q4: What is a "matrix effect" and how can I reduce it?

A4: A matrix effect is an interference caused by the overall composition of the sample matrix (e.g., proteins, lipids, salts in serum) on the ability to accurately quantify the analyte.[8][9] These effects can alter the binding of the antibody to this compound, leading to inaccurate results.[8] The most common way to reduce matrix effects is to dilute the sample in the provided assay buffer.[8][9] If dilution is not sufficient, sample purification using techniques like solid-phase extraction (SPE) may be required.

Q5: How significant is the cross-reactivity with 15(S)-HETE?

A5: this compound and 15(S)-HETE are stereoisomers, meaning they have the same chemical formula but a different spatial arrangement of atoms.[16] Due to their structural similarity, there is a potential for cross-reactivity in immunoassays. The degree of cross-reactivity is specific to the antibody used in the kit. For example, one commercially available 15(S)-HETE ELISA kit reports a cross-reactivity of 0.08% with this compound.[11] It is crucial to check the datasheet of your specific this compound ELISA kit for its cross-reactivity profile with 15(S)-HETE and other related eicosanoids. Some kits claim high specificity with no significant cross-reactivity with analogues.[7][17][18]

Quantitative Data Summary

Table 1: Example Cross-Reactivity Profile for a 15(S)-HETE ELISA Kit

This table is provided as an example to illustrate the type of data to look for in your kit's manual. Cross-reactivity will vary between different ELISA kits.

Compound Cross-Reactivity (%)
15(S)-HETE100%
15(S)-HETrE3.03%
5(S),15(S)-DiHETE2.87%
15(S)-HEPE0.93%
(±)15-HEPE0.21%
Arachidonic Acid0.17%
This compound 0.08%
12(S)-HETE0.04%
14,15-DiHETrE0.03%
13(S)-HODE0.02%
Data adapted from a commercially available 15(S)-HETE ELISA kit datasheet.[11]

Table 2: Representative Linearity Data

This table shows an example of sample recovery after serial dilution, which can be used to assess matrix effects.

Sample 1:2 Dilution 1:4 Dilution 1:8 Dilution 1:16 Dilution
Serum (n=5)95-103%87-98%85-92%95-103%
EDTA plasma (n=5)92-101%87-98%85-92%79-96%
Heparin plasma (n=5)85-94%79-96%92-101%83-90%
Data adapted from a commercially available Human 15-HETE ELISA kit datasheet.[4]

Experimental Protocols

Protocol 1: General Sample Preparation

  • Serum: Collect blood in a serum separator tube. Allow to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at 1000 x g for 20 minutes. Collect the supernatant.[4]

  • Plasma: Collect blood using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection. Collect the supernatant.[4]

  • Cell Culture Supernatants: Centrifuge at 1000 x g for 20 minutes to remove cells and debris. Collect the supernatant.[4]

  • Storage: Assay samples immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[4]

Protocol 2: General Competitive ELISA Procedure

  • Reagent Preparation: Prepare all reagents, standard dilutions, and samples as instructed in the kit manual. Bring all reagents to room temperature before use.[4]

  • Standard and Sample Addition: Add 50 µL of the standard or sample to the appropriate wells of the pre-coated microplate.[4][7]

  • Competitive Reaction: Immediately add 50 µL of the biotin-conjugated antibody or enzyme-conjugated 15-HETE to each well. Mix gently and incubate according to the kit's instructions (e.g., 60 minutes at 37°C).[4][7]

  • Washing: Aspirate the liquid from each well and wash the plate multiple times (e.g., 3-5 times) with 1x Wash Buffer.[4]

  • Secondary Reagent Addition: If using a biotinylated antibody, add 100 µL of Streptavidin-HRP to each well and incubate (e.g., 60 minutes at 37°C).[4]

  • Washing: Repeat the washing step.

  • Substrate Development: Add 90 µL of TMB Substrate Solution to each well and incubate in the dark (e.g., 20 minutes at 37°C).[4]

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[4]

  • Read Plate: Measure the optical density (OD) at 450 nm using a microplate reader. The concentration of this compound is inversely proportional to the OD value.[7]

Visualizations

This compound Signaling Pathway Overview Arachidonic_Acid Arachidonic Acid Aspirin_Acetylated_COX2 Aspirin-Acetylated COX-2 Arachidonic_Acid->Aspirin_Acetylated_COX2 Metabolism CYP2C9 CYP2C9 Arachidonic_Acid->CYP2C9 Metabolism COX1 COX-1 (in Mast Cells) Arachidonic_Acid->COX1 Metabolism HETE_15R This compound Aspirin_Acetylated_COX2->HETE_15R CYP2C9->HETE_15R COX1->HETE_15R LOX5 5-Lipoxygenase (5-LO) HETE_15R->LOX5 Transcellular Conversion Lipoxin_15R_A4 15(R)-Lipoxin A4 (Epi-Lipoxin A4) LOX5->Lipoxin_15R_A4 Lipoxin_15R_B4 15(R)-Lipoxin B4 (Epi-Lipoxin B4) LOX5->Lipoxin_15R_B4 Pro_Resolving_Mediators Specialized Pro-Resolving Mediators (SPMs) Lipoxin_15R_A4->Pro_Resolving_Mediators Lipoxin_15R_B4->Pro_Resolving_Mediators

Caption: Biosynthesis pathway of this compound and its conversion to specialized pro-resolving mediators.[19]

This compound Competitive ELISA Workflow cluster_plate Microplate Well Precoated_Antibody Pre-coated Capture Antibody Incubate1 Incubate (Competitive Binding) Precoated_Antibody->Incubate1 Sample_Standard Add Sample or Standard (contains unlabeled this compound) Sample_Standard->Precoated_Antibody Enzyme_Conjugate Add Enzyme-Labeled 15-HETE Enzyme_Conjugate->Precoated_Antibody Wash1 Wash Incubate1->Wash1 Substrate Add TMB Substrate Wash1->Substrate Incubate2 Incubate (Color Development) Substrate->Incubate2 Stop Add Stop Solution Incubate2->Stop Read Read OD at 450nm Stop->Read

Caption: General workflow for a competitive this compound ELISA.[4][7]

Troubleshooting Logic for Interference Issues Start Inconsistent or Unexpected Sample Results Check_Procedure Review Assay Procedure (Pipetting, Incubation, Washing) Start->Check_Procedure Procedural_Error Procedural Error Likely Check_Procedure->Procedural_Error Yes No_Procedural_Error Procedure Correct Check_Procedure->No_Procedural_Error No Test_Matrix_Effect Perform Spike and Recovery and/or Serial Dilution No_Procedural_Error->Test_Matrix_Effect Matrix_Effect_Present Matrix Effect Confirmed Test_Matrix_Effect->Matrix_Effect_Present Poor Recovery/ Non-Linearity No_Matrix_Effect No Matrix Effect Test_Matrix_Effect->No_Matrix_Effect Good Recovery/ Linearity Optimize_Assay Optimize Assay Protocol (e.g., Dilution Factor) Matrix_Effect_Present->Optimize_Assay Check_Cross_Reactivity Review Kit Datasheet for Cross-Reactivity No_Matrix_Effect->Check_Cross_Reactivity High_Cross_Reactivity Potential Cross-Reactivity Check_Cross_Reactivity->High_Cross_Reactivity Yes Low_Cross_Reactivity Cross-Reactivity Unlikely Check_Cross_Reactivity->Low_Cross_Reactivity No Consider_Purification Consider Sample Purification (e.g., Solid-Phase Extraction) High_Cross_Reactivity->Consider_Purification Low_Cross_Reactivity->Consider_Purification

Caption: A logical workflow for troubleshooting unexpected results in a this compound ELISA.

References

Technical Support Center: Optimizing LC-MS/MS for 15(R)-HETE Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 15(R)-hydroxyeicosatetraenoic acid (15(R)-HETE).

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound in a question-and-answer format.

Issue: Low or No Signal Intensity for this compound

  • Question: I am not seeing a signal, or the signal for my this compound standard/sample is very weak. What are the possible causes and solutions?

  • Answer: Low signal intensity is a frequent challenge in eicosanoid analysis due to their low endogenous concentrations.[1][2] Here are several factors to investigate:

    • Improper Ionization Mode: this compound, like other eicosanoids, is typically analyzed in negative ion mode as it readily forms a [M-H]⁻ ion.[3][4] Ensure your mass spectrometer is operating in the correct polarity mode.

    • Suboptimal MS Parameters: The declustering potential and collision energy are critical for achieving sensitive detection. These parameters should be optimized specifically for this compound.[4] Infuse a standard solution of this compound to determine the optimal values for your instrument.

    • Inefficient Sample Extraction: The recovery of this compound from the biological matrix can significantly impact signal intensity. Solid-phase extraction (SPE) is a common and effective method for sample cleanup and concentration.[5] Ensure the SPE protocol is optimized for eicosanoids.

    • Sample Degradation: Eicosanoids can be unstable and susceptible to oxidation.[2] It is crucial to handle samples quickly, on ice, and to add antioxidants like butylated hydroxytoluene (BHT) during sample preparation to prevent degradation.

    • Matrix Effects: Co-eluting substances from the biological matrix can suppress the ionization of this compound. To mitigate this, improve sample cleanup, adjust the chromatographic gradient to separate the analyte from interfering compounds, or use a deuterated internal standard to compensate for signal suppression.[6]

Issue: Poor Peak Shape (Broadening, Tailing, or Splitting)

  • Question: My chromatographic peaks for this compound are broad, tailing, or split. How can I improve the peak shape?

  • Answer: Poor peak shape can compromise resolution and quantification.[7] Consider the following troubleshooting steps:

    • Mobile Phase Composition: The pH of the mobile phase can affect the peak shape of acidic analytes like HETEs. Acidifying the mobile phase with a small amount of acetic acid or formic acid (e.g., 0.1%) generally improves peak shape for eicosanoids.[3]

    • Column Contamination: Buildup of matrix components on the analytical column can lead to peak distortion. Implement a column wash step after each run or periodically flush the column with a strong solvent.

    • Column Overload: Injecting too much sample can lead to peak fronting or broadening. Try diluting your sample or injecting a smaller volume.[7]

    • Inappropriate Column Chemistry: A C18 reversed-phase column is commonly used for eicosanoid analysis.[5] Ensure the column you are using is suitable for separating hydrophobic molecules like this compound.

Issue: Retention Time Shifts

  • Question: The retention time for this compound is inconsistent between injections. What could be causing this?

  • Answer: Stable retention times are crucial for reliable identification and quantification. Fluctuations can be caused by:

    • Inconsistent Mobile Phase Preparation: Ensure the mobile phase composition is prepared accurately and consistently for each batch.

    • Column Temperature Variations: Use a column oven to maintain a constant temperature, as fluctuations can affect retention times.

    • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A typical re-equilibration time is 2 minutes.[3]

    • System Leaks: Check for any leaks in the LC system, as this can cause pressure fluctuations and lead to retention time shifts.

Frequently Asked Questions (FAQs)

Q1: What are the typical MRM transitions for this compound?

A1: For this compound, which has a monoisotopic mass of approximately 320.2 Da, the deprotonated molecule [M-H]⁻ at m/z 319.2 is typically used as the precursor ion in negative ion mode.[8] Common product ions for fragmentation include m/z 175 and 219.[9] However, it is essential to optimize these transitions on your specific instrument for maximum sensitivity.

Q2: How can I differentiate between this compound and its stereoisomer 15(S)-HETE?

A2: Differentiating between the R and S enantiomers of 15-HETE is challenging with standard reversed-phase chromatography as they are stereoisomers and often co-elute. To achieve separation, a chiral column is required. Chiral chromatography allows for the separation of enantiomers, enabling their individual quantification.[10]

Q3: What internal standard should I use for this compound quantification?

A3: The ideal internal standard is a stable isotope-labeled version of the analyte. For this compound, deuterated 15(S)-HETE-d8 is commonly used.[3] Although it is the S-enantiomer, its chemical behavior is very similar to the R-enantiomer, and it effectively compensates for variations in sample preparation and matrix effects.[6]

Q4: What are the key considerations for sample preparation of biological fluids for this compound analysis?

A4: Proper sample preparation is critical for accurate and reproducible results.[11] Key considerations include:

  • Rapid Processing: Process samples quickly and at low temperatures to minimize enzymatic activity and auto-oxidation.[2]

  • Antioxidant Addition: Add an antioxidant such as BHT to the sample upon collection to prevent degradation of HETEs.

  • Protein Precipitation: For plasma or serum samples, precipitate proteins using a cold organic solvent like acetonitrile (B52724) or methanol (B129727).

  • Solid-Phase Extraction (SPE): Use a C18 or mixed-mode SPE cartridge to clean up the sample and concentrate the eicosanoids.[12]

  • Reconstitution: After extraction and evaporation, reconstitute the sample in the initial mobile phase to ensure compatibility with the LC system.[3]

Quantitative Data Summary

Table 1: Example LC-MS/MS Parameters for Eicosanoid Analysis

ParameterValueReference
Ionization ModeNegative Electrospray Ionization (ESI)[3]
Ion Spray Voltage-4000 V[3]
Source Temperature500 °C[3]
Curtain Gas15 AU[3]
Nebulizer Gas (Gas 1)40 AU[3]
Turbo Gas (Gas 2)40 AU[3]
Collision GasHigh[3]
Q1/Q3 ResolutionHigh[3]
Interface HeaterOn[3]

Table 2: Example MRM Transitions and Optimized MS Parameters for HETEs

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (V)
15-HETE319.0175.0--
15-HETE-d8327.0226.0--
5-HETE319.0115.0-65-20

Note: Declustering potential and collision energy values are instrument-dependent and should be optimized empirically.

Experimental Protocols

Protocol 1: Sample Preparation from Human Serum

  • Sample Collection: Collect whole blood and allow it to clot. Centrifuge to separate the serum.

  • Internal Standard Spiking: To 500 µL of serum, add 10 µL of an internal standard solution (e.g., 15-HETE-d8).[3]

  • Protein Precipitation: Add a volume of cold acetonitrile, vortex, and centrifuge to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant from the protein precipitation step onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

    • Elute the eicosanoids with an organic solvent like methanol or acetonitrile.

  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50% acetonitrile in water).[3]

Protocol 2: LC-MS/MS Analysis

  • LC System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size) is suitable for separation.[13]

  • Mobile Phase:

    • Mobile Phase A: 0.1% acetic acid in water.[3]

    • Mobile Phase B: 0.1% acetic acid in acetonitrile/methanol (90:10, v/v).[3]

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, ramps up to a high percentage to elute the hydrophobic analytes, and then returns to the initial conditions for re-equilibration. A 25-minute total run time is common.[3][4]

  • Injection Volume: Inject 10 µL of the reconstituted sample.[3]

  • MS/MS Detection: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) for targeted quantification.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Sample_Collection Sample Collection (e.g., Serum) Internal_Standard Spike Internal Standard (e.g., 15-HETE-d8) Sample_Collection->Internal_Standard Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Internal_Standard->Protein_Precipitation SPE Solid-Phase Extraction (C18) Protein_Precipitation->SPE Evaporation Evaporation (Nitrogen Stream) SPE->Evaporation Reconstitution Reconstitution (Initial Mobile Phase) Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation Ionization Electrospray Ionization (Negative Mode) LC_Separation->Ionization MS_Detection MS/MS Detection (MRM) Ionization->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Workflow for this compound analysis.

Troubleshooting_Logic cluster_checks Troubleshooting Steps Start Low/No Signal Check_Ionization Check Ionization Mode (Negative Ion?) Start->Check_Ionization Optimize_MS Optimize MS Parameters (DP, CE) Check_Ionization->Optimize_MS If Correct Solution Signal Improved Check_Ionization->Solution If Incorrect, Correct & Re-run Check_Extraction Review Sample Extraction (SPE Recovery) Optimize_MS->Check_Extraction If Optimized Optimize_MS->Solution If Not Optimized, Optimize & Re-run Check_Degradation Assess Sample Stability (Use Antioxidants) Check_Extraction->Check_Degradation If Efficient Check_Extraction->Solution If Inefficient, Optimize & Re-run Investigate_Matrix Investigate Matrix Effects (Dilution, IS) Check_Degradation->Investigate_Matrix If Stable Check_Degradation->Solution If Unstable, Improve Handling & Re-prepare Investigate_Matrix->Solution

Caption: Troubleshooting low signal intensity.

References

preventing non-specific binding of 15(R)-HETE in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 15(R)-Hydroxyeicosatetraenoic acid (15(R)-HETE) assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the quantification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to problems you may encounter with your this compound assays.

FAQ 1: What are the common causes of high non-specific binding (NSB) in a this compound ELISA?

High non-specific binding in an ELISA can obscure results and reduce assay sensitivity. The primary causes include:

  • Inadequate Blocking: The blocking buffer may not be effectively saturating all unoccupied sites on the microplate wells.

  • Suboptimal Antibody Concentration: The concentration of the primary or secondary antibody may be too high, leading to binding to sites other than the target antigen.

  • Insufficient Washing: Inadequate washing between steps can leave behind unbound antibodies or other reagents, contributing to a high background signal.[1][2]

  • Hydrophobic Interactions: this compound is a lipid molecule, and its hydrophobic nature can lead to non-specific binding to the polystyrene surface of the ELISA plate.

  • Matrix Effects: Components in complex biological samples (e.g., plasma, serum) can interfere with antibody-antigen binding.[3]

Troubleshooting Guide: High Non-Specific Binding
Potential Cause Recommended Solution
Ineffective Blocking Increase the concentration of the blocking agent (e.g., 1-5% BSA or non-fat dry milk).[4] Consider adding a non-ionic surfactant like Tween-20 (0.05% v/v) to the blocking buffer.[5] Extend the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C).
Antibody Concentration Too High Perform an antibody titration experiment to determine the optimal concentration that provides a good signal-to-noise ratio.
Insufficient Washing Increase the number of wash steps (e.g., from 3 to 5). Ensure complete aspiration of wash buffer from the wells after each wash. Increase the soaking time with the wash buffer in each well.[6]
Hydrophobic Interactions Include a non-ionic surfactant such as Tween-20 (0.05% - 0.1% v/v) in your wash buffers and antibody diluents to reduce hydrophobic interactions.[5][6]
Matrix Effects Prepare standards in a matrix that closely matches your samples. If possible, dilute your samples to reduce the concentration of interfering substances.[7] For complex matrices, consider sample purification using solid-phase extraction (SPE) prior to the assay.
FAQ 2: How can I minimize matrix effects when measuring this compound in plasma or serum?

Matrix effects, caused by various components in biological fluids, can lead to either suppression or enhancement of the signal in both immunoassays and mass spectrometry-based methods.[3][8]

Strategies to Minimize Matrix Effects:

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering substances. It is recommended to pre-experiment with neat and diluted samples (e.g., 1:2, 1:4) to find the optimal dilution.[9]

  • Sample Preparation: For complex matrices like plasma, it is highly recommended to perform a sample clean-up step. Solid-phase extraction (SPE) is a widely used and effective method for extracting and concentrating lipids like this compound while removing interfering components.[10]

  • Use of a Suitable Internal Standard (for Mass Spectrometry): A stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample processing in LC-MS/MS analysis.[8]

FAQ 3: What are the best practices for sample handling and storage to ensure the stability of this compound?

Proper sample handling and storage are critical to prevent the degradation of this compound and ensure accurate measurements.

  • Collection: For plasma samples, use EDTA as the anticoagulant.[11] For serum, allow the blood to clot at room temperature for 30-60 minutes before centrifugation.[12]

  • Hemolysis: Avoid hemolysis, as the contents of red blood cells can interfere with the assay and potentially degrade the analyte.[11][13] Visibly hemolyzed samples may require special treatment or may not be suitable for analysis.[11]

  • Storage: Assay samples immediately after collection if possible. If storage is necessary, samples should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the prevention of non-specific binding and sample preparation for this compound analysis.

Protocol 1: General ELISA Protocol with Enhanced Blocking and Washing Steps

This protocol is a general guideline for a competitive ELISA for this compound, incorporating best practices to minimize NSB.

  • Coating: Coat the microplate wells with the capture antibody or this compound conjugate according to the manufacturer's instructions.

  • Washing: Wash the wells three times with Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL of Blocking Buffer (e.g., PBS containing 1% BSA and 0.05% Tween-20) to each well.[6] Incubate for 2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the wells three times with Wash Buffer.

  • Sample/Standard Incubation: Add 50 µL of standards or pre-treated samples to the appropriate wells, followed by 50 µL of HRP-conjugated this compound or specific antibody.[11] Incubate for 1-2 hours at 37°C.

  • Washing: Wash the wells five times with Wash Buffer, with a 30-second soak time for each wash.

  • Substrate Incubation: Add 100 µL of TMB substrate solution and incubate in the dark at room temperature for 15-30 minutes.

  • Stop Reaction: Add 50 µL of stop solution (e.g., 2 M H₂SO₄).

  • Read Plate: Measure the absorbance at 450 nm.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol describes a common method for extracting this compound from plasma using a C18 SPE cartridge, which is suitable for subsequent analysis by ELISA or LC-MS/MS.

  • Sample Pre-treatment:

    • To 1 mL of human plasma, add an internal standard if using LC-MS/MS.

    • Acidify the plasma to approximately pH 3.5 with 2 M formic acid.

    • Centrifuge at 1,500 x g for 10 minutes at 4°C to precipitate proteins.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 2 mL of methanol (B129727) followed by 2 mL of water through the cartridge.[14] Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the supernatant from the pre-treated plasma onto the conditioned SPE cartridge at a slow, drop-wise rate.

  • Washing:

    • Wash the cartridge with 2 mL of water to remove polar impurities.

    • Wash the cartridge with 2 mL of 15% methanol in water to remove less hydrophobic impurities.

  • Elution:

    • Elute the this compound from the cartridge with 1 mL of methyl formate (B1220265) or ethyl acetate.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in an appropriate solvent for your assay (e.g., ELISA buffer or mobile phase for LC-MS/MS).

Quantitative Data Summary

This table summarizes the effectiveness of different blocking agents in reducing non-specific binding in an ELISA.

Blocking Agent Concentration Typical Reduction in NSB (%) Notes
Bovine Serum Albumin (BSA) 1 - 5% (w/v)80 - 95%A commonly used and effective blocking agent. Can sometimes cross-react with antibodies raised against BSA-conjugated antigens.[15][16]
Non-Fat Dry Milk 0.1 - 5% (w/v)85 - 98%Very effective and inexpensive. May contain endogenous biotin (B1667282) and phosphoproteins that can interfere with certain assays.[16]
Normal Serum (from species of secondary antibody) 5 - 10% (v/v)90 - 99%Highly effective as it contains a complex mixture of proteins that can block a wide range of non-specific sites.[2][17]
Tween-20 0.05 - 0.1% (v/v)50 - 70% (when used alone)More effective when used in combination with a protein-based blocking agent. Helps to reduce hydrophobic interactions.[5]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key pathways and processes related to this compound.

GPR31_Signaling_Pathway This compound This compound GPR31 GPR31 This compound->GPR31 Binds to PLC Phospholipase C (PLC) GPR31->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG CaM Ca²⁺/Calmodulin IP3->CaM ↑ Intracellular Ca²⁺ PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK_Cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_Cascade Activates Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) MAPK_Cascade->Transcription_Factors Activate Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Promotes PPAR_Signaling_Pathway This compound This compound PPAR PPARγ/RXR This compound->PPAR Binds to PPRE Peroxisome Proliferator Response Element (PPRE) PPAR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Regulates Anti_inflammatory_Effects Anti-inflammatory Effects Gene_Transcription->Anti_inflammatory_Effects SPE_Workflow cluster_0 Sample Preparation cluster_1 Solid-Phase Extraction cluster_2 Analysis Plasma_Sample Plasma Sample Acidification Acidification (pH ~3.5) Plasma_Sample->Acidification Centrifugation Centrifugation Acidification->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Loading Load Sample Supernatant->Loading Conditioning Condition Cartridge (Methanol, Water) Conditioning->Loading Washing Wash Cartridge (Water, 15% Methanol) Loading->Washing Elution Elute this compound (Methyl Formate) Washing->Elution Drying Dry Eluate Elution->Drying Reconstitution Reconstitute in Assay Buffer Drying->Reconstitution Analysis ELISA or LC-MS/MS Reconstitution->Analysis

References

Technical Support Center: Analysis of 15(R)-HETE and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15(R)-hydroxyeicosatetraenoic acid (15(R)-HETE) and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in differentiating this compound from its isomers?

The primary challenges in differentiating this compound from its isomers, such as the enantiomer 15(S)-HETE and positional isomers (e.g., 5-HETE, 8-HETE, 11-HETE, 12-HETE), stem from their structural similarities. Enantiomers have identical physicochemical properties in an achiral environment, making them particularly difficult to separate.[1] Positional isomers, while having the hydroxyl group at different locations, can exhibit similar chromatographic behavior and identical mass-to-charge ratios (m/z) in mass spectrometry.[2][3] Therefore, specialized analytical techniques are required for accurate differentiation and quantification.

Q2: Which analytical techniques are most effective for separating this compound from its isomers?

Chiral chromatography, particularly ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS), is the most effective technique for separating enantiomers like this compound and 15(S)-HETE.[3][4] For positional isomers, reverse-phase HPLC combined with tandem mass spectrometry (MS/MS) is commonly used.[2] Derivatization with reagents like pentafluorobenzyl bromide (PFB-Br) can enhance sensitivity and chromatographic resolution.[3][5]

Q3: What is the biological significance of differentiating this compound from 15(S)-HETE?

Differentiating between this compound and 15(S)-HETE is crucial due to their distinct biological activities and stereospecific enzymatic synthesis.[6] While both are metabolites of arachidonic acid, they can have different, and sometimes opposing, effects on cellular signaling pathways involved in inflammation, cell proliferation, and vasoreactivity.[7][8][9] For instance, the biological actions of some dihydroxyeicosatetraenoic acid (diHETE) stereoisomers, which are downstream metabolites, are highly specific, with one isomer inducing hyperalgesia while another antagonizes this effect.[8]

Troubleshooting Guides

Issue 1: Poor or no separation of this compound and 15(S)-HETE peaks in chiral chromatography.

Possible Causes and Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is critical for enantiomeric separation. Polysaccharide-based CSPs are widely used and offer broad recognition capabilities.[4]

    • Solution: Screen different types of chiral columns (e.g., cellulose-based, amylose-based) to find one that provides optimal resolution for your specific analytes.

  • Incorrect Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, significantly impacts chiral recognition.[10]

    • Solution: Methodically vary the mobile phase composition. For normal-phase chromatography, adjust the ratio of the non-polar solvent to the alcohol modifier. For reverse-phase, alter the water/organic solvent ratio and the pH.

  • Low Column Temperature: Temperature can affect the thermodynamics of the chiral recognition process.

    • Solution: Optimize the column temperature. Lower temperatures often enhance enantioselectivity, but may also increase peak broadening and backpressure.

Issue 2: Co-elution of 15-HETE with other positional isomers in reverse-phase HPLC.

Possible Causes and Solutions:

  • Insufficient Chromatographic Resolution: The column and mobile phase may not be providing enough selectivity for the isomers.

    • Solution:

      • Optimize the Gradient: If using a gradient elution, adjust the gradient slope and duration to improve the separation of closely eluting peaks.[11]

      • Change the Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity.

      • Use a Different Column: A column with a different stationary phase (e.g., C18 vs. phenyl-hexyl) or a longer column with a smaller particle size can improve resolution.

  • Sample Overload: Injecting too much sample can lead to peak broadening and co-elution.

    • Solution: Reduce the injection volume or dilute the sample.

Issue 3: Low sensitivity or poor signal-to-noise ratio in MS detection of HETE isomers.

Possible Causes and Solutions:

  • Inefficient Ionization: HETE isomers may not ionize efficiently in their native form.

    • Solution: Derivatize the HETEs with an agent like pentafluorobenzyl bromide (PFB-Br) to enhance their ionization efficiency in negative ion mode electron capture atmospheric pressure chemical ionization (ECAPCI)-MS.[3]

  • Matrix Effects: Components in biological samples can suppress the ionization of the target analytes.

    • Solution: Improve sample preparation to remove interfering substances. Solid-phase extraction (SPE) is a common and effective technique for cleaning up biological samples before LC-MS analysis.[12]

  • Suboptimal MS Parameters: The MS parameters may not be optimized for HETE detection.

    • Solution: Optimize MS parameters such as collision energy and fragment ions for each specific isomer in MS/MS analysis.[2][13]

Experimental Protocols

Protocol 1: Chiral Separation of this compound and 15(S)-HETE using UHPLC-MS/MS
  • Sample Preparation:

    • Extract lipids from the biological sample using a suitable method (e.g., liquid-liquid extraction with ethyl acetate).

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the lipid extract in the mobile phase.

  • Derivatization (Optional, for enhanced sensitivity):

    • To the dried lipid extract, add a solution of PFB-Br and a catalyst (e.g., diisopropylethylamine) in acetonitrile.

    • Incubate at a controlled temperature (e.g., 60°C) for 30 minutes.

    • Evaporate the solvent and reconstitute in the mobile phase.[3]

  • Chromatographic Conditions:

    • Column: A chiral stationary phase column suitable for lipid analysis.

    • Mobile Phase: An isocratic or gradient elution with a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) for normal-phase, or water and an organic solvent (e.g., methanol or acetonitrile) with a modifier for reverse-phase.

    • Flow Rate: Optimized for the specific column dimensions.

    • Column Temperature: Maintained at a constant, optimized temperature (e.g., 25°C).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative ion mode ESI or ECAPCI.[3]

    • Analysis Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for targeted quantification.

    • Precursor Ion: The m/z of the deprotonated HETE molecule or the derivatized HETE. For PFB derivatives, a common ion is m/z 319.22.[3]

    • Product Ions: Monitor characteristic fragment ions for each isomer.

Quantitative Data Summary

Table 1: Characteristic MS/MS Product Ions for HETE Isomers (PFB Derivatives)

IsomerPrecursor Ion (m/z)Characteristic Product Ions (m/z)
5-HETE-PFB319.22Data varies, requires specific experimental determination
8-HETE-PFB319.22Data varies, requires specific experimental determination
11-HETE-PFB319.22Data varies, requires specific experimental determination
12-HETE-PFB319.22Data varies, requires specific experimental determination
15-HETE-PFB319.22Data varies, requires specific experimental determination

Note: The specific fragment ions can vary based on the instrumentation and collision energy used. It is crucial to optimize these parameters using authentic standards. The precursor ion for PFB derivatives is consistently reported around m/z 319.22, corresponding to the loss of the pentafluorobenzyl group.[3]

Table 2: Example Chromatographic Retention Times for HETE Enantiomers

EnantiomerRetention Time (min)Chromatographic System
This compound12.60Chiral UHPLC-ECAPCI/HRMS
15(S)-HETE15.93Chiral UHPLC-ECAPCI/HRMS

Data adapted from a study on endogenous HETE production. Retention times are highly dependent on the specific column, mobile phase, and flow rate used and should be determined experimentally.[14]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample extraction Lipid Extraction sample->extraction derivatization Derivatization (Optional) extraction->derivatization chromatography Chiral UHPLC derivatization->chromatography ms Mass Spectrometry (MS/MS) chromatography->ms identification Peak Identification ms->identification quantification Quantification identification->quantification

Caption: Experimental workflow for the analysis of this compound and its isomers.

troubleshooting_logic cluster_enantiomers Enantiomers (15R vs 15S) cluster_positional Positional Isomers start Poor Peak Resolution? enantiomer_issue Co-elution on Chiral Column start->enantiomer_issue Yes positional_issue Co-elution on RP-HPLC start->positional_issue No, positional check_csp Check Chiral Stationary Phase enantiomer_issue->check_csp optimize_mp Optimize Mobile Phase check_csp->optimize_mp adjust_temp Adjust Temperature optimize_mp->adjust_temp optimize_gradient Optimize Gradient positional_issue->optimize_gradient change_modifier Change Organic Modifier optimize_gradient->change_modifier new_column Try Different Column change_modifier->new_column

Caption: Troubleshooting logic for poor chromatographic resolution of HETE isomers.

signaling_pathway AA Arachidonic Acid LOX Lipoxygenases (e.g., 15-LOX) AA->LOX HETEs 15(S)-HETE & this compound LOX->HETEs PGDH 15-PGDH HETEs->PGDH downstream Downstream Signaling (e.g., PPARγ activation, Nrf2, NF-κB) HETEs->downstream OxoETE 15-oxo-ETE PGDH->OxoETE OxoETE->downstream

Caption: Simplified metabolic pathway of 15-HETE and its downstream signaling.

References

best practices for handling and storing 15(R)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 15(R)-HETE. This guide is designed for researchers, scientists, and drug development professionals, providing essential information for the effective handling, storage, and application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological relevance?

A1: this compound (15(R)-hydroxyeicosatetraenoic acid) is a monohydroxy fatty acid produced from arachidonic acid.[1][2] Its formation is notably catalyzed by aspirin-acetylated cyclooxygenase-2 (COX-2) and cytochrome P450 (CYP) isoform CYP2C9.[1][2] A key biological role of this compound is its function as a precursor to specialized pro-resolving mediators (SPMs), specifically 15(R)-lipoxin A4 and 15(R)-lipoxin B4, which are involved in the resolution of inflammation.[1][2] Unlike its stereoisomer 15(S)-HETE, this compound is not a substrate for 15-hydroxyprostaglandin dehydrogenase (15-PGDH), an enzyme that inactivates many inflammatory mediators.[1][2]

Q2: How should I store my this compound standard?

A2: For long-term stability, this compound should be stored at -20°C.[2] When stored under these conditions, it is stable for at least two years.[2] It is typically supplied in an ethanol (B145695) solution.

Q3: In what solvents is this compound soluble?

A3: this compound is soluble in several organic solvents and has limited solubility in aqueous buffers. The following table summarizes its solubility in various common laboratory solvents.

SolventSolubility
EthanolMiscible[2]
DMSOMiscible[2]
DMFMiscible[2]
0.1 M Na2CO32 mg/ml[2]
PBS (pH 7.2)0.8 mg/ml[2]

Q4: How do I prepare an aqueous solution of this compound from the stock solution in ethanol?

A4: To prepare an aqueous solution, it is recommended to first evaporate the ethanol from the stock solution under a gentle stream of nitrogen. Then, immediately dissolve the neat oil in the aqueous buffer of choice.[3] It is important to note that aqueous solutions of this compound are not recommended for storage for more than one day.[3]

Troubleshooting Guide

Issue 1: I am not observing the expected biological activity in my cell-based assay.

  • Possible Cause 1: Incorrect Stereoisomer.

    • Explanation: this compound and its stereoisomer, 15(S)-HETE, can have different biological activities and metabolic fates.[1] For instance, 15(S)-HETE is a substrate for the inactivating enzyme 15-PGDH, while this compound is not.[1][2] Ensure that you are using the correct stereoisomer for your intended pathway of investigation.

    • Solution: Verify the identity of your compound and review the literature to confirm which stereoisomer is relevant for your experimental model.

  • Possible Cause 2: Degradation of this compound.

    • Explanation: Although stable at -20°C in an organic solvent, this compound can be unstable in aqueous solutions or if subjected to repeated freeze-thaw cycles. It can also undergo autoxidation.

    • Solution: Prepare fresh aqueous solutions for each experiment from a stock stored at -20°C. Avoid repeated freeze-thaw cycles. Protect from light and air as much as possible.

  • Possible Cause 3: Low concentration at the target site.

    • Explanation: this compound can be rapidly metabolized or incorporated into cell membranes, reducing its effective concentration.[4]

    • Solution: Consider performing a dose-response experiment to determine the optimal concentration for your system. You may also consider a time-course experiment to identify the optimal incubation time.

Issue 2: My this compound solution appears cloudy or has precipitated.

  • Possible Cause: Poor Solubility.

    • Explanation: this compound has limited solubility in aqueous buffers.[2] If the concentration in your aqueous working solution is too high, it may precipitate.

    • Solution: Ensure your final concentration does not exceed the solubility limit in your chosen buffer (e.g., 0.8 mg/ml in PBS pH 7.2).[2] If you need a higher concentration, consider using a small amount of a co-solvent like DMSO or ethanol, but be mindful of the potential effects of the solvent on your experimental system.

Issue 3: I am getting inconsistent results between experimental replicates.

  • Possible Cause: Variability in Solution Preparation.

    • Explanation: Inconsistent pipetting of the viscous stock solution or incomplete mixing when preparing dilutions can lead to variability.

    • Solution: Ensure accurate pipetting and thorough vortexing when preparing working solutions. Prepare a master mix for your replicates to ensure each receives the same concentration of this compound.

Experimental Protocols

Protocol 1: General Procedure for Preparing this compound for Cell Culture Experiments
  • Thaw the Stock Solution: Remove the vial of this compound in ethanol from -20°C storage and allow it to equilibrate to room temperature.

  • Aliquot the Stock: To avoid repeated freeze-thaw cycles of the main stock, it is advisable to make single-use aliquots.

  • Solvent Evaporation: In a sterile microcentrifuge tube, add the desired volume of the ethanol stock solution. Evaporate the ethanol under a gentle stream of sterile nitrogen gas until a neat oil remains.

  • Resuspension: Immediately add the desired volume of pre-warmed cell culture medium or buffer (e.g., PBS with a carrier protein like BSA to improve solubility) to the tube. Vortex thoroughly to ensure complete dissolution.

  • Dilution to Final Concentration: Perform serial dilutions in the appropriate vehicle to achieve the desired final concentrations for your experiment.

  • Cell Treatment: Add the freshly prepared this compound solution to your cell cultures and incubate for the desired period.

Protocol 2: Quantification of this compound in Biological Samples by LC-MS/MS

This protocol is a generalized procedure based on common practices in the field.[5][6][7]

  • Internal Standard: Add a known amount of a deuterated internal standard, such as 15(S)-HETE-d8, to the biological sample (e.g., plasma, cell culture supernatant).[5][7]

  • Sample Extraction:

    • Perform a liquid-liquid extraction using a suitable solvent system (e.g., a mixture of acetic acid, water, isopropanol, and hexane).[5]

    • Alternatively, use solid-phase extraction (SPE) with a C18 column for sample clean-up and concentration.[6][7]

  • Derivatization (Optional but Recommended for Increased Sensitivity): Derivatize the extracted sample with an agent like pentafluorobenzyl (PFB) bromide to enhance ionization efficiency in negative mode mass spectrometry.

  • LC Separation:

    • Use a C18 reverse-phase column for chromatographic separation.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile).[6]

  • MS/MS Detection:

    • Utilize a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

    • Monitor the specific precursor-to-product ion transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM). The m/z transition for HETEs is typically 319 -> 219 or 319 -> 175.[6][8]

  • Quantification: Construct a standard curve using known amounts of this compound and the internal standard to quantify the concentration in the sample.

Signaling Pathways and Workflows

15R_HETE_Signaling_Pathway Biosynthesis and Metabolism of this compound Arachidonic_Acid Arachidonic Acid Aspirin_COX2 Aspirin-acetylated COX-2 Arachidonic_Acid->Aspirin_COX2 CYP2C9 CYP2C9 Arachidonic_Acid->CYP2C9 HETE_15R This compound Aspirin_COX2->HETE_15R CYP2C9->HETE_15R LO_5 5-Lipoxygenase (5-LO) HETE_15R->LO_5 PPAR_delta PPARβ/δ Activation HETE_15R->PPAR_delta Lipoxin_A4_B4 15(R)-Lipoxin A4/B4 LO_5->Lipoxin_A4_B4 Resolution Resolution of Inflammation Lipoxin_A4_B4->Resolution

Caption: Biosynthesis of this compound and its conversion to pro-resolving lipoxins.

Experimental_Workflow_15R_HETE General Experimental Workflow for this compound Start Start: this compound Stock Solution (-20°C) Prepare_Working Prepare Working Solution (Evaporate solvent, resuspend) Start->Prepare_Working Cell_Culture Cell Culture Experiment Prepare_Working->Cell_Culture Incubate Incubate with This compound Cell_Culture->Incubate Collect_Samples Collect Samples (Cells, Supernatant) Incubate->Collect_Samples Biological_Assay Biological Assay (e.g., Proliferation, Gene Expression) Collect_Samples->Biological_Assay LCMS_Analysis LC-MS/MS Analysis (Quantification) Collect_Samples->LCMS_Analysis Data_Analysis Data Analysis and Interpretation Biological_Assay->Data_Analysis LCMS_Analysis->Data_Analysis

Caption: A generalized workflow for experiments involving this compound.

References

Technical Support Center: Overcoming Matrix Effects in 15(R)-HETE Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 15(R)-hydroxyeicosatetraenoic acid (15(R)-HETE). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to either ion suppression or enhancement, significantly compromising the accuracy, precision, and sensitivity of quantitative analysis.[3][4] In biological samples like plasma or serum, phospholipids (B1166683) are a major contributor to matrix effects in lipid analysis.[5][6] For this compound, this can result in underestimation of its concentration and poor reproducibility.[5]

Q2: What are the most common sources of matrix effects in biological samples for this compound analysis?

A2: The most common sources of matrix effects in biological samples such as plasma, serum, and tissue homogenates include:

  • Phospholipids: These are highly abundant in cell membranes and are notorious for causing ion suppression in electrospray ionization (ESI)-MS.[5][6]

  • Salts and Buffers: High concentrations of non-volatile salts from buffers or sample collection tubes can interfere with the ionization process.

  • Other Endogenous Lipids: The presence of other lipids with similar properties to this compound can lead to competition for ionization.[7][8]

  • Proteins: Although most proteins are removed during sample preparation, residual proteins can still contribute to matrix effects.

Q3: How can I assess the presence and magnitude of matrix effects in my this compound assay?

A3: The degree of matrix effects can be evaluated using several methods.[3] The most common approach is the post-extraction spike method. This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a pure solvent standard at the same concentration.

The matrix effect (ME) can be calculated using the following formula: ME (%) = (Peak area in spiked extract / Peak area in pure solvent) x 100

A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound.

Problem Potential Cause Recommended Solution
Low this compound signal intensity or poor sensitivity. Ion Suppression: Co-eluting matrix components, particularly phospholipids, are likely suppressing the ionization of this compound.[5][6]1. Improve Sample Cleanup: Implement a more rigorous sample preparation method to remove interfering substances. Techniques like solid-phase extraction (SPE) or specific phospholipid removal plates (e.g., HybridSPE-Phospholipid, Ostro) are highly effective.[5][9] 2. Optimize Chromatography: Adjust the chromatographic conditions to separate this compound from the matrix interferences. This may involve using a different column chemistry or modifying the mobile phase gradient.[10] 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., 15(S)-HETE-d8) will co-elute with the analyte and experience the same degree of matrix effects, thus providing accurate quantification.[1][10][11]
High variability and poor reproducibility of results. Inconsistent Matrix Effects: The composition of the matrix can vary between samples, leading to inconsistent ion suppression or enhancement.[1][2]1. Implement a Robust Sample Preparation Protocol: Ensure that the sample preparation procedure is consistent and effectively removes a majority of the matrix components for all samples.[12] 2. Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for sample-to-sample variations in matrix effects.[1] The SIL-IS will track the analyte's behavior during extraction and ionization.[1]
Peak tailing or fronting for this compound. Matrix Overload: High concentrations of matrix components can overload the analytical column, affecting the peak shape of the analyte.1. Dilute the Sample: If the concentration of this compound is sufficiently high, diluting the sample can reduce the overall matrix load on the column. 2. Enhance Sample Cleanup: Employ more selective sample preparation techniques like SPE to reduce the concentration of interfering compounds.[12]
Unexpected peaks or high background noise. Contamination: Contamination can be introduced from various sources, including solvents, glassware, and the LC-MS system itself.[12]1. Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are of LC-MS grade.[12] 2. Thoroughly Clean Glassware: Use a rigorous cleaning protocol for all glassware and sample collection tubes. 3. System Cleaning: Regularly clean the ion source and other components of the mass spectrometer as recommended by the manufacturer.[13]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol provides a general procedure for extracting this compound from a plasma matrix using a polymeric SPE cartridge (e.g., Oasis HLB).[14][15]

Materials:

  • Plasma sample

  • 15(S)-HETE-d8 internal standard

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Acetic Acid (LC-MS grade)

  • SPE cartridges (e.g., Waters Oasis HLB, 1 cc)

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of the 15(S)-HETE-d8 internal standard solution.

  • Protein Precipitation: Add 300 µL of cold methanol, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer the supernatant to a clean tube and dilute with 600 µL of water containing 0.1% acetic acid.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences.

  • Elution: Elute the this compound and internal standard with 1 mL of methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.[15]

Protocol 2: Phospholipid Removal using a Specialized Plate

This protocol describes a general workflow for removing phospholipids from plasma or serum using a phospholipid removal plate (e.g., HybridSPE-Phospholipid).[5]

Materials:

  • Plasma or serum sample

  • 15(S)-HETE-d8 internal standard

  • Acetonitrile (B52724) with 1% formic acid (LC-MS grade)

  • Phospholipid removal 96-well plate

  • Collection plate

  • Vacuum manifold or centrifuge

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma or serum in a well of the phospholipid removal plate, add 10 µL of the 15(S)-HETE-d8 internal standard solution.

  • Protein Precipitation and Phospholipid Removal: Add 300 µL of acetonitrile with 1% formic acid to each well.

  • Mixing: Mix thoroughly by vortexing the plate for 1 minute.

  • Elution: Apply vacuum to the manifold (or centrifuge the plate) to collect the eluate in a clean collection plate. The phospholipids are retained by the stationary phase of the plate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in an appropriate volume of the mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Serum) add_is Add Stable Isotope-Labeled Internal Standard (SIL-IS) sample->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile, Methanol) add_is->protein_precipitation phospholipid_removal Phospholipid Removal (e.g., SPE, Specialized Plates) protein_precipitation->phospholipid_removal evaporation Evaporation to Dryness phospholipid_removal->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Analyte/IS Ratio) ms_detection->quantification

Caption: General workflow for this compound analysis.

matrix_effects_logic cluster_yes cluster_solutions start Is this compound analysis showing poor sensitivity or high variability? check_me Assess Matrix Effects (Post-Extraction Spike) start->check_me Yes end_good Analysis is likely robust. Continue with validation. start->end_good No me_present Are significant matrix effects (ion suppression/enhancement) present? check_me->me_present improve_sp Improve Sample Preparation (e.g., SPE, Phospholipid Removal) me_present->improve_sp Yes me_present->end_good No optimize_lc Optimize Chromatography end_revalidate Re-validate the method with improvements. improve_sp->end_revalidate use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_lc->end_revalidate use_sil_is->end_revalidate

Caption: Troubleshooting logic for matrix effects.

References

Technical Support Center: Validating the Purity of a 15(R)-HETE Standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential troubleshooting and frequently asked questions (FAQs) for validating the purity of a 15(R)-hydroxyeicosatetraenoic acid (HETE) standard. Accurate purity assessment is critical for ensuring the reliability and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the critical purity aspects to consider for a 15(R)-HETE standard?

A1: When validating a this compound standard, three primary aspects of purity must be considered:

  • Enantiomeric Purity: This is the most critical parameter. You must verify the ratio of the desired this compound enantiomer to its mirror image, 15(S)-HETE. Non-enzymatic autoxidation of arachidonic acid can produce a racemic mixture (equal amounts of both R and S forms), which could confound biological experiments.[1][2]

  • Chemical Purity: This refers to the presence of any non-HETE related impurities, such as residual solvents from synthesis or purification, or other lipid species.

  • Isomeric & Degradation Purity: This involves checking for other HETE regioisomers (e.g., 5-HETE, 12-HETE) and degradation products. The most common degradation product is 15-oxo-eicosatetraenoic acid (15-oxo-ETE), formed via oxidation of the hydroxyl group on 15-HETE.[3][4]

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
Chemical Formula C₂₀H₃₂O₃[1][5]
Molar Mass 320.5 g/mol [1][5]
UV Absorbance Max (λmax) 236 nm (in Ethanol)[5][6]
Common Storage -20°C in an organic solvent[5]
Long-term Stability ≥ 2 years (at -20°C)[5][6]
Q2: How can I perform an initial, quick assessment of my this compound standard's integrity?

A2: A rapid assessment can be performed using UV spectrophotometry. The conjugated diene structure in 15-HETE results in a characteristic strong absorbance peak at approximately 236 nm in ethanol (B145695).[5][6] A significant deviation from this wavelength or the presence of multiple peaks may indicate degradation or the presence of impurities.

Experimental Protocol: UV Spectrum Analysis
  • Preparation: Allow the this compound standard, stored in ethanol, to equilibrate to room temperature.

  • Dilution: Dilute the standard in absolute ethanol to a final concentration that falls within the linear range of the spectrophotometer (e.g., 1-10 µg/mL).

  • Blanking: Use the same batch of absolute ethanol to zero the spectrophotometer.

  • Measurement: Scan the sample from 200 nm to 400 nm.

  • Analysis: Verify that the absorbance maximum (λmax) is at or very near 236 nm. The shape of the peak should be smooth and symmetrical.

Q3: What is the definitive method to determine the enantiomeric purity of my this compound standard?

A3: The gold-standard method for separating and quantifying enantiomers like this compound and 15(S)-HETE is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[7][8] This technique uses a stationary phase that is itself chiral, allowing it to interact differently with the two enantiomers, resulting in different retention times and thus, separation.[9][10]

Experimental Protocol: Chiral HPLC Analysis
  • System Preparation: Prepare the mobile phase and equilibrate the chiral column until a stable baseline is achieved.

  • Sample Preparation: Dilute the this compound standard in the mobile phase or a compatible solvent.

  • Injection: Inject the diluted standard onto the chiral column.

  • Detection: Monitor the elution profile using a UV detector set to 236 nm.

  • Analysis: Integrate the peak areas for both the this compound and any detected 15(S)-HETE. The enantiomeric excess (% ee) can be calculated to determine purity.

ParameterExample Condition
Column Polysaccharide-based chiral stationary phase (e.g., Daicel Chiralpak series)
Mobile Phase Hexane/Isopropanol/Acetic Acid (e.g., 95:5:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detector UV at 236 nm
Injection Volume 10 µL
Q4: How do I confirm the chemical identity and check for non-enantiomeric impurities?

A4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most powerful technique for confirming the chemical identity of your standard and identifying other impurities. It provides molecular weight information and structural data from fragmentation patterns.[7][11][12] When coupled with reverse-phase HPLC, it can effectively separate 15-HETE from its oxidation products and other regioisomers.[11]

Experimental Protocol: Reverse Phase LC-MS/MS Analysis
  • Chromatography: Separate the sample using a C18 reverse-phase column with a gradient of water and acetonitrile (B52724) (often with a small amount of acetic acid or formic acid).

  • Ionization: Use a negative mode electrospray ionization (ESI) source. 15-HETE will readily deprotonate to form the [M-H]⁻ ion.

  • Mass Spectrometry:

    • Full Scan: Perform a full scan to detect the parent ion of 15-HETE at a mass-to-charge ratio (m/z) of 319.2.[3][7]

    • MS/MS (Product Ion Scan): Select the parent ion (m/z 319.2) and fragment it. Monitor for characteristic product ions to confirm the identity.

AnalytePrecursor Ion [M-H]⁻ (m/z)Key Product Ion (m/z)
15-HETE (R or S) 319.2219.2
15-oxo-ETE 317.2273.0, 219.2
5-HETE 319.2115.1
12-HETE 319.2179.1
Q5: My LC-MS results show a significant peak at m/z 317.2. What is this impurity?

A5: A peak at m/z 317.2 in negative ion mode strongly suggests the presence of 15-oxo-ETE , the oxidized metabolite of 15-HETE.[3][4] Its molecular weight is 2 g/mol less than 15-HETE due to the conversion of the hydroxyl (-OH) group to a ketone (=O) group. This indicates that your standard may have undergone oxidative degradation due to improper storage or handling, such as exposure to air or high temperatures.

Q6: What are the best practices for storing and handling a this compound standard?

A6: To ensure the long-term stability and prevent degradation of your this compound standard, follow these guidelines:

  • Storage Temperature: Store the standard at -20°C or lower.[5]

  • Solvent: Keep it dissolved in a high-purity organic solvent, such as ethanol or acetonitrile.[5]

  • Inert Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing and freezing to minimize exposure to oxygen.

  • Aliquot: Upon receipt, aliquot the standard into smaller, single-use volumes. This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Light Exposure: Protect the standard from direct light, as UV exposure can promote degradation.

Purity Validation Workflow & Key Pathway

The following diagrams illustrate the logical workflow for validating a this compound standard and the primary degradation pathway to monitor.

Purity_Validation_Workflow start This compound Standard uv_check Initial Check: UV-Vis Spectrophotometry start->uv_check decision1 λmax at 236 nm? uv_check->decision1 chiral_hplc Enantiomeric Purity: Chiral HPLC decision1->chiral_hplc  Yes fail Standard is Impure/ Degraded decision1->fail No decision2 High % ee for (R)? chiral_hplc->decision2 lcms Identity & Chemical Purity: RP-LC-MS/MS decision2->lcms  Yes decision2->fail No decision3 Correct Mass & Fragments? No major impurities? lcms->decision3 pass Standard is Valid decision3->pass  Yes decision3->fail No

Caption: Logical workflow for the comprehensive purity validation of a this compound standard.

Degradation_Pathway AA Arachidonic Acid HETE This compound (m/z 319.2) AA->HETE COX/CYP Enzymes OXO 15-oxo-ETE (m/z 317.2) HETE->OXO Oxidation / 15-PGDH

Caption: Primary oxidative degradation pathway of this compound to 15-oxo-ETE.

References

minimizing experimental variability in 15(R)-HETE studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize experimental variability in studies involving 15(R)-hydroxyeicosatetraenoic acid (15(R)-HETE).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it synthesized?

A1: this compound is a stereoisomer of 15-hydroxyeicosatetraenoic acid, an eicosanoid derived from arachidonic acid. Unlike its S-isomer, which is primarily produced by lipoxygenases, this compound is mainly synthesized through the action of cyclooxygenase (COX) enzymes, particularly COX-2 when acetylated by aspirin, and by certain cytochrome P450 enzymes.[1] It can also be formed through non-enzymatic auto-oxidation of arachidonic acid.[2]

Q2: What are the known biological functions of this compound?

A2: While less studied than its 15(S) counterpart, this compound is recognized as a precursor to epi-lipoxins, a class of specialized pro-resolving mediators with anti-inflammatory properties.[2] It has been implicated in various physiological and pathological processes, including inflammation, vasoconstriction, and cell proliferation.[3][4][5] For instance, it can enhance constriction in pulmonary arteries under hypoxic conditions.[6]

Q3: What are the downstream metabolites of this compound?

A3: this compound can be further metabolized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-oxo-eicosatetraenoic acid (15-oxo-ETE).[7] This metabolite is an electrophilic species that can modulate inflammatory signaling pathways.[7] Additionally, this compound serves as a substrate for the synthesis of the 15(R) class of lipoxins, also known as epi-lipoxins.[2]

Troubleshooting Guides

This section addresses specific issues that can lead to experimental variability in this compound studies.

Sample Handling and Storage

Q: My this compound measurements are inconsistent across samples collected at different times. What could be the cause?

A: Inconsistent sample handling and storage is a major source of variability. Lipid mediators like HETEs are susceptible to degradation.

  • Immediate Processing: Process samples as quickly as possible after collection. For plasma, use EDTA or heparin as an anticoagulant and centrifuge within 30 minutes.[8] For serum, allow blood to clot for 2 hours at room temperature or overnight at 4°C before centrifugation.[8]

  • Storage Conditions: If not assayed immediately, aliquot samples and store them at -80°C to prevent degradation from repeated freeze-thaw cycles.[8][9]

  • Standardized Collection: Ensure a standardized protocol for sample collection, including the type of collection tubes and the time between collection and processing.

Extraction Efficiency

Q: I am seeing low recovery of this compound after solid-phase extraction (SPE). How can I improve this?

A: Low recovery during extraction can significantly impact results.

  • Solvent Purity: Use high-purity, HPLC-grade solvents for all extraction steps to avoid interference.

  • pH Adjustment: Ensure the pH of your sample is optimized for the specific SPE cartridge you are using. Acidification is often required for efficient binding of eicosanoids to C18 cartridges.

  • Elution Volume: Optimize the volume of the elution solvent to ensure complete recovery of the analyte from the SPE column.

  • Internal Standards: Incorporate a deuterated or C13-labeled internal standard for this compound prior to extraction. This will allow you to normalize for any sample loss during the extraction and analysis process.

Analytical Method Variability (ELISA & Mass Spectrometry)

Q: My ELISA results for this compound show high intra- and inter-assay variability. What are the common pitfalls?

A: ELISAs are sensitive to a variety of factors that can introduce variability.

  • Pipetting Technique: Inaccurate or inconsistent pipetting is a primary source of error.[10] Ensure pipettes are properly calibrated and use fresh tips for each standard and sample.

  • Washing Steps: Inadequate washing can lead to high background noise. Ensure all wells are thoroughly washed according to the manufacturer's protocol.[10]

  • Incubation Times and Temperatures: Adhere strictly to the incubation times and temperatures specified in the kit protocol.[10] Deviations can affect antibody binding and signal development.

  • Matrix Effects: Components in your sample matrix (e.g., serum, plasma) can interfere with the assay. Consider sample purification or dilution to minimize these effects. Perform spike and recovery experiments to assess matrix effects in your specific samples.[11]

  • Standard Curve Preparation: Prepare fresh standard curves for each plate to account for any variations in reagent activity or incubation conditions.[10]

Q: I am having difficulty resolving this compound from its isomers using LC-MS/MS. What can I do?

A: Chiral separation is critical for accurately quantifying this compound.

  • Chiral Chromatography: Employ a chiral column specifically designed for the separation of eicosanoid enantiomers. This is essential to distinguish this compound from the more abundant 15(S)-HETE.[12]

  • Optimized Gradient: Develop a robust chromatographic gradient to ensure baseline separation of all HETE isomers.

  • Mass Spectrometry Parameters: Optimize the mass spectrometer settings, including collision energy and fragment ions for multiple reaction monitoring (MRM), to enhance specificity and sensitivity for this compound. The parent ion for HETEs is typically m/z 319.[13][14]

Data Presentation

Table 1: Typical Performance Characteristics of a 15-HETE ELISA Kit

ParameterValueReference
Detection Range0.13 - 8 ng/mL[8][11]
Sensitivity~0.1 ng/mL[8][11]
Intra-assay PrecisionCV% < 8%[11][15]
Inter-assay PrecisionCV% < 10%[11][15]
Sample TypesSerum, plasma, cell culture supernatants, tissue homogenates[8][11]

Table 2: Common Mass Transitions for HETE Analysis by LC-MS/MS

AnalyteParent Ion (m/z)Fragment Ion 1 (m/z)Fragment Ion 2 (m/z)Reference
15-HETE319175219[13]
12-HETE319179257[13]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
  • Sample Preparation: To 1 mL of plasma, add an appropriate internal standard (e.g., d8-15(S)-HETE). Acidify the sample to pH 3.5 with 2M formic acid.

  • Column Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol (B129727) followed by 5 mL of water.

  • Sample Loading: Load the acidified plasma sample onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge with 5 mL of water followed by 5 mL of 15% methanol in water to remove interfering substances.

  • Elution: Elute the this compound with 5 mL of methyl formate (B1220265) or ethyl acetate.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase for LC-MS/MS analysis.

Protocol 2: General Procedure for a Competitive 15-HETE ELISA
  • Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual.[10]

  • Standard/Sample Addition: Add 50 µL of standard or sample to the appropriate wells of the pre-coated microplate.[10]

  • Detection Reagent Addition: Immediately add 50 µL of the prepared detection reagent (e.g., biotin-conjugated antibody) to each well. Mix gently and incubate for 1 hour at 37°C.[10]

  • Washing: Aspirate the liquid from each well and wash the plate three times with the provided wash buffer.[10]

  • Enzyme Conjugate Addition: Add 100 µL of the prepared enzyme conjugate (e.g., Streptavidin-HRP) to each well and incubate for 30 minutes at 37°C.[10]

  • Second Washing: Aspirate and wash the plate five times.[10]

  • Substrate Addition: Add 90 µL of substrate solution to each well and incubate for 15-25 minutes at 37°C in the dark.[10]

  • Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.[10]

  • Absorbance Measurement: Read the optical density at 450 nm immediately. The concentration of 15-HETE is inversely proportional to the measured absorbance.[16]

Visualizations

15R_HETE_Synthesis_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Aspirin-acetylated) Arachidonic_Acid->COX2 CYP450 Cytochrome P450 Arachidonic_Acid->CYP450 Auto_oxidation Auto-oxidation Arachidonic_Acid->Auto_oxidation HETE_15R This compound COX2->HETE_15R CYP450->HETE_15R Auto_oxidation->HETE_15R PGDH 15-PGDH HETE_15R->PGDH LOX Lipoxygenase HETE_15R->LOX Oxo_ETE_15 15-oxo-ETE PGDH->Oxo_ETE_15 Epi_Lipoxins epi-Lipoxins LOX->Epi_Lipoxins

Caption: Biosynthesis and metabolism of this compound.

ELISA_Troubleshooting_Workflow Start High Variability in ELISA Results Check_Pipetting Verify Pipette Calibration and Technique Start->Check_Pipetting Check_Washing Ensure Thorough Washing Steps Check_Pipetting->Check_Washing If issue persists Check_Incubation Confirm Correct Incubation Times and Temperatures Check_Washing->Check_Incubation If issue persists Check_Matrix Investigate Matrix Effects (Spike/Recovery) Check_Incubation->Check_Matrix If issue persists Check_Standards Prepare Fresh Standard Curve Check_Matrix->Check_Standards If issue persists Resolved Variability Minimized Check_Standards->Resolved Implement all checks

References

Technical Support Center: Navigating the Solubility of 15(R)-HETE in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 15(R)-hydroxyeicosatetraenoic acid (15(R)-HETE) in their experiments, ensuring its proper dissolution in culture media is a critical first step for obtaining reliable and reproducible results. As a lipophilic compound, this compound presents inherent solubility challenges in aqueous environments. This technical support center provides a comprehensive guide to addressing these issues through troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What makes this compound difficult to dissolve in cell culture media?

A1: this compound is a monohydroxy fatty acid, making it inherently hydrophobic. Cell culture media are aqueous-based, creating a polarity mismatch that leads to poor solubility and potential precipitation of the compound.

Q2: What are the initial signs of this compound precipitation in my culture?

A2: Visual indicators of precipitation include the appearance of a cloudy or hazy medium, fine particles, or even larger crystals that may be visible to the naked eye or under a microscope. This can be mistaken for microbial contamination, so careful observation is key.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are the recommended solvents for creating a high-concentration stock solution of this compound. It is crucial to ensure the compound is fully dissolved in the organic solvent before any dilution into aqueous media.

Q4: What is the maximum concentration of DMSO or ethanol that is safe for my cells?

A4: The final concentration of the organic solvent in the cell culture medium should be kept to a minimum to avoid cytotoxicity. Generally, a final DMSO concentration of 0.5% (v/v) or lower is tolerated by most cell lines, though some sensitive or primary cells may require concentrations below 0.1%. A vehicle control (media with the same final solvent concentration) should always be included in experiments to account for any solvent-related effects.

Troubleshooting Guide

Issue: Precipitate Forms Immediately Upon Adding this compound Stock Solution to Culture Media

Possible Cause 1: Improper Stock Solution Preparation.

  • Solution: Ensure that the this compound is completely dissolved in the stock solvent (e.g., 100% DMSO). If any particulate matter is visible, vortexing or brief sonication may be necessary. Always use a fresh bottle of high-purity, anhydrous solvent, as absorbed water can reduce solubility.

Possible Cause 2: Rapid Change in Solvent Polarity.

  • Solution: The abrupt shift from an organic solvent to the aqueous culture medium can cause the compound to "crash out." To mitigate this, pre-warm the culture medium to 37°C and add the stock solution dropwise while gently swirling or vortexing the medium. This gradual introduction helps to maintain solubility.

Possible Cause 3: Final Concentration Exceeds Solubility Limit.

  • Solution: The desired final concentration of this compound may be too high for the chosen media and solvent conditions. It is recommended to perform a solubility test by preparing serial dilutions of the this compound stock solution in the culture medium to determine the maximum soluble concentration.

Issue: Culture Medium Becomes Cloudy Over Time After Adding this compound

Possible Cause 1: Temperature Fluctuations.

  • Solution: Changes in temperature can affect the solubility of the compound. Ensure that the culture medium and all components are maintained at a stable 37°C.

Possible Cause 2: Interaction with Media Components.

  • Solution: Components in the serum or media supplements can sometimes interact with the compound, leading to precipitation over time. Consider using a serum-free medium for the initial dilution or reducing the serum concentration if experimentally feasible.

Quantitative Data Summary

The solubility of this compound is highly dependent on the solvent and the aqueous environment into which it is introduced. The following table summarizes available solubility data.

Solvent/MediumSolubility of this compound
EthanolMiscible
DMSOMiscible
DMFMiscible
0.1 M Na2CO32 mg/mL
PBS (pH 7.2)0.8 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (lyophilized powder or as a solution in an organic solvent)

  • Anhydrous, high-purity DMSO or 100% Ethanol

  • Sterile, amber microcentrifuge tubes

Procedure:

  • If starting with a lyophilized powder, allow the vial to warm to room temperature before opening to prevent condensation.

  • Add the calculated volume of DMSO or ethanol to the vial to achieve a high-concentration stock solution (e.g., 1-10 mM).

  • Vortex the solution vigorously for 1-2 minutes to ensure the compound is completely dissolved. If necessary, briefly sonicate the vial in a water bath.

  • Visually inspect the solution to confirm that no particulate matter is present.

  • Aliquot the stock solution into single-use volumes in sterile, amber tubes to avoid repeated freeze-thaw cycles and protect from light.

  • Store the stock solution at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of this compound Working Solution in Culture Medium

Materials:

  • This compound stock solution (from Protocol 1)

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile conical tubes

Procedure:

  • Thaw a single aliquot of the this compound stock solution at room temperature.

  • In a sterile conical tube, add the required volume of pre-warmed complete culture medium.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration. Ensure the final solvent concentration remains non-toxic to the cells (ideally ≤ 0.1%).

  • While gently vortexing or swirling the tube of medium, add the stock solution drop-by-drop.

  • Continue to mix the solution for a few seconds to ensure even dispersion.

  • Visually inspect the working solution for any signs of precipitation before adding it to the cells.

  • Use the freshly prepared working solution immediately for your experiments.

Protocol 3: Enhancing Solubility with β-Cyclodextrin

For particularly challenging solubility issues, β-cyclodextrins can be used as "carrier" molecules to enhance the aqueous solubility of hydrophobic compounds like this compound.[2][3][4]

Materials:

  • This compound

  • Methyl-β-cyclodextrin (MβCD)

  • Sterile water or PBS

Procedure for preparing a this compound:MβCD complex:

  • Prepare a stock solution of MβCD in sterile water or PBS (e.g., 10-50 mM).

  • Dissolve this compound in a minimal amount of ethanol.

  • Add the ethanolic solution of this compound to the MβCD solution while vortexing. The molar ratio of this compound to MβCD will need to be optimized, but a 1:10 ratio is a common starting point.

  • Incubate the mixture at 37°C for 1-2 hours with gentle agitation to allow for complex formation.

  • This aqueous stock of the this compound:MβCD complex can then be sterile-filtered and diluted into your cell culture medium.

Visualizations

Signaling Pathway of this compound

This compound is known to be an agonist of the Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ).[1] Activation of this nuclear receptor leads to changes in gene expression that can influence various cellular processes.

15R_HETE_Signaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 15R_HETE_ext This compound 15R_HETE_int This compound 15R_HETE_ext->15R_HETE_int Passive Diffusion PPAR_RXR_inactive PPARβ/δ - RXR (Inactive) 15R_HETE_int->PPAR_RXR_inactive Binds to PPAARβ/δ PPAR_RXR_active PPARβ/δ - RXR (Active) PPAR_RXR_inactive->PPAR_RXR_active Conformational Change & Nuclear Translocation PPRE PPRE (Peroxisome Proliferator Response Element) PPAR_RXR_active->PPRE Binds to DNA Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates

Caption: this compound signaling through the PPARβ/δ pathway.

Experimental Workflow for Preparing this compound Working Solution

This workflow outlines the critical steps to avoid precipitation when preparing your this compound working solution for cell culture experiments.

Experimental_Workflow start Start stock_prep Prepare High-Concentration Stock in 100% DMSO start->stock_prep warm_media Pre-warm Culture Medium to 37°C stock_prep->warm_media dilution Add Stock Solution Dropwise to Medium While Mixing warm_media->dilution check_precipitate Visually Inspect for Precipitation dilution->check_precipitate use_solution Use Freshly Prepared Solution for Experiment check_precipitate->use_solution No Precipitate troubleshoot Troubleshoot: - Lower Final Concentration - Use Solubilizing Agent (e.g., β-Cyclodextrin) check_precipitate->troubleshoot Precipitate Forms end End use_solution->end

Caption: Workflow for preparing this compound working solution.

Troubleshooting Logic for Solubility Issues

This diagram provides a logical flow for troubleshooting common solubility problems encountered with this compound.

Troubleshooting_Logic start Precipitation Observed in Culture Medium check_stock Is the stock solution (in 100% DMSO) clear? start->check_stock remake_stock Prepare fresh stock. Ensure complete dissolution. check_stock->remake_stock No optimize_dilution Optimize Dilution Method: - Pre-warm media to 37°C - Add stock dropwise while mixing check_stock->optimize_dilution Yes remake_stock->check_stock recheck_precipitate Does precipitate still form? optimize_dilution->recheck_precipitate reduce_conc Reduce final concentration of this compound recheck_precipitate->reduce_conc Yes proceed Proceed with Experiment recheck_precipitate->proceed No use_solubilizer Consider using a solubilizing agent (e.g., β-cyclodextrin) reduce_conc->use_solubilizer

Caption: Troubleshooting logic for this compound solubility.

References

Technical Support Center: Interpreting 15(R)-HETE Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately interpreting their 15(R)-HETE experimental data.

Frequently Asked Questions (FAQs)

Analytical & Methodological Issues

Q1: My 15-HETE measurements are inconsistent. What are the common causes of variability?

A1: High variability in 15-HETE measurements can stem from several factors:

  • Sample Handling and Storage: 15-HETE is a lipid mediator susceptible to oxidation. Ensure consistent and appropriate sample collection, processing, and storage at -80°C to minimize auto-oxidation, which can generate a racemic mixture of 15-HETEs.[1] Avoid repeated freeze-thaw cycles.

  • Extraction Efficiency: The efficiency of solid-phase extraction (SPE) can vary between samples. It is crucial to use an internal standard, such as 15(S)-HETE-d8, to account for these variations.[2][3]

  • Isomerization: Sample preparation steps, particularly those involving changes in pH or temperature, can potentially cause isomerization of HETEs. Maintaining a controlled and consistent protocol is essential.

  • Biological Variation: Biological samples inherently have variability. Consider factors like the physiological state of the subjects, time of sample collection, and the specific tissue or fluid being analyzed.

Q2: I am using a standard LC-MS/MS method but cannot distinguish between this compound and 15(S)-HETE. Why is this, and how can I resolve it?

A2: this compound and 15(S)-HETE are enantiomers, meaning they have the same mass and fragmentation pattern in mass spectrometry. Therefore, a standard reverse-phase LC-MS/MS method will not separate them.[4] To distinguish between these stereoisomers, you must use a chiral separation method.[4][5] Chiral chromatography, often using columns with amylose (B160209) or cellulose (B213188) stationary phases, is required for their separation prior to detection by mass spectrometry.[5][6]

Q3: I am using an ELISA kit for 15-HETE. How specific is it for the 15(R) isomer?

A3: Most commercially available 15-HETE ELISA kits are designed to detect total 15-HETE and may not differentiate between the 15(R) and 15(S) enantiomers due to antibody cross-reactivity.[7][8][9] It is critical to consult the manufacturer's data sheet for information on cross-reactivity with other HETE isomers and related compounds. If your research question specifically addresses the biological role of this compound, a chiral analytical method like chiral LC-MS/MS is the recommended approach for accurate quantification.

Biological Interpretation Issues

Q4: I have detected both this compound and 15(S)-HETE in my samples. What is the biological significance of this?

A4: The presence of both enantiomers suggests multiple pathways of formation:

  • Enzymatic Production: 15(S)-HETE is primarily produced by 15-lipoxygenase (15-LOX) enzymes.[1][10] In contrast, this compound can be generated by aspirin-acetylated COX-2 and cytochrome P450 enzymes.[1]

  • Non-Enzymatic Production: The non-enzymatic auto-oxidation of arachidonic acid, often occurring under conditions of oxidative stress, produces a racemic mixture of 15(R,S)-HETE.[1][5] Therefore, the ratio of this compound to 15(S)-HETE can provide insights into the underlying biological processes. A predominance of 15(S)-HETE points towards 15-LOX activity, while a higher proportion of this compound could indicate COX-2 activity (especially with aspirin (B1665792) treatment) or CYP450 metabolism. A ratio close to 1:1 may suggest a significant contribution from non-enzymatic lipid peroxidation.[5]

Q5: My results show an increase in this compound. Is this a pro-inflammatory or anti-inflammatory response?

A5: The biological effects of this compound are context-dependent.

  • Pro-resolving/Anti-inflammatory: this compound is a precursor to 15-epi-lipoxin A4, a specialized pro-resolving mediator that actively limits inflammation.[11][12] This pathway is notably triggered by aspirin's effect on COX-2.[1][11]

  • Pro-inflammatory Context: In some contexts, increased levels of HETEs, in general, are associated with inflammatory conditions.[10][13]

  • PPARβ/δ Agonism: Both this compound and 15(S)-HETE are agonists for the nuclear receptor PPARβ/δ, which regulates gene expression involved in lipid metabolism and inflammation.[14][15][16] The ultimate physiological outcome of PPARβ/δ activation can vary depending on the cell type and stimulus.

Careful consideration of the experimental model and other measured inflammatory markers is necessary for accurate interpretation.

Data Presentation

Table 1: Typical Concentrations of this compound and 15(S)-HETE in Human Biological Fluids

Biological FluidConditionThis compound Concentration (ng/mL)15(S)-HETE Concentration (ng/mL)Citation(s)
SerumHealthy12.74 ± 1.242.75 ± 5.2[4]
Whole BloodLPS stimulation (24h)6.3 ± 0.514.9 ± 1[4]
Whole BloodZymosan stimulation (24h)8.44 ± 0.620.91 ± 1[4]

Table 2: Formation of 15-HETE Enantiomers by Different Pathways

PathwayPrimary Product(s)Key Enzymes/ConditionsCitation(s)
15-Lipoxygenase (15-LOX)15(S)-HETEALOX15, ALOX15B[1][10]
Cyclooxygenase (COX-1/COX-2)Racemic mixture (~22% 15(R), ~78% 15(S))COX-1, COX-2[1]
Aspirin-acetylated COX-2Almost exclusively this compoundCOX-2 + Aspirin[1]
Cytochrome P450Racemic mixture (>90% 15(R))CYP2C19[1]
Auto-oxidationRacemic mixture (15(R,S)-HETE)Oxidative stress[1]

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis from Plasma
  • Internal Standard Addition: To 200 µL of plasma, add 10 µL of an internal standard mixture containing 15(S)-HETE-d8.[2]

  • Protein Precipitation and Liquid-Liquid Extraction:

    • Add 1.0 mL of a solution of 10% v/v acetic acid in water/2-propanol/hexane (B92381) (2/20/30, v/v/v).[2]

    • Vortex briefly to mix.

    • Add 2.0 mL of hexane.

    • Vortex for 3 minutes.

  • Phase Separation: Centrifuge the sample at 2000 x g for 5 minutes at room temperature.

  • Evaporation: Transfer the upper hexane layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in an appropriate volume of the mobile phase for LC-MS/MS analysis.

Protocol 2: Chiral LC-MS/MS Analysis of this compound
  • Chromatographic Separation:

    • Column: Use a chiral column, such as a Lux Amylose-2 (150 x 2.0 mm, 3 µm).[5]

    • Mobile Phase A: Water with 0.1% formic acid.[5]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]

    • Gradient: Develop a gradient to separate the 15(R) and 15(S) enantiomers (e.g., increase solvent B from 50% to 90% over 40 minutes).[5]

    • Flow Rate: 50 µL/min.[5]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization in negative ion mode (ESI-).

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for 15-HETE (m/z 319.2 -> 219.1).[5]

    • Internal Standard: Monitor the transition for the deuterated internal standard (e.g., 15(S)-HETE-d8, m/z 327.1 -> 184.0).[5]

  • Quantification: Quantify this compound and 15(S)-HETE by comparing their peak areas to the peak area of the internal standard and using a standard curve generated with authentic standards.

Mandatory Visualization

15R_HETE_Formation_and_Metabolism AA Arachidonic Acid COX2_Aspirin Aspirin-acetylated COX-2 AA->COX2_Aspirin CYP450 Cytochrome P450 (e.g., CYP2C19) AA->CYP450 HETE_15R This compound COX2_Aspirin->HETE_15R CYP450->HETE_15R LOX5 5-Lipoxygenase (in leukocytes) HETE_15R->LOX5 Transcellular Metabolism Epi_LXA4 15-epi-Lipoxin A4 LOX5->Epi_LXA4 Pro_resolving Pro-resolving Effects Epi_LXA4->Pro_resolving

Caption: Biosynthesis of this compound and its conversion to 15-epi-lipoxin A4.

15R_HETE_PPAR_Signaling HETE_15R This compound PPAR PPARβ/δ HETE_15R->PPAR Agonist Binding RXR RXR PPAR->RXR Heterodimerization Coactivators Coactivators (e.g., CBP/p300) RXR->Coactivators Recruitment PPRE PPRE (Peroxisome Proliferator Response Element) Coactivators->PPRE Binding to DNA Gene_Expression Target Gene Expression (e.g., ANGPTL4, PDK4) PPRE->Gene_Expression Activation Metabolic_Regulation Regulation of Lipid Metabolism & Inflammation Gene_Expression->Metabolic_Regulation

Caption: this compound activation of the PPARβ/δ signaling pathway.

References

Technical Support Center: Optimizing Cell Stimulation for 15(R)-HETE Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for optimizing the cellular production of 15(R)-hydroxyeicosatetraenoic acid (15(R)-HETE).

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymatic pathways for producing this compound in cells?

A1: The production of this compound is primarily mediated by two key enzymatic pathways:

  • Aspirin-acetylated Cyclooxygenase-2 (COX-2): When COX-2 is acetylated by aspirin (B1665792), its catalytic activity is altered. Instead of producing prostaglandins, it converts arachidonic acid into this compound.[1]

  • Cytochrome P450 (CYP) Enzymes: Certain CYP isoforms can metabolize arachidonic acid to produce a mixture of HETE isomers, including this compound.

  • Cyclooxygenase-1 (COX-1) in Mast Cells: In human mast cells, COX-1 can produce both 15(S)-HETE and this compound. While 15(S)-HETE is further metabolized, this compound tends to accumulate.[2]

Q2: Which cell types are most suitable for generating this compound?

A2: The choice of cell type depends on the desired enzymatic pathway:

  • For Aspirin-Acetylated COX-2 Mediated Production:

    • Endothelial Cells (e.g., HUVECs): These cells can be stimulated to express COX-2, which can then be acetylated by aspirin.

    • Monocytes and Macrophages: Similar to endothelial cells, these immune cells can be induced to express COX-2.

  • For COX-1 Mediated Production:

    • Human Mast Cells (e.g., LAD2, cord blood-derived mast cells): These cells constitutively express COX-1 and can be stimulated to produce this compound.[2]

  • For Cytochrome P450 Mediated Production:

    • Hepatocytes or liver-derived cell lines: These cells have high basal expression of various CYP enzymes.

Q3: What are the most effective stimuli for inducing this compound production?

A3: The optimal stimulus depends on the cell type and the targeted pathway:

  • Arachidonic Acid (AA): As the substrate for the enzymatic reactions, exogenous AA is a potent stimulus. For human bronchial epithelial cells, 30 µM of arachidonic acid for 1 hour resulted in the release of 258 +/- 76 ng of 15-HETE from 10 x 10^6 cells.[3]

  • Calcium Ionophores (e.g., A23187): These agents increase intracellular calcium levels, which can activate phospholipases that release endogenous arachidonic acid.

  • Phorbol Esters (e.g., PMA): PMA activates protein kinase C (PKC), which can be involved in the signaling cascade leading to arachidonic acid metabolism.

  • Acetylcholine and Bradykinin: These agonists have been shown to stimulate the release of 15-HETE in human bronchial epithelial cells, although to a lesser extent than arachidonic acid.[3]

  • Anti-IgE: For mast cells, cross-linking of IgE receptors can trigger degranulation and the release of various mediators, including 15-HETE.[2]

Q4: How can I differentiate between this compound and its stereoisomer, 15(S)-HETE?

A4: Differentiating between this compound and 15(S)-HETE requires chiral chromatography. Chiral High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) is the gold standard for separating and quantifying these enantiomers.

Q5: What is the primary signaling pathway activated by this compound?

A5: Both this compound and 15(S)-HETE are agonists for the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ). Activation of PPARβ/δ leads to the transcription of target genes involved in lipid metabolism and inflammation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Detectable this compound Yield 1. Suboptimal Cell Stimulation: Insufficient concentration of the stimulating agent or inadequate incubation time. 2. Low Enzyme Expression or Activity: Low expression of COX-2 (in aspirin-treated cells) or relevant CYP enzymes. 3. Incomplete Acetylation of COX-2: Insufficient aspirin concentration or incubation time. 4. Degradation of this compound: Instability of the analyte in the cell culture medium or during sample processing. 5. Inefficient Extraction: Poor recovery of this compound from the sample matrix.1. Optimize Stimulation Conditions: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell type and stimulus. 2. Induce Enzyme Expression: For COX-2, pre-treat cells with an inducing agent like lipopolysaccharide (LPS) or interleukin-1β (IL-1β). For CYPs, consider using known inducers for the specific isoforms of interest. 3. Ensure Complete Acetylation: Pre-incubate cells with a sufficient concentration of aspirin (e.g., 500 µM) for an adequate duration (e.g., 20-30 minutes) before adding the stimulus. The effectiveness of acetylation can be confirmed by observing a lack of prostaglandin (B15479496) production.[1] 4. Minimize Degradation: Process samples promptly after collection. Store samples at -80°C. Consider adding an antioxidant like butylated hydroxytoluene (BHT) during extraction. 5. Optimize Extraction Protocol: Ensure the pH of the sample is acidic (around 3.5) before solid-phase extraction. Use appropriate solvents for elution. Perform a recovery experiment with a known amount of this compound standard.
Poor Chiral Separation of this compound and 15(S)-HETE 1. Inappropriate Chiral Column: The stationary phase of the chiral column may not be suitable for separating HETE enantiomers. 2. Suboptimal Mobile Phase: The composition of the mobile phase (solvents and additives) is not optimized for chiral separation. 3. Incorrect Flow Rate or Temperature: These parameters can significantly impact the resolution of enantiomers.1. Select a Suitable Chiral Column: Columns with cellulose-based or amylose-based stationary phases are often effective for separating HETE isomers. 2. Optimize Mobile Phase: Systematically vary the mobile phase composition, including the ratio of organic solvent (e.g., isopropanol (B130326), ethanol) to the aqueous phase. 3. Adjust Flow Rate and Temperature: Chiral separations often benefit from lower flow rates. Experiment with different column temperatures to find the optimal condition for resolution.
High Background or Interfering Peaks in LC-MS/MS Analysis 1. Matrix Effects: Components of the cell culture medium or cell lysate can interfere with the ionization of this compound. 2. Contamination: Contamination from plastics or solvents can introduce interfering peaks. 3. Formation of Other Isomers: The stimulation may produce other HETE isomers with similar mass-to-charge ratios.1. Improve Sample Cleanup: Utilize solid-phase extraction (SPE) to remove interfering substances. 2. Use High-Purity Reagents and Consumables: Use LC-MS grade solvents and low-bleed plasticware. 3. Optimize Chromatographic Separation: Ensure your HPLC method provides sufficient separation of different HETE isomers.

Quantitative Data Summary

Table 1: Stimulation Conditions for 15-HETE Production in Various Cell Types

Cell Type Stimulating Agent Concentration Incubation Time Approximate 15-HETE Yield Reference
Human Bronchial Epithelial CellsArachidonic Acid30 µM1 hour258 ± 76 ng / 10⁶ cells[3]
Human Bronchial Epithelial CellsAcetylcholine10 µM2 hours~25-130 ng / 10⁶ cells[3]
Human Bronchial Epithelial CellsBradykinin1 µM2 hours~25-130 ng / 10⁶ cells[3]
Human Bronchial Epithelial CellsPMA10 ng/mL2 hours~25-130 ng / 10⁶ cells[3]
Human Mast Cells (LAD2)Anti-IgE1 µg/mL30 minutesPredominantly this compound accumulates[2]
Human Mast Cells (LAD2)Calcium Ionophore A231871 µM30 minutesPredominantly this compound accumulates[2]

Experimental Protocols

Protocol 1: Production of this compound from Aspirin-Treated Endothelial Cells
  • Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) to confluence in appropriate media.

  • COX-2 Induction (Optional but Recommended): To enhance this compound production, incubate the cells with a COX-2 inducing agent such as lipopolysaccharide (LPS) (1 µg/mL) or interleukin-1β (IL-1β) (1 ng/mL) for 4-6 hours.

  • Aspirin Acetylation: Wash the cells with phosphate-buffered saline (PBS). Pre-incubate the cells with 500 µM aspirin in serum-free media for 20-30 minutes at 37°C to acetylate COX-2.[1]

  • Cell Stimulation: Add arachidonic acid to a final concentration of 10-30 µM and incubate for 30-60 minutes at 37°C.

  • Sample Collection: Collect the cell culture supernatant for extraction.

Protocol 2: Extraction of this compound using Solid-Phase Extraction (SPE)
  • Sample Acidification: Acidify the collected cell culture supernatant to a pH of approximately 3.5 with a dilute acid (e.g., 1M HCl).

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol (B129727) followed by 5 mL of water.

  • Sample Loading: Load the acidified sample onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove polar impurities.

  • Elution: Elute the this compound from the cartridge with 5 mL of methyl formate (B1220265) or ethyl acetate.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a small volume of mobile phase for LC-MS/MS analysis.

Protocol 3: Quantification of this compound by Chiral LC-MS/MS
  • Chromatographic Separation:

    • Column: Use a chiral HPLC column (e.g., cellulose-based).

    • Mobile Phase: A gradient of an organic solvent (e.g., isopropanol or ethanol) in an aqueous phase containing a weak acid (e.g., 0.1% formic acid).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintain a constant temperature (e.g., 25°C).

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: Monitor the transition from the precursor ion of 15-HETE (m/z 319.2) to a specific product ion.

  • Quantification: Use a stable isotope-labeled internal standard (e.g., d8-15(S)-HETE) and a standard curve of authentic this compound to accurately quantify the amount in the sample.

Visualizations

15(R)-HETE_Signaling_Pathway This compound Signaling Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic_Acid Arachidonic Acid COX2_Aspirin Aspirin-Acetylated COX-2 Arachidonic_Acid->COX2_Aspirin Metabolism 15R_HETE_ext This compound 15R_HETE_int This compound 15R_HETE_ext->15R_HETE_int Cellular Uptake COX2_Aspirin->15R_HETE_ext Production PPAR_beta_delta PPARβ/δ PPAR_RXR_complex PPARβ/δ-RXR Heterodimer PPAR_beta_delta->PPAR_RXR_complex Heterodimerizes with RXR RXR RXR 15R_HETE_int->PPAR_beta_delta Binds to and Activates PPRE PPRE (PPAR Response Element) PPAR_RXR_complex->PPRE Binds to Target_Genes Target Gene Transcription (e.g., ANGPTL4, PDK4) PPRE->Target_Genes Initiates

Caption: this compound signaling through PPARβ/δ.

Experimental_Workflow Experimental Workflow for this compound Production and Analysis cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_sample_proc Sample Processing cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., HUVECs) COX2_Induction 2. COX-2 Induction (Optional, e.g., LPS) Cell_Culture->COX2_Induction Aspirin_Treatment 3. Aspirin Treatment COX2_Induction->Aspirin_Treatment AA_Stimulation 4. Arachidonic Acid Stimulation Aspirin_Treatment->AA_Stimulation Supernatant_Collection 5. Collect Supernatant AA_Stimulation->Supernatant_Collection Acidification 6. Acidify Sample Supernatant_Collection->Acidification SPE 7. Solid-Phase Extraction (SPE) Acidification->SPE Dry_Reconstitute 8. Dry and Reconstitute SPE->Dry_Reconstitute LCMS 9. Chiral LC-MS/MS Analysis Dry_Reconstitute->LCMS Data_Analysis 10. Data Analysis and Quantification LCMS->Data_Analysis

Caption: Workflow for this compound production.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 15(R)-HETE and 15(S)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of the two enantiomers of 15-hydroxyeicosatetraenoic acid (HETE), 15(R)-HETE and 15(S)-HETE. These lipid mediators, derived from arachidonic acid, play crucial roles in a variety of physiological and pathological processes. Understanding their distinct and sometimes opposing actions is critical for the development of targeted therapeutic strategies.

At a Glance: Key Differences in Biological Activity

Biological Process15(S)-HETEThis compound
Inflammatory Response Predominantly pro-inflammatory, can potentiate NF-κB activation.[1]Generally considered anti-inflammatory, precursor to anti-inflammatory epi-lipoxins.[2][3]
PPAR Activation Activates PPARγ and PPARβ/δ.[4][5]Activates PPARβ/δ with similar potency to 15(S)-HETE, but its effect on PPARγ is controversial.[4][6][7]
Angiogenesis Pro-angiogenic.[1][8][9]Role in angiogenesis is not well-established.
Neutrophil Chemotaxis Can inhibit LTB4-induced neutrophil chemotaxis.[10][11]Effects on neutrophil chemotaxis are not well-documented.

Biosynthesis and Metabolism: A Tale of Two Pathways

Both 15(S)-HETE and this compound originate from the oxygenation of arachidonic acid, but through distinct enzymatic pathways.

15(S)-HETE is primarily synthesized by the enzyme 15-lipoxygenase (15-LOX) , with 15-LOX-1 and 15-LOX-2 being key isoforms.[5][12] This enantiomer can be further metabolized to other bioactive lipids, including the pro-inflammatory mediator 15-oxo-ETE.[13][14]

This compound , on the other hand, is predominantly produced by aspirin-acetylated cyclooxygenase-2 (COX-2) and certain cytochrome P450 (CYP) enzymes .[5][12] A key metabolic fate of this compound is its conversion to epi-lipoxins , which are potent anti-inflammatory mediators.[2][3]

AA Arachidonic Acid LOX15 15-Lipoxygenase (15-LOX) AA->LOX15 COX2 Aspirin-acetylated COX-2 / CYP450s AA->COX2 HETE_S 15(S)-HETE LOX15->HETE_S HETE_R This compound COX2->HETE_R OXO_ETE 15-oxo-ETE HETE_S->OXO_ETE Metabolism Epi_Lipoxins Epi-Lipoxins HETE_R->Epi_Lipoxins Metabolism cluster_S 15(S)-HETE Signaling cluster_R This compound Signaling HETE_S 15(S)-HETE PPAR_gamma_S PPARγ HETE_S->PPAR_gamma_S Activates PPAR_delta_S PPARβ/δ HETE_S->PPAR_delta_S Activates NFkB_S NF-κB Pathway HETE_S->NFkB_S Potentiates Inflammation_S Pro-inflammatory Gene Expression PPAR_gamma_S->Inflammation_S Regulates Metabolism_S Metabolic Regulation PPAR_delta_S->Metabolism_S Regulates NFkB_S->Inflammation_S Induces HETE_R This compound PPAR_delta_R PPARβ/δ HETE_R->PPAR_delta_R Activates Epi_Lipoxins Epi-Lipoxins HETE_R->Epi_Lipoxins Metabolized to Anti_Inflammation_R Anti-inflammatory Response PPAR_delta_R->Anti_Inflammation_R Contributes to Epi_Lipoxins->Anti_Inflammation_R Mediates Sample Biological Sample (Plasma, Serum, etc.) Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization Extraction->Derivatization HPLC Chiral HPLC Separation Derivatization->HPLC MS Mass Spectrometry (Detection & Quantification) HPLC->MS Data Quantification of This compound & 15(S)-HETE MS->Data

References

A Comparative Guide to the Differential Effects of 15(R)-HETE and Other HETE Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 15(R)-hydroxyeicosatetraenoic acid (15(R)-HETE) and other major HETE isomers, including 15(S)-HETE, 5-HETE, 12-HETE, and 20-HETE. The information is compiled to assist in understanding their distinct roles in cellular signaling and to provide a basis for targeted research and drug development.

Introduction to HETE Isomers

Hydroxyeicosatetraenoic acids (HETEs) are a group of signaling lipids derived from the metabolism of arachidonic acid by various lipoxygenase (LOX), cyclooxygenase (COX), and cytochrome P450 (CYP) enzymes. These molecules act as local mediators in a wide range of physiological and pathological processes, including inflammation, cell proliferation, migration, and angiogenesis. The biological effects of HETEs are highly dependent on the position and stereochemistry of the hydroxyl group on the eicosatetraenoic acid backbone. This guide focuses on the differential effects of the 15(R) isomer in comparison to other key isomers.

Comparative Biological Activities

The biological functions of HETE isomers are diverse and often opposing. While some isomers promote pro-inflammatory and pro-proliferative responses, others can have anti-inflammatory or pro-resolving effects. The following table summarizes the known quantitative effects of various HETE isomers on key cellular processes.

HETE IsomerCellular ProcessCell TypeQuantitative EffectCitation
This compound Neutrophil MigrationHuman NeutrophilsLess potent than 15(S)-HETE in inhibiting fMLP-induced migration.
15(S)-HETE Cell MigrationHuman Retinal Microvessel Endothelial CellsStimulated migration by 42 ± 10% at 10⁻⁷ M.
Cell ProliferationLung Adenocarcinoma (A549)Stimulated expression of PCNA, cyclin A, and cyclin D.[1]
AngiogenesisHuman Retinal Microvessel Endothelial CellsStimulated neovascularization in vivo.[2]
Neutrophil MigrationHuman NeutrophilsPotent inhibitor of migration across cytokine-activated endothelium.[3]
5(R)-HETE Neutrophil MigrationHuman NeutrophilsMore potent than 5(S)-HETE in inducing chemotaxis.[4]
5(S)-HETE Neutrophil MigrationHuman NeutrophilsPotent chemotactic agent.[4]
12(S)-HETE Receptor BindingNormal Human KeratinocytesK_d of 3.84 ± 0.18 nM.[5]
Cell MigrationNot specifiedPromotes tumor cell metastasis.[6]
Cell ProliferationNot specifiedPromotes tumor cell proliferation.[6]
20-HETE Cell ViabilityLNCaP Prostate Cancer CellsIncreased cell viability by up to 50% at 50 nM.[1]
Cell ProliferationEndothelial CellsPromotes proliferation.[7]
AngiogenesisEndothelial CellsPromotes angiogenesis.[8]

Signaling Pathways

The distinct biological effects of HETE isomers are mediated through specific signaling pathways, often involving G-protein coupled receptors (GPCRs) and nuclear receptors.

This compound

The specific signaling pathway for this compound is not as well-elucidated as its (S)-enantiomer. However, it is known to be a precursor for the synthesis of epi-lipoxins, which are specialized pro-resolving mediators with anti-inflammatory properties. This compound can also activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of inflammation and metabolism[9].

15(S)-HETE

15(S)-HETE has been shown to exert its effects through multiple signaling cascades. In human retinal microvascular endothelial cells, it induces angiogenesis by activating the Janus kinase 2 (Jak2) and Signal Transducer and Activator of Transcription 5B (STAT5B), leading to the expression of interleukin-8 (IL-8). It can also activate the MEK-ERK pathway and play a role in protecting pulmonary artery smooth muscle cells from apoptosis via the inducible nitric oxide synthase (iNOS) pathway[10].

15(S)-HETE Signaling Pathway HETE_15S 15(S)-HETE Receptor Receptor HETE_15S->Receptor Jak2 Jak2 Receptor->Jak2 iNOS iNOS Receptor->iNOS MEK_ERK MEK/ERK Pathway Receptor->MEK_ERK STAT5B STAT5B Jak2->STAT5B pSTAT5B pSTAT5B STAT5B->pSTAT5B P IL8_promoter IL-8 Promoter pSTAT5B->IL8_promoter IL8 IL-8 IL8_promoter->IL8 Angiogenesis Angiogenesis IL8->Angiogenesis Anti_apoptosis Anti-apoptosis iNOS->Anti_apoptosis Cell_Migration_Proliferation Cell Migration & Proliferation MEK_ERK->Cell_Migration_Proliferation

Figure 1: Simplified signaling pathway for 15(S)-HETE.

Other HETE Isomers
  • 5-HETE: The actions of 5-HETE isomers are enantiomer-dependent, with 5(R)-HETE being a more potent chemoattractant for neutrophils than 5(S)-HETE[4].

  • 12-HETE: 12(S)-HETE is known to act through the G-protein coupled receptor GPR31 to promote tumor cell proliferation and metastasis[6].

  • 20-HETE: This isomer contributes to vascular remodeling and angiogenesis by stimulating the proliferation and migration of endothelial and vascular smooth muscle cells[7][11].

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducible investigation of HETE isomer effects.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

Materials:

  • Cells of interest

  • 96-well culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat cells with various concentrations of the HETE isomers or vehicle control for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible[12].

  • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals[12].

  • Incubate the plate in the dark for at least 2 hours with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader[12].

  • Calculate cell viability as a percentage of the vehicle-treated control.

MTT Assay Workflow A Seed cells in 96-well plate B Treat with HETE isomers A->B C Add MTT solution and incubate B->C D Add solubilization solution C->D E Measure absorbance at 570 nm D->E F Analyze data E->F

Figure 2: Workflow for the MTT cell proliferation assay.

Cell Migration Assay (Boyden Chamber Assay)

This assay is used to quantify the chemotactic and migratory potential of cells in response to HETE isomers.

Materials:

  • Cells of interest

  • Boyden chamber apparatus with inserts (e.g., 8 µm pore size for most epithelial and fibroblast cells)[13]

  • Chemoattractant (e.g., serum or specific growth factor)

  • Serum-free medium

  • Cell staining solution (e.g., Crystal Violet or DAPI)

  • Microscope

Procedure:

  • Pre-coat the bottom of the Boyden chamber inserts with an appropriate extracellular matrix protein if studying invasion.

  • Place serum-free medium containing the desired concentration of HETE isomer or vehicle control in the lower chamber.

  • Resuspend cells in serum-free medium and seed them into the upper chamber of the inserts.

  • Incubate the chamber at 37°C for a sufficient time to allow for cell migration (typically 4-24 hours).

  • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Count the number of migrated cells in several microscopic fields.

  • Express the results as the number of migrated cells per field or as a percentage of the control.

Boyden Chamber Assay cluster_0 Boyden Chamber chamber Upper Chamber (Cells + HETE isomer) Porous Membrane Lower Chamber (Chemoattractant) Migrating_Cell Migrating Cell Arrow

Figure 3: Schematic of a Boyden chamber for cell migration assays.

Receptor Binding Assay (Radioligand Binding Assay)

This assay is used to determine the binding affinity (Kd) of HETE isomers to their receptors.

Materials:

  • Cell membranes or purified receptors

  • Radiolabeled HETE isomer (e.g., [³H]12(S)-HETE)

  • Unlabeled HETE isomers for competition

  • Binding buffer

  • Filtration apparatus with glass fiber filters

  • Scintillation counter

Procedure:

  • Incubate a fixed amount of cell membranes or purified receptors with increasing concentrations of the radiolabeled HETE isomer in a binding buffer.

  • For competition assays, incubate the membranes/receptors with a fixed concentration of the radiolabeled HETE and increasing concentrations of unlabeled competitor HETE isomers.

  • After reaching equilibrium, separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Conclusion

The available data indicate that HETE isomers possess distinct and sometimes opposing biological activities. While 15(S)-HETE is a potent mediator of angiogenesis and cell migration, this compound appears to be less active in these processes and may serve as a precursor to anti-inflammatory molecules. Similarly, 5-HETE and 12-HETE isomers exhibit stereospecific effects on cell function. 20-HETE stands out for its role in promoting cell proliferation and angiogenesis.

Further quantitative comparative studies are necessary to fully elucidate the differential effects of this compound and other HETE isomers. A deeper understanding of their specific signaling pathways and receptor interactions will be crucial for the development of targeted therapies for a variety of diseases, including cancer and inflammatory disorders. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.

References

A Researcher's Guide to Validating the Downstream Targets of 15(R)-HETE Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to validate the downstream targets of 15(R)-hydroxyeicosatetraenoic acid (15(R)-HETE) signaling. It includes supporting experimental data, detailed methodologies, and visual representations of signaling pathways and experimental workflows.

This compound is a stereoisomer of 15-hydroxyeicosatetraenoic acid, an eicosanoid derived from arachidonic acid. While much of the research has focused on its counterpart, 15(S)-HETE, emerging evidence suggests that this compound also possesses distinct biological activities and engages specific downstream signaling pathways. Validating these targets is crucial for understanding its physiological and pathological roles and for the development of novel therapeutics.

The this compound Signaling Cascade: A Glimpse into its Mechanism

This compound is known to modulate the activity of several key intracellular signaling molecules. A significant downstream effector is the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ), a nuclear receptor that regulates gene expression involved in lipid metabolism and inflammation.[1][2] Unlike the (S)-isoform, this compound does not appear to activate PPARγ. Other potential, though less specific, downstream pathways for 15-HETE include the activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) and the induction of inducible Nitric Oxide Synthase (iNOS).[3] While the direct interaction of this compound with a specific G-protein coupled receptor (GPCR) has not been definitively established, the structurally similar lipid mediator 12-(S)-HETE has been shown to activate GPR31, suggesting a potential avenue for investigation.[4]

15R_HETE_Signaling_Pathway This compound This compound PPARβ/δ PPARβ/δ This compound->PPARβ/δ Activates ERK1/2 ERK1/2 This compound->ERK1/2 Activates (15-HETE) iNOS iNOS This compound->iNOS Induces (15-HETE) GPR31 (Putative) GPR31 (Putative) This compound->GPR31 (Putative) ? Gene Expression Gene Expression PPARβ/δ->Gene Expression Regulates Cellular Responses Cellular Responses ERK1/2->Cellular Responses Mediates iNOS->Cellular Responses Mediates Gene Expression->Cellular Responses Experimental_Workflow cluster_0 Hypothesis Generation cluster_1 Initial Screening & Validation cluster_2 Confirmation & Mechanistic Studies Hypothesize Target Hypothesize Downstream Target (e.g., PPARβ/δ, ERK1/2, iNOS) HTS Assay High-Throughput Screening (e.g., TR-FRET, HTRF) Hypothesize Target->HTS Assay Functional Assay Functional Cell-Based Assay (e.g., Luciferase Reporter, qPCR) HTS Assay->Functional Assay Validate Hits Biochemical Assay Biochemical Confirmation (e.g., Western Blot, [35S]GTPγS) Functional Assay->Biochemical Assay Confirm Mechanism In vivo Model In vivo Validation (Animal Models) Biochemical Assay->In vivo Model Assess Physiological Relevance Logical_Relationships cluster_0 Direct Target Interaction cluster_1 Cellular Signaling Events cluster_2 Functional Cellular Outcome Binding Assays Binding Assays (TR-FRET, [35S]GTPγS) Phosphorylation Assays Phosphorylation Assays (Western Blot, HTRF) Binding Assays->Phosphorylation Assays Leads to Gene Expression Assays Gene Expression Assays (qPCR, Luciferase Reporter) Binding Assays->Gene Expression Assays Leads to Phenotypic Assays Phenotypic Assays (e.g., Proliferation, Migration) Phosphorylation Assays->Phenotypic Assays Results in Gene Expression Assays->Phenotypic Assays Results in

References

15(R)-HETE and Prostaglandins: A Comparative Guide to their Roles in Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inflammatory cascade is a complex biological process orchestrated by a diverse array of signaling molecules. Among these, lipid mediators derived from arachidonic acid play a pivotal role in both the initiation and resolution of inflammation. This guide provides a detailed comparison of 15(R)-hydroxyeicosatetraenoic acid (15(R)-HETE) and prostaglandins (B1171923), two key classes of eicosanoids, focusing on their synthesis, signaling pathways, and contrasting effects in inflammatory settings. This objective analysis is supported by experimental data and detailed methodologies to aid in research and drug development.

At a Glance: this compound vs. Prostaglandins in Inflammation

FeatureThis compoundProstaglandins (e.g., PGE2, PGD2)
Primary Synthetic Enzyme 15-Lipoxygenase (15-LOX)Cyclooxygenases (COX-1 & COX-2)
Primary Role in Inflammation Predominantly anti-inflammatory and pro-resolvingDual role: both pro-inflammatory and anti-inflammatory/pro-resolving depending on the specific prostaglandin (B15479496), receptor subtype, and cellular context.
Key Receptors Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARβ/δProstanoid receptors (e.g., EP, DP, FP, IP, TP), which are G-protein coupled receptors.
Mechanism of Action Activation of anti-inflammatory transcription factors (e.g., PPARs), inhibition of pro-inflammatory signaling pathways (e.g., NF-κB), precursor to anti-inflammatory lipoxins.Receptor-mediated activation of various downstream signaling cascades, including cAMP/PKA, PLC/IP3/Ca2+, and Rho pathways, leading to diverse cellular responses.
Effects on Neutrophil Migration Generally inhibitory.Can be both chemoattractant and inhibitory, depending on the specific prostaglandin and receptor.
Effects on Cytokine Production Tends to suppress pro-inflammatory cytokine production.Can either induce or suppress pro-inflammatory cytokine production. For instance, PGE2 can suppress TNF-α production but promote IL-23/IL-17.

Biosynthesis and Signaling Pathways

The metabolic fate of arachidonic acid dictates the balance between pro- and anti-inflammatory signals. This compound and prostaglandins are synthesized through distinct enzymatic pathways, leading to their divergent biological activities.

This compound Synthesis and Signaling

This compound is primarily generated from arachidonic acid by the action of 15-lipoxygenase (15-LOX) enzymes. It can also be produced through cytochrome P450 epoxygenase pathways. While much of the research has focused on the 15(S) stereoisomer, this compound has been shown to possess significant biological activity. A key aspect of its function is its role as a precursor to epi-lipoxins, a class of specialized pro-resolving mediators that actively dampen inflammation and promote tissue repair. Furthermore, both this compound and 15(S)-HETE are potent activators of the nuclear receptor PPARβ/δ, which plays a critical role in the transcriptional regulation of genes involved in inflammation and metabolism[1]. The activation of PPARs by 15-HETE enantiomers can lead to the suppression of pro-inflammatory gene expression[1].

This compound Synthesis and Signaling AA Arachidonic Acid LOX 15-Lipoxygenase AA->LOX HETE This compound LOX->HETE PPAR PPARβ/δ HETE->PPAR binds & activates lipoxin Epi-Lipoxins HETE->lipoxin precursor to nucleus Nucleus PPAR->nucleus translocates to gene Anti-inflammatory Gene Expression nucleus->gene regulates

Figure 1. Synthesis and signaling of this compound.

Prostaglandin Synthesis and Signaling

Prostaglandins are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. The two main isoforms, COX-1 and COX-2, convert arachidonic acid to the unstable intermediate prostaglandin H2 (PGH2). PGH2 is then rapidly converted to various prostaglandins, including PGE2 and PGD2, by specific synthases. The biological effects of prostaglandins are mediated by a family of G-protein coupled receptors (GPCRs), with each prostaglandin having multiple receptor subtypes. This diversity in receptor expression and signaling underlies the pleiotropic and often contradictory roles of prostaglandins in inflammation. For example, PGE2 can exert both pro- and anti-inflammatory effects by signaling through its four receptor subtypes (EP1-4)[2].

Prostaglandin Synthesis and Signaling AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 PGH2 COX->PGH2 PGES PGE Synthase PGH2->PGES PGDS PGD Synthase PGH2->PGDS PGE2 PGE2 PGES->PGE2 PGD2 PGD2 PGDS->PGD2 EP EP Receptors (EP1-4) PGE2->EP DP DP Receptors (DP1-2) PGD2->DP response Diverse Cellular Responses (Pro- & Anti-inflammatory) EP->response DP->response

Figure 2. Prostaglandin synthesis and signaling pathways.

Experimental Data Summary

The following tables summarize quantitative data from various studies, highlighting the differential effects of 15-HETE and prostaglandins in key inflammatory assays. It is important to note that much of the available data for 15-HETE pertains to the 15(S) isomer.

Table 1: Effects on Neutrophil Migration
CompoundCell TypeAssayConcentrationEffectReference
15(S)-HETE Human NeutrophilsTranswell Migration Assay1 µMInhibition of fMLP-induced migration[3]
PGE2 Human NeutrophilsTranswell Migration Assay1 µMPro-migratory[4]
PGD2 Human EosinophilsChemotaxis Assay10 nMChemoattractant[5]
Table 2: Effects on Cytokine Production
CompoundCell TypeStimulusCytokine MeasuredConcentrationEffectReference
15(S)-HETE RAW 264.7 MacrophagesLPSTNF-α mRNA40 µMDownregulation[2]
PGE2 Human MonocytesLPSTNF-α10 µMInhibition[2]
PGD2 Human Macrophages---Induces release of inflammatory mediators[6]
Table 3: Receptor Binding and Activation
LigandReceptorCell Type/SystemAssayPotency (EC50/IC50/Kd)Reference
This compound PPARβ/δIn vitroCoactivator Binding AssaySimilar to 15(S)-HETE[1]
15(S)-HETE 15-HETE ReceptorPT-18 Mast/Basophil CellsRadioligand BindingKd = 162 nM[7]
PGE2 EP2Mouse Responder CellsMixed Lymphocyte Reaction-Potent inhibition
PGE2 EP4Mouse MacrophagesCytokine Release-Inhibition of TNF-α
15(R)-methyl-PGD2 DP2Human EosinophilsChemotaxis AssayEC50 = 1.7 nM[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of experimental findings. Below are representative protocols for key assays used to evaluate the inflammatory effects of this compound and prostaglandins.

Protocol 1: Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol describes a common method for assessing the chemotactic potential of lipid mediators on neutrophils.

  • Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using dextran (B179266) sedimentation followed by Ficoll-Paque density gradient centrifugation.

  • Chamber Assembly: Assemble a 48-well micro-chemotaxis chamber with a polyvinylpyrrolidone-free polycarbonate membrane (5 µm pore size) separating the upper and lower wells.

  • Loading:

    • Add the chemotactic agent (e.g., this compound, PGE2, or control buffer) to the lower wells.

    • Resuspend isolated neutrophils in buffer and place them in the upper wells.

  • Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 atmosphere for 60-90 minutes.

  • Analysis: After incubation, remove the membrane, fix, and stain it. Count the number of neutrophils that have migrated through the membrane to the lower side using light microscopy.

Neutrophil Chemotaxis Workflow start Isolate Neutrophils setup Assemble Boyden Chamber start->setup load_chemo Load Chemoattractant (Lower Chamber) setup->load_chemo load_cells Load Neutrophils (Upper Chamber) setup->load_cells incubate Incubate (37°C, 60-90 min) load_chemo->incubate load_cells->incubate analyze Fix, Stain & Count Migrated Cells incubate->analyze

References

A Comparative Guide to the Pro-Resolving Effects of 15(R)-HETE and Lipoxins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pro-resolving effects of 15(R)-Hydroxyeicosatetraenoic acid (15(R)-HETE) and Lipoxins. The resolution of inflammation is an active process orchestrated by specialized pro-resolving mediators (SPMs), which are crucial for restoring tissue homeostasis. Among these, lipoxins and their precursors have garnered significant attention for their potent anti-inflammatory and pro-resolving activities. This document outlines their comparative efficacy, mechanisms of action, and the experimental data supporting their roles in inflammation resolution.

Introduction to this compound and Lipoxins

Lipoxins , such as Lipoxin A4 (LXA4) and Lipoxin B4 (LXB4), are endogenously produced eicosanoids that act as "braking signals" in inflammation. They are generated from arachidonic acid via the sequential action of lipoxygenase (LOX) enzymes, often through cell-cell interactions.

This compound is a hydroxyeicosatetraenoic acid that is primarily recognized as a key intermediate in the biosynthesis of a specific class of lipoxins known as aspirin-triggered lipoxins (ATLs) or 15-epi-lipoxins . Aspirin's anti-inflammatory effects are, in part, mediated by its ability to acetylate cyclooxygenase-2 (COX-2), shifting its enzymatic activity to produce this compound instead of pro-inflammatory prostaglandins. This this compound is then converted by 5-lipoxygenase in adjacent leukocytes to form 15-epi-lipoxins, such as 15-epi-LXA4. While 15(S)-HETE has demonstrated some direct anti-inflammatory properties, the pro-resolving actions of this compound are predominantly attributed to its role as a precursor to the highly potent 15-epi-lipoxins.

Comparative Efficacy: Quantitative Data

The following table summarizes the quantitative data on the pro-resolving effects of Lipoxin A4 and its aspirin-triggered epimer, 15-epi-Lipoxin A4, to which this compound is a direct precursor. Direct quantitative data for the independent pro-resolving actions of this compound are limited, as its effects are largely mediated through its conversion.

ParameterLipoxin A4 (LXA4)15-epi-Lipoxin A4 (15-epi-LXA4)Reference(s)
Inhibition of Neutrophil Chemotaxis
Stimulus: Leukotriene B4 (LTB4)Max inhibition (~50%) at 1 nMEquipotent to LXA4, max inhibition (~50%) at 1 nM[1]
Inhibition of Neutrophil Transmigration
Across endothelial cellsMarked decreaseMarked decrease[1]
Across epithelial cellsMarked decreaseMore active than LXA4[1]
Stimulation of Macrophage Efferocytosis
Phagocytosis of apoptotic neutrophilsStimulates nonphlogistic phagocytosisEnhances macrophage efferocytosis[2]
Receptor Activation (ALX/FPR2)
EC50 for receptor activationNot explicitly statedNot explicitly stated, but both are potent agonists[1]

Signaling Pathways

Both lipoxins and 15-epi-lipoxins exert their pro-resolving effects primarily through the G-protein coupled receptor, ALX/FPR2 (formyl peptide receptor 2). Activation of this receptor on various immune cells, particularly neutrophils and macrophages, initiates a cascade of intracellular signals that collectively dampen inflammation and promote resolution.

Lipoxin A4 and 15-epi-Lipoxin A4 Signaling Pathway

The binding of LXA4 or 15-epi-LXA4 to the ALX/FPR2 receptor on leukocytes triggers several downstream signaling events that lead to the resolution of inflammation.

Lipoxin_Signaling Lipoxin A4 / 15-epi-Lipoxin A4 Signaling Pathway LXA4 Lipoxin A4 or 15-epi-Lipoxin A4 ALX_FPR2 ALX/FPR2 Receptor LXA4->ALX_FPR2 G_Protein Gi Protein ALX_FPR2->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt Activates SHP SHP G_Protein->SHP PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Neutrophil_Chemotaxis Inhibition of Neutrophil Chemotaxis & Adhesion Ca_Mobilization->Neutrophil_Chemotaxis Modulates PKC->Neutrophil_Chemotaxis Modulates SHP1 SHP-1 Activation SHP1->Neutrophil_Chemotaxis Contributes to NFkB_Inhibition Inhibition of NF-κB Signaling PI3K_Akt->NFkB_Inhibition Leads to Macrophage_Efferocytosis Stimulation of Macrophage Efferocytosis PI3K_Akt->Macrophage_Efferocytosis Promotes Cytokine_Inhibition ↓ Pro-inflammatory Cytokine Production NFkB_Inhibition->Cytokine_Inhibition Results in -1 Leads to

Caption: Signaling cascade initiated by LXA4/15-epi-LXA4 binding to the ALX/FPR2 receptor.

Biosynthesis of Lipoxins and 15-epi-Lipoxins

The formation of these potent pro-resolving mediators often requires the interplay between different cell types, a process known as transcellular biosynthesis.

Biosynthesis_Pathways Biosynthesis of Lipoxins and 15-epi-Lipoxins cluster_lipoxin Lipoxin Biosynthesis cluster_epi_lipoxin Aspirin-Triggered Lipoxin Biosynthesis AA1 Arachidonic Acid LOX15 15-LOX AA1->LOX15 HETE15S 15(S)-HETE LOX15->HETE15S LOX5_1 5-LOX (in Neutrophil) HETE15S->LOX5_1 Transcellular Metabolism LXA4 Lipoxin A4/B4 LOX5_1->LXA4 AA2 Arachidonic Acid COX2 COX-2 (in Endothelium) AA2->COX2 Aspirin Aspirin Aspirin->COX2 Acetylation HETE15R This compound COX2->HETE15R LOX5_2 5-LOX (in Neutrophil) HETE15R->LOX5_2 Transcellular Metabolism Epi_LXA4 15-epi-Lipoxin A4/B4 LOX5_2->Epi_LXA4 Efferocytosis_Workflow Macrophage Efferocytosis Assay Workflow Macrophages 1. Culture Macrophages Treatment 3. Treat Macrophages with Test Compound Macrophages->Treatment Apoptotic_Cells 2. Induce Apoptosis & Fluorescently Label Cells CoCulture 4. Co-culture Macrophages and Apoptotic Cells Apoptotic_Cells->CoCulture Treatment->CoCulture Wash 5. Wash to Remove Non-engulfed Cells CoCulture->Wash Analysis 6. Analyze Efferocytosis (Flow Cytometry/Microscopy) Wash->Analysis Quantification 7. Quantify Efferocytosis Index Analysis->Quantification

References

Validating 15(R)-HETE Pathways: A Comparative Guide to Specific Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of specific inhibitors used in the validation of 15(R)-hydroxyeicosatetraenoic acid (15(R)-HETE) pathways. This compound is a lipid mediator derived from arachidonic acid, implicated in a variety of physiological and pathological processes, including inflammation and cell signaling. Understanding its specific pathways is crucial for the development of novel therapeutics. This document offers a summary of quantitative data on inhibitor performance, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Comparative Performance of 15-Lipoxygenase Inhibitors

The validation of this compound pathways often relies on the use of inhibitors targeting the enzymes responsible for its synthesis, primarily 15-lipoxygenases (15-LOX-1 and 15-LOX-2). The following tables summarize the inhibitory potency (IC50) of various compounds against these enzymes. It is important to note that IC50 values can vary depending on assay conditions.

InhibitorTarget(s)IC50 (µM) vs. h15-LOX-1IC50 (µM) vs. h15-LOX-2Key Characteristics & Comments
Nordihydroguaiaretic Acid (NDGA) Pan-LOX~11~11A well-characterized, non-selective redox-type inhibitor with antioxidant properties. Its lack of selectivity makes it a general tool for studying lipoxygenase pathways.
PD146176 15-LOX-1Potent inhibitorLess potentA potent inhibitor of human 15-LOX-1, often used to differentiate its activity from 15-LOX-2.[1]
ML351 15-LOX-1Potent inhibitorLess potentA selective inhibitor of 15-LOX-1.[1]
MLS000327069 15-LOX-2>500.34 ± 0.05A potent and highly selective inhibitor of human 15-LOX-2, making it a valuable tool for studying the specific roles of this isozyme.[2]
MLS000327186 15-LOX-2>500.53 ± 0.04Another potent and selective imidazole-based inhibitor of h15-LOX-2.[2]
MLS000327206 15-LOX-2>500.87 ± 0.06A selective inhibitor of h15-LOX-2 with slightly lower potency than the other MLS compounds listed.[2]
Cinnamyl-3,4-dihydroxy-α-cyanocinnamate (CDC) 15-LOXNot specifiedNot specifiedUsed to confirm the role of 15-LO-1 in mediating the formation of 15(S)-HETE and its downstream metabolite 15-oxo-ETE.[3]
CAY10397 15-PGDHNot applicableNot applicableAn inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the enzyme that converts 15-HETE to 15-oxo-ETE.[3] IC50 values for inhibiting 15-oxo-ETE formation are reported as 17.3 µM (from arachidonic acid) and 13.2 µM (from 15(S)-HETE).[3]

Note: "h" refers to human enzyme. Data is compiled from multiple sources and direct comparison of absolute values should be made with caution.

Signaling and Metabolic Pathways

The synthesis and subsequent actions of this compound are part of a complex network. The following diagrams illustrate the key enzymatic steps and downstream signaling events.

G cluster_synthesis This compound Synthesis cluster_metabolism Downstream Metabolism cluster_signaling Downstream Signaling Arachidonic Acid Arachidonic Acid Aspirin-acetylated COX-2 Aspirin-acetylated COX-2 Arachidonic Acid->Aspirin-acetylated COX-2 15(R)-HpETE 15(R)-HpETE Aspirin-acetylated COX-2->15(R)-HpETE Peroxidases Peroxidases 15(R)-HpETE->Peroxidases This compound This compound Peroxidases->this compound 15(R)-HETE_met This compound 15(R)-HETE_sig This compound 5-LOX 5-LOX 15(R)-HETE_met->5-LOX 15(R)-Lipoxin A4/B4 (epi-Lipoxins) 15(R)-Lipoxin A4/B4 (epi-Lipoxins) 5-LOX->15(R)-Lipoxin A4/B4 (epi-Lipoxins) PPARβ/δ PPARβ/δ 15(R)-HETE_sig->PPARβ/δ Agonist Target Gene Expression Target Gene Expression PPARβ/δ->Target Gene Expression Activation

This compound Synthesis, Metabolism, and Signaling Pathway.

This diagram illustrates the formation of this compound from arachidonic acid via aspirin-acetylated COX-2, its subsequent metabolism to epi-lipoxins by 5-lipoxygenase, and its action as an agonist for the nuclear receptor PPARβ/δ, leading to changes in target gene expression.[4][5]

Experimental Workflows

Validating the effects of inhibitors on this compound pathways requires robust experimental procedures. The following diagram outlines a general workflow for screening and characterizing inhibitors.

G cluster_workflow Inhibitor Validation Workflow start Start: Hypothesized Inhibitor invitro In Vitro Enzyme Assay (e.g., Spectrophotometric) start->invitro ic50 Determine IC50 Value invitro->ic50 cellbased Cell-Based Assay (Measure 15-HETE production) ic50->cellbased lcms LC-MS/MS Analysis cellbased->lcms downstream Assess Downstream Effects (e.g., Western Blot for p-ERK, qPCR for target genes) lcms->downstream validation Validate Pathway Inhibition downstream->validation

A typical workflow for validating 15-HETE pathway inhibitors.

Detailed Experimental Protocols

In Vitro 15-Lipoxygenase Inhibition Assay (Spectrophotometric)

This protocol is adapted from standard spectrophotometric assays for lipoxygenase activity.

Objective: To determine the in vitro inhibitory activity of a compound against 15-lipoxygenase.

Principle: Lipoxygenases catalyze the hydroperoxidation of polyunsaturated fatty acids, leading to the formation of a conjugated diene that absorbs light at 234 nm. The rate of increase in absorbance at 234 nm is proportional to the enzyme activity.

Materials:

  • 15-Lipoxygenase (e.g., from soybean or recombinant human)

  • Arachidonic acid or linoleic acid (substrate)

  • Borate (B1201080) buffer (0.2 M, pH 9.0)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving inhibitors

  • Test inhibitor compound

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Reagent Preparation:

    • Substrate Stock Solution: Prepare a stock solution of arachidonic acid or linoleic acid in ethanol.

    • Substrate Working Solution: Dilute the substrate stock solution in borate buffer to the desired final concentration (e.g., 10-100 µM).

    • Enzyme Solution: Prepare a working solution of 15-lipoxygenase in cold borate buffer. Keep on ice.

    • Inhibitor Solutions: Prepare a stock solution of the test inhibitor in DMSO. Make serial dilutions to test a range of concentrations.

  • Assay Protocol:

    • Set the spectrophotometer to read absorbance at 234 nm.

    • Blank: To a cuvette, add the appropriate volume of borate buffer and DMSO (without inhibitor or enzyme).

    • Control (No Inhibitor): To a cuvette, add the enzyme solution and an equivalent volume of DMSO as used for the inhibitor.

    • Inhibitor Samples: To separate cuvettes, add the enzyme solution and the desired concentration of the inhibitor solution.

    • Pre-incubate the enzyme with the inhibitor (or DMSO for the control) for a specified time (e.g., 5-10 minutes) at room temperature.

    • Initiate the reaction by adding the substrate working solution to each cuvette.

    • Immediately begin recording the absorbance at 234 nm at regular intervals (e.g., every 15-30 seconds) for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot for the control and each inhibitor concentration.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assay for 15-HETE Production and Inhibition

This protocol describes a general method for measuring the effect of an inhibitor on 15-HETE production in cultured cells.

Objective: To quantify the inhibitory effect of a compound on the production of 15-HETE in a cellular context.

Materials:

  • Cell line known to produce 15-HETE (e.g., human eosinophils, neutrophils, or a transfected cell line expressing 15-LOX).

  • Cell culture medium and supplements.

  • Stimulant to induce 15-HETE production (e.g., arachidonic acid, calcium ionophore A23187).

  • Test inhibitor compound dissolved in DMSO.

  • Phosphate-buffered saline (PBS).

  • Methanol and other solvents for extraction.

  • Internal standard (e.g., deuterated 15-HETE).

  • LC-MS/MS system.

Procedure:

  • Cell Culture and Treatment:

    • Culture the cells to the desired confluency in multi-well plates.

    • Pre-treat the cells with various concentrations of the test inhibitor or vehicle (DMSO) for a specified period (e.g., 30-60 minutes).

    • Stimulate the cells with the appropriate agonist (e.g., arachidonic acid or A23187) for a defined time to induce 15-HETE production.

  • Sample Collection and Extraction:

    • Collect the cell culture supernatant.

    • Add an internal standard (e.g., d8-15-HETE) to each sample for accurate quantification.

    • Perform a solid-phase or liquid-liquid extraction to isolate the lipid mediators. A common method involves acidification of the supernatant followed by extraction with a non-polar solvent like ethyl acetate.

    • Evaporate the solvent and reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the extracted samples into an LC-MS/MS system equipped with a suitable column (e.g., C18).

    • Develop a chromatographic method to separate 15-HETE from other eicosanoids.

    • Use multiple reaction monitoring (MRM) in negative ion mode to specifically detect and quantify 15-HETE and the internal standard based on their specific parent and daughter ion transitions.

  • Data Analysis:

    • Generate a standard curve using known amounts of a 15-HETE standard.

    • Quantify the amount of 15-HETE in each sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

    • Calculate the percentage of inhibition of 15-HETE production for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value for the inhibitor in the cell-based assay.

Conclusion

The validation of this compound pathways is a complex process that necessitates the use of specific and well-characterized inhibitors. This guide provides a comparative overview of some of the available tools, along with the necessary experimental framework to aid researchers in their investigations. The provided data and protocols should serve as a valuable resource for designing and executing experiments aimed at elucidating the precise roles of this compound in health and disease, and for the development of targeted therapeutic interventions. The continued development of more selective inhibitors for the various enzymes in the 15-HETE synthetic and metabolic pathways will be crucial for advancing our understanding in this field.

References

Genetic Models Unravel the Complex Role of 15(R)-HETE in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise function of bioactive lipids like 15(R)-hydroxyeicosatetraenoic acid (15(R)-HETE) is paramount for developing novel therapeutics. A variety of sophisticated genetic models in mice have been instrumental in dissecting the physiological and pathological roles of this enigmatic molecule. This guide provides a comparative overview of these models, presenting key experimental data and detailed protocols to aid in the design and interpretation of future studies.

The enzyme 15-lipoxygenase (ALOX15) is the primary producer of 15-HETE from arachidonic acid. However, the specific stereoisomer, this compound or 15(S)-HETE, can have differing biological effects. While many studies focus on the more abundant 15(S)-HETE, the distinct roles of this compound are an emerging area of interest, with evidence suggesting its involvement in the generation of anti-inflammatory mediators like epi-lipoxins.[1] Genetic manipulation of ALOX15 expression in mice has provided invaluable, though sometimes conflicting, insights into the in vivo consequences of altered 15-HETE levels.

Comparison of Key Genetic Models

The three main types of genetic models employed to study ALOX15 function are knockout, transgenic, and knock-in mice. Each offers a unique approach to understanding the role of 15-HETE.

Genetic Model Description Advantages Disadvantages Key Findings Related to 15-HETE Function
Alox15 Knockout (KO) The Alox15 gene is inactivated, leading to a loss of function and inability to produce 12/15-HETE (the primary product of mouse Alox15 is 12-HETE).- Clearly demonstrates the consequences of the absence of the enzyme and its products. - Useful for studying diseases where ALOX15 is thought to be detrimental.- May induce compensatory changes in other metabolic pathways. - The mouse Alox15 primarily produces 12-HETE, not 15-HETE, which differs from the human enzyme.- Reduced atherosclerosis in ApoE and LDL-receptor deficient backgrounds.[2][3] - Altered inflammatory responses, with both pro- and anti-inflammatory phenotypes depending on the disease model.[4][5] - Defective erythropoiesis and altered red blood cell membrane structure.[6]
Human ALOX15 Transgenic (TG) Overexpresses the human ALOX15 gene, often under a tissue-specific promoter (e.g., aP2 for adipose and hematopoietic cells), leading to a gain of function.- Allows for the study of the effects of increased 15-HETE production (human ALOX15 primarily produces 15-HETE). - Can be used to "rescue" phenotypes observed in knockout mice. - Tissue-specific promoters allow for localized investigation of ALOX15 function.- Overexpression may not reflect physiological levels, potentially leading to artifacts. - Random insertion of the transgene can disrupt other genes.- Increased plasma levels of 15-HETE and its metabolites.[7][8] - Rescue of defective erythropoiesis seen in Alox15 KO mice.[6] - Partial protection in a model of paw inflammation.[4][5][9]
Alox15 Knock-in (KI) "Humanized" The mouse Alox15 gene is mutated (e.g., Leu353Phe) to alter its enzymatic activity to mimic the human enzyme, producing 15-HETE instead of 12-HETE.- Provides a more physiologically relevant model than transgenic overexpression. - The enzyme is expressed under its native promoter, preserving normal regulation. - Directly compares the functional consequences of producing 15-HETE versus 12-HETE.- The "humanization" may not perfectly replicate all aspects of the human enzyme's function and regulation.- Elevated plasma levels of 15-HETE and reduced 12-HETE.[10] - Aged male knock-in mice develop signs of dysfunctional erythropoiesis.[11] - Offers protection in a model of dextran (B179266) sodium sulfate-induced colitis.

Quantitative Data from Genetic Models

The following tables summarize key quantitative findings from studies utilizing these genetic models.

Table 1: Atherosclerotic Lesion Area in Alox15 Double Knockout Mice

Mouse Model Diet Duration Aortic Sinus Lesion Area (μm²) Reference
LDL-R-/- / 12/15-LO+/+High-fat3 weeks25,200 ± 3,000[3]
LDL-R-/- / 12/15-LO-/-High-fat3 weeks9,100 ± 1,700[3]
LDL-R-/- / 12/15-LO+/+High-fat9 weeks225,000 ± 31,000[3]
LDL-R-/- / 12/15-LO-/-High-fat9 weeks51,000 ± 9,000[3]
ApoE-/-Chow15 months~800,000[2]
ApoE-/- / 12/15-LO-/-Chow15 months~400,000[2]

Table 2: Plasma Oxylipin Levels in aP2-ALOX15 Transgenic Mice

Oxylipin Wildtype Mice aP2-ALOX15 TG Mice Fold Change Reference
15-HETEPresentSignificantly elevated>5-fold[7]
15-HEPEPresent>5-fold higher>5-fold[7]
12-HETEPresentNo significant change-[7]

Signaling Pathways and Experimental Workflows

Signaling Pathways of 15-HETE

15-HETE is known to exert its biological effects through various signaling pathways. One prominent pathway involves its conversion to 15-oxo-ETE, an electrophilic mediator that can modulate inflammatory signaling.[12] Additionally, both 15(R)- and 15(S)-HETE can act as ligands for peroxisome proliferator-activated receptors (PPARs).

G Simplified 15-HETE Signaling Pathways AA Arachidonic Acid ALOX15 ALOX15 AA->ALOX15 HETE15 15(R/S)-HETE ALOX15->HETE15 PGDH15 15-PGDH HETE15->PGDH15 PPARs PPARs HETE15->PPARs OXOETE15 15-oxo-ETE PGDH15->OXOETE15 Inflammation Modulation of Inflammation OXOETE15->Inflammation Gene Target Gene Expression PPARs->Gene Gene->Inflammation

Caption: Simplified signaling pathways of 15-HETE.

Experimental Workflow for Generating and Analyzing Alox15 Knockout Mice

The generation and analysis of knockout mice is a multi-step process that involves genetic modification, breeding, and subsequent phenotypic analysis.

G Workflow for Alox15 Knockout Mouse Generation & Analysis cluster_0 Generation cluster_1 Analysis ES_cells Embryonic Stem (ES) Cells Homologous_recombination Homologous Recombination in ES Cells ES_cells->Homologous_recombination Targeting_vector Alox15 Targeting Vector (e.g., with Neo cassette) Targeting_vector->Homologous_recombination Blastocyst_injection Blastocyst Injection Homologous_recombination->Blastocyst_injection Chimeric_mice Chimeric Mice Blastocyst_injection->Chimeric_mice Breeding Breeding to Germline Transmission Chimeric_mice->Breeding Heterozygous Heterozygous (Alox15+/-) Mice Breeding->Heterozygous Homozygous Homozygous (Alox15-/-) Mice Heterozygous->Homozygous Intercrossing Genotyping Genotyping (PCR/Southern Blot) Homozygous->Genotyping Phenotyping Phenotypic Analysis Homozygous->Phenotyping Disease_model Induction of Disease Model (e.g., Atherosclerosis, Colitis) Phenotyping->Disease_model Biochemical Biochemical Analysis (e.g., LC-MS/MS for HETEs) Disease_model->Biochemical Histology Histological Analysis Disease_model->Histology

Caption: Generation and analysis of Alox15 knockout mice.

Experimental Protocols

Generation of Alox15 Knockout Mice

  • Construct Targeting Vector: A targeting vector is designed to replace a critical exon of the Alox15 gene with a selectable marker, such as a neomycin resistance cassette, flanked by arms homologous to the regions upstream and downstream of the target exon.

  • Electroporation into ES Cells: The targeting vector is introduced into embryonic stem (ES) cells, typically from a 129 mouse strain, via electroporation.

  • Selection of Recombinant ES Cells: ES cells that have undergone homologous recombination are selected for using antibiotics (e.g., G418 for neomycin resistance). Correctly targeted clones are confirmed by PCR and Southern blotting.

  • Blastocyst Injection: The targeted ES cells are injected into blastocysts from a donor mouse (e.g., C57BL/6).

  • Implantation and Generation of Chimeras: The injected blastocysts are transferred to pseudopregnant female mice. The resulting offspring (chimeras) are composed of cells from both the host blastocyst and the injected ES cells.

  • Germline Transmission: Chimeric mice are bred with wild-type mice. Offspring with coat color indicating germline transmission of the ES cell genome are genotyped for the targeted allele.

  • Generation of Homozygous Knockouts: Heterozygous (Alox15+/-) mice are intercrossed to produce homozygous (Alox15-/-) knockout mice.

Quantification of 15-HETE by LC-MS/MS

  • Sample Preparation: Plasma or tissue homogenates are collected from mice. Lipids are extracted using a solvent system (e.g., Folch method with chloroform/methanol). An internal standard (e.g., deuterated 15-HETE-d8) is added for accurate quantification.

  • Saponification: The lipid extract is subjected to alkaline hydrolysis (saponification) to release esterified fatty acids.

  • Solid-Phase Extraction: The sample is acidified and purified using solid-phase extraction (SPE) to isolate the free fatty acids.

  • LC-MS/MS Analysis: The purified sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The HETEs are separated by reverse-phase chromatography and detected by mass spectrometry using multiple reaction monitoring (MRM) for high specificity and sensitivity.

  • Quantification: The peak area of endogenous 15-HETE is compared to the peak area of the internal standard to calculate its concentration in the original sample.

Conclusion

Genetic models, particularly knockout, transgenic, and the more recent "humanized" knock-in mice, have been indispensable for elucidating the multifaceted role of the ALOX15 pathway and its product, 15-HETE. While knockout models have strongly implicated ALOX15 in processes like atherosclerosis and erythropoiesis, gain-of-function and humanized models are beginning to unravel the specific contributions of 15-HETE, distinguishing its effects from those of 12-HETE. The conflicting results in some inflammatory models highlight the context-dependent nature of ALOX15's function. Future research utilizing tissue-specific and inducible genetic models will be crucial for a more nuanced understanding of this compound's role and for the development of targeted therapies for a range of inflammatory and metabolic diseases.

References

A Researcher's Guide to Antibody Cross-Reactivity in 15(R)-HETE Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals quantifying 15(R)-hydroxyeicosatetraenoic acid (15(R)-HETE), the specificity of the immunoassay is paramount. Given the structural similarity among eicosanoids, understanding the cross-reactivity of the antibodies used in these assays is critical for accurate and reliable data. This guide provides a comparative overview of antibody cross-reactivity in this compound immunoassays, supported by available experimental data and detailed protocols.

Data on Antibody Cross-Reactivity

A key challenge in comparing this compound immunoassays is the limited availability of detailed, quantitative cross-reactivity data from commercial suppliers. While many ELISA kits claim high specificity, they often lack comprehensive public data on the cross-reactivity with a panel of structurally related lipids.

In contrast, a published study on the development of a polyclonal antibody for a 15-HETE radioimmunoassay (RIA) provides specific cross-reactivity data. The table below summarizes this information, alongside the typical qualitative statements from commercial ELISA kit manufacturers.

Assay TypeAntibody TypeCompeting LigandCross-Reactivity (%)
Radioimmunoassay (RIA) Polyclonal Rabbit Anti-15-HETE15-HETE 100
5,15-diHETE53
8,15-diHETE6.6
Arachidonic Acid< 1
5-HETE< 1
8-HETE< 1
9-HETE< 1
11-HETE< 1
12-HETE< 1
HHT< 1
Thromboxane B2 (TXB2)< 1
Prostaglandin E2 (PGE2)< 1
6-Keto-Prostaglandin F1α< 1
Commercial ELISA Kits Various (Often Polyclonal)15-HETE / 15(S)-HETE 100
Analogues"No significant cross-reactivity or interference observed".[1][2][3]
Other analogues"No obvious cross reaction with other analogues".[1]

Data for the Radioimmunoassay is adapted from a 1985 study that developed a polyclonal antibody for 15-HETE analysis.[4] Commercial ELISA kit information is based on publicly available product descriptions which generally do not provide specific quantitative cross-reactivity data.

Experimental Protocols

The majority of commercially available this compound immunoassays are competitive ELISAs. The following is a generalized protocol for this type of assay, alongside a protocol for a traditional radioimmunoassay.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This protocol outlines the key steps for a typical 15-HETE competitive ELISA.

  • Plate Preparation : A microtiter plate is pre-coated with a capture antibody (e.g., goat anti-rabbit IgG).

  • Competitive Binding :

    • Standards or samples containing 15-HETE are added to the wells.

    • A fixed amount of HRP-conjugated 15-HETE and a limited amount of specific anti-15-HETE antibody are then added.

    • The plate is incubated, during which the 15-HETE in the sample and the HRP-conjugated 15-HETE compete for binding to the primary antibody.

  • Washing : The plate is washed to remove unbound reagents.

  • Substrate Addition : A substrate solution (e.g., TMB) is added to the wells. The HRP enzyme catalyzes a color change.

  • Stopping the Reaction : A stop solution is added to terminate the reaction.

  • Data Acquisition : The optical density is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of 15-HETE in the sample.

  • Analysis : A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of 15-HETE in the samples is then determined from this curve.

Radioimmunoassay (RIA) Protocol

This protocol is based on the principles of a competitive binding radioimmunoassay.

  • Reagent Preparation : Prepare standards of known 15-HETE concentrations and a tracer solution of radiolabeled 15-HETE (e.g., tritiated 15-HETE).

  • Competitive Binding :

    • In assay tubes, combine the anti-15-HETE antiserum, the radiolabeled 15-HETE tracer, and either the standard or the unknown sample.

    • Incubate to allow for competitive binding between the labeled and unlabeled 15-HETE for the antibody binding sites.

  • Separation of Bound and Free Antigen : Separate the antibody-bound 15-HETE from the free 15-HETE. This can be achieved by methods such as precipitation with a second antibody or charcoal adsorption.

  • Quantification of Radioactivity : The radioactivity of the bound fraction is measured using a scintillation counter.

  • Data Analysis : A standard curve is constructed by plotting the percentage of bound radiolabeled 15-HETE as a function of the concentration of the unlabeled standard. The concentration of 15-HETE in the samples is determined by comparing their percentage of bound radioactivity to the standard curve.

Visualizing the Immunoassay Workflow

The following diagrams illustrate the fundamental principles of competitive immunoassays.

Competitive_Immunoassay_Workflow cluster_sample Sample/Standard Addition cluster_binding Competitive Binding cluster_detection Detection & Quantification Sample Sample or Standard (Unlabeled 15-HETE) Antibody Anti-15-HETE Antibody Sample->Antibody Competes with Labeled Labeled 15-HETE (Tracer) Labeled->Antibody Binds Bound_Complex Antibody-Antigen Complexes Antibody->Bound_Complex Signal Signal Generation (Inverse to Concentration) Bound_Complex->Signal

Caption: Competitive immunoassay principle.

Signaling_Pathway Arachidonic_Acid Arachidonic Acid 15_HPETE 15(S)-HPETE Arachidonic_Acid->15_HPETE 15-LOX 15_LOX 15-Lipoxygenase (15-LOX) 15_HETE 15(S)-HETE 15_HPETE->15_HETE GSH-Px GSH_Px Glutathione Peroxidase Further_Metabolites Lipoxins & Other Metabolites 15_HETE->Further_Metabolites

References

A Head-to-Head Comparison of 15(R)-HETE and Leukotrienes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of lipid mediators, 15(R)-hydroxyeicosatetraenoic acid (15(R)-HETE) and leukotrienes represent two pivotal classes of molecules derived from arachidonic acid. While both play crucial roles in inflammatory processes, their distinct biosynthetic pathways, signaling mechanisms, and ultimate physiological effects present a compelling case for a detailed comparative analysis. This guide provides an objective, data-driven comparison of this compound and leukotrienes, offering valuable insights for researchers investigating inflammatory diseases and developing novel therapeutic interventions.

At a Glance: Key Differences

FeatureThis compoundLeukotrienes
Primary Biosynthetic Enzyme 15-Lipoxygenase (15-LOX)5-Lipoxygenase (5-LOX)
Key Precursor 15(R)-HpETELeukotriene A4 (LTA4)
Primary Biological Role Generally considered anti-inflammatory and pro-resolvingPredominantly pro-inflammatory
Receptor Signaling Primarily via nuclear receptors (PPARs); potential G-protein coupled receptorsG-protein coupled receptors (BLT1, BLT2 for LTB4; CysLT1, CysLT2 for cysteinyl leukotrienes)
Effect on Neutrophil Chemotaxis Inhibits LTB4-induced chemotaxisPotent chemoattractant (LTB4)
Effect on Smooth Muscle Less defined; may have relaxant propertiesPotent constrictors (cysteinyl leukotrienes)
Vascular Permeability Can reduce vascular permeabilityIncreases vascular permeability (cysteinyl leukotrienes)

Biosynthesis: Divergent Pathways from a Common Precursor

Both this compound and leukotrienes originate from the metabolism of arachidonic acid, a polyunsaturated fatty acid released from cell membranes by phospholipase A2. However, the initial enzymatic step dictates the ultimate product and its biological function.

Leukotriene synthesis is initiated by the enzyme 5-lipoxygenase (5-LOX) , which converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE). This is then rapidly converted to the unstable epoxide, leukotriene A4 (LTA4). LTA4 serves as a crucial branching point. It can be hydrolyzed by LTA4 hydrolase to form leukotriene B4 (LTB4) , a potent chemoattractant for neutrophils. Alternatively, LTA4 can be conjugated with glutathione (B108866) by LTC4 synthase to produce the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) , which are powerful bronchoconstrictors and mediators of vascular permeability.

In contrast, the synthesis of This compound is primarily catalyzed by 15-lipoxygenase-1 (15-LOX-1) or cyclooxygenase-2 (COX-2) after aspirin (B1665792) acetylation, which converts arachidonic acid to 15(R)-hydroperoxyeicosatetraenoic acid (15(R)-HpETE). This intermediate is then reduced to this compound. While 15-LOX-1 predominantly produces the S-enantiomer, 15(S)-HETE, the R-enantiomer is also formed and possesses distinct biological activities.

cluster_0 Cell Membrane cluster_1 Leukotriene Pathway cluster_2 This compound Pathway Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->Five_LOX Fifteen_LOX 15-Lipoxygenase (15-LOX) Arachidonic_Acid->Fifteen_LOX LTA4 Leukotriene A4 (LTA4) Five_LOX->LTA4 LTA4_Hydrolase LTA4 Hydrolase LTA4->LTA4_Hydrolase LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTB4 Leukotriene B4 (LTB4) CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4_Hydrolase->LTB4 LTC4_Synthase->CysLTs Fifteen_R_HpETE 15(R)-HpETE Fifteen_LOX->Fifteen_R_HpETE Fifteen_R_HETE This compound Fifteen_R_HpETE->Fifteen_R_HETE

Biosynthetic pathways of leukotrienes and this compound.

Signaling Mechanisms: A Tale of Two Receptor Types

The divergent biological effects of this compound and leukotrienes are largely dictated by their interactions with distinct receptor systems.

Leukotrienes exert their effects through well-characterized G-protein coupled receptors (GPCRs) . LTB4 binds with high affinity to the BLT1 and with lower affinity to the BLT2 receptor, primarily expressed on leukocytes, leading to downstream signaling cascades that mediate chemotaxis, degranulation, and cytokine production. Cysteinyl leukotrienes act on CysLT1 and CysLT2 receptors, which are found on various cell types, including smooth muscle cells and endothelial cells, triggering increases in intracellular calcium, leading to muscle contraction and increased vascular permeability.

The signaling of This compound is less defined by a single high-affinity GPCR. Evidence suggests that both this compound and its stereoisomer 15(S)-HETE can function as endogenous ligands for peroxisome proliferator-activated receptors (PPARs) , particularly PPARβ/δ.[1][2] This interaction is not stereospecific, with both enantiomers showing similar potency in activating PPARβ/δ.[1][2] PPARs are nuclear receptors that, upon activation, regulate the transcription of genes involved in inflammation and metabolism, often leading to anti-inflammatory effects. While specific cell surface binding sites for 15-HETE have been identified, a unique high-affinity GPCR for the 15(R) isomer has not been conclusively established.[3] The orphan receptor GPR31 has been identified as a high-affinity receptor for 12(S)-HETE, but its interaction with this compound remains unclear.[4]

cluster_0 Leukotriene Signaling cluster_1 This compound Signaling LTB4 LTB4 BLT_R BLT Receptors (BLT1, BLT2) LTB4->BLT_R CysLTs CysLTs CysLT_R CysLT Receptors (CysLT1, CysLT2) CysLTs->CysLT_R Leukocyte_Activation Leukocyte Activation (Chemotaxis, Degranulation) BLT_R->Leukocyte_Activation Smooth_Muscle_Contraction Smooth Muscle Contraction Increased Vascular Permeability CysLT_R->Smooth_Muscle_Contraction Fifteen_R_HETE This compound PPAR PPARβ/δ Fifteen_R_HETE->PPAR Nucleus Nucleus PPAR->Nucleus Gene_Transcription Modulation of Gene Transcription (Anti-inflammatory) Nucleus->Gene_Transcription

Simplified signaling pathways of leukotrienes and this compound.

Head-to-Head Functional Comparison: A Quantitative Perspective

The opposing roles of this compound and leukotrienes are most evident in their functional effects on key inflammatory processes.

Biological EffectLeukotrienesThis compoundSupporting Data
Neutrophil Chemotaxis Potent Chemoattractant (LTB4) Inhibitor of LTB4-induced chemotaxis 15-HETE inhibits LTB4-induced neutrophil chemotaxis in a dose-dependent manner, with a maximum inhibition of 68% at a concentration of 10⁻⁴ M.[5]
Smooth Muscle Contraction Potent Constrictors (CysLTs) Less defined; may have relaxant properties Cysteinyl leukotrienes are potent contractile agonists of airway smooth muscle.[6] The direct effect of this compound on smooth muscle contraction is not well characterized in direct comparison.
Vascular Permeability Increases Permeability (CysLTs) May reduce permeability Studies in mouse models of acute lung injury show that eliminating or blocking 12/15-lipoxygenase, and thus the production of 12- and 15-HETE, reduces vascular permeability.[7]
Inflammatory Gene Expression Upregulates pro-inflammatory genes Downregulates pro-inflammatory genes (via PPARs) This compound activates PPARβ/δ, which can lead to the transrepression of pro-inflammatory transcription factors like NF-κB.[1][2]

Experimental Protocols

For researchers seeking to investigate the comparative effects of this compound and leukotrienes, the following are detailed methodologies for key experiments.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay is used to quantify the chemotactic response of neutrophils to various agents.

cluster_0 Experimental Workflow: Boyden Chamber Assay A 1. Isolate human neutrophils from peripheral blood. B 2. Resuspend neutrophils in assay medium. A->B E 5. Add neutrophil suspension to the upper chamber. B->E C 3. Place chemoattractant (e.g., LTB4) with or without this compound in the lower chamber. D 4. Place a microporous membrane over the lower chamber. C->D D->E F 6. Incubate at 37°C to allow for cell migration. E->F G 7. Fix and stain the membrane. F->G H 8. Count migrated cells under a microscope. G->H I 9. Quantify and compare chemotaxis between conditions. H->I

Workflow for a neutrophil chemotaxis assay.

Detailed Protocol:

  • Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood of healthy donors using dextran (B179266) sedimentation followed by Ficoll-Paque density gradient centrifugation.

  • Cell Preparation: Resuspend the isolated neutrophils in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 0.5% bovine serum albumin) at a concentration of 1 x 10^6 cells/mL.

  • Chamber Assembly: Assemble a 48-well microchemotaxis Boyden chamber. In the bottom wells, add the chemoattractant solution. For comparative studies, this will include:

    • Buffer alone (negative control)

    • Leukotriene B4 (e.g., 10 nM)

    • This compound alone (to test for intrinsic chemotactic activity)

    • Leukotriene B4 (10 nM) pre-incubated with varying concentrations of this compound (e.g., 0.1, 1, 10 µM)

  • Membrane Placement: Place a polycarbonate filter membrane (e.g., 3-5 µm pore size) over the bottom wells.

  • Cell Addition: Add 50 µL of the neutrophil suspension to the top wells of the chamber.

  • Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes.

  • Cell Staining and Counting: After incubation, remove the filter, fix it in methanol, and stain with a suitable stain (e.g., Diff-Quik). Count the number of neutrophils that have migrated to the lower side of the filter in several high-power fields using a light microscope.

  • Data Analysis: Express the results as the mean number of migrated cells per high-power field. Compare the migration in the presence of LTB4 alone to that with the combination of LTB4 and this compound to determine the inhibitory effect.

In Vivo Vascular Permeability Assay (Miles Assay)

This in vivo assay measures changes in vascular permeability in response to intradermally injected agents.[8][9]

Detailed Protocol:

  • Animal Preparation: Use adult mice (e.g., C57BL/6). Anesthetize the mice and inject Evans blue dye (e.g., 1% solution in saline) intravenously via the tail vein. Evans blue binds to serum albumin.

  • Intradermal Injections: After a circulation period (e.g., 30 minutes), make several intradermal injections into the shaved dorsal skin of the mouse. Injections should include:

    • Saline (negative control)

    • Cysteinyl leukotriene (e.g., LTD4, 100 ng)

    • This compound (e.g., 100 ng)

    • A combination of the cysteinyl leukotriene and this compound

  • Dye Extravasation: Allow a period for the permeability-inducing agents to take effect (e.g., 30 minutes).

  • Tissue Collection: Euthanize the mice and excise the areas of skin at the injection sites.

  • Dye Extraction: Incubate the skin samples in formamide (B127407) at 60°C for 24 hours to extract the Evans blue dye.

  • Quantification: Measure the absorbance of the formamide extracts at 620 nm using a spectrophotometer. The amount of dye extravasated is proportional to the increase in vascular permeability.

  • Data Analysis: Compare the absorbance values from the different injection sites to determine the effect of each agent on vascular permeability.

Isolated Organ Bath for Smooth Muscle Contraction

This ex vivo technique assesses the contractile or relaxant effects of substances on isolated smooth muscle tissue, such as tracheal or bronchial rings.[10][11]

Detailed Protocol:

  • Tissue Preparation: Dissect tracheal or bronchial tissue from a suitable animal model (e.g., guinea pig) and cut it into rings of 2-3 mm in width.

  • Mounting: Suspend the tissue rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O2 and 5% CO2. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with periodic washing.

  • Viability Check: Test the viability of the tissue by inducing a contraction with a standard agent like potassium chloride (KCl).

  • Cumulative Concentration-Response Curves: After washing and returning to baseline, add cumulatively increasing concentrations of the test agents (e.g., LTD4 and this compound) to the organ bath and record the contractile response.

  • Data Analysis: Express the contractile responses as a percentage of the maximum contraction induced by KCl. Plot concentration-response curves and calculate EC50 values to compare the potency of the different agents.

Conclusion

The head-to-head comparison of this compound and leukotrienes reveals a fascinating dichotomy in the biological effects of these arachidonic acid metabolites. Leukotrienes, acting through their specific GPCRs, are potent pro-inflammatory mediators, driving neutrophil chemotaxis, smooth muscle contraction, and increased vascular permeability. In contrast, this compound, primarily through its interaction with PPARs, exhibits anti-inflammatory and pro-resolving properties, notably by inhibiting the pro-inflammatory actions of LTB4.

For researchers in inflammation and drug development, understanding these opposing roles is critical. Targeting the 5-lipoxygenase pathway to inhibit leukotriene production has been a successful therapeutic strategy in asthma. The findings presented here suggest that enhancing the 15-lipoxygenase pathway or developing stable analogs of this compound could represent a novel therapeutic approach for a range of inflammatory disorders. The experimental protocols provided in this guide offer a robust framework for further investigation into the intricate interplay between these two important classes of lipid mediators.

References

Validating 15(R)-HETE's Role: A Comparative Guide to ALOX15 Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data derived from ALOX15 knockout models to elucidate the role of its enzymatic product, 15(R)-hydroxyeicosatetraenoic acid (15(R)-HETE). We present quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support researchers in designing and interpreting studies utilizing these valuable models.

Performance Comparison: ALOX15 Genetic Models

The use of genetic models, including knockout (KO) and "humanized" knock-in (KI) mice, has been instrumental in dissecting the specific contributions of ALOX15 and its metabolites, 15-HETE and 12-HETE, in various physiological and pathological processes. A key distinction between human and murine ALOX15 is their primary product: human ALOX15 predominantly produces 15-HETE, while the mouse ortholog generates 12-HETE as its major product.[1] This has led to the development of "humanized" knock-in mice that express a mutant form of mouse Alox15, enabling the study of 15-HETE's effects in an in vivo setting that more closely mimics human physiology.[1][2]

Below, we summarize quantitative data from studies comparing these models.

Table 1: Comparison of 12-HETE and 15-HETE Production in ALOX15 Genetic Mouse Models
ModelTissue/Cell Type12-HETE Levels15-HETE LevelsKey Findings
Wild-Type (WT) Mouse Peritoneal Lavage CellsHighLow (Ratio ~10:1 12-HETE:15-HETE)Demonstrates the natural product profile of murine Alox15.[2]
ALOX15 Knockout (KO) Heart Tissue (Ischemia-Reperfusion)-Significantly ReducedConfirms ALOX15 as the primary source of 15-HETE in this context.[3]
"Humanized" ALOX15 Knock-in (KI) Peritoneal Lavage CellsLowHigh (Ratio ~1:10 12-HETE:15-HETE)Successfully shifts the product profile to mimic human ALOX15.[2]
"Humanized" ALOX15 Knock-in (KI) Colon Tissue (DSS-induced colitis)Lower than WTHigher than WTElevated 15-HETE in the KI model is associated with protection from inflammation.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in this guide.

Generation of "Humanized" Alox15 Knock-in Mice

This protocol describes the creation of mice that express a murine Alox15 enzyme with a "humanized" catalytic activity, predominantly producing 15-HETE instead of 12-HETE.

Methodology:

  • Site-Directed Mutagenesis: The murine Alox15 gene is modified through site-directed mutagenesis to introduce a specific amino acid substitution (e.g., Leu353Phe) that alters the enzyme's catalytic domain.[1]

  • Embryonic Stem (ES) Cell Targeting: The mutated Alox15 allele is introduced into murine ES cells.

  • Blastocyst Injection: ES cells carrying the desired mutation are injected into blastocysts.

  • Generation of Chimeric Mice: The blastocysts are implanted into pseudopregnant female mice, leading to the birth of chimeric offspring.

  • Breeding and Genotyping: Chimeric mice are bred to establish germline transmission of the humanized Alox15 allele. Offspring are genotyped to identify homozygous knock-in animals.[1]

Quantification of HETE Isomers by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines the procedure for extracting and quantifying 12-HETE and 15-HETE from biological samples.

Methodology:

  • Lipid Extraction: Tissues or cells are homogenized and lipids are extracted using a solvent system, typically a mixture of methanol, chloroform, and water.

  • Solid-Phase Extraction (SPE): The lipid extract is passed through an SPE cartridge to separate eicosanoids from other lipid classes.

  • LC-MS/MS Analysis: The purified eicosanoid fraction is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) coupled to a tandem mass spectrometer (MS/MS).

  • Quantification: The amounts of 12-HETE and 15-HETE are determined by comparing their peak areas to those of known amounts of deuterated internal standards.[2]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes influenced by ALOX15 and 15-HETE is essential for understanding their roles in health and disease. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

ALOX15 in Inflammation

ALOX15 and its metabolites have been implicated in the regulation of inflammatory responses. In some contexts, ALOX15 activity and 15-HETE production are associated with pro-inflammatory signaling, while in others, they contribute to the resolution of inflammation.[4][5] The use of ALOX15 knockout mice has been pivotal in dissecting these context-dependent roles. For instance, studies have shown that ALOX15 can suppress pro-inflammatory signaling pathways such as NF-κB and STAT3.[5]

ALOX15_Inflammation cluster_pro Pro-inflammatory Stimuli cluster_alox ALOX15 Pathway cluster_downstream Downstream Signaling Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB NF-kB Pro-inflammatory Cytokines->NF-kB STAT3 STAT3 Pro-inflammatory Cytokines->STAT3 ALOX15 ALOX15 15-HETE 15-HETE ALOX15->15-HETE Arachidonic Acid 15-HETE->NF-kB Inhibition 15-HETE->STAT3 Inhibition Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-kB->Pro-inflammatory Gene Expression STAT3->Pro-inflammatory Gene Expression

ALOX15-mediated suppression of pro-inflammatory signaling.
ALOX15 in Ferroptosis

Recent studies have uncovered a critical role for ALOX15 in regulating ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation. In models of ischemia-reperfusion injury, ALOX15 expression is upregulated, leading to increased lipid peroxidation and cardiomyocyte ferroptosis.[3] Knockout of Alox15 has been shown to protect against this form of cell death.[3] Several signaling pathways have been implicated, including the p53-SAT1 pathway, ROS-mediated MAPK signaling, and the PHD2/HIF2α axis.[6][7][8]

ALOX15_Ferroptosis cluster_stimulus Cellular Stress cluster_alox ALOX15 Upregulation cluster_execution Ferroptosis Execution Ischemia-Reperfusion Ischemia-Reperfusion p53 p53 Ischemia-Reperfusion->p53 SAT1 SAT1 p53->SAT1 ALOX15 ALOX15 SAT1->ALOX15 Lipid Peroxidation Lipid Peroxidation ALOX15->Lipid Peroxidation Ferroptosis Ferroptosis Lipid Peroxidation->Ferroptosis

The p53-SAT1-ALOX15 signaling axis in ferroptosis.
Experimental Workflow: Comparing ALOX15 Knockout and Pharmacological Inhibition

A robust approach to validating the on-target effects of a pharmacological inhibitor is to compare its efficacy in wild-type versus knockout models. This workflow illustrates a typical experimental design.

Experimental_Workflow cluster_models Experimental Models cluster_treatment Treatment Groups cluster_analysis Analysis WT Wild-Type Mice WT_Vehicle WT + Vehicle WT->WT_Vehicle WT_Inhibitor WT + ALOX15 Inhibitor WT->WT_Inhibitor KO ALOX15 KO Mice KO_Vehicle KO + Vehicle KO->KO_Vehicle KO_Inhibitor KO + ALOX15 Inhibitor KO->KO_Inhibitor Phenotype Measure Phenotypic Outcome (e.g., inflammation, tissue injury) WT_Vehicle->Phenotype HETE_Levels Quantify 15-HETE Levels WT_Vehicle->HETE_Levels WT_Inhibitor->Phenotype WT_Inhibitor->HETE_Levels KO_Vehicle->Phenotype KO_Vehicle->HETE_Levels KO_Inhibitor->Phenotype KO_Inhibitor->HETE_Levels

Workflow for validating ALOX15 inhibitor specificity.

References

A Comparative Analysis of 15(R)-HETE Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 15(R)-hydroxyeicosatetraenoic acid (15(R)-HETE), a bioactive lipid mediator derived from arachidonic acid. This document summarizes its biosynthesis, physiological roles, and signaling pathways across different species, supported by available quantitative data and detailed experimental protocols.

Introduction to this compound

This compound is an eicosanoid, a signaling molecule derived from the oxygenation of arachidonic acid. Its production can occur through both enzymatic and non-enzymatic pathways. While the S-enantiomer, 15(S)-HETE, has been more extensively studied, this compound also exhibits significant biological activities and serves as a precursor to other important lipid mediators, such as the epi-lipoxins.[1] The physiological roles of 15-HETE are context-dependent and can be either pro-inflammatory or anti-inflammatory.

Biosynthesis and Metabolism of this compound

The formation of this compound from arachidonic acid is a multi-step process involving several key enzymes. Species-specific variations in these enzymes and their expression levels contribute to differences in this compound production.

Key Biosynthetic Pathways:

  • Cyclooxygenases (COX): Both COX-1 and COX-2 can produce a racemic mixture of 15-HETEs. Notably, aspirin-acetylated COX-2 almost exclusively produces this compound.[2]

  • Lipoxygenases (LOX): While 15-LOX enzymes are the primary source of 15(S)-HETE, some LOX isoforms can produce this compound, although this is less common.[2] There are significant species differences in LOX enzymes. For instance, human 15-LOX-1 primarily produces 15(S)-HETE, while the murine ortholog predominantly synthesizes 12(S)-HETE.[3]

  • Cytochrome P450 (CYP) Enzymes: Certain CYP enzymes can also metabolize arachidonic acid to 15-HETE.[2]

Once formed, this compound can be further metabolized by enzymes such as 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which converts it to 15-oxo-ETE, a reactive electrophilic species with its own distinct signaling properties.[4]

Biosynthesis and Metabolism of this compound

AA Arachidonic Acid COX Cyclooxygenases (COX-1, COX-2) AA->COX LOX Lipoxygenases (LOX) AA->LOX CYP450 Cytochrome P450 AA->CYP450 HpETE 15(R)-HpETE COX->HpETE LOX->HpETE HETE This compound CYP450->HETE HpETE->HETE Peroxidase PGDH 15-PGDH HETE->PGDH EpiLipoxins 15-epi-Lipoxins HETE->EpiLipoxins 5-LOX OXO 15-oxo-ETE PGDH->OXO

Caption: Biosynthesis and metabolism of this compound.

Quantitative Analysis of this compound in Different Species

Direct comparative studies on the absolute concentrations of this compound across a wide range of species and tissues are limited. The available data, summarized below, highlights significant species- and tissue-specific differences in 15-HETE production. It is important to note that many studies measure total 15-HETE (both R and S enantiomers) or do not specify the stereochemistry.

SpeciesTissue/Cell TypeCondition15-HETE Levels/RatioCitation
Human EosinophilsStimulated with Arachidonic Acid15-HETE:12-HETE ratio of 6.3
Ischemic Heart TissueIschemiaSignificantly higher than non-ischemic tissue
Asthmatic BronchiAsthmaSignificantly higher than in non-asthmatics
Psoriatic Dermis (uninvolved)Psoriasis48% less 15-HETE compared to normal dermis
Monocytes (hemozoin-fed)In vitro9.6 µM[5]
Mouse EosinophilsStimulated with Arachidonic Acid15-HETE:12-HETE ratio of 0.727
BrainIschemiaSignificant increase in total 15-HETE
Rabbit Atherosclerotic AortasAtherosclerosis15-HETE is the predominant eicosanoid[6]

Note: The presented data is compiled from different studies and may not be directly comparable due to variations in experimental methodologies.

Signaling Pathways of this compound

This compound and its metabolites exert their biological effects through various signaling pathways, which can differ between species and cell types.

Key Signaling Pathways:

  • Peroxisome Proliferator-Activated Receptors (PPARs): Both this compound and 15(S)-HETE are potent agonists of PPARβ/δ, and to a lesser extent, PPARα and PPARγ.[7][8] This activation leads to the regulation of target genes involved in lipid metabolism and inflammation.

  • NF-κB and Nrf2 Pathways: The metabolite 15-oxo-ETE, an electrophilic species, can modulate inflammatory responses by inhibiting the pro-inflammatory NF-κB pathway and activating the antioxidant Nrf2 pathway.[4]

  • Inducible Nitric Oxide Synthase (iNOS) Pathway: 15-HETE has been shown to protect pulmonary artery smooth muscle cells from apoptosis through the upregulation of the iNOS pathway.[9]

This compound Signaling Pathways

HETE This compound PPAR PPARβ/δ Activation HETE->PPAR OXO 15-oxo-ETE HETE->OXO 15-PGDH iNOS iNOS Upregulation HETE->iNOS GeneReg Gene Regulation (Lipid Metabolism, Inflammation) PPAR->GeneReg NFkB NF-κB Inhibition OXO->NFkB Nrf2 Nrf2 Activation OXO->Nrf2 AntiInflammatory Anti-inflammatory Response NFkB->AntiInflammatory Antioxidant Antioxidant Response Nrf2->Antioxidant AntiApoptosis Anti-apoptosis iNOS->AntiApoptosis Sample Biological Sample (Tissue, Cells, Biofluid) Homogenize Homogenization & Internal Standard Spiking Sample->Homogenize Precipitate Protein Precipitation Homogenize->Precipitate SPE Solid-Phase Extraction (SPE) Precipitate->SPE Dry Drying & Reconstitution SPE->Dry LCMS Chiral LC-MS/MS Analysis Dry->LCMS Data Data Analysis & Quantification LCMS->Data

References

Specificity of 15(R)-HETE Receptor Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the receptor interactions of 15(R)-hydroxyeicosatetraenoic acid (15(R)-HETE), a significant lipid signaling molecule. Understanding the specificity of these interactions is crucial for elucidating its physiological roles and for the development of targeted therapeutics. This document summarizes key experimental data, outlines methodologies for assessing receptor binding and signaling, and visualizes the involved pathways.

Data Presentation: Comparative Ligand-Receptor Interactions

The following tables summarize the available quantitative and qualitative data for the interaction of this compound and related eicosanoids with their putative receptors. It is important to note that while direct, quantitative comparative data for this compound across different receptors is limited in the current literature, existing studies provide valuable insights into its receptor specificity.

Table 1: Comparison of Ligand Interactions with Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ)

LigandReceptorBinding Affinity (Kd/Ki)Functional Activity (EC50)Potency Comparison
This compound PPARβ/δNot explicitly reportedNot explicitly reportedSimilarly potent to 15(S)-HETE in inducing coactivator binding and transcriptional activation.[1][2][3][4]
15(S)-HETE PPARβ/δNot explicitly reportedNot explicitly reportedSimilarly potent to this compound.[1][2][3][4] Competes with synthetic agonists in ligand binding assays.[1][3]
14,15-DHET PPARαKd of 1.4 µM-Serves as a reference for a related lipid mediator's affinity for a different PPAR isoform.[5]

Table 2: Comparison of Ligand Interactions with G protein-Coupled Receptors (GPCRs)

LigandReceptorBinding Affinity (Kd)Functional Activity (EC50)Notes
This compound GPR32Not reportedNot reportedDirect interaction not established. Metabolites of this compound (epi-lipoxins) are pro-resolving mediators that may interact with pro-resolving receptors like GPR32.
Resolvin D1 (RvD1) GPR32-~8.8 x 10-12 MA primary high-affinity ligand for GPR32.[6][7]
Lipoxin A4 (LXA4) GPR32-~3.4 x 10-11 MAlso activates GPR32, suggesting it is a receptor for multiple pro-resolving mediators.[6][7]
15-epi-Lipoxin A4 ALX/FPR2Kd ≈ 1.5 nM (for LXA4 on mouse receptor)-15-epi-LXA4 is a metabolite of this compound and a potent anti-inflammatory agent that interacts with lipoxin receptors.[8][9]
12(S)-HETE GPR314.87 nM-Provides a reference for the high-affinity and specific interaction of a related HETE with its GPCR.[10]
15-HETE (isomer unspecified) PT-18 Mast/Basophil Cell Binding Sites162 nM-Indicates the presence of low-affinity binding sites for 15-HETE on these immune cells.[11]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of ligand-receptor interactions. Below are summarized protocols for key experimental assays.

Table 3: Experimental Protocol for PPARβ/δ Competitive Binding Assay (TR-FRET)

StepProcedureDetails
1. Reagents GST-tagged PPARβ/δ Ligand Binding Domain (LBD), Terbium-labeled anti-GST antibody, Fluorescently-labeled pan-PPAR ligand (tracer), Test compounds (this compound, 15(S)-HETE, etc.), Assay Buffer.Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method for studying nuclear receptor-ligand binding.[2][11][12][13][14]
2. Assay Principle A Terbium-labeled antibody binds to the GST-tagged PPARβ/δ LBD. A fluorescent tracer binds to the LBD, bringing it in proximity to the Terbium donor, resulting in FRET. Unlabeled ligands compete with the tracer for binding to the LBD, causing a decrease in the FRET signal.[2][11]The decrease in the 520 nm/495 nm TR-FRET ratio is proportional to the displacement of the tracer by the test compound.[11]
3. Procedure 1. Add test compounds at various concentrations to a 384-well plate. 2. Add a pre-mixed solution of PPARβ/δ-LBD, Terbium-anti-GST antibody, and fluorescent tracer. 3. Incubate at room temperature to reach equilibrium. 4. Read the plate on a TR-FRET compatible plate reader, measuring emission at 495 nm (Terbium) and 520 nm (tracer).The data is used to generate a competition curve and calculate the IC50 value, which can be converted to a Ki value.[2]

Table 4: Experimental Protocol for GPR32 Signaling Assay (β-Arrestin Recruitment)

StepProcedureDetails
1. Reagents Cells stably co-expressing GPR32 fused to a β-galactosidase fragment (ProLink) and β-arrestin fused to the complementary enzyme fragment (Enzyme Acceptor), Test ligands (e.g., Resolvin D1, this compound), Assay buffer, Chemiluminescent substrate.The PathHunter β-arrestin recruitment assay is a common method to study GPCR activation.[1][5]
2. Assay Principle Ligand binding to GPR32 induces a conformational change, leading to the recruitment of β-arrestin. The proximity of the two β-galactosidase fragments results in the formation of a functional enzyme that hydrolyzes the substrate, producing a chemiluminescent signal.[1][5]The intensity of the chemiluminescent signal is proportional to the extent of β-arrestin recruitment and, therefore, receptor activation.[1]
3. Procedure 1. Plate the engineered cells in a 384-well plate and incubate. 2. Add test ligands at various concentrations. 3. Incubate at 37°C for a predetermined time (e.g., 90 minutes) to allow for β-arrestin recruitment. 4. Add the detection reagent containing the chemiluminescent substrate. 5. Incubate at room temperature. 6. Read the chemiluminescence on a plate reader.The data is used to generate a dose-response curve and determine the EC50 value for receptor activation.[1][5][10]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the known and putative signaling pathways for this compound.

PPAR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 15R_HETE_ext This compound Transport Passive Diffusion/ Transport 15R_HETE_ext->Transport 15R_HETE_int This compound Transport->15R_HETE_int PPARb PPARβ/δ 15R_HETE_int->PPARb Binds Complex_cyto PPARβ/δ-RXR Heterodimer PPARb->Complex_cyto RXR RXR RXR->Complex_cyto Complex_nucl PPARβ/δ-RXR Heterodimer Complex_cyto->Complex_nucl Translocates CoR Co-repressors CoR->Complex_cyto Dissociates PPRE PPRE Complex_nucl->PPRE Binds Transcription Gene Transcription PPRE->Transcription CoA Co-activators CoA->Complex_nucl Recruited

This compound signaling via PPARβ/δ.

GPR32_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Pro-resolving Mediator (e.g., 15-epi-LXA4) GPR32 GPR32 Ligand->GPR32 Binds beta_arrestin β-Arrestin GPR32->beta_arrestin Recruits Signaling Downstream Signaling (e.g., anti-inflammatory, pro-resolving effects) beta_arrestin->Signaling

Putative GPR32 signaling pathway.

Experimental Workflow

The following diagram outlines a general workflow for characterizing the specificity of a ligand-receptor interaction.

Experimental_Workflow Start Hypothesized Ligand-Receptor Interaction Binding_Assay Receptor Binding Assay (e.g., Radioligand, TR-FRET) Start->Binding_Assay Competition Competition Binding Assay (vs. known ligands and structural analogs) Binding_Assay->Competition Functional_Assay Functional Signaling Assay (e.g., β-arrestin, cAMP, Ca2+ flux) Competition->Functional_Assay Dose_Response Dose-Response Analysis (Determine EC50/IC50) Functional_Assay->Dose_Response Off_Target Off-Target Screening (Panel of related and unrelated receptors) Dose_Response->Off_Target Data_Analysis Data Analysis & Interpretation Off_Target->Data_Analysis Conclusion Confirmation of Specificity Data_Analysis->Conclusion

Workflow for receptor specificity.

References

A Comparative Guide to the In Vivo Anti-Inflammatory Properties of 15(R)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory properties of 15(R)-hydroxyeicosatetraenoic acid (15(R)-HETE) with other key lipid mediators, namely Resolvin D1 (RvD1) and Lipoxin A4 (LXA4). The information is supported by experimental data from various in vivo inflammation models, with a focus on quantitative comparisons, detailed methodologies, and visualization of relevant biological pathways.

Executive Summary

This compound, a metabolite of arachidonic acid, has demonstrated anti-inflammatory effects in several in vivo models. This guide delves into the quantitative data available for its efficacy and compares it with the well-characterized pro-resolving mediators, Resolvin D1 and Lipoxin A4. While direct comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview for researchers in inflammation and drug development.

Data Presentation: In Vivo Anti-Inflammatory Efficacy

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound, Resolvin D1, and Lipoxin A4 in various in vivo models. It is crucial to note that the experimental conditions, including animal models, inflammatory stimuli, routes of administration, and outcome measures, vary between studies. Therefore, direct comparisons of potency should be made with caution.

Table 1: Carrageenan-Induced Paw Edema Model

CompoundSpeciesDoseRoute of AdministrationKey Findings
This compound Data not available in searched literature---
Resolvin D1 RatNot specified, but half as potent as RvE1IntraplantarReduced paw edema[1]
Indomethacin (Reference) Rat5 mg/kgIntraperitonealSignificant inhibition of paw edema[2]

Table 2: Zymosan-Induced Peritonitis Model

CompoundSpeciesDoseRoute of AdministrationKey Findings
15-HEPE-lysoPC (precursor to 15-HEPE, an EPA derivative) MouseNot specifiedIntraperitonealMarkedly inhibited plasma leakage and leukocyte infiltration[3]
Lipoxin A4 RatNot specifiedNot specifiedDecreased neutrophil migration to the peritoneum in a CLP-induced sepsis model[4][5]
Resolvin E3 (an EPA derivative) Mouse10 ng/mouseIntravenousSignificantly blocked PMN infiltration by 43.7% ± 1.3%[6]

Table 3: Other In Vivo Inflammation Models

CompoundModelSpeciesDoseRoute of AdministrationKey Findings
15(S)-HETE Dextran Sodium Sulphate-Induced ColitisMouse100 µg/kg/dayRectalSlight decrease in inflammation score (6.4 vs. 7.6)[1]
Resolvin D1 Endotoxin-Induced UveitisRat10, 100, 1000 ng/kgIntravenousDose-dependent reduction in clinical score, MPO activity, and inflammatory cell infiltration[7][8]
Lipoxin A4 Titanium Dioxide-Induced ArthritisMouse10 ng/animalIntra-articularSignificantly reduced articular edema[9]

Experimental Protocols

Detailed methodologies for two common in vivo models of acute inflammation are provided below.

Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the efficacy of anti-inflammatory compounds.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.

  • Induction of Inflammation: A sub-plantar injection of 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is administered into the right hind paw of the rat.

  • Test Compound Administration: this compound or other test compounds are administered, typically intraperitoneally or orally, at a specified time (e.g., 30-60 minutes) before the carrageenan injection.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The degree of swelling is calculated by subtracting the initial paw volume (before carrageenan injection) from the paw volume at each time point. The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the vehicle-treated control group.

Zymosan-Induced Peritonitis in Mice

This model is used to study the resolution of acute inflammation and the effect of compounds on leukocyte infiltration.

  • Animals: Male BALB/c or C57BL/6 mice (6-8 weeks old) are commonly used.

  • Induction of Inflammation: Peritonitis is induced by an intraperitoneal (i.p.) injection of zymosan A (typically 1 mg/mL in sterile saline).

  • Test Compound Administration: this compound or other test compounds are administered (e.g., intravenously or intraperitoneally) at a specified time relative to the zymosan injection.

  • Peritoneal Lavage: At a predetermined time point (e.g., 4 hours) after zymosan injection, the mice are euthanized, and the peritoneal cavity is washed with a known volume of sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).

  • Cell Analysis: The peritoneal lavage fluid is collected, and the total number of leukocytes is determined using a hemocytometer. Differential cell counts (neutrophils, macrophages, etc.) are performed on cytospin preparations stained with a suitable stain (e.g., Diff-Quik).

  • Data Analysis: The number of infiltrating neutrophils is calculated. The percentage inhibition of neutrophil infiltration by the test compound is determined by comparing the number of neutrophils in the treated group to the vehicle-treated control group.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of this compound are mediated through various signaling pathways. The following diagrams illustrate some of the key mechanisms.

G Biosynthesis of this compound and its Conversion to Anti-inflammatory Mediators Arachidonic_Acid Arachidonic Acid COX2 Cyclooxygenase-2 (COX-2) + Aspirin Arachidonic_Acid->COX2 LOX15 15-Lipoxygenase (15-LOX) Arachidonic_Acid->LOX15 HETE_15R This compound COX2->HETE_15R LOX15->HETE_15R Lipoxin_A4_epi 15-epi-Lipoxin A4 HETE_15R->Lipoxin_A4_epi HETE_15_oxo 15-oxo-HETE HETE_15R->HETE_15_oxo Anti_inflammatory_effects Anti-inflammatory Effects Lipoxin_A4_epi->Anti_inflammatory_effects HETE_15_oxo->Anti_inflammatory_effects

Caption: Biosynthesis of this compound and its downstream anti-inflammatory mediators.

G This compound Signaling via NF-κB Inhibition HETE_15R This compound IKK IKK Complex HETE_15R->IKK Inhibits IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases Nucleus Nucleus NFkappaB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes Activates

Caption: this compound can inhibit the NF-κB signaling pathway.

G This compound Signaling via PPARγ Activation HETE_15R This compound PPARg PPARγ HETE_15R->PPARg Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Anti_inflammatory_Genes Anti-inflammatory Gene Expression PPRE->Anti_inflammatory_Genes Induces

Caption: this compound can activate the PPARγ signaling pathway.

Conclusion

This compound demonstrates anti-inflammatory properties in various in vivo models, although the available quantitative data for direct comparison with established pro-resolving mediators like Resolvin D1 and Lipoxin A4 is still emerging. Its mechanisms of action, including the inhibition of the pro-inflammatory NF-κB pathway and activation of the anti-inflammatory PPARγ pathway, make it a compelling molecule for further investigation in the context of inflammatory diseases. This guide provides a foundational comparison based on current literature to aid researchers in designing future studies to further validate and compare the anti-inflammatory potential of this compound. Further head-to-head in vivo studies are warranted to definitively establish its comparative efficacy.

References

A Researcher's Guide to Measuring 15(R)-HETE: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipid signaling, the accurate measurement of 15(R)-hydroxyeicosatetraenoic acid [15(R)-HETE] is paramount. This eicosanoid, a product of cyclooxygenase (COX) enzyme activity, is implicated in a range of physiological and pathological processes, including inflammation. This guide provides an objective comparison of the primary analytical methods for quantifying this compound, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.

The quantification of this compound is challenging due to its low abundance in biological samples and the presence of its stereoisomer, 15(S)-HETE, which is often more prevalent. The choice of analytical method can significantly impact the accuracy, sensitivity, and specificity of the results. The three main techniques employed for this compound measurement are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays (ELISA).

Comparative Overview of Analytical Methods

Each method for measuring this compound offers a unique set of advantages and limitations. LC-MS/MS is widely regarded as the gold standard for its high specificity and sensitivity, particularly when coupled with chiral chromatography to resolve this compound from its (S)-enantiomer. GC-MS also provides high sensitivity but often requires derivatization of the analyte. Immunoassays, such as ELISA, are high-throughput and cost-effective but may be limited by antibody cross-reactivity.

FeatureLC-MS/MS with Chiral SeparationGC-MSImmunoassay (ELISA)
Specificity Very High (can distinguish R and S isomers)High (can distinguish isomers with derivatization)Moderate to High (potential for cross-reactivity)
Sensitivity High (pg to ng/mL range)[1]Very High (femtomole range)[2]High (pg/mL to ng/mL range)[3][4]
Accuracy HighHighModerate to High
Precision HighHighGood (Intra-assay CV <8%, Inter-assay CV <10%)[5]
Sample Throughput ModerateLow to ModerateHigh
Cost per Sample HighModerate to HighLow
Technical Expertise HighHighLow to Moderate
Sample Preparation Moderate (extraction, potential derivatization)Extensive (extraction, derivatization)Minimal to Moderate (dilution)

In-Depth Look at Each Methodology

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the most robust and specific method for the quantification of this compound. The use of a chiral stationary phase in the liquid chromatography step is crucial for the separation of this compound and 15(S)-HETE, which are isobaric and cannot be distinguished by mass spectrometry alone.

Key Performance Characteristics:

  • High Specificity: Chiral columns allow for the baseline separation of the R and S enantiomers, ensuring accurate quantification of this compound.[1][6]

  • High Sensitivity: Modern LC-MS/MS systems can achieve detection limits in the low picogram per milliliter range.[1]

  • Quantitative Accuracy: The use of stable isotope-labeled internal standards, such as 15(S)-HETE-d8, allows for precise and accurate quantification by correcting for sample loss during preparation and matrix effects during analysis.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful mass spectrometry-based technique for the analysis of HETEs. While it can offer excellent sensitivity, it typically requires derivatization to increase the volatility of the analytes for gas-phase separation.

Key Performance Characteristics:

  • Very High Sensitivity: GC-MS, particularly with negative ion chemical ionization, can achieve detection limits in the femtomole range.[2]

  • Requirement for Derivatization: HETEs must be derivatized, for example, by forming pentafluorobenzyl (PFB) esters, to make them amenable to GC analysis.[8] This adds a step to the sample preparation workflow.

Immunoassays (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISAs) are a common, high-throughput method for quantifying a wide range of analytes, including 15-HETE. These assays rely on the specific binding of an antibody to the target molecule.

Key Performance Characteristics:

  • High Throughput: ELISA kits are typically in a 96-well plate format, allowing for the simultaneous analysis of many samples.

  • Ease of Use: The protocols are generally straightforward and do not require the extensive technical expertise needed for mass spectrometry.

  • Potential for Cross-Reactivity: A significant limitation of immunoassays is the potential for the antibody to cross-react with structurally similar molecules. For this compound, this could include 15(S)-HETE and other eicosanoids. Manufacturers' data sheets should be carefully reviewed for cross-reactivity information. For example, one commercially available 15(S)-HETE ELISA kit reports 0.08% cross-reactivity with this compound.[3] While this is low, it is important to consider, especially when 15(S)-HETE is present in much higher concentrations. It is also important to note that immunoassays may report higher analyte concentrations compared to LC-MS or GC-MS due to the recognition of structurally related metabolites by the antibody.[3]

Experimental Protocols

Detailed Chiral LC-MS/MS Protocol for this compound Analysis

This protocol is a composite based on established methods for chiral HETE analysis.[1][9]

1. Sample Preparation (Lipid Extraction):

  • To 1 mL of plasma or serum, add a deuterated internal standard (e.g., 15(S)-HETE-d8).
  • Perform a liquid-liquid extraction using a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).
  • Vortex the mixture and centrifuge to separate the organic and aqueous phases.
  • Collect the lower organic phase containing the lipids.
  • Dry the organic extract under a stream of nitrogen.
  • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

2. Chiral Liquid Chromatography:

  • Column: ChiralPak AD-RH (150 x 4.6 mm, 5 µm) or similar chiral stationary phase.
  • Mobile Phase: An isocratic mixture of methanol, water, and acetic acid (e.g., 95:5:0.1, v/v/v).
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 10 µL.

3. Tandem Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
  • Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion (m/z 319.2 for 15-HETE) to a specific product ion (e.g., m/z 175).
  • Quantification: Generate a standard curve using known concentrations of this compound and the internal standard. Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

General GC-MS Protocol for HETE Analysis

This protocol outlines the general steps for HETE analysis by GC-MS.[2][8]

1. Sample Preparation and Derivatization:

  • Perform lipid extraction as described for the LC-MS/MS protocol.
  • Derivatize the extracted lipids to form pentafluorobenzyl (PFB) esters by reacting with PFB bromide.
  • Further derivatize the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether.

2. Gas Chromatography:

  • Column: A capillary column suitable for fatty acid methyl ester analysis (e.g., DB-1).
  • Carrier Gas: Helium.
  • Temperature Program: A temperature gradient is used to separate the different HETE isomers.

3. Mass Spectrometry:

  • Ionization Mode: Negative Ion Chemical Ionization (NICI).
  • Detection: Monitor the characteristic ions for the derivatized HETEs.
  • Quantification: Use a stable isotope dilution method with a deuterated internal standard.

General ELISA Protocol for 15-HETE

This is a generalized protocol for a competitive ELISA.[3][4]

1. Plate Preparation:

  • The microplate is pre-coated with an antibody specific for 15-HETE.

2. Competitive Binding:

  • Add standards and samples to the wells, followed by the addition of a fixed amount of HRP-labeled 15-HETE.
  • During incubation, the unlabeled 15-HETE in the samples and standards competes with the HRP-labeled 15-HETE for binding to the antibody.

3. Washing and Substrate Addition:

  • Wash the plate to remove unbound reagents.
  • Add a chromogenic substrate (e.g., TMB). The HRP enzyme catalyzes a color change.

4. Measurement and Quantification:

  • Stop the reaction and measure the absorbance at a specific wavelength (e.g., 450 nm).
  • The intensity of the color is inversely proportional to the concentration of 15-HETE in the sample.
  • Calculate the concentration of 15-HETE by comparing the sample absorbance to the standard curve.

Visualizing the Context: Signaling and Workflow

To better understand the biological relevance and the analytical process, the following diagrams illustrate the this compound signaling pathway and a typical experimental workflow.

G Biosynthesis and Metabolism of this compound Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 releases AA Arachidonic Acid PLA2->AA COX Cyclooxygenase (COX-1/COX-2) AA->COX oxygenation PGG2 PGG2 COX->PGG2 PGH2 PGH2 PGG2->PGH2 peroxidase activity HETE_15R This compound PGH2->HETE_15R isomerization PGDH 15-hydroxyprostaglandin dehydrogenase (15-PGDH) HETE_15R->PGDH oxidation Inflammation Inflammatory Response HETE_15R->Inflammation modulates Keto_HETE 15-oxo-ETE PGDH->Keto_HETE G Analytical Workflow for this compound Measurement Sample Biological Sample (e.g., Plasma, Serum) Extraction Lipid Extraction (e.g., Liquid-Liquid) Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization optional Analysis Analytical Method Extraction->Analysis GCMS GC-MS Derivatization->GCMS LCMS Chiral LC-MS/MS Analysis->LCMS Analysis->GCMS ELISA ELISA Analysis->ELISA Data Data Acquisition LCMS->Data GCMS->Data ELISA->Data Quant Quantification (Standard Curve) Data->Quant Result This compound Concentration Quant->Result

References

Assessing the Off-Target Effects of 15(R)-HETE: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the off-target effects of bioactive lipids is paramount to ensuring experimental accuracy and therapeutic specificity. This guide provides a comprehensive comparison of the off-target effects of 15(R)-hydroxyeicosatetraenoic acid (15(R)-HETE), a stereoisomer of the more extensively studied 15(S)-HETE. This document outlines its interactions with key cellular signaling pathways, presents comparative data with relevant alternatives, and provides detailed experimental protocols for assessing these effects.

Introduction to this compound and Its Biological Significance

This compound is an eicosanoid, a signaling molecule derived from arachidonic acid. It is formed through various enzymatic pathways, including those involving lipoxygenases (LOX) and cyclooxygenases (COX), as well as by non-enzymatic auto-oxidation. While often considered in tandem with its S-enantiomer, this compound possesses a unique metabolic fate and biological activity profile that warrants specific investigation. A crucial aspect of its metabolism is the conversion to 15-oxo-HETE by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), a metabolite with its own distinct biological effects, notably on inflammatory signaling.[1] Furthermore, this compound can be a precursor to the 15(R) class of lipoxins, also known as epi-lipoxins, which are involved in the resolution of inflammation.[2]

Comparative Analysis of Off-Target Effects

The off-target effects of this compound are primarily observed through its interactions with nuclear receptors, G-protein coupled receptors (GPCRs), and its influence on inflammatory signaling pathways. Here, we compare its activity with its S-enantiomer and other relevant lipid mediators.

Peroxisome Proliferator-Activated Receptors (PPARs)

Both this compound and 15(S)-HETE are known to interact with PPARs, a family of nuclear receptors that regulate gene expression involved in metabolism and inflammation.

  • PPARβ/δ Activation: Studies have shown that this compound and 15(S)-HETE are similarly potent in activating PPARβ/δ.[3][4] This activation leads to the transcriptional regulation of target genes.

  • PPARγ Activation: In contrast to their similar effects on PPARβ/δ, 15(S)-HETE appears to be a more potent activator of PPARγ compared to this compound.

CompoundTargetActivityPotency
This compound PPARβ/δAgonistSimilarly potent to 15(S)-HETE
15(S)-HETE PPARβ/δAgonistSimilarly potent to this compound
This compound PPARγAgonistLess potent than 15(S)-HETE
15(S)-HETE PPARγAgonistMore potent than this compound
Leukotriene B4 (LTB4) Receptor Signaling

15-HETE has been shown to inhibit the pro-inflammatory effects of LTB4, a potent chemoattractant for leukocytes.

  • Inhibition of LTB4-induced Chemotaxis: 15-HETE can inhibit the chemotaxis of polymorphonuclear leukocytes (PMNs) induced by LTB4 in a dose-dependent manner.[5] This suggests an anti-inflammatory role by interfering with leukocyte recruitment. Maximum inhibition of around 68% has been observed at a concentration of 10⁻⁴ M.[5]

  • Specificity: This inhibitory effect appears to be specific to LTB4-mediated chemotaxis, as 15-HETE does not significantly affect chemotaxis induced by other chemoattractants like N-formyl-methionyl-leucyl-phenylalanine (fMLP) or complement component C5a.[5]

CompoundEffectTarget PathwayPotency
15-HETE (enantiomer not specified) Inhibition of PMN chemotaxisLTB4 signalingMax inhibition (68%) at 10⁻⁴ M
Prostanoid Receptors

While direct comparative studies on the off-target effects of this compound on the full spectrum of prostanoid receptors are limited, the structural similarity of HETEs to prostaglandins (B1171923) suggests potential for cross-reactivity. Further investigation is required to fully characterize these interactions.

Signaling Pathways and Experimental Workflows

To facilitate the study of this compound's off-target effects, we provide diagrams of key signaling pathways and experimental workflows.

G cluster_0 Metabolism of this compound Arachidonic Acid Arachidonic Acid LOX/COX LOX/COX Arachidonic Acid->LOX/COX This compound This compound 15-PGDH 15-PGDH This compound->15-PGDH 5-LOX 5-LOX This compound->5-LOX 15-oxo-ETE 15-oxo-ETE epi-Lipoxins epi-Lipoxins LOX/COX->this compound 15-PGDH->15-oxo-ETE 5-LOX->epi-Lipoxins

Metabolism of this compound.

G cluster_1 PPAR Activation Pathway This compound This compound PPAR PPAR This compound->PPAR RXR RXR PPAR->RXR heterodimerization PPRE PPRE RXR->PPRE binds to Gene Transcription Gene Transcription PPRE->Gene Transcription

PPAR activation by this compound.

G cluster_2 Experimental Workflow for PPAR Activation Assay Cell Culture Cell Culture Transfection Transfection Cell Culture->Transfection with PPAR reporter Treatment Treatment Transfection->Treatment with this compound Lysis Lysis Treatment->Lysis Luciferase Assay Luciferase Assay Lysis->Luciferase Assay Data Analysis Data Analysis Luciferase Assay->Data Analysis

Workflow for PPAR activation assay.

Detailed Experimental Protocols

To ensure reproducibility and accuracy in assessing the off-target effects of this compound, detailed experimental protocols are essential.

Protocol 1: PPARγ Activation Assay using a Luciferase Reporter System

Objective: To quantify the activation of PPARγ by this compound in a cell-based assay.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • PPARγ expression vector

  • PPRE-luciferase reporter vector

  • Transfection reagent (e.g., Lipofectamine 2000)

  • This compound and 15(S)-HETE (stock solutions in ethanol)

  • Rosiglitazone (B1679542) (positive control)

  • Luciferase Assay System

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Transfection: Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.

  • Treatment: After 24 hours of transfection, replace the medium with serum-free DMEM. Treat the cells with varying concentrations of this compound, 15(S)-HETE (e.g., 0.1, 1, 10, 30 µM), rosiglitazone (e.g., 1 µM), or vehicle (ethanol). Incubate for an additional 24 hours.

  • Cell Lysis: Wash the cells once with PBS and then lyse the cells using the lysis buffer provided in the luciferase assay kit.

  • Luciferase Assay: Transfer the cell lysate to an opaque 96-well plate. Add the luciferase substrate and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to the total protein concentration for each well. Plot the fold induction of luciferase activity relative to the vehicle control against the concentration of the test compound. Calculate the EC₅₀ values using non-linear regression analysis.

Protocol 2: Inhibition of LTB4-induced Neutrophil Chemotaxis

Objective: To assess the inhibitory effect of this compound on LTB4-induced neutrophil migration.

Materials:

  • Freshly isolated human neutrophils

  • RPMI 1640 medium with 0.1% BSA

  • LTB4

  • This compound and 15(S)-HETE (stock solutions in ethanol)

  • Chemotaxis chamber (e.g., Boyden chamber) with a 3 µm pore size polycarbonate membrane

  • Calcein-AM (for cell labeling)

  • Fluorescence plate reader

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh human blood using a standard density gradient centrifugation method.

  • Cell Labeling: Resuspend the isolated neutrophils in RPMI 1640 at a concentration of 1 x 10⁶ cells/mL and label with Calcein-AM (1 µM) for 30 minutes at 37°C.

  • Chemotaxis Assay:

    • Add RPMI 1640 containing LTB4 (e.g., 10 nM) to the lower wells of the chemotaxis chamber.

    • In the upper wells, add the Calcein-AM labeled neutrophils that have been pre-incubated for 15 minutes with varying concentrations of this compound, 15(S)-HETE (e.g., 1, 10, 100 µM), or vehicle.

    • Incubate the chamber for 60 minutes at 37°C in a 5% CO₂ incubator.

  • Quantification of Migration: After incubation, carefully remove the non-migrated cells from the top of the membrane. Measure the fluorescence of the migrated cells on the bottom of the membrane using a fluorescence plate reader.

  • Data Analysis: Express the results as a percentage of the migration induced by LTB4 alone. Calculate the IC₅₀ value for the inhibition of chemotaxis by this compound and 15(S)-HETE.

Protocol 3: Analysis of 15-oxo-ETE and epi-Lipoxin Formation by LC-MS/MS

Objective: To detect and quantify the metabolic conversion of this compound to 15-oxo-ETE and epi-lipoxins in a cellular system.

Materials:

  • Human polymorphonuclear leukocytes (PMNs)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Calcium ionophore A23187

  • Internal standards (e.g., d8-15(S)-HETE, d4-LTB4)

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Cell Stimulation: Resuspend isolated PMNs in HBSS at a concentration of 10 x 10⁶ cells/mL. Pre-incubate the cells with this compound (e.g., 10 µM) for 10 minutes at 37°C. Stimulate the cells with calcium ionophore A23187 (e.g., 5 µM) for 15 minutes.

  • Extraction: Stop the reaction by adding two volumes of cold methanol (B129727) containing the internal standards. Centrifuge to pellet the cell debris. Acidify the supernatant to pH 3.5 and perform solid-phase extraction to isolate the lipid mediators.

  • LC-MS/MS Analysis: Reconstitute the dried extract in the mobile phase and inject it into the LC-MS/MS system. Use a suitable C18 column for chromatographic separation. Perform mass spectrometric analysis in negative ion mode using multiple reaction monitoring (MRM) to detect and quantify 15-oxo-ETE and specific epi-lipoxins based on their precursor and product ion pairs.

  • Data Analysis: Quantify the analytes by comparing their peak areas to those of the internal standards.

Conclusion

A thorough assessment of the off-target effects of this compound is critical for interpreting experimental results and for the development of targeted therapeutics. This guide provides a framework for comparing the activity of this compound with its enantiomer and other lipid mediators, along with detailed protocols to facilitate these investigations. By understanding the full spectrum of its biological activities, researchers can better elucidate the specific roles of this compound in health and disease.

References

Safety Operating Guide

Proper Disposal of 15(R)-HETE: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 15(R)-Hydroxyeicosatetraenoic acid (15(R)-HETE) is critical for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound and its associated waste materials.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Typically supplied as a solution in ethanol, the primary hazards are associated with the flammable and irritant nature of the solvent and the compound itself.

Personal Protective Equipment (PPE) Required:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Laboratory coat.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data: Solubility of this compound

The solubility of this compound in various solvents can influence the choice of cleaning and rinsing agents. This information is summarized in the table below.

SolventSolubility
0.1 M Na2CO32 mg/ml[1][2]
DMFMiscible[1]
DMSOMiscible[1]
EthanolMiscible[1]
PBS (pH 7.2)0.8 mg/ml[1][2]

Experimental Protocol: Step-by-Step Disposal Procedures

This protocol outlines the procedures for the disposal of unused this compound solutions, contaminated labware, and empty containers.

Part 1: Disposal of Unused or Expired this compound Solution
  • Do Not Pour Down the Drain: this compound, typically dissolved in ethanol, is considered hazardous chemical waste. Never dispose of it via the sink or as regular trash[3].

  • Containerize as Hazardous Waste:

    • Use a designated, leak-proof, and chemically compatible hazardous waste container. The container material should be suitable for flammable organic solvents.

    • Clearly label the container with a "Hazardous Waste" tag.

    • The label must include the full chemical name: "15(R)-Hydroxyeicosatetraenoic acid in Ethanol" and the approximate concentration and volume.

  • Storage:

    • Keep the hazardous waste container securely sealed at all times, except when adding waste[3].

    • Store the container in a designated satellite accumulation area (SAA) within the laboratory[4].

    • Ensure secondary containment is used for liquid waste to prevent spills[3].

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste[3][5].

Part 2: Decontamination and Disposal of Contaminated Labware

This includes items such as pipette tips, centrifuge tubes, and glassware that have come into direct contact with this compound.

  • Solid Waste:

    • Collect all contaminated solid waste (e.g., pipette tips, gloves, absorbent paper) in a designated, lined container or a durable, sealable plastic bag.

    • Label the container or bag as "Hazardous Waste" and list the chemical contaminants (this compound, Ethanol).

    • Dispose of this solid waste through your institution's EHS department.

  • Reusable Labware (Glassware, etc.):

    • Initial Rinse: Perform an initial rinse of the contaminated labware with a suitable solvent (e.g., ethanol) to remove residual this compound.

    • Collect Rinsate: This first rinse solution is considered hazardous waste. Collect it in the designated liquid hazardous waste container for this compound/ethanol waste[3].

    • Subsequent Cleaning: After the initial hazardous rinse, the labware can be washed using standard laboratory cleaning procedures. For highly toxic materials, the first three rinses must be collected as hazardous waste[3].

Part 3: Disposal of Empty this compound Containers
  • Thoroughly Empty: Ensure the container is as empty as possible, with only trivial amounts of residue remaining[3].

  • Rinse the Container:

    • Rinse the empty container thoroughly with a suitable solvent (e.g., ethanol).

    • Crucially, the first rinsate must be collected and disposed of as hazardous chemical waste. [3] Add this rinsate to your designated liquid hazardous waste container.

  • Deface the Label: Completely remove or deface the original product label to prevent confusion[6].

  • Final Disposal: Once rinsed and the label is defaced, the container can typically be disposed of in the regular trash or recycled, depending on institutional policies. Consult your EHS guidelines for specific instructions on empty chemical container disposal.

Visual Workflow for this compound Disposal

The following diagram illustrates the decision-making process and proper workflow for the disposal of this compound and associated materials.

G cluster_liquid Liquid Waste cluster_solid Solid Waste cluster_container Empty Container start Identify this compound Waste waste_type Determine Waste Type start->waste_type liquid_waste Unused Solution or First Rinsate waste_type->liquid_waste Liquid solid_waste Contaminated Labware (Pipette tips, gloves) waste_type->solid_waste Solid empty_container Original this compound Vial waste_type->empty_container Empty Container collect_liquid Collect in Labeled, Sealed Hazardous Waste Container liquid_waste->collect_liquid store_liquid Store in Secondary Containment in SAA collect_liquid->store_liquid pickup_liquid Arrange EHS Pickup store_liquid->pickup_liquid collect_solid Collect in Labeled Hazardous Waste Bag or Container solid_waste->collect_solid pickup_solid Arrange EHS Pickup collect_solid->pickup_solid rinse_container Triple Rinse (Collect First Rinsate as Hazardous Waste) empty_container->rinse_container rinse_container->liquid_waste To Liquid Waste deface_label Deface Original Label rinse_container->deface_label dispose_container Dispose as per Institutional Policy (e.g., regular trash) deface_label->dispose_container

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 15(R)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals working with 15(R)-Hydroxyeicosatetraenoic acid (15(R)-HETE) must adhere to strict safety protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) requirements, operational handling procedures, and disposal plans to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is an isomer of 15-HETE, a lipid mediator derived from arachidonic acid. While specific toxicity data for this compound is limited, the primary hazards are associated with its enantiomer, 15(S)-HETE, and the flammable solvent it is typically supplied in, such as ethanol. The GHS classification for 15(S)-HETE indicates that it is a highly flammable liquid and vapor, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment is crucial.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shieldProtects against splashes of this compound solution and solvent vapor.
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact with the solution, which can cause irritation.
Body Protection Flame-retardant laboratory coatProtects against accidental splashes and provides a barrier in case of fire.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodMinimizes inhalation of solvent vapors and any potential aerosols of the compound.

Operational Handling and Disposal Plan

Safe handling and disposal are critical to minimizing risk and ensuring regulatory compliance. The following step-by-step procedures should be followed.

Experimental Workflow for Handling this compound:

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clear of ignition sources.

    • Gather all necessary materials, including this compound solution, solvents, and experimental apparatus.

    • Don the appropriate PPE as outlined in the table above.

  • Handling and Use:

    • Handle this compound exclusively within a chemical fume hood to control vapor exposure.

    • Use caution when opening the vial, as it may be under slight pressure.

    • Use calibrated pipettes or syringes for accurate and safe transfer of the solution.

    • Avoid direct contact with the solution and inhalation of vapors.

  • Storage:

    • Store this compound solutions at -20°C in a tightly sealed, light-resistant container.

    • Store in a designated flammable liquids cabinet or an explosion-proof refrigerator.

  • Spill Management:

    • In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • Ventilate the area and wash the spill site after material pickup is complete.

    • For larger spills, evacuate the area and follow emergency procedures.

  • Disposal:

    • Dispose of unused this compound and any contaminated materials as hazardous chemical waste.

    • Follow all local, state, and federal regulations for the disposal of flammable and irritating chemical waste. Do not dispose of it down the drain.

Signaling Pathway and Experimental Workflow Visualization

To further clarify the procedural flow, the following diagrams illustrate the key relationships and steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Verify Fume Hood Verify Fume Hood Gather Materials Gather Materials Verify Fume Hood->Gather Materials Don PPE Don PPE Gather Materials->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Transfer Solution Transfer Solution Work in Fume Hood->Transfer Solution Store Properly Store Properly Transfer Solution->Store Properly Decontaminate Area Decontaminate Area Transfer Solution->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste

Caption: Workflow for the safe handling of this compound.

Arachidonic Acid Arachidonic Acid Aspirin-acetylated COX-2 Aspirin-acetylated COX-2 Arachidonic Acid->Aspirin-acetylated COX-2 Metabolism This compound This compound Aspirin-acetylated COX-2->this compound 5-Lipoxygenase 5-Lipoxygenase This compound->5-Lipoxygenase Conversion 15(R)-Lipoxin A4 15(R)-Lipoxin A4 5-Lipoxygenase->15(R)-Lipoxin A4 15(R)-Lipoxin B4 15(R)-Lipoxin B4 5-Lipoxygenase->15(R)-Lipoxin B4

Caption: Biosynthetic pathway of this compound.

References

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Retrosynthesis Analysis

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.